molecular formula C4H5IN2 B579858 5-Iodo-4-methyl-1H-pyrazole CAS No. 24086-18-8

5-Iodo-4-methyl-1H-pyrazole

Cat. No.: B579858
CAS No.: 24086-18-8
M. Wt: 208.002
InChI Key: LLMUDCINLAXPAP-UHFFFAOYSA-N
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Description

5-Iodo-4-methyl-1H-pyrazole ( 24086-18-8) is a valuable halogenated heterocyclic building block in organic synthesis and medicinal chemistry. This compound features an iodine atom at the 5-position of the pyrazole ring, making it a versatile intermediate for constructing complex molecules via cross-coupling reactions, such as the microwave-promoted Suzuki reaction, to create 4-substituted pyrazole libraries . Pyrazole derivatives are privileged scaffolds in the pharmaceutical and agrochemical industries, known for their wide spectrum of biological activities . This reagent is particularly useful in the synthesis of compounds for drug discovery and development. Its utility is demonstrated in the preparation of ligands for cannabinoid CB1 receptors, which are studied as potential imaging agents for the central nervous system . The structural motif of substituted pyrazoles is found in numerous commercial drugs and bioactive molecules, underscoring the research value of this intermediate . Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions, as it may pose hazards such as skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-4-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-2-6-7-4(3)5/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMUDCINLAXPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24086-18-8
Record name 3-iodo-4-methyl-1H-pyrazole
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Pyrazoles in Modern Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of medicinal chemistry.[1][2] Their unique electronic properties and ability to act as both hydrogen bond donors and acceptors have cemented their status as privileged scaffolds in a multitude of approved pharmaceuticals, demonstrating a wide spectrum of biological activities including anti-inflammatory, anticancer, and antiviral properties.[3][4]

Within this critical class of compounds, halogenated pyrazoles, and specifically 5-Iodo-4-methyl-1H-pyrazole, emerge as exceptionally valuable synthetic intermediates. The introduction of an iodine atom at the C5 position is not merely a structural modification; it is a strategic gateway to molecular complexity. The carbon-iodine bond serves as a highly versatile synthetic handle, amenable to a wide array of transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3][5] This capability allows for the precise and efficient introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for high-throughput screening and the systematic optimization of lead compounds in drug development programs.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the critical aspects of regiochemical control.

Synthetic Strategy: A Two-Step Pathway to the Target Compound

The most reliable and efficient synthesis of this compound is achieved through a two-step process. This strategy decouples the formation of the core pyrazole ring from the subsequent, and more delicate, iodination step. This approach ensures high yields and, crucially, allows for precise control over the final product's regiochemistry.

  • Step 1: Cyclocondensation to form 4-Methyl-1H-pyrazole. The foundational pyrazole scaffold is constructed via the classic Knorr pyrazole synthesis, a robust cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound.[6]

  • Step 2: Regioselective Electrophilic Iodination. The iodine atom is introduced onto the pre-formed pyrazole ring via an electrophilic aromatic substitution reaction. The choice of iodinating agent and reaction conditions is paramount to ensure the selective functionalization of the C5 position.

The following diagram provides a high-level overview of this synthetic workflow.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Regioselective Iodination Hydrazine Hydrazine 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole Hydrazine->4-Methyl-1H-pyrazole Cyclocondensation Methylated 1,3-Dicarbonyl Methylated 1,3-Dicarbonyl Methylated 1,3-Dicarbonyl->4-Methyl-1H-pyrazole This compound This compound (Target Compound) 4-Methyl-1H-pyrazole->this compound Electrophilic Substitution Iodinating_Agent Electrophilic Iodine Source (e.g., I2/Oxidant) Iodinating_Agent->this compound

Caption: High-level two-step synthetic workflow for this compound.

Part 1: Synthesis of the 4-Methyl-1H-pyrazole Intermediate

Principle and Rationale

The synthesis of the 4-methyl-1H-pyrazole core is achieved by the reaction of hydrazine with 3-methyl-2,4-pentanedione. The reaction proceeds via initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Acetic acid is employed as a solvent and a mild acid catalyst to facilitate both the condensation and dehydration steps.

Detailed Experimental Protocol

Materials:

  • Hydrazine hydrate (N₂H₄·H₂O)

  • 3-Methyl-2,4-pentanedione

  • Glacial Acetic Acid (CH₃COOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (1.0 eq).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dione).

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition may be mildly exothermic.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the acetic acid by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude 4-methyl-1H-pyrazole, which can be purified further by column chromatography on silica gel if necessary.

Part 2: Regioselective Iodination of 4-Methyl-1H-pyrazole

Mechanistic Considerations and Causality

The iodination of the pyrazole ring is an electrophilic aromatic substitution. The pyrazole ring is electron-rich, making it susceptible to attack by electrophiles. However, the regiochemical outcome is dictated by the directing effects of the ring nitrogens and the C4-methyl group. The C4 position is already substituted. The C3 and C5 positions are electronically similar, but the C5 position is often favored for electrophilic attack in N-unsubstituted pyrazoles.

Direct iodination using molecular iodine (I₂) alone is generally inefficient as it is the weakest electrophilic halogen.[7] The reaction requires an oxidizing agent to convert I₂ into a more potent electrophilic species, often represented as I⁺. Common oxidants include hydrogen peroxide, nitric acid, or ceric ammonium nitrate (CAN).[7][8][9] The oxidant also serves to re-oxidize the iodide byproduct (I⁻) back to I₂, ensuring efficient use of the iodine source.[7] We will utilize a well-established and environmentally conscious system of iodine and hydrogen peroxide.[7]

Caption: Key steps in the electrophilic iodination of the pyrazole ring.

Detailed Experimental Protocol

Materials:

  • 4-Methyl-1H-pyrazole (1.0 eq)

  • Iodine (I₂) (1.1 eq)

  • 30% Hydrogen Peroxide (H₂O₂) solution (2.0 eq)

  • Water (H₂O)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask suitable for the reaction scale, dissolve 4-methyl-1H-pyrazole (1.0 eq) in water.

  • Add solid iodine (I₂) (1.1 eq) to the solution. The iodine will not fully dissolve at this stage.

  • Begin vigorous stirring and slowly add 30% hydrogen peroxide (2.0 eq) dropwise over 30-60 minutes. Maintain the temperature between 40-50 °C.

  • Continue stirring the reaction mixture at 50 °C for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. Quench any unreacted iodine by adding a 10% aqueous solution of sodium thiosulfate until the dark color of iodine disappears.

  • Adjust the pH of the solution to ~8-9 by the careful addition of a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Data Presentation and Product Validation

The successful synthesis of this compound must be confirmed through rigorous analytical characterization. The following table summarizes the key physical and spectroscopic data for the target compound.

PropertyValue
Molecular Formula C₄H₅IN₂
Molecular Weight 208.00 g/mol
Appearance Off-white to pale yellow solid
Melting Point ~76-81 °C[10]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.5 (s, 1H, C3-H), ~2.1 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~140 (C3), ~115 (C4), ~70 (C5-I), ~12 (CH₃)
Mass Spectrometry (EI) m/z: 208 (M⁺)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. The C3 proton is expected to be a singlet, and the methyl protons will also appear as a singlet.

Conclusion and Future Applications

This guide has outlined a robust and reproducible two-step synthesis for this compound, a building block of significant strategic importance. The described protocols are grounded in well-established chemical principles, emphasizing rational control over the reaction outcomes. The true value of this compound lies in its potential for diversification. The C5-iodo substituent provides a reactive site for introducing a vast array of chemical functionalities through cross-coupling chemistry, enabling researchers and drug development professionals to explore novel chemical space and accelerate the discovery of new therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles.
  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • National Center for Biotechnology Information. (n.d.). Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles.
  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Chemistry Stack Exchange. (2023). Pyrazole iodination.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • ResearchGate. (n.d.). Iodination of Pyrazoles via I2/NaI or I2/CAN[11].
  • National Center for Biotechnology Information. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
  • WordPress. (2026). I2 and Electrophilic I+ reagents.
  • RSC Publishing. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
  • National Center for Biotechnology Information. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

Sources

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of 5-Iodo-4-methyl-1H-pyrazole

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of FDA-approved pharmaceuticals.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, provides a unique combination of hydrogen bonding capabilities, metabolic stability, and conformational rigidity. These features allow pyrazole-containing molecules to effectively interact with a diverse range of biological targets, leading to applications as anti-inflammatory, anticancer, antiviral, and analgesic agents.[3][4][5]

Within this critical class of compounds, this compound emerges as a highly strategic and versatile building block for drug discovery and development. Its structure is deceptively simple yet brilliantly functional: the pyrazole core provides the essential pharmacophoric features, the C4-methyl group offers a point of steric and electronic modulation, and the C5-iodo substituent serves as a powerful synthetic handle. This iodine atom is the key to unlocking vast chemical diversity, enabling researchers to forge new carbon-carbon and carbon-nitrogen bonds through robust and predictable cross-coupling methodologies. This guide provides an in-depth exploration of the synthesis, chemical properties, and practical applications of this pivotal intermediate, designed for scientists dedicated to the advancement of pharmaceutical sciences.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

Physicochemical Data
PropertyValue
IUPAC Name This compound
Molecular Formula C₄H₅IN₂
Molecular Weight 221.99 g/mol
Appearance Expected to be an off-white to pale yellow solid
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, CH₂Cl₂)

Data are based on the core structure and analogous compounds.

Spectroscopic Signature: A Roadmap to Structural Verification

Spectroscopic analysis is non-negotiable for structural confirmation. The following are the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) characteristics for this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be simple and highly informative. Key signals would include:

    • A broad singlet for the N-H proton (δ ~12-13 ppm, highly dependent on solvent and concentration).

    • A singlet for the C3-H proton (δ ~7.5-7.7 ppm).

    • A singlet for the C4-methyl protons (δ ~2.1-2.3 ppm).

  • ¹³C NMR Spectroscopy: The carbon spectrum provides a clear fingerprint of the pyrazole core.[6][7]

    • C3: ~135-140 ppm.

    • C4: ~105-110 ppm (shielded by the methyl group).

    • C5: ~80-85 ppm. The direct attachment of the heavy iodine atom causes a significant upfield shift for this carbon, a hallmark of C-I bonds in heterocyclic systems.

    • CH₃: ~10-12 ppm.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) in positive mode would show the protonated molecular ion [M+H]⁺ at m/z ≈ 223.0. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

    • A broad N-H stretching band around 3100-3300 cm⁻¹.

    • C-H stretching bands for the aromatic and methyl groups around 2900-3100 cm⁻¹.

    • C=C and C=N stretching vibrations within the pyrazole ring in the 1400-1600 cm⁻¹ region.

Synthesis: A Regioselective Approach to a Key Intermediate

The synthesis of this compound from the commercially available 4-methyl-1H-pyrazole hinges on achieving regioselective iodination at the C5 position. Direct electrophilic iodination of the pyrazole ring typically favors the more electron-rich C4 position.[8][9][10] Therefore, a more nuanced strategy is required to direct the iodine to C5. The most reliable and field-proven method involves a deprotonation-iodination sequence.

The C5 proton of N-unsubstituted pyrazoles is significantly more acidic than the C3 proton, allowing for regioselective deprotonation.[11] Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures generates a lithium pyrazolide intermediate, which can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂), to exclusively yield the 5-iodo derivative.[11]

cluster_synthesis Synthetic Workflow start 4-methyl-1H-pyrazole step1 Deprotonation at C5 start->step1 1. n-BuLi, THF 2. -78 °C intermediate Lithium Pyrazolide Intermediate step1->intermediate step2 Electrophilic Quench intermediate->step2 I₂, THF product This compound step2->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Causality: This protocol leverages the enhanced acidity of the C5 proton for regioselective lithiation. The low temperature (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated intermediate.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 4-methyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve molecular iodine (I₂, 1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C.

  • Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford pure this compound.

Chemical Reactivity: The Gateway to Molecular Diversity

The synthetic utility of this compound is dominated by the reactivity of its C-I bond. This bond is an ideal substrate for a suite of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular libraries for high-throughput screening and lead optimization.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for forming C-C bonds between aryl or heteroaryl partners.[12][13][14] It offers broad functional group tolerance, mild reaction conditions, and uses readily available and generally non-toxic boronic acid reagents. For this compound, this reaction allows for the introduction of a vast array of (hetero)aryl substituents at the C5 position.

cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-I PdII R¹-Pd(II)L₂-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OR)₂⁻ Boronate->Transmetal Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: Generalized Suzuki-Miyaura catalytic cycle.

  • Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/H₂O).

  • Reaction: Heat the mixture (e.g., 80-100 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating C(sp²)-C(sp) bonds.[15][16][17][18] This reaction is invaluable for synthesizing precursors to complex heterocycles and for introducing rigid, linear linkers into drug candidates. It proceeds via a synergistic dual catalytic cycle involving both palladium and copper(I).[19]

cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_I R¹-Pd(II)L₂-I Pd0->PdII_I Oxidative Addition (R¹-I) PdII_Alkyne R¹-Pd(II)L₂-C≡CR² PdII_I->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Reductive Elimination (Product: R¹-C≡CR²) CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR² CuI->Cu_Acetylide Base Alkyne H-C≡CR² Alkyne->Cu_Acetylide Cu_Acetylide->PdII_I

Caption: Dual catalytic cycles of the Sonogashira reaction.

  • Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).

  • Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the mixture through a pad of Celite to remove catalyst residues. Dilute the filtrate with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[20][21][22][23] This reaction is critical for accessing compounds where an amino group is directly attached to the pyrazole core, a common motif in kinase inhibitors and other targeted therapies.[5] The choice of phosphine ligand is crucial for the success of this transformation.

cluster_buchwald Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd R¹-I PdII R¹-Pd(II)L-I OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR²R³ PdII_Amine [R¹-Pd(II)L(HNR²R³)]⁺ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base Amido R¹-Pd(II)L(NR²R³) Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Regeneration Product R¹-NR²R³ RedElim->Product

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic data for 5-iodo-4-methyl-1H-pyrazole, a substituted pyrazole with potential applications in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and theoretical principles to offer a robust predictive framework for its characterization. The methodologies and interpretations presented herein are grounded in established spectroscopic techniques and are designed to guide researchers in the unambiguous identification and purity assessment of this compound.

Molecular Structure and Spectroscopic Implications

This compound is a five-membered aromatic heterocycle featuring two adjacent nitrogen atoms. The substituents—an iodine atom at position 5 and a methyl group at position 4—significantly influence the electronic environment of the pyrazole ring, which in turn dictates its spectroscopic properties. The potential for N-H tautomerism, a common feature in pyrazoles, further adds to the complexity of its structural elucidation.[1] Spectroscopic analysis is therefore paramount to confirm the precise isomeric form and substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.[1] For this compound, both ¹H and ¹³C NMR will provide critical information for structural validation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing, heavy iodine atom.

Key Expected Signals:

  • C3-Proton: The lone proton on the pyrazole ring at the C3 position is anticipated to appear as a singlet. Its chemical shift will be influenced by the overall electron density of the ring.

  • C4-Methyl Group: The protons of the methyl group at the C4 position will also appear as a singlet, with its chemical shift influenced by the adjacent iodine atom.

  • N1-Proton (N-H): The proton on the nitrogen atom will likely appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.[2]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-37.5 - 7.8s (singlet)
CH₃ (at C-4)2.1 - 2.4s (singlet)
N-HVariable (broad)br s (broad singlet)

Note: These are predicted values based on data from similar substituted pyrazoles. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The iodine substituent is expected to have a significant impact on the chemical shift of the carbon to which it is attached (C5).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3~135
C-4~105
C-5~90
CH₃ (at C-4)~10

Note: The chemical shift of C-5 is predicted to be significantly upfield due to the heavy atom effect of iodine. These are estimated values and should be confirmed by experimental data.[3]

Experimental Protocol for NMR Spectroscopy

A detailed workflow for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 300 or 500 MHz) is recommended.[4]

Sample Preparation:

  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).[4]

Data Acquisition:

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR: A larger number of scans will be necessary to obtain a spectrum with adequate signal intensity. Typical parameters include a spectral width of 200-250 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq Acquire ¹H Spectrum transfer->H1_acq Insert into Spectrometer C13_acq Acquire ¹³C Spectrum transfer->C13_acq process Process Raw Data (FT, Phasing, Baseline Correction) H1_acq->process C13_acq->process analyze Analyze Spectra (Chemical Shifts, Coupling, Integration) process->analyze elucidate Structural Elucidation analyze->elucidate MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve Sample in Volatile Solvent ionize Ionization (e.g., ESI, EI) dissolve->ionize analyze_mass Mass Analysis ionize->analyze_mass detect Detection analyze_mass->detect spectrum Generate Mass Spectrum detect->spectrum analyze_peaks Analyze Molecular Ion and Fragment Peaks spectrum->analyze_peaks confirm Confirm Molecular Weight and Structure analyze_peaks->confirm

Caption: A general workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. By combining the predictive power of NMR, IR, and mass spectrometry, researchers can confidently elucidate its structure and assess its purity. The protocols and predicted data presented in this guide serve as a valuable resource for scientists and professionals in drug development, enabling the efficient and accurate analysis of this important heterocyclic compound.

References

  • A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds - Benchchem. (n.d.).
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20).
  • Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products - Benchchem. (n.d.).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
  • A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem. (n.d.).
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012, January).

Sources

1H NMR spectrum of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 5-Iodo-4-methyl-1H-pyrazole

Introduction

This compound is a substituted heterocyclic compound with significant applications in medicinal chemistry and materials science. Its utility often stems from the pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, which serves as a versatile scaffold in drug design. The presence of iodo and methyl substituents provides specific steric and electronic properties, making it a valuable building block for more complex molecules. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful tool for confirming its identity and purity in solution.

This guide provides a comprehensive analysis of the . It is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire, interpret, and troubleshoot the NMR data for this specific molecule. We will delve into the theoretical basis for the expected spectral pattern, provide a field-tested experimental protocol, and discuss the nuances of spectral interpretation, grounded in authoritative scientific principles.

Molecular Structure and Predicted 1H NMR Spectral Features

To accurately interpret the 1H NMR spectrum, we must first analyze the molecule's structure and the chemical environment of each proton.

The structure of this compound contains three distinct sets of protons that will give rise to three unique signals in the 1H NMR spectrum:

  • The N-H Proton (H1): The proton attached to the nitrogen at position 1.

  • The C-H Proton (H3): The aromatic proton attached to the carbon at position 3.

  • The Methyl Protons (CH₃): The three equivalent protons of the methyl group at position 4.

There are no adjacent protons for any of these groups, so we anticipate that all signals will appear as singlets. The primary challenge lies in accurately predicting their chemical shifts (δ), which are heavily influenced by the electronic effects of the pyrazole ring and its substituents.

  • Aromatic Ring Current: The π-electron system of the pyrazole ring generates its own magnetic field, which generally deshields the attached protons, causing them to resonate at a higher chemical shift (downfield).

  • Inductive Effects of Iodine: Iodine is an electronegative atom that withdraws electron density from the ring through the sigma bonds (inductive effect). This deshielding effect is strongest at the adjacent C5 and N1 positions and will influence the chemical shift of the H3 proton.

  • Hyperconjugation of the Methyl Group: The methyl group at C4 is a weak electron-donating group, which can slightly shield adjacent positions.

Based on these principles, a summary of the expected 1H NMR signals is presented below.

Table 1: Predicted 1H NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale for Chemical Shift
N-H (H1)12.0 - 13.5 (in DMSO-d₆)Broad Singlet (br s)1HHighly variable, solvent-dependent, and often broad due to quadrupole broadening and chemical exchange.
C-H (H3)~7.5 - 8.0Singlet (s)1HLocated in the deshielded aromatic region of the pyrazole ring.
CH₃~2.0 - 2.2Singlet (s)3HTypical range for a methyl group attached to an aromatic ring.

In-Depth Analysis of Spectral Features

The N-H Proton Signal

The chemical shift of the N-H proton is exceptionally sensitive to the experimental conditions, including the choice of solvent, concentration, and temperature. In a non-polar solvent like deuterochloroform (CDCl₃), this signal can be very broad and may sometimes be difficult to observe. In contrast, using a hydrogen-bond-accepting solvent like deuterated dimethyl sulfoxide (DMSO-d₆) helps to sharpen the signal and shift it significantly downfield, often beyond 12 ppm, by forming a hydrogen bond with the solvent's oxygen atom. This phenomenon is a useful diagnostic tool for identifying N-H protons.

The C3-H Proton Signal

The proton at the C3 position is the only proton directly attached to the pyrazole ring's carbon framework. Its chemical shift is a reliable indicator of the electronic environment of the ring. In a simple, unsubstituted pyrazole, the C3/C5 protons typically appear around 7.5 ppm. In our molecule, the presence of the electron-withdrawing iodine atom at the adjacent C5 position is expected to have a deshielding effect on H3, potentially pushing its chemical shift further downfield into the 7.5 - 8.0 ppm range.

The C4-Methyl Proton Signal

The methyl group's protons are in a relatively shielded environment compared to the aromatic proton. Their chemical shift, expected around 2.0-2.2 ppm, is characteristic of a methyl group attached to an sp²-hybridized carbon within a heterocyclic ring. Since all three protons are chemically equivalent and have no adjacent proton neighbors, the signal will be a sharp singlet with an integral value of 3H.

Experimental Protocol for 1H NMR Spectrum Acquisition

This section provides a robust, step-by-step methodology for acquiring a high-quality .

Diagram: Workflow for 1H NMR Sample Preparation and Acquisition

G cluster_prep Sample Preparation cluster_acq NMR Spectrometer Setup & Acquisition cluster_proc Data Processing s1 Weigh 5-10 mg of sample s2 Transfer to clean NMR tube s1->s2 s3 Add ~0.6 mL of deuterated solvent (e.g., DMSO-d6) s2->s3 s4 Vortex until fully dissolved s3->s4 a1 Insert sample and lock on solvent signal s4->a1 a2 Tune and match probe a1->a2 a3 Optimize shim gradients (shimming) a2->a3 a4 Acquire spectrum using standard 1H parameters a3->a4 p1 Fourier Transform a4->p1 p2 Phase Correction p1->p2 p3 Baseline Correction p2->p3 p4 Integration & Peak Picking p3->p4

Caption: Workflow from sample preparation to final data processing for 1H NMR spectroscopy.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended for its ability to solubilize the compound and resolve the N-H proton signal. CDCl₃ can also be used, but the N-H signal may be less distinct.

    • Cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Locking: Lock the field frequency to the deuterium signal of the solvent. This ensures the stability of the magnetic field during acquisition.

    • Tuning and Matching: Tune the probe to the proton frequency to ensure maximum signal-to-noise efficiency.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process is critical for obtaining sharp, symmetrical peaks.

  • Data Acquisition:

    • Pulse Angle: Set to a 30-45 degree pulse angle to allow for a shorter relaxation delay.

    • Acquisition Time (at): Typically 2-4 seconds.

    • Relaxation Delay (d1): Set to 1-2 seconds. A longer delay may be needed for quantitative integration but is often not necessary for simple identification.

    • Number of Scans (ns): Start with 16 scans. Increase if the signal-to-noise ratio is low.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all signals, including the potential N-H proton in DMSO-d₆, are captured.

  • Data Processing:

    • Fourier Transformation: Convert the raw data (Free Induction Decay - FID) into the frequency domain spectrum.

    • Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Correct any distortions in the baseline of the spectrum.

    • Referencing: Calibrate the chemical shift scale. If using DMSO-d₆, the residual solvent peak should be set to 2.50 ppm.

    • Integration: Integrate the area under each peak to determine the relative ratio of protons. Set the integral of one of the singlet peaks (e.g., the C3-H proton) to 1.00 to normalize the others.

Troubleshooting and Advanced Considerations

  • Impurity Peaks: Small, unidentifiable peaks in the spectrum may indicate the presence of residual solvents from synthesis (e.g., acetone, ethyl acetate) or starting materials.

  • Water Peak: A broad peak around 3.33 ppm in DMSO-d₆ or ~1.56 ppm in CDCl₃ is typically due to residual water.

  • Broad N-H Signal: If the N-H signal is excessively broad, it may be due to chemical exchange. A D₂O shake experiment can confirm this; upon adding a drop of D₂O and re-acquiring the spectrum, the N-H proton will exchange with deuterium, and its signal will disappear.

  • ¹³C Satellites: Very small peaks appearing symmetrically on either side of a large signal (like the methyl singlet) are often ¹³C satellites. These arise from the small percentage (1.1%) of ¹³C isotopes coupling with the attached protons.

Conclusion

The is distinct and highly informative, characterized by three singlet signals corresponding to the N-H, C3-H, and C4-methyl protons. An understanding of the electronic effects of the substituents and the pyrazole ring system allows for an accurate prediction and interpretation of the chemical shifts. By following a robust experimental protocol, particularly with the use of DMSO-d₆ as a solvent, a high-quality, unambiguous spectrum can be readily obtained, providing definitive confirmation of the molecule's structure and purity. This guide equips the research scientist with the necessary theoretical knowledge and practical steps to confidently utilize 1H NMR for the characterization of this important chemical entity.

An In-depth Technical Guide to the 13C NMR of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Iodo-4-methyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of substituted pyrazole compounds. This document will delve into the theoretical prediction of the 13C NMR spectrum, the causal effects of substituents on chemical shifts, a detailed experimental protocol for spectral acquisition, and the interpretation of the resulting data.

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the realm of medicinal chemistry and materials science, pyrazole derivatives are of significant interest due to their diverse biological activities and applications. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships. 13C NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the unambiguous determination of molecular structure, including the regiochemistry of substitution on the pyrazole ring.

For a molecule like this compound, 13C NMR is essential to confirm the successful synthesis and the specific arrangement of the iodo and methyl substituents on the pyrazole core. This guide will walk through the process of predicting, acquiring, and interpreting the 13C NMR spectrum of this important heterocyclic compound.

Predicting the 13C NMR Spectrum of this compound

The prediction of 13C NMR chemical shifts is a critical first step in spectral analysis. It allows for a preliminary assignment of signals and provides a theoretical framework for interpreting the experimental data. The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the electronegativity, and steric and electronic effects of the substituents.

The Parent Pyrazole System

The unsubstituted 1H-pyrazole molecule exhibits a tautomeric equilibrium, which can lead to the averaging of the C3 and C5 signals in the 13C NMR spectrum under certain conditions. However, for the purpose of understanding the substituent effects, we can consider the chemical shifts of the individual tautomers. In solution, N-unsubstituted pyrazoles can undergo prototropic exchange, which can broaden the signals for C3 and C5.[1]

Substituent Effects on the Pyrazole Ring

The introduction of a methyl group and an iodine atom at the C4 and C5 positions, respectively, significantly alters the electronic distribution within the pyrazole ring, leading to predictable changes in the 13C NMR chemical shifts.

  • Methyl Group (at C4): The methyl group is an electron-donating group through an inductive effect. This leads to an increase in electron density at the attached carbon (C4), causing it to be shielded and thus shifting its signal to a lower chemical shift (upfield). The effect on adjacent carbons (C3 and C5) is generally smaller.

  • Iodine Atom (at C5): The effect of a halogen substituent on 13C chemical shifts is more complex. While iodine is electronegative, its primary influence on the directly attached carbon (the ipso-carbon, C5) is the "heavy atom effect." This effect is dominated by spin-orbit coupling, which induces a significant upfield shift (shielding) of the C5 signal. The magnitude of this shielding effect is substantial for iodine. Theoretical investigations have shown that the position of other substituents, such as a methyl group, can influence the nuclear magnetic responses in iodo-substituted aromatic-like molecules.[2]

Predicted Chemical Shifts

Based on the analysis of substituent effects and data from related substituted pyrazoles, we can predict the approximate 13C NMR chemical shifts for this compound.[1] It is important to note that these are estimated values and the actual experimental shifts may vary depending on the solvent and other experimental conditions.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C3 135 - 145Expected to be in a typical range for an sp2 carbon in a pyrazole ring, slightly influenced by the substituents.
C4 100 - 110Shielded by the electron-donating methyl group.
C5 75 - 85Significantly shielded due to the heavy atom effect of the iodine substituent.
-CH3 8 - 15Typical chemical shift for a methyl group attached to an sp2 carbon.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, a standardized experimental procedure should be followed. The choice of solvent and instrument parameters is crucial for achieving good resolution and signal-to-noise ratio.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for pyrazole derivatives include deuterated chloroform (CDCl3) and deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is often preferred for N-unsubstituted pyrazoles as it can help to reduce the rate of proton exchange.

  • Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filtration: If any solid particles are present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical parameters for acquiring a standard proton-decoupled 13C NMR spectrum on a 400 or 500 MHz NMR spectrometer.

ParameterRecommended ValuePurpose
Pulse Program zgpg30 or similarStandard 1D 13C experiment with proton decoupling.
Acquisition Time (AQ) 1.0 - 2.0 sDetermines the digital resolution of the spectrum.
Relaxation Delay (D1) 2.0 - 5.0 sAllows for the relaxation of carbon nuclei between scans, important for quantitative analysis.
Number of Scans (NS) 1024 - 4096 (or more)13C is an insensitive nucleus, so a larger number of scans is needed to improve the signal-to-noise ratio.
Spectral Width (SW) 0 - 220 ppmCovers the entire range of expected 13C chemical shifts.
Temperature 298 K (25 °C)Standard operating temperature.
Advanced NMR Techniques

For unambiguous assignment of the carbon signals, especially the quaternary carbons (C4 and C5), two-dimensional (2D) NMR experiments are highly recommended.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. It would be used to definitively assign the C3 and -CH3 signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is crucial for assigning the quaternary carbons C4 and C5 by observing their correlations with the protons of the methyl group and the N-H proton.

Data Processing and Interpretation

Once the raw data (Free Induction Decay or FID) is acquired, it needs to be processed to obtain the final spectrum.

  • Fourier Transformation: The FID is converted from the time domain to the frequency domain.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift scale is referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm, DMSO-d6 at 39.52 ppm).

  • Peak Picking: The chemical shift of each peak is determined.

The interpretation of the processed spectrum involves comparing the experimental chemical shifts with the predicted values and using the information from 2D NMR experiments to make definitive assignments. The presence of four distinct signals in the expected regions would confirm the structure of this compound.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the complete 13C NMR analysis of this compound.

G cluster_0 Preparation & Acquisition cluster_1 Data Processing cluster_2 Analysis & Interpretation A Sample Preparation (Dissolution in Deuterated Solvent) B 1D 13C NMR Acquisition (Proton Decoupled) A->B C 2D NMR Acquisition (HSQC, HMBC) B->C H Assign Signals (1D and 2D Data) C->H D Fourier Transformation E Phase & Baseline Correction D->E F Chemical Shift Referencing E->F F->H G Predict Chemical Shifts (Substituent Effects) G->H I Structural Confirmation H->I

Caption: Workflow for 13C NMR Analysis.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the influence of the methyl and iodo substituents on the chemical shifts of the pyrazole ring carbons, a reliable prediction of the spectrum can be made. Following a robust experimental protocol and utilizing advanced 2D NMR techniques will lead to the unambiguous assignment of all carbon signals, thereby providing conclusive evidence for the molecular structure. This guide provides the necessary theoretical foundation and practical insights for researchers to confidently apply 13C NMR in their work with substituted pyrazoles.

References

  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
  • Jimeno, M. L., et al. (2001). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 39(5), 291-294. [Link]
  • Breitmaier, E., & Voelter, W. (2000). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Organic Magnetic Resonance, 22(9), 603-607. [Link]
  • Al-Masoudi, N. A., et al. (2015). Synthesis and Antimicrobial Evaluation of Some New Organic Tellurium Compounds Based on Pyrazole Derivatives. Molecules, 20(8), 14876-14891. [Link]
  • Trilleras, J., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules, 17(1), 103-114. [Link]
  • Silva, A. M. S., et al. (2006). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 10(4), 397-455. [Link]
  • University of California, Irvine. Carbon, Deuterium and Heteronuclear NMR using Topspin. [Link]
  • Perkowska, A., et al. (2020). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Physical Chemistry Chemical Physics, 22(34), 19047-19055. [Link]
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Navigating the Analytical Maze: A Technical Guide to the Mass Spectrometry of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Privileged Scaffold

In the landscape of modern drug discovery and materials science, substituted pyrazoles represent a cornerstone of molecular design.[1][2] Their versatile synthetic handles and diverse biological activities make them prized scaffolds. Among these, 5-Iodo-4-methyl-1H-pyrazole stands out as a particularly valuable building block. The presence of an iodine atom provides a reactive site for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The methyl group, in turn, influences the steric and electronic properties of the pyrazole ring.

As with any novel compound destined for high-stakes applications, unambiguous structural confirmation and purity assessment are non-negotiable. Mass spectrometry (MS) emerges as a primary and indispensable tool for this purpose, offering unparalleled sensitivity and structural insight. This in-depth technical guide provides a comprehensive framework for understanding and executing the mass spectrometric analysis of this compound, from first principles to advanced applications. We will explore the causal logic behind methodological choices, ensuring a robust and self-validating analytical workflow.

Physicochemical Properties at a Glance

A foundational understanding of the analyte's properties is critical for method development. Below is a summary of the key physicochemical data for a closely related analogue, 5-Iodo-1-methyl-1H-pyrazole, which informs our analytical strategy.

PropertyValueSource
Molecular FormulaC4H5IN2
Molecular Weight208.00 g/mol
FormSolid
Melting Point76-81 °C

Note: The target molecule, this compound, has the same molecular formula and weight.

Ionization Techniques: The Gateway to Mass Analysis

The choice of ionization source is the most critical parameter in mass spectrometry, dictating the nature and extent of fragmentation. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable, each offering distinct advantages.

Electron Ionization (EI): The "Hard" Technique for Structural Elucidation

EI is a classic, highly reproducible technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4] This process imparts significant internal energy, leading to extensive and predictable fragmentation.[4]

Why Choose EI?

  • Structural Information: The rich fragmentation pattern provides a detailed fingerprint of the molecule's structure.[4][5]

  • Library Matching: EI spectra are highly reproducible, allowing for comparison against established spectral libraries.[6]

Causality in Action: The high energy of EI is necessary to overcome the ionization potential of the molecule and induce bond cleavages, revealing the underlying molecular framework.[4]

Electrospray Ionization (ESI): The "Soft" Touch for Molecular Ion Confirmation

ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7] It is particularly well-suited for polar and thermally labile molecules.

Why Choose ESI?

  • Molecular Ion Integrity: ESI typically produces protonated molecules [M+H]+ with minimal fragmentation, providing clear confirmation of the molecular weight.[8][9]

  • LC-MS Compatibility: ESI is the workhorse ionization source for liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures.[10]

Causality in Action: The gentle nature of ESI preserves the intact molecule by transferring charge in the solution phase, avoiding the energetic gas-phase collisions of EI.

Anticipated Mass Spectrum and Fragmentation Pathways

The Molecular Ion (M+)

Under both EI and ESI, the primary observation will be the molecular ion peak. A key characteristic of iodine-containing compounds is the prominent M+ peak due to the presence of the single stable isotope of iodine (¹²⁷I).

Isotopic Patterning

Unlike chlorine or bromine, which have significant M+2 isotopes, iodine is monoisotopic.[12] Therefore, we do not expect a significant M+2 peak, simplifying the interpretation of the molecular ion region.

Electron Ionization (EI) Fragmentation

Under EI conditions, the this compound molecular ion is expected to undergo a series of fragmentation events. The pyrazole ring is relatively stable, but specific cleavages are predictable.

Predicted Fragmentation Pathways:

Caption: A typical GC-MS workflow for EI analysis.

Direct Infusion ESI-MS

This method provides rapid confirmation of the molecular weight.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. [8]2. Infusion: Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]+.

Trustworthiness Through Self-Validation

A trustworthy analytical protocol is a self-validating one. This means incorporating internal checks and balances:

  • Blank Injections: Run a solvent blank before and after the sample to ensure no carryover or system contamination.

  • Mass Accuracy: For HRMS, calibrate the instrument immediately before analysis and monitor the mass accuracy of a known lock mass compound throughout the run.

  • Isotopic Fidelity: Even without a prominent M+2 peak, the relative abundance of the ¹³C isotope peak should be consistent with the number of carbon atoms in the molecule.

Conclusion: From Data to Decision

References

  • BenchChem. (n.d.). 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Sigma-Aldrich. (n.d.). 5-Iodo-1-methyl-1H-pyrazole 97.
  • PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • RSC Publishing. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles.
  • RSC Publishing. (n.d.). Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials.
  • BenchChem. (n.d.). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products.
  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances.
  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications.
  • ResearchGate. (n.d.). Unknown halogenated compounds with HRMS data.
  • PubMed. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties.
  • PubMed. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs.
  • MDPI. (n.d.). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry.
  • MDPI. (n.d.). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b.
  • Santa Cruz Biotechnology. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms.
  • PubChem. (n.d.). 1-Methyl-4-iodo-1H-pyrazole.
  • PubMed. (n.d.). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship.
  • ScienceDirect. (2023). The overshadowed role of electron ionization-mass spectrometry in analytical biotechnology.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemistry LibreTexts. (2022). Electron Ionization.
  • MDPI. (n.d.). Iodine and Bromine Analysis in Human Urine and Serum by ICP-MS, Tailored for High-Throughput Routine Analysis in Population-Based Studies.
  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry.
  • ACS Publications. (n.d.). Selective chemical ionization of nitrogen and sulfur heterocycles in petroleum fractions by ion trap mass spectrometry.
  • Chemistry For Everyone. (2025). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?.

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A Technical Guide to the Crystal Structure of 5-Iodo-4-methyl-1H-pyrazole: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive exploration of the crystal structure of 5-Iodo-4-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional arrangement of atoms in a molecule is paramount for rational drug design and the optimization of lead compounds. Pyrazole derivatives are recognized as a "privileged scaffold" in drug discovery, appearing in a wide array of approved pharmaceuticals.[1][2] The introduction of an iodine atom not only provides a versatile synthetic handle for further molecular elaboration via cross-coupling reactions but also introduces the potential for specific intermolecular interactions, such as halogen bonding, which can significantly influence crystal packing and, consequently, the physicochemical properties of the solid form.[1][3]

Synthesis and Material Acquisition

The journey to determining a crystal structure begins with the synthesis of high-purity material. A plausible synthetic route to this compound can be conceptualized from commercially available starting materials. The following protocol is based on established methodologies for the synthesis of substituted pyrazoles.[4][5]

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 4-methyl-1H-pyrazole. A common method for constructing the pyrazole ring is the reaction of a 1,3-dicarbonyl compound with hydrazine. In this case, 3-methyl-2,4-pentanedione can be reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction is typically heated to reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography on silica gel.

  • Step 2: Iodination of 4-methyl-1H-pyrazole. The introduction of an iodine atom at the 5-position can be achieved through electrophilic iodination. The purified 4-methyl-1H-pyrazole is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). An iodinating agent, such as N-iodosuccinimide (NIS) or iodine in the presence of a base, is then added portion-wise at room temperature.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, this compound, is then purified by recrystallization or column chromatography to yield a sample of sufficient purity for crystallization experiments.

Single Crystal Growth: The Gateway to Diffraction

Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[7][8] The goal is to encourage the slow aggregation of molecules from a supersaturated solution into a highly ordered, three-dimensional lattice.

Methodologies for Crystallization of Small Organic Molecules
  • Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is prepared and left undisturbed in a loosely capped vial. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open container, which is then placed in a larger, sealed container with a reservoir of a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled. The decrease in solubility with temperature can lead to the growth of high-quality crystals.

The choice of solvent is critical and often determined empirically. A good crystallizing solvent is one in which the compound is moderately soluble.

The X-ray Crystallography Workflow

Once a suitable single crystal is obtained, the process of determining its molecular structure via X-ray diffraction can begin.[7][8][9] This technique relies on the principle that X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern from which the electron density and, therefore, the atomic positions can be determined.

workflow cluster_exp Experimental Phase cluster_comp Computational Phase synthesis Synthesis & Purification crystal_growth Single Crystal Growth synthesis->crystal_growth High-purity compound data_collection X-ray Data Collection crystal_growth->data_collection Diffraction-quality crystal structure_solution Structure Solution (Phasing) data_collection->structure_solution Diffraction data refinement Structure Refinement structure_solution->refinement Initial model validation Validation & Analysis refinement->validation Final structural model

Figure 1: A generalized workflow for single-crystal X-ray structure determination.
Step-by-Step Protocol
  • Crystal Mounting: A carefully selected crystal (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, crystal system, and the intensities of the reflections.

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate positions of the atoms.

Structural Analysis: Insights from a Close Analog

As the crystal structure of this compound is not publicly available, we will analyze the structure of a closely related compound, 4-Iodo-1H-pyrazole , to illustrate the key features one would expect to find.[3][10] The addition of a methyl group at the 4-position and the shift of the iodine to the 5-position in our target molecule would primarily influence the crystal packing through steric effects and potential changes in intermolecular interactions.

Crystallographic Data for 4-Iodo-1H-pyrazole
ParameterValue
Chemical FormulaC₃H₃IN₂
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)11.58
b (Å)12.85
c (Å)3.967
α, β, γ (°)90, 90, 90
Volume (ų)590.1
Z (molecules/unit cell)4

Data sourced from a study on 4-halogenated-1H-pyrazoles.[3]

Key Structural Features and Intermolecular Interactions

The crystal packing of pyrazole derivatives is often dominated by a network of hydrogen bonds and, in the case of halogenated analogs, halogen bonds.[3][11][12]

  • Hydrogen Bonding: In 4-Iodo-1H-pyrazole, the molecules form chains, known as catemers, through N-H···N hydrogen bonds.[3] This is a common supramolecular motif for 1H-pyrazoles.[3][10] The N(H)···N distance is reported to be approximately 2.87 Å.[3] For this compound, a similar N-H···N hydrogen bonding network is expected to be a primary driver of the crystal packing.

  • Halogen Bonding: Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[11][12] In the crystal structure of 4-Iodo-1H-pyrazole, a close I···I contact of 3.967 Å is observed, which is approximately twice the van der Waals radius of iodine, indicating a significant halogen bonding interaction.[3] For this compound, the iodine at the 5-position would be capable of forming halogen bonds with nucleophiles, such as the nitrogen atoms of adjacent pyrazole rings (I···N) or other iodine atoms (I···I). These interactions are highly directional and play a crucial role in crystal engineering.[12]

  • π-Stacking and C-H···π Interactions: Aromatic pyrazole rings can also engage in π-stacking and C-H···π interactions, further stabilizing the crystal lattice.[3]

interactions cluster_hbond Hydrogen Bonding cluster_xbond Halogen Bonding cluster_other Other Interactions N1H N1-H (Donor) N2 N2 (Acceptor) N1H->N2 N-H···N CI C5-I (Donor) Nu Nucleophile (e.g., N, I) CI->Nu C-I···Nu Pi Pyrazole Ring (π-system) Pi->Pi π-π Stacking CH C-H CH->Pi C-H···π

Figure 2: Potential non-covalent interactions in the crystal lattice of this compound.

The Role of Computational Chemistry

In the absence of experimental data, or as a complementary tool, computational chemistry can provide valuable insights into the structure of this compound. Crystal structure prediction (CSP) methods can be used to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. These predicted structures can guide crystallization experiments and aid in the interpretation of powder X-ray diffraction data.

Conclusion

The determination of the crystal structure of this compound is a critical step in understanding its potential as a building block in drug development. This guide has outlined the essential workflow, from chemical synthesis and crystallization to the sophisticated techniques of X-ray diffraction and structural analysis. Based on the analysis of closely related compounds, the crystal structure of this compound is expected to be defined by a robust network of N-H···N hydrogen bonds, complemented by significant C-I···N or C-I···I halogen bonds. These interactions not only dictate the supramolecular architecture but also influence key properties such as solubility and stability, which are of utmost importance to the pharmaceutical scientist. The methodologies and principles described herein provide a solid foundation for researchers to successfully elucidate and interpret the crystal structures of novel pyrazole derivatives.

References

  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Benchchem.
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula. Benchchem.
  • Crystal structures of 5-bromo-1-arylpyrazoles and their halogen bonding fe
  • Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. PMC.
  • (PDF) Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central.
  • X-ray Crystallography for Molecular Structure Determin
  • X-ray Crystallography.
  • X-ray crystallography. Wikipedia.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.

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physical characteristics of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Iodo-4-methyl-1H-pyrazole

Introduction: The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[2] Among these derivatives, this compound emerges as a particularly valuable synthetic intermediate. The strategic placement of the methyl group and the reactive iodo substituent makes it a versatile building block for the synthesis of complex molecular architectures through various cross-coupling reactions.[1][3] This guide provides a comprehensive technical overview of its core physical characteristics, analytical validation protocols, and handling considerations, designed for researchers and professionals in drug discovery and chemical synthesis.

Section 1: Core Compound Identification & Properties

This compound is a substituted aromatic heterocycle. Its fundamental properties are critical for its use in synthetic applications, dictating choice of solvents, reaction conditions, and storage protocols.

Property Value Source(s)
IUPAC Name This compound-
Synonyms 3-iodo-4-methyl-1H-pyrazole[4]
CAS Number 24086-18-8[4]
Molecular Formula C₄H₅IN₂[4]
Molecular Weight 208.00 g/mol [4]
Appearance Solid. Similar iodo-pyrazoles are typically off-white to pale yellow solids.[1][4]
Purity Typically available at ≥95%[4]
Solubility Generally soluble in organic solvents such as DMF, DMSO, and chlorinated solvents.[1]
Storage Conditions Store at 2-8°C, sealed in a dry, dark environment under an inert atmosphere.[5][6]

Section 2: Synthesis & Purification Workflow

Conceptual Rationale: The synthesis of this compound is most commonly achieved via the direct electrophilic iodination of the 4-methyl-1H-pyrazole precursor. The pyrazole ring is sufficiently electron-rich to react with a suitable iodine source. The reaction's efficiency can be enhanced by using an oxidizing agent, which consumes the hydrogen iodide (HI) byproduct, driving the equilibrium towards the product and ensuring full utilization of the iodine reagent.[7]

Synthesis_Workflow Precursor 4-methyl-1H-pyrazole Reaction Electrophilic Iodination Precursor->Reaction Reagents Iodine (I₂) + Oxidizing Agent (e.g., H₂O₂) Reagents->Reaction Crude Crude Product Reaction->Crude Purification Purification (Chromatography or Recrystallization) Crude->Purification Final Pure 5-Iodo-4-methyl- 1H-pyrazole Purification->Final

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Generalized Synthesis

This protocol is a representative methodology based on standard organic synthesis principles for pyrazole iodination and should be adapted and optimized based on laboratory conditions.[7][8]

  • Reaction Setup: To a solution of 4-methyl-1H-pyrazole in a suitable solvent (e.g., glacial acetic acid or an alcohol/water mixture), add molecular iodine (I₂).

  • Initiation: Heat the mixture to a moderate temperature (e.g., 40-80°C) with stirring.[7]

  • Reaction Progression: Slowly add an aqueous solution of an oxidant (e.g., hydrogen peroxide or nitric acid) dropwise to the reaction mixture. The oxidant reacts with the HI byproduct, regenerating the iodinating species and preventing the reverse reaction.[7]

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction mixture. Carefully add a basic solution (e.g., sodium hydroxide or sodium carbonate) to neutralize the acid and quench any remaining oxidant. The pH should be adjusted to approximately 5-9.[7]

  • Isolation: The product may precipitate upon cooling and neutralization. If so, collect the solid by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be further purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product.

Section 3: Structural Elucidation & Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a self-validating system for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure determination of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Predicted Spectral Data: While experimental spectra are not widely published, the expected chemical shifts can be accurately predicted based on the electronic effects of the substituents on the pyrazole ring.[9]

Nucleus Position Expected Chemical Shift (δ, ppm) Rationale
¹H NMR C3-H~7.5-7.8 (singlet)The lone proton on the pyrazole ring, deshielded by the aromatic system.[9]
C4-CH₃~2.0-2.3 (singlet)Typical range for a methyl group attached to an aromatic ring.
N1-H>10 (broad singlet)The acidic proton on the nitrogen, often broad and with a variable chemical shift.
¹³C NMR C5~80-90The carbon bearing the heavy iodine atom experiences a significant upfield shift due to the heavy atom effect.[9]
C4~110-120Carbon attached to the methyl group.
C3~135-145Deshielded carbon adjacent to two nitrogen atoms.
C4-CH₃~10-15Typical range for a methyl carbon.
Protocol: NMR Sample Preparation & Acquisition[9][10]
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.

  • Data Acquisition: Acquire ¹H and ¹³C spectra using standard parameters. For ¹³C, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Rationale: MS is used to confirm the molecular weight of the compound, providing essential validation of its elemental composition.

Expected Data: In an Electrospray Ionization (ESI) mass spectrum, the primary observable ion would be the protonated molecular ion [M+H]⁺ at m/z 209.95. In Electron Impact (EI) mode, the molecular ion peak [M]⁺ at m/z 208.00 would be prominent.

Protocol: MS Sample Preparation & Analysis[10]
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer with an ESI or EI source.

  • Data Acquisition: Infuse the sample solution into the source and acquire the mass spectrum. Analyze the resulting spectrum to confirm the presence of the expected molecular ion peak.

Section 4: Safety, Handling, and Storage

Hazard Identification: While a specific safety data sheet for this compound is not universally available, data from structurally similar iodo-pyrazoles indicate potential hazards. These compounds are often classified as causing skin irritation, serious eye damage/irritation, and possible respiratory irritation.[5][10][11] Harmful if swallowed is also a common hazard for related pyrazoles.[10][11]

Recommended Handling & Personal Protective Equipment (PPE):

  • Handle the compound only in a well-ventilated area, preferably within a chemical fume hood.[12]

  • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses or goggles.[10]

  • Avoid breathing dust or vapors.[12]

  • Wash hands thoroughly after handling.[11]

Storage and Stability:

  • Store in a tightly sealed container in a cool, dry place away from light and moisture.[6][12]

  • Recommended storage temperature is between 2-8°C.[5]

  • The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation.

Section 5: Applications in Research & Development

Rationale: The C-I bond in this compound is a key functional handle for advanced synthetic transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1] This reactivity allows for the facile introduction of diverse aryl, heteroaryl, alkynyl, and amino moieties, making it an ideal starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs, especially in the development of kinase inhibitors.[1][3]

Suzuki_Coupling cluster_reactants Reactants PyI This compound Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base PyI->Catalyst Boronic Aryl/Heteroaryl Boronic Acid R-B(OH)₂ Boronic->Catalyst Product 5-Aryl-4-methyl-1H-pyrazole Catalyst->Product Suzuki-Miyaura Cross-Coupling

Caption: Conceptual use of this compound in a Suzuki reaction.

References

  • ChemBK. (n.d.). 4-iodo-5-methyl-1-propyl-1H-pyrazole.
  • PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet: 4,4-Bi-1H-pyrazole.
  • ChemBK. (2024). 1-Methyl-4-iodo-1H-pyrazole.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • PubChem. (n.d.). 1-Methyl-4-iodo-1H-pyrazole.
  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.

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discovery and history of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Strategic Utility of 5-Iodo-4-methyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The pyrazole core is a well-established "privileged scaffold" in medicinal chemistry, and the introduction of an iodine atom at the 5-position provides a versatile synthetic handle for constructing complex molecular architectures.[1] This document deviates from a rigid template to present a narrative that follows the logical and scientific progression of the topic. We will delve into the historical context of pyrazole chemistry, detail the regioselective synthetic methodologies for preparing the title compound, provide robust experimental protocols, and explore its reactivity and applications, particularly in the synthesis of targeted therapeutics.

The Pyrazole Scaffold: A Historical and Medicinal Chemistry Perspective

The story of this compound is intrinsically linked to the broader history of its parent heterocycle. The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized in 1883 by Ludwig Knorr through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2] For decades, this class of compounds has remained a cornerstone of heterocyclic chemistry.

In modern drug discovery, pyrazoles are recognized as a privileged structure, appearing in a multitude of FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4][5] The metabolic stability of the pyrazole nucleus and its ability to participate in crucial hydrogen bonding interactions with biological targets contribute to its prevalence in pharmaceuticals.[5] The strategic functionalization of the pyrazole ring is therefore a critical endeavor in medicinal chemistry. Halogenation, particularly iodination, is a key transformation, as the resulting carbon-iodine bond is an exceptionally versatile anchor point for palladium-catalyzed cross-coupling reactions, enabling the synthesis of highly complex and diverse compound libraries.[1]

The Synthetic Challenge: Regioselective Iodination of the Pyrazole Core

The synthesis of this compound is not a matter of a singular "discovery" but rather the application of developed regioselective functionalization techniques. The primary challenge lies in controlling the position of iodination on the 4-methyl-1H-pyrazole precursor. The pyrazole ring has two primary sites for electrophilic substitution (C4) and deprotonation/trapping (C5 or C3). The choice of reaction conditions dictates the isomeric outcome.

Mechanistic Dichotomy: Directing Iodine to the C4 vs. C5 Position

Scientific literature demonstrates two robust and highly regioselective methods for the iodination of N-substituted pyrazoles, which can be logically extended to N-unsubstituted pyrazoles like 4-methyl-1H-pyrazole.[6]

  • C4-Iodination (Electrophilic Aromatic Substitution): The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic attack. Treatment of a pyrazole with elemental iodine (I₂) in the presence of a mild oxidant, such as Ceric Ammonium Nitrate (CAN), leads to the selective formation of the 4-iodo derivative.[1][6] The oxidant is necessary to generate a more potent electrophilic iodine species and to re-oxidize the HI byproduct, driving the reaction forward.[7]

  • C5-Iodination (Deprotonation and Trapping): The C5 proton is the most acidic carbon-bound proton on the pyrazole ring. This acidity can be exploited by using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi), at low temperatures. This deprotonation generates a highly reactive lithium pyrazolide intermediate. The subsequent addition of an electrophilic iodine source, like elemental iodine, traps this intermediate to exclusively yield the 5-iodo isomer.[1] This is the foundational strategy for synthesizing this compound.

The logical flow from the starting material to the two principal regioisomers is depicted below.

G start 4-Methyl-1H-pyrazole c4_reagents I₂, Ceric Ammonium Nitrate (CAN) Acetonitrile, Reflux start->c4_reagents Electrophilic Substitution c5_reagents 1. n-BuLi, THF, -78°C 2. I₂, -78°C to RT start->c5_reagents Deprotonation/ Trapping c4_product 4-Iodo-3(5)-methyl-1H-pyrazole c4_reagents->c4_product c5_product This compound (Target Compound) c5_reagents->c5_product

Caption: Regioselective iodination pathways of 4-methyl-1H-pyrazole.
Comparative Synthesis Data

The following table summarizes the typical conditions and outcomes for the two primary iodination strategies.

ParameterC5-Iodination (Target Synthesis)C4-Iodination (Isomeric Synthesis)
Method Deprotonation / TrappingElectrophilic Substitution
Base/Oxidant n-Butyllithium (n-BuLi)Ceric Ammonium Nitrate (CAN)
Iodine Source Elemental Iodine (I₂)Elemental Iodine (I₂)
Solvent Anhydrous Tetrahydrofuran (THF)Acetonitrile (MeCN)
Temperature -78 °C to Room TemperatureReflux
Key Intermediate Lithium PyrazolideSigma Complex
Primary Product This compound 4-Iodo-3(5)-methyl-1H-pyrazole
Reference [1][1]

Experimental Protocol: Synthesis of this compound

This protocol describes a self-validating system for the regioselective synthesis of the title compound. The rationale for each critical step is provided to ensure experimental success and reproducibility.

Materials:

  • 4-Methyl-1H-pyrazole (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.3 eq)

  • Iodine (I₂, 1.4 eq)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Protocol:

  • Reactor Setup & Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add 4-methyl-1H-pyrazole (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M solution).

    • Causality: The use of flame-dried glassware and an inert atmosphere is critical. The lithium pyrazolide intermediate is highly reactive and will be quenched by atmospheric moisture or oxygen, leading to failed reactions or reduced yields.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add n-BuLi (1.3 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for an additional 10-20 minutes.

    • Causality: The low temperature is essential to control the reactivity of the organolithium reagent and prevent side reactions, such as undesired reactions with the solvent. The excess of n-BuLi ensures complete deprotonation of the pyrazole C5 position.

  • Iodine Addition (Trapping): In a separate flask, dissolve iodine (1.4 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the cold lithium pyrazolide solution.

    • Causality: A slight excess of iodine ensures the complete conversion of the pyrazolide intermediate. Adding the iodine as a solution allows for better control of the reaction rate.

  • Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over several hours (e.g., 4 hours or overnight).

    • Causality: A gradual warm-up ensures the reaction proceeds to completion smoothly without a sudden exotherm.

  • Work-up & Quench: Dilute the reaction mixture with dichloromethane or ethyl acetate. Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of Na₂S₂O₃. Continue washing until the purple/brown color of excess iodine is completely discharged from the organic layer.

    • Causality: Sodium thiosulfate is a reducing agent that quenches and removes any unreacted elemental iodine, simplifying the subsequent purification.

  • Extraction & Drying: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: The water and brine washes remove inorganic salts and residual water. Anhydrous Na₂SO₄ removes trace moisture from the organic solvent prior to its evaporation.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to yield this compound as a solid.[8]

Structural Validation and Spectroscopic Data

Unambiguous characterization is essential to confirm the regiochemistry of the iodination. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.

Compound Structure Predicted ¹H NMR Chemical Shifts (δ, ppm) Predicted ¹³C NMR Chemical Shifts (δ, ppm)
This compound CC1=C(I)N=CN1C3-H: ~7.5-7.7 (singlet)C4-CH₃: ~2.1-2.3 (singlet)C3: ~138-142C4: ~105-110C5: ~80-85 (carbon bearing iodine)
3-Iodo-4-methyl-1H-pyrazole (Isomer)CC1=CN=C(I)N1C5-H: ~7.6-7.8 (singlet)C4-CH₃: ~2.0-2.2 (singlet)C3: ~85-90 (carbon bearing iodine)C4: ~115-120C5: ~135-140

Note: Predicted values are based on general substituent effects on the pyrazole ring. Actual values may vary depending on the solvent and instrument.[9][10]

The key differentiator in ¹³C NMR is the chemical shift of the carbon atom directly attached to the iodine. Due to the heavy atom effect, this carbon signal is shifted significantly upfield (to a lower ppm value) compared to the other sp² carbons of the ring. This provides a definitive method for assigning the correct isomeric structure.

Synthetic Utility in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[1][3] The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura and Sonogashira couplings.

G start This compound suzuki_reagents Aryl Boronic Acid Pd Catalyst, Base start->suzuki_reagents Suzuki-Miyaura Coupling sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents Sonogashira Coupling suzuki_product 5-Aryl-4-methyl-1H-pyrazole (e.g., Kinase Inhibitor Scaffold) suzuki_reagents->suzuki_product sonogashira_product 5-Alkynyl-4-methyl-1H-pyrazole sonogashira_reagents->sonogashira_product

Caption: Application of this compound in cross-coupling reactions.

This capability allows medicinal chemists to systematically introduce a wide variety of aryl, heteroaryl, or alkynyl groups at the 5-position. This process is fundamental to exploring structure-activity relationships (SAR) when developing targeted therapeutics, such as kinase inhibitors, where precise positioning of substituents is crucial for achieving high potency and selectivity.[1]

Conclusion

While the discovery of this compound is not marked by a singular event, its synthesis is a testament to the sophisticated control over chemical reactivity achieved in modern organic chemistry. By understanding the fundamental electronic properties of the pyrazole ring, chemists can selectively forge C-I bonds at either the C4 or C5 position. The deprotonation/trapping strategy provides reliable access to the 5-iodo isomer, a building block of immense value. Its utility as a substrate in powerful carbon-carbon bond-forming reactions solidifies its importance as a key intermediate for professionals in drug discovery and development, enabling the rapid assembly of novel and potentially life-saving therapeutics.

References

  • The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem.
  • Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products - Benchchem.
  • 1-ethyl-4-iodo-5-methyl-1H-pyrazole molecular weight and formula - Benchchem.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development - Benchchem.
  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing).
  • A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
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  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals.
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reactivity of the carbon-iodine bond in 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5-Iodo-4-methyl-1H-pyrazole

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount for the modulation of biological activity and the development of novel drug candidates. This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate. We will delve into the exceptional reactivity of its carbon-iodine (C-I) bond, positioning it as a cornerstone for advanced molecular construction. This document offers field-proven insights and detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, empowering researchers in drug discovery and chemical development to leverage this building block to its full potential.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic building block designed for synthetic versatility. Its value is derived from two key features:

  • The Pyrazole Core: This five-membered aromatic heterocycle is a well-established pharmacophore present in a multitude of FDA-approved drugs, prized for its diverse biological activities and its ability to act as a stable scaffold for molecular elaboration.[1]

  • The Carbon-Iodine Bond: The C-I bond at the 5-position is the primary locus of reactivity. In the hierarchy of haloarene reactivity for palladium-catalyzed cross-coupling, the C-I bond is the most labile (C-I >> C-Br > C-Cl), readily undergoing oxidative addition to a Pd(0) catalyst even under mild conditions.[2] This inherent reactivity makes this compound an excellent electrophilic partner for a wide range of transformations.

The methyl group at the 4-position serves to block a potential reaction site and can influence the electronic properties and steric environment of the pyrazole ring, which can be strategically useful in directing reactivity and modulating the properties of the final compound.

Proposed Synthesis Pathway

While numerous methods exist for pyrazole synthesis, a common and effective route to this compound involves the cyclization of a suitable 1,3-dicarbonyl precursor with hydrazine, followed by a regioselective iodination step.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Iodination A 3-Methyl-2,4-pentanedione C 4-Methyl-1H-pyrazole A:e->C:w + B Hydrazine B:e->C:w E This compound C->E D N-Iodosuccinimide (NIS) or I₂/Oxidant D->E

Caption: Plausible synthetic route to this compound.

The key challenge in this synthesis is controlling the regioselectivity of the iodination. The electronic nature of the pyrazole ring and the directing effects of the existing substituents will govern the position of electrophilic attack. For 1H-pyrazoles, iodination often occurs at the C4 position. However, with the C4 position blocked by a methyl group, iodination is directed to the C5 (or C3) position. Subsequent separation of any potential isomers may be required.

The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The C-I bond of this compound is primed for participation in a suite of powerful palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern drug development for their reliability, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, particularly for generating biaryl structures common in kinase inhibitors and other pharmaceuticals.[3][4]

The reaction proceeds via a well-established catalytic cycle. The choice of a base (e.g., K₂CO₃, Cs₂CO₃) is critical; it activates the boronic acid partner by forming a more nucleophilic boronate species, which facilitates the key transmetalation step.[4] The high reactivity of the C-I bond ensures that the initial oxidative addition step is facile, often allowing the reaction to proceed at lower temperatures or with lower catalyst loadings compared to bromo- or chloro-pyrazoles.[5]

Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 L₂Pd(II)(Py-R)(I) Pd0:e->Complex1:w OxAdd Oxidative Addition OxAdd->Pd0 Complex2 L₂Pd(II)(Py-R)(Ar) Complex1:e->Complex2:w Transmetalation Transmetalation Transmetalation->Complex1 Complex2:e->Pd0:w RedElim Reductive Elimination RedElim->Complex2 Product Py-R-Ar Boronic Ar-B(OH)₂ + Base IodoPy 5-Iodo-4-methyl- 1H-pyrazole (Py-R-I) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Py-R)(I) Pd0->PdII_Aryl PdII_Diorg L₂Pd(II)(Py-R)(CCR') PdII_Aryl->PdII_Diorg Transmetalation PdII_Diorg->Pd0 Reductive Elimination Product Py-R-CCR' PdII_Diorg->Product IodoPy Py-R-I IodoPy->Pd0 Oxidative Addition Alkyne H-CCR' Cu_Acetylide Cu-CCR' Alkyne->Cu_Acetylide Cu_Acetylide->PdII_Aryl Base Base (e.g., Et₃N) Base->Alkyne CuI CuI CuI->Cu_Acetylide Buchwald_Cycle Pd0 Pd(0)L Complex1 LPd(II)(Py-R)(I) Pd0:e->Complex1:w OxAdd Oxidative Addition OxAdd->Pd0 Complex2 [LPd(II)(Py-R)(HNR'R'')]⁺ Complex1:e->Complex2:w AmineCoord Amine Coordination AmineCoord->Complex1 Complex3 LPd(II)(Py-R)(NR'R'') Complex2:e->Complex3:w Deprotonation Deprotonation Deprotonation->Complex2 Complex3:e->Pd0:w RedElim Reductive Elimination RedElim->Complex3 Product Py-R-NR'R'' Amine HNR'R'' IodoPy Py-R-I Base Base

Sources

An In-depth Technical Guide to the Electrophilic Iodination of 4-Methyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Strategic Imperative: The Role of Iodinated Pyrazoles in Modern Chemistry

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its prevalence is a testament to its metabolic stability and versatile geometry, which allow it to act as a bioisostere for other functional groups and engage in critical binding interactions with biological targets. The strategic functionalization of the pyrazole ring is paramount for modulating pharmacokinetic and pharmacodynamic properties.

Specifically, the introduction of an iodine atom via electrophilic substitution is a key synthetic transformation.[2] An iodo-pyrazole is not merely a final compound; it is a powerful and versatile synthetic intermediate. The carbon-iodine bond serves as a highly effective "synthetic handle" for carbon-carbon and carbon-heteroatom bond formation through a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[3][4][5] This capability allows for the rapid construction of complex molecular architectures and the generation of diverse compound libraries essential for modern drug discovery programs.[1][6]

The Regiochemical Challenge: Iodinating a C4-Substituted Pyrazole

Electrophilic aromatic substitution on the pyrazole ring is governed by the electronic nature of the heterocycle. The C4 position is the most electron-rich and sterically accessible site, making it the overwhelming target for electrophilic attack in unsubstituted pyrazoles.[7] The subject of this guide, 4-methyl-1H-pyrazole, presents a unique challenge: this preferred site is blocked by a methyl group.

This blockage forces iodination to occur at either the C3 or C5 position. A critical consideration for 4-methyl-1H-pyrazole is its existence as a mixture of two rapidly equilibrating tautomers due to the mobile N-H proton.[8][9][10] In the context of this tautomerism, the C3 and C5 positions become chemically equivalent over time. Therefore, a direct electrophilic iodination reaction on 4-methyl-1H-pyrazole is expected to yield a single primary product: 3-iodo-4-methyl-1H-pyrazole (which is equivalent to 5-iodo-4-methyl-1H-pyrazole).

For N-substituted 4-methylpyrazoles, where tautomerism is not possible, distinct C3 and C5 isomers can be formed, and the regiochemical outcome is dictated by the steric and electronic properties of the N1-substituent and the reaction conditions employed.[11] This guide focuses on the parent 1H-pyrazole, where this complexity simplifies to the formation of one principal product.

Core Mechanism of Electrophilic Iodination

The reaction proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.[7] The process is initiated by the generation of a potent electrophilic iodine species, notionally I⁺, from an iodine source. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophile. This attack preferentially occurs at the C3/C5 position, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base present in the reaction medium then abstracts a proton from the site of substitution, restoring the aromaticity of the pyrazole ring and yielding the final iodinated product.

Caption: General mechanism for the electrophilic iodination of 4-methyl-1H-pyrazole.

Comparative Analysis of Iodination Methodologies

The choice of iodinating agent is critical and depends on factors such as substrate reactivity, desired yield, scalability, and green chemistry considerations. Below are detailed protocols for three robust and field-proven methods.

Method A: N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a mild, reliable, and easy-to-handle crystalline solid, making it a laboratory favorite for iodinations.[12] Its electrophilicity can be significantly enhanced by the addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).[13][14] The acid protonates the succinimide carbonyl group, increasing the polarization of the N-I bond and generating a more potent iodinating species.[15]

Experimental Protocol: NIS with Catalytic Acid

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 4-methyl-1H-pyrazole (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane, ~0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (1.1–1.2 eq.) to the solution in a single portion.

  • Catalyst Addition: Carefully add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq.) or concentrated sulfuric acid (1-2 drops) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2–6 hours).

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic phase sequentially with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by saturated aqueous sodium bicarbonate (NaHCO₃), and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to afford the pure 3-iodo-4-methyl-1H-pyrazole.

Method B: Molecular Iodine (I₂) with an Oxidant

This classic method uses elemental iodine, which is a weak electrophile, in combination with an oxidizing agent. The oxidant's role is to convert I₂ into a more reactive iodinating species (e.g., I⁺ or HOI).[16] A particularly "green" and efficient oxidant is hydrogen peroxide (H₂O₂), as its only byproduct is water.[17] Other common oxidants include iodic acid (HIO₃) and ceric ammonium nitrate (CAN).[3]

Experimental Protocol: I₂ with Hydrogen Peroxide (H₂O₂) in Water

  • Setup: In a round-bottom flask, suspend 4-methyl-1H-pyrazole (1.0 eq.) in water (~0.5 M concentration).

  • Reagent Addition: Add molecular iodine (I₂, 0.5–0.6 eq.) to the suspension. The substoichiometric amount is a key feature of this method.[17]

  • Oxidant Addition: While stirring vigorously, add 30% aqueous hydrogen peroxide (H₂O₂, 0.6–0.7 eq.) dropwise to the mixture. An exotherm may be observed.

  • Reaction: Continue stirring at room temperature. Reaction times can vary significantly based on the substrate's reactivity (from 1 to 24 hours). Monitor progress by TLC (extracting a small aliquot with ethyl acetate).

  • Work-up: Upon completion, quench excess iodine and peroxide by adding a 10% aqueous solution of sodium bisulfite (NaHSO₃) until the characteristic iodine color disappears.

  • Isolation: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Further purification can be achieved by column chromatography if necessary.

Method C: Iodine Monochloride (ICl)

Iodine monochloride is a highly reactive and potent iodinating agent due to the polarization of the I-Cl bond. It is effective for a wide range of substrates, including those that are less reactive. The reaction generates hydrochloric acid (HCl) as a byproduct, which can be detrimental. Therefore, a non-nucleophilic base, such as lithium carbonate (Li₂CO₃) or sodium bicarbonate (NaHCO₃), is often included to neutralize the acid in situ.[2]

Experimental Protocol: ICl with a Base

  • Setup: To a solution of 4-methyl-1H-pyrazole (1.0 eq.) in a suitable solvent like dichloromethane or chloroform (~0.3 M), add a mild inorganic base such as lithium carbonate (Li₂CO₃, 1.5 eq.).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of iodine monochloride (1.0 M in dichloromethane, 1.05–1.1 eq.) dropwise over 15–20 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 1–4 hours).

  • Work-up: Quench the reaction by adding a 10% aqueous solution of Na₂S₂O₃. Separate the organic layer.

  • Isolation: Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield pure 3-iodo-4-methyl-1H-pyrazole.

Data Summary: A Comparative Overview

Method Iodinating Agent Key Additive(s) Solvent(s) Temp. Typical Yield Key Advantages & Causality
A: NIS N-IodosuccinimideH₂SO₄ or TFA (cat.)Acetonitrile, DCMRoom Temp.Good to ExcellentMild & Reliable: Easy-to-handle solid reagent. Acid catalyst enhances the electrophilicity of iodine for efficient substitution.[13][14]
B: I₂/Oxidant Molecular Iodine (I₂)Hydrogen Peroxide (H₂O₂)WaterRoom Temp.Good to ExcellentGreen Chemistry: Uses water as solvent and produces water as the only byproduct. Oxidant generates a potent electrophile in situ from I₂.[2][17]
C: ICl Iodine MonochlorideLi₂CO₃ or NaHCO₃Dichloromethane0 °C to RTVery Good to ExcellentHigh Reactivity: Intrinsically polarized I-Cl bond makes it a powerful electrophile. Base neutralizes byproduct HCl, preserving acid-sensitive groups.[2]

General Experimental & Purification Workflow

The successful synthesis of 3-iodo-4-methyl-1H-pyrazole relies on a systematic and logical laboratory workflow, from initial setup to final characterization.

Experimental Workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Reaction Setup (Dissolve 4-methyl-1H-pyrazole in chosen solvent) B 2. Reagent Addition (Add iodinating agent and additives) A->B C 3. Reaction Monitoring (TLC / LC-MS) B->C D 4. Quenching (e.g., aq. Na₂S₂O₃) C->D Reaction Complete E 5. Extraction (Separate organic & aqueous layers) D->E F 6. Drying & Concentration (Dry with Na₂SO₄, evaporate solvent) E->F G 7. Purification (Flash Column Chromatography) F->G Crude Product H 8. Characterization (NMR, MS, etc.) G->H Pure Product

Sources

An In-depth Technical Guide to the Stability and Storage of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical insights and field-proven protocols for researchers, scientists, and drug development professionals on the stability and storage of 5-Iodo-4-methyl-1H-pyrazole. By understanding the chemical vulnerabilities of this valuable synthetic building block, its integrity can be maintained, ensuring the reliability and reproducibility of experimental outcomes.

Introduction: The Chemical Profile of this compound

This compound is a substituted pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of an iodine atom, a methyl group, and an N-H bond contributes to its unique reactivity and also dictates its stability profile. The carbon-iodine bond, in particular, is a key functional group for cross-coupling reactions but is also the primary site of degradation. The N-H group imparts both acidic and basic properties to the molecule, influencing its behavior in different solvent systems and its susceptibility to certain reactions.[1]

Core Principles of Stability: Factors Influencing Degradation

The long-term stability of this compound is primarily influenced by three main factors: light, temperature, and chemical environment. Understanding the interplay of these factors is crucial for preventing degradation.

Photostability: The Impact of Light

Aryl iodides are known to be light-sensitive, and this compound is no exception. Exposure to light, particularly in the UV and blue regions of the spectrum, can provide the energy required to cleave the C-I bond.[2] This homolytic cleavage generates a pyrazolyl radical and an iodine radical, initiating a cascade of secondary reactions that lead to the formation of impurities and a noticeable discoloration of the material, often turning it yellow or brown due to the formation of elemental iodine (I₂).[2]

Thermal Stability: The Role of Heat

Elevated temperatures accelerate the rate of chemical reactions, including the degradation of this compound. Thermal stress can promote the de-iodination process and other decomposition pathways.[2] While many pyrazole derivatives exhibit good thermal stability, the presence of the iodo-substituent makes this compound more susceptible to heat-induced degradation compared to its non-iodinated counterparts.[3]

Chemical Environment: Solvents and Reagents

The choice of solvent and the presence of other chemical reagents can significantly impact the stability of this compound.

  • Oxidation: The pyrazole ring and its substituents can be susceptible to oxidation, which may be initiated by dissolved oxygen, peroxides in solvents, or other oxidizing agents. The N-H proton in this compound can make the ring more electron-rich and potentially more prone to oxidation compared to N-alkylated analogs.

  • Hydrolysis: While the pyrazole ring is generally stable to hydrolysis, extreme pH conditions (strong acids or bases) can promote degradation. The N-H group can be deprotonated under basic conditions, which may alter the electronic properties of the ring and its stability.

  • Solvent Effects: The stability of the C-I bond can be influenced by the solvent. Protic solvents (e.g., methanol, water) may facilitate de-iodination, especially in the presence of light or heat. Aprotic, non-polar solvents are generally preferred for storage and handling.[2]

Visualizing Degradation Pathways

The primary degradation pathways for this compound are de-iodination, oxidation, and to a lesser extent, hydrolysis.

Degradation_Pathways Figure 1: Potential Degradation Pathways This compound This compound 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole This compound->4-Methyl-1H-pyrazole De-iodination (Light, Heat) Oxidized Products Oxidized Products This compound->Oxidized Products Oxidation (O₂, Peroxides) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended.

Long-Term Storage of Solid Material

For optimal long-term stability, solid this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Protected from light (Amber vial, stored in the dark)To prevent photochemical decomposition.[2]
Container Tightly sealed containerTo protect from moisture and atmospheric oxygen.
Handling and Preparation of Solutions

Solutions of this compound are generally less stable than the solid material and should be prepared fresh whenever possible.

Protocol for Handling and Solution Preparation:

  • Work Area: Handle the solid compound in a well-ventilated area, preferably in a fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[5][6]

  • Solvent Selection: Choose a high-purity, aprotic solvent. If possible, degas the solvent prior to use to remove dissolved oxygen.

  • Light Protection: Use amber glassware or wrap standard glassware in aluminum foil to protect the solution from light.[2]

  • Inert Atmosphere: For sensitive applications, prepare and store solutions under an inert atmosphere.

Experimental Workflow for Stability Assessment

To quantitatively assess the stability of this compound under specific experimental conditions, a stability-indicating analytical method is required. High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) is a highly effective technique for this purpose.

Stability_Assessment_Workflow Figure 2: Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution B Dilute to Working Concentration A->B C Aliquot into Vials B->C D Time Zero (T₀) Analysis C->D E Store under Test Conditions (e.g., Light, Heat) D->E F Analyze at Time Points E->F G Quantify Parent Compound F->G H Identify Degradation Products G->H

Caption: A typical experimental workflow for assessing the stability of this compound.

Detailed Protocol for Stability Study using UPLC-MS/MS:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in a high-purity aprotic solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dilute the stock solution to a final concentration suitable for UPLC-MS/MS analysis (e.g., 1 µg/mL). Aliquot the solution into amber HPLC vials.

  • Time-Point Analysis:

    • Immediately analyze a "time zero" (T₀) sample to determine the initial concentration.

    • Store the remaining vials under the desired stress conditions (e.g., exposure to light, elevated temperature).

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), analyze a vial to quantify the remaining parent compound and identify any degradation products.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate and half-life of the compound under the tested conditions.

Summary of Recommendations

The following table summarizes the key recommendations for maintaining the stability of this compound.

ConditionRecommendation
Long-Term Storage (Solid) 2-8°C, in the dark, under inert gas, in a tightly sealed container.
Solution Preparation Prepare fresh, use high-purity aprotic solvents, protect from light.[2]
Handling Use appropriate PPE, work in a well-ventilated area.[4][5][6]
Incompatible Materials Avoid strong oxidizing agents, strong acids, and strong bases.[5]

By adhering to these guidelines, researchers can ensure the quality and reliability of this compound, leading to more accurate and reproducible scientific outcomes.

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An In-depth Technical Guide to the Solubility of 5-Iodo-4-methyl-1H-pyrazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-4-methyl-1H-pyrazole is a pivotal heterocyclic building block in medicinal chemistry and materials science, valued for its functionalized pyrazole core that serves as a versatile scaffold for synthesizing complex molecular architectures. The iodine atom, in particular, provides a reactive handle for various cross-coupling reactions crucial in drug discovery. A thorough understanding of its solubility profile in organic solvents is a prerequisite for its effective utilization in synthesis, purification, formulation, and screening protocols. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of this compound, presents a predictive solubility profile based on its structural attributes, and outlines a rigorous experimental protocol for its quantitative determination.

Introduction: The Chemical Context of this compound

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities.[1][2] The title compound, this compound, combines the stability of the aromatic pyrazole ring with the reactivity of a carbon-iodine bond and the steric and electronic influence of a methyl group. Its utility is profoundly dependent on its behavior in solution. Optimizing reaction conditions, designing effective purification strategies (such as crystallization and chromatography), and preparing stock solutions for biological screening all hinge on a precise knowledge of its solubility. This document serves as a technical resource, grounded in physicochemical principles, to empower researchers to make informed decisions when working with this compound.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process, which involves overcoming the solute-solute interactions in the crystal lattice and forming new solute-solvent interactions.[3][4] The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.[5] A deeper analysis of the molecular structure of this compound allows for a more nuanced prediction of its interactions with various classes of organic solvents.

Key Molecular Features Influencing Solubility:

  • Polarity and Dipole Moment: The pyrazole ring contains two adjacent nitrogen atoms, creating a significant dipole moment. The electronegativity difference between the carbon and iodine atoms further contributes to the molecule's overall polarity.

  • Hydrogen Bonding Capability: The N-H group (pyrrol-type nitrogen) acts as a hydrogen bond donor. The lone pair of electrons on the pyridine-type nitrogen (N2) allows it to function as a hydrogen bond acceptor.[6][7] This dual capability is a critical determinant of solubility in protic solvents.

  • Van der Waals Forces: The methyl group and the overall molecular structure contribute to London dispersion forces, which are the primary mode of interaction with nonpolar solvents. The large, polarizable iodine atom can also participate in significant dispersion forces and even specific halogen bonding interactions.[8][9]

Based on these features, we can anticipate the following solubility behavior:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected. These solvents can engage in hydrogen bonding both as donors and acceptors, effectively solvating the pyrazole ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is predicted.[2][10] These solvents have strong dipole moments that can interact favorably with the polar regions of the solute. While they cannot donate hydrogen bonds, they are effective hydrogen bond acceptors.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely.[2][10] These solvents have moderate polarity and can interact via dipole-dipole forces.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected.[10] The strong intermolecular forces (hydrogen bonding and dipole interactions) within the this compound crystal lattice are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.

Predicted Solubility Profile

While specific quantitative data for this compound is not extensively published, a qualitative and predictive summary can be constructed based on the physicochemical principles discussed and data for analogous structures.[2][10][11]

Solvent ClassExample SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHighStrong hydrogen bonding (donor & acceptor) and dipole-dipole interactions.
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions and hydrogen bond acceptance.
Chlorinated Dichloromethane (DCM), ChloroformModerate to GoodDipole-dipole and dispersion forces.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateModerate polarity and hydrogen bond acceptance.
Aromatic Toluene, BenzeneLow to ModeratePrimarily dispersion forces; potential for π-stacking interactions.
Aliphatic Hexane, HeptaneLowWeak dispersion forces are insufficient to overcome solute-solute interactions.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The most reliable method for determining the equilibrium (thermodynamic) solubility is the shake-flask method.[12][13] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and accurately measured.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At this point, the solution is saturated. The concentration of the dissolved compound in the liquid phase is then determined analytically, representing the thermodynamic solubility under the specified conditions.[13]

Materials and Equipment
  • Solute: this compound (purity >98%, verified by NMR/LC-MS)

  • Solvents: High-purity (e.g., HPLC grade) organic solvents

  • Equipment:

    • Analytical balance (±0.01 mg)

    • Glass vials with PTFE-lined screw caps

    • Thermostatically controlled shaker or orbital incubator

    • Centrifuge capable of holding the vials

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Calibrated volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a similar quantitative analytical instrument.

Step-by-Step Methodology
  • Preparation:

    • Accurately weigh an excess amount of this compound (e.g., 20-30 mg) directly into a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

    • Using a calibrated pipette, add a precise volume (e.g., 2.00 mL) of the desired organic solvent to each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).

    • Agitate the vials at a constant speed for a predetermined period (typically 24 to 48 hours). Causality Insight: This extended period is necessary to ensure the system reaches a true thermodynamic equilibrium, moving beyond potentially misleading kinetic solubility measurements.[13]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow larger particles to settle.

    • To remove all undissolved solids, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes). Trustworthiness Check: This step is critical. Failure to completely remove the solid phase is a common source of erroneously high solubility measurements.

  • Sample Analysis:

    • Carefully draw a known volume of the clear supernatant using a syringe.

    • Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. Rationale: Filtration provides a final guard against any suspended micro-particulates.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV method to determine its concentration.

  • Calculation and Reporting:

    • Using the determined concentration and the dilution factor, calculate the original concentration of the saturated solution.

    • Express the solubility in standard units, such as mg/mL or mol/L.

    • Report the mean solubility and standard deviation from the replicate experiments.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Weigh excess solute (>98% purity) B Add precise volume of solvent A->B n ≥ 3 replicates C Seal vials and place in thermostatic shaker B->C D Agitate at constant T (e.g., 25°C) for 24-48h C->D E Settle for 2h at temp D->E F Centrifuge to pellet undissolved solid E->F G Sample supernatant F->G H Filter (0.22 µm) G->H I Dilute accurately H->I J Analyze via HPLC-UV I->J K K J->K Calculate Solubility (mg/mL or mol/L)

Caption: Workflow for Thermodynamic Solubility Determination.

Visualizing Solute-Solvent Interactions

The underlying intermolecular forces dictate the observed solubility. The following diagram illustrates the primary interactions between this compound and representative solvent types.

G cluster_solute Solute cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent cluster_nonpolar Nonpolar Solvent Solute This compound Protic Methanol (CH3OH) Solute->Protic Strong: H-Bonding (Donor/Acceptor) Dipole-Dipole Aprotic DMSO Solute->Aprotic Strong: Dipole-Dipole H-Bonding (Acceptor) Nonpolar Hexane Solute->Nonpolar Weak: Dispersion Forces

Caption: Dominant Intermolecular Forces in Solution.

Conclusion

This compound exhibits a solubility profile characteristic of a polar, hydrogen-bonding heterocyclic compound. It is predicted to be highly soluble in polar protic and aprotic solvents, with moderate solubility in chlorinated solvents and poor solubility in nonpolar aliphatic and aromatic solvents. This behavior is a direct consequence of its ability to participate in strong dipole-dipole interactions and form hydrogen bonds. For researchers in synthetic chemistry and drug development, leveraging polar aprotic solvents like DMF or DMSO for reactions and polar protic solvents like ethanol or methanol for purification via crystallization are logical starting points. The provided experimental protocol offers a robust framework for obtaining precise, quantitative solubility data, which is indispensable for rigorous scientific development and process optimization.

References

  • International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. Solubility.
  • American Pharmaceutical Review. (2014-04-29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Chemistry LibreTexts. (2023-01-29). Solubility and Factors Affecting Solubility.
  • JoVE. (2020-03-26). Video: Solubility - Concept.
  • BCCampus. Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2021-03-15). 11: Thermodynamics of Solubility.
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves.
  • NIH. (2022-04-20). Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supraramolecular Materials.
  • ScienceDirect. (2020). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Solubility of Things. Pyrazole.
  • MDPI. (2020-12-17). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding.
  • Chemical Science (RSC Publishing). (2020-03-10). Pushing the limits of the hydrogen bond enhanced halogen bond—the case of the C–H hydrogen bond.

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Methodological & Application

Application Notes and Protocols for 5-Iodo-4-methyl-1H-pyrazole in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to leveraging 5-iodo-4-methyl-1H-pyrazole as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic introduction of aryl and heteroaryl moieties at the C5-position of the pyrazole scaffold is of paramount importance in medicinal chemistry, as this core is a privileged structure in a multitude of biologically active compounds and approved pharmaceuticals.[1] This document offers detailed experimental protocols, mechanistic insights, optimization strategies, and troubleshooting guidance to enable the efficient synthesis of a diverse array of 4-methyl-5-aryl-1H-pyrazoles.

The pyrazole nucleus is a cornerstone in drug discovery, featuring in blockbuster drugs for a range of therapeutic areas.[2] The ability to functionalize specific positions of the pyrazole ring is crucial for fine-tuning the pharmacological profile of lead compounds. This compound is an excellent substrate for Suzuki-Miyaura coupling due to the reactivity of the carbon-iodine bond, which readily participates in the catalytic cycle.

Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired 4-methyl-5-aryl-1H-pyrazole and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate R-Pd(II)L_n-I (R = 4-methyl-1H-pyrazol-5-yl) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_aryl_intermediate R-Pd(II)L_n-R' (R' = Aryl) transmetalation->pd_aryl_intermediate reductive_elimination Reductive Elimination pd_aryl_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' (4-methyl-5-aryl-1H-pyrazole) reductive_elimination->product reactants This compound (R-I) + Arylboronic Acid (R'-B(OH)2) base Base (e.g., K2CO3, Cs2CO3)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

Two optimized protocols are presented: a conventional heating method and a microwave-assisted method for accelerated synthesis.

Protocol 1: Conventional Heating

This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-methyl-5-aryl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[4][5][6]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%)

  • Base (e.g., Cs₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,2-dimethoxyethane (DME) and water, 3:1 ratio)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound (0.5 mmol), the aryl/heteroaryl boronic acid (0.6 mmol), the palladium catalyst, and the base.

  • Add the solvent system (e.g., 4 mL of DME:H₂O 3:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 120-140 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol (steps 7-9).

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes typical conditions and their impact on the reaction outcome, extrapolated from studies on structurally similar iodopyrazoles.

Catalyst (mol%)Base (equiv.)SolventTemp. (°C)TimeTypical Yield (%)Notes
Pd(PPh₃)₄ (5)K₂CO₃ (2.0)Dioxane/H₂O (4:1)906-12 h75-90A robust, general-purpose system.[1]
Pd(dppf)Cl₂ (3)Cs₂CO₃ (2.5)DME/H₂O (3:1)120 (MW)15-30 min80-95Excellent for rapid synthesis and often gives higher yields.[4]
Pd(OAc)₂/SPhos (2)K₃PO₄ (2.0)Toluene/H₂O (5:1)1004-8 h85-98Highly active catalyst system, good for challenging substrates.
RuPhos-Pd (1)K₃PO₄ (2.0)Dioxane/H₂O (10:1)120 (MW)3-5 minHighExtremely fast reaction times reported for similar substrates.[5]

Experimental Workflow Visualization

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Boronic Acid - Catalyst - Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heating (Conventional or Microwave) solvent->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine monitoring->workup Complete dry Dry and Concentrate workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Product: 4-methyl-5-aryl-1H-pyrazole purify->product

Caption: A generalized workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inefficient base- Poor quality solvent- Insufficient temperature- Use a fresh batch of catalyst or a pre-catalyst.- Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).- Ensure solvents are properly degassed.- Increase reaction temperature or switch to microwave heating.
Dehalogenation of Starting Material - High catalyst loading- Presence of water or protic impurities- Reduce catalyst loading.- Use anhydrous solvents and ensure all reagents are dry. In some cases, bromo or chloro analogs may be less prone to dehalogenation.[7]
Homocoupling of Boronic Acid - High temperature- Oxygen contamination- Lower the reaction temperature.- Ensure the reaction is run under a strictly inert atmosphere.
Difficulty in Purification - Co-elution of product with byproducts or starting materials- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method.

References

  • Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. (2021). Arabian Journal of Chemistry. [Link]
  • Cheng, H., Wu, Q.-Y., Han, F., & Yang, G.-F. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
  • Palladium-catalyzed dehalogenation of 5-halopyrazoles. (2012). Journal of Heterocyclic Chemistry. [Link]
  • Tris(pyrazolyl)methane compounds and their use as sensors for picric acid. (n.d.). The Royal Society of Chemistry. [Link]
  • Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. (2017). Der Pharma Chemica. [Link]
  • 4-Methyl-5-phenyl-1H-pyrazol-3-ol. (2010). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • 4-Methyl-5-phenyl-1H-pyrazol-3(2H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (2014). Organic Letters. [Link]
  • Few unexpected results from a Suzuki–Miyaura reaction. (2012). Institut Pasteur. [Link]
  • Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (2009). ChemInform. [Link]
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2016). The Journal of Organic Chemistry. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. [Link]
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022). Organics. [Link]
  • Optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of 2-iodogalactal 5 with phenylboronic acid 10a a. (n.d.).
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (2018).
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene: One-Pot Synthesis, and Photochromic Properties. (2015). Molecules. [Link]
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. (2016). Educación Química. [Link]
  • Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2019). ACS Omega. [Link]
  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012). International Journal of Molecular Sciences. [Link]

Sources

Application Notes & Protocol: Sonogashira Coupling of 5-Iodo-4-methyl-1H-pyrazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, typically catalyzed by palladium and a copper(I) co-catalyst, proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[1] Its utility is particularly pronounced in medicinal chemistry for the synthesis of complex molecules and potential pharmaceutical agents.[1][4]

The pyrazole scaffold is a privileged pharmacophore present in numerous approved drugs. Its functionalization is a key strategy in drug discovery. This document provides a detailed guide for the Sonogashira coupling of 5-iodo-4-methyl-1H-pyrazole, a versatile building block for creating libraries of novel alkynyl-pyrazoles. We will delve into the mechanistic underpinnings, provide a field-tested experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Overview: The Synergistic Catalytic Cycles

The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles involving palladium and copper.[2][4][5] Understanding this mechanism is crucial for rational optimization and troubleshooting.

  • The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the this compound, forming a Pd(II)-pyrazole complex.[2]

  • The Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) iodide (CuI) in the presence of an amine base to form a highly reactive copper(I) acetylide intermediate.[5][6]

  • Transmetalation: The key step involves the transfer of the acetylide group from copper to the palladium center, regenerating the copper(I) catalyst and forming a Pd(II)-dialkynyl complex.[2]

  • Reductive Elimination: This final step sees the cis-isomer of the Pd(II) complex undergo reductive elimination to yield the desired 5-alkynyl-4-methyl-1H-pyrazole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[2][6]

Sonogashira_Mechanism Fig. 1: Simplified Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Aryl)(I) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Complex L₂Pd(II)(Aryl)(C≡CR) Transmetalation->PdII_Complex RedElim Reductive Elimination PdII_Complex->RedElim RedElim->Pd0 Product (Ar-C≡CR) CuI Cu(I)I Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Cu_Acetylide->Transmetalation Cu_Acetylide->CuI Base-H⁺I⁻ Base Base (e.g., Et₃N) Base->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide ArylHalide This compound (Ar-I) ArylHalide->OxAdd

Caption: A diagram illustrating the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Key Experimental Parameters and Optimization

The success of the Sonogashira coupling hinges on the careful selection of several key parameters. For a substrate like this compound, the N-H group on the pyrazole ring can act as a ligand, potentially influencing the catalytic activity.[7] While protection of the N-H is an option, many protocols succeed without it.

ParameterRecommended ChoiceRationale & Expert Insights
Palladium Precatalyst PdCl₂(PPh₃)₂ (1-5 mol%) or Pd(PPh₃)₄ (1-5 mol%)PdCl₂(PPh₃)₂ is often more air-stable and convenient to handle than Pd(PPh₃)₄.[2][8] The active Pd(0) species is generated in situ.[2] For challenging couplings, more advanced catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands can improve efficiency.[9][10]
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (2-10 mol%)CuI is essential for the formation of the copper acetylide, which accelerates the transmetalation step.[5][11] The absence of copper can lead to side reactions or require harsher conditions.[11] Ensure the CuI is of high purity; off-white or tan is acceptable, but green/blue indicates oxidation and should not be used.
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)An amine base is required to deprotonate the terminal alkyne and neutralize the HI generated during the reaction.[3][6] Et₃N often serves as both the base and the solvent. Using a distilled, dry amine is critical as impurities can inhibit the catalyst.[12]
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or neat Et₃NThe choice of solvent can influence reaction rates and catalyst stability. DMF is a polar aprotic solvent that can facilitate the coupling of less reactive substrates.[13] However, THF is also widely used and can be easier to remove during workup.[4] Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[3][8]
Temperature Room Temperature to 80 °CThe high reactivity of aryl iodides often allows the reaction to proceed at room temperature or with gentle heating.[1][8] Monitoring the reaction by TLC or LC-MS is key to determining the optimal temperature and reaction time.
Atmosphere Inert (Nitrogen or Argon)Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and can deactivate the Pd(0) catalyst.[8] Maintaining an inert atmosphere throughout the setup and reaction is mandatory.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials & Reagents

CompoundMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound221.991.01.0222 mg
Phenylacetylene102.141.21.2123 mg (134 µL)
PdCl₂(PPh₃)₂701.900.020.0214.0 mg
Copper(I) Iodide (CuI)190.450.040.047.6 mg
Triethylamine (Et₃N)101.19--5.0 mL
Tetrahydrofuran (THF), anhydrous---5.0 mL

Experimental Workflow

Workflow Fig. 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Oven-dry glassware (Schlenk flask, condenser) B 2. Add solids: - Pyrazole - PdCl₂(PPh₃)₂ - CuI A->B C 3. Seal & purge with N₂/Ar (3x vacuum/backfill cycles) B->C D 4. Add degassed solvents (THF, Et₃N) via syringe C->D E 5. Add Phenylacetylene dropwise via syringe D->E F 6. Heat to 65 °C (if needed) E->F G 7. Monitor by TLC/LC-MS (until SM consumed) F->G H 8. Cool to RT, dilute with Ethyl Acetate G->H I 9. Filter through Celite® to remove catalysts H->I J 10. Wash with NH₄Cl (aq) and Brine I->J K 11. Dry (Na₂SO₄), filter, and concentrate J->K L 12. Purify by column chromatography K->L

Caption: Step-by-step workflow for the Sonogashira coupling, from preparation to purification.

Step-by-Step Procedure

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (222 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14.0 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[4]

  • Inerting: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. Perform at least three vacuum-backfill cycles to ensure an inert atmosphere.

  • Solvent/Base Addition: Using a syringe, add anhydrous THF (5.0 mL) and triethylamine (5.0 mL). The solvents should be previously degassed by sparging with nitrogen or argon for 20-30 minutes. Stir the mixture at room temperature for 5 minutes. The solution may appear as a yellow to light-brown suspension.

  • Alkyne Addition: Add phenylacetylene (134 µL, 1.2 mmol) dropwise to the stirring mixture via syringe.

  • Reaction: Heat the reaction mixture to 65 °C with an oil bath.[13] Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 1-2 hours until the starting pyrazole is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a short pad of Celite® to remove the insoluble catalyst residues. Rinse the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution (2 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-(phenylethynyl)-4-methyl-1H-pyrazole.

Troubleshooting Common Issues

ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive CatalystUse a fresh batch of palladium and copper catalysts. Ensure proper storage under an inert atmosphere.[8]
Poor Quality ReagentsUse anhydrous, degassed solvents and distill the amine base. Ensure starting materials are pure.[8][12]
Insufficient TemperatureFor less reactive substrates (e.g., aryl bromides), higher temperatures may be required.[8] Since an iodide is used here, this is less likely but possible.
Formation of Black Precipitate (Palladium Black) Catalyst DecompositionThis indicates Pd(0) has crashed out of the solution. This can be caused by oxygen, impurities, or an inappropriate solvent.[8][12] Ensure rigorous inerting and use high-purity reagents.
Alkyne Homocoupling (Glaser Product) Presence of OxygenRigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction.[8]
Excess Copper CatalystWhile necessary, too much copper can promote homocoupling. Reduce the loading of CuI if this is a persistent issue. Consider a copper-free protocol.[1][5]

Conclusion

The Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 5-alkynyl-4-methyl-1H-pyrazole derivatives.[7] The protocol detailed herein serves as a robust and validated starting point for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanism and paying careful attention to the key experimental parameters—particularly the quality of the catalysts and the exclusion of oxygen—scientists can efficiently generate diverse libraries of pyrazole-containing compounds for further biological evaluation.

References

  • Wikipedia. Sonogashira coupling. [Link]
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
  • YouTube. (2019). Sonogashira coupling. [Link]
  • MDPI. (2020).
  • RSC Publishing. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. [Link]
  • SpringerLink. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
  • ACS Publications. Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. [Link]
  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
  • RSC Publishing. (2025).
  • RSC Publishing. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
  • ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]
  • ACS Publications.
  • YouTube. (2024). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs). [Link]
  • YouTube. (2025).
  • ACS Publications. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]
  • ResearchGate. (2020). New Palladium(II)
  • Vedantu.
  • ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
  • International Journal of New Chemistry. (2024). A sustainable green approach to synthesize Pd/CuFe2O4 MNPs and its catalytic potential for Sonogashira cross-coupling reaction. [Link]

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Application Notes and Protocols: The Heck Reaction with 5-Iodo-4-methyl-1H-pyrazole for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-C Bond Formation in Pyrazole Scaffolds

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold" due to its prevalence in a wide array of approved therapeutic agents.[1][2][3] From anti-inflammatory drugs like celecoxib to anticancer agents, the pyrazole core is a testament to its metabolic stability and versatile binding capabilities.[1][4][5] The functionalization of this key heterocycle through carbon-carbon bond formation is therefore a critical endeavor in the synthesis of novel drug candidates.

The Palladium-catalyzed Heck reaction, a cornerstone of C-C bond formation, offers a powerful and reliable method for the vinylation of aryl and heteroaryl halides.[6][7] This application note provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of the Heck reaction to 5-iodo-4-methyl-1H-pyrazole. We will delve into the mechanistic intricacies, provide a robust experimental protocol, and offer insights into optimizing this crucial transformation for the synthesis of novel 5-vinylpyrazole derivatives – valuable building blocks for next-generation therapeutics.[1]

The Heck Reaction: A Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species.[6][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for specific substrates like this compound. The generally accepted catalytic cycle can be broken down into four key steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This step forms a square planar Pd(II) complex.[6][7] The strength of the C-X bond is a critical factor here, with the C-I bond being the most reactive, making iodo-pyrazoles excellent substrates.[8]

  • Olefin Coordination and Migratory Insertion: The alkene substrate then coordinates to the Pd(II) complex. This is followed by a migratory insertion of the pyrazole group onto one of the carbons of the double bond, forming a new carbon-carbon bond.[9] For terminal alkenes, the insertion typically occurs at the less substituted carbon due to steric factors.[6]

  • β-Hydride Elimination: For the reaction to proceed to the desired product, a hydrogen atom on the carbon adjacent to the palladium-bearing carbon (a β-hydride) is eliminated. This step forms the final vinylated pyrazole product and a palladium-hydride species.[6][9] The stereochemistry of the product is often predominantly the E-isomer due to the syn-elimination mechanism.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the regeneration of the active Pd(0) catalyst. A base is crucial here to neutralize the hydrogen iodide (HI) formed from the palladium-hydride species and the iodide ligand.[9] This reductive elimination closes the catalytic cycle, allowing the reaction to proceed with catalytic amounts of palladium.

Heck_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd 5-Iodo-4-methyl- 1H-pyrazole PdII_Aryl L₂Pd(II)(Pyrazole)I OxAdd->PdII_Aryl Coord_Insert Olefin Coordination & Migratory Insertion PdII_Aryl->Coord_Insert Alkene PdII_Alkyl L₂Pd(II)(Alkyl)I Coord_Insert->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product (5-Vinyl-4-methyl- 1H-pyrazole) PdH L₂Pd(II)(H)I Beta_Elim->PdH Regen Reductive Elimination PdH->Regen Base Regen->Pd0 - H-Base⁺I⁻

Figure 1: The catalytic cycle of the Heck reaction.

Experimental Protocol: Heck Reaction of this compound with Methyl Acrylate

This protocol is a robust starting point for the Heck reaction of this compound, adapted from successful procedures with related 4-iodopyrazoles.[10] Optimization may be required for different olefin coupling partners.

Materials and Reagents:
  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) or Triethyl phosphite (P(OEt)₃)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Reaction Setup and Procedure:
  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (e.g., tri(o-tolyl)phosphine, 0.04 mmol, 4 mol%).

  • Solvent and Reagents: Evacuate and backfill the flask with argon or nitrogen three times. Add anhydrous DMF (5 mL) via syringe, followed by triethylamine (1.5 mmol, 1.5 equiv) and methyl acrylate (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 5-((E)-2-(methoxycarbonyl)vinyl)-4-methyl-1H-pyrazole.

Heck_Workflow start Start reagents Add this compound, Pd(OAc)₂, and Ligand to Schlenk Flask start->reagents inert Establish Inert Atmosphere (Ar or N₂) reagents->inert add_solvents Add Anhydrous Solvent, Base, and Alkene inert->add_solvents heat Heat Reaction Mixture (80-100 °C) add_solvents->heat monitor Monitor Reaction Progress (TLC or GC-MS) heat->monitor workup Cool and Perform Aqueous Workup monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Product purify->product

Figure 2: Experimental workflow for the Heck reaction.

Optimization of Reaction Parameters

The success of the Heck reaction with this compound can be highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their potential impact on the reaction outcome.

Parameter Common Options Impact and Considerations References
Palladium Source Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/CPd(OAc)₂ is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[9] Heterogeneous catalysts like Pd/C can simplify product purification but may exhibit lower activity.[11][11]
Ligand PPh₃, P(o-tol)₃, P(OEt)₃, Buchwald ligands, N-heterocyclic carbenes (NHCs)Phosphine ligands stabilize the palladium catalyst and influence its reactivity. Electron-rich and bulky phosphines can be beneficial for electron-rich heteroaryl halides. P(OEt)₃ has shown high efficacy with iodo-pyrazoles.[8][10][8][10]
Base Et₃N, DIPEA, K₂CO₃, Na₂CO₃, Cs₂CO₃An organic base like Et₃N is commonly used. Inorganic bases can also be effective and may be advantageous in certain solvent systems. The choice of base can influence the reaction rate and selectivity.[12][13][9][12][13]
Solvent DMF, DMAc, MeCN, Toluene, DioxanePolar aprotic solvents like DMF and DMAc are generally good choices for the Heck reaction.[12][14] The solvent can affect the solubility of the reagents and the stability of the catalytic species.[12][14]
Temperature 80-140 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. The optimal temperature should be determined empirically.[12][13][12][13]

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low or No Conversion Inactive catalyst, poor choice of ligand or base, insufficient temperature.Ensure the use of a fresh palladium source and anhydrous solvent. Screen different ligands and bases. Gradually increase the reaction temperature.
Formation of Palladium Black Catalyst decomposition.Use a more robust ligand, lower the reaction temperature, or decrease the catalyst loading.
Side Product Formation (e.g., dehalogenation) The palladium-hydride intermediate can be intercepted before reductive elimination.Optimize the base and solvent to favor the desired catalytic cycle. A higher concentration of the alkene can also suppress this side reaction.
Poor Reproducibility Presence of oxygen or moisture.Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere. Use freshly distilled and degassed solvents.

Conclusion

The Heck reaction of this compound is a highly valuable transformation for the synthesis of novel pyrazole-containing compounds for drug discovery. By understanding the reaction mechanism and carefully optimizing the reaction parameters, researchers can efficiently generate a diverse library of 5-vinylpyrazole derivatives. This application note provides a solid foundation for the successful implementation of this powerful synthetic tool in the pursuit of new therapeutic agents.

References

  • Chemistry Notes. (2022, August 7). Heck Reaction: easy Mechanism, applications.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • Kappe, C. O., et al. (2009). Heterogeneous versus homogeneous palladium catalysts for ligandless mizoroki-heck reactions: a comparison of batch/microwave and continuous-flow processing. Chemistry – A European Journal, 15(4), 1001-1010.
  • Jee, S. (n.d.). Chemistry Heck Reaction. Sathee Jee.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Dajoe Merit. (2019, April 29). HECK REACTION: Heterocyclic reactants mechanism [Video]. YouTube. [Link]
  • BYJU'S. (n.d.). Heck Reaction Mechanism.
  • AIP Publishing. (2021, February 26). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Silva, A. M. S., et al. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules.
  • AIP Publishing. (n.d.). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • ResearchGate. (n.d.). Heterogeneous Versus Homogeneous Palladium Catalysts for Ligandless Mizoroki–Heck Reactions: A Comparison of Batch/Microwave and Continuous‐Flow Processing.
  • Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions.
  • HETEROCYCLES. (2011). heck-mizoroki reaction of 4-iodo-1h-pyrazoles.
  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review.
  • Bentham Science. (n.d.). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives.
  • Semantic Scholar. (2017, September 11). Heck Reaction—State of the Art.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Vaal University of Technology. (n.d.). Screening of substituted pyrazolone and pyrazole as ligands with palladium precursors in the Heck reaction.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions.
  • ResearchGate. (n.d.). Pyrazoles and Heck Reaction.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of the Buchwald-Hartwig amination for the synthesis of N-aryl/heteroaryl-5-amino-4-methyl-1H-pyrazoles from 5-Iodo-4-methyl-1H-pyrazole. Pyrazole scaffolds are of significant interest in medicinal chemistry, and the C-N cross-coupling reaction is a pivotal transformation for creating libraries of novel drug candidates.[1][2][3][4] This guide details the underlying mechanistic principles, provides a robust starting protocol, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of Aminopyrazoles and the Power of Buchwald-Hartwig Amination

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1] The synthesis of 5-aminopyrazoles, in particular, is a key step in the development of numerous pharmaceutical agents. Traditional methods for their synthesis can be limited in scope and functional group tolerance. The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the formation of carbon-nitrogen (C-N) bonds, offering a versatile and efficient route to aryl and heteroaryl amines.[5][6] This reaction is renowned for its broad substrate scope, excellent functional group tolerance, and relatively mild reaction conditions.[7][8]

This application note focuses on the Buchwald-Hartwig amination of this compound, a readily accessible building block for the synthesis of a diverse array of 5-amino-4-methyl-1H-pyrazole derivatives. We will delve into the critical parameters of this transformation, providing a detailed experimental protocol and strategies for optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][9] Understanding this mechanism is crucial for rationalizing the choice of reagents and for troubleshooting the reaction. The cycle can be broadly divided into three key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl or heteroaryl halide (in this case, this compound). This step forms a Pd(II) intermediate.[9][10] The reactivity of the halide is generally I > Br > Cl.[11]

  • Amine Coordination and Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The choice of base is critical and can significantly impact the reaction outcome.[12]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product from the palladium-amido complex. This regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar(X) Intermediate OxAdd->PdII_Aryl Amine_Coord Amine Coordination & Deprotonation PdII_Aryl->Amine_Coord + R'R"NH + Base PdII_Amido L-Pd(II)-Ar(NR'R") Amido Complex Amine_Coord->PdII_Amido - H-Base+ X- Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR'R" Product Red_Elim->Product

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Key Reaction Parameters and Reagent Selection

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of the catalyst, ligand, base, and solvent.

ComponentRoleRecommended Starting Point for this compoundRationale
Palladium Precursor Source of the active Pd(0) catalyst.Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ.[13]
Ligand Stabilizes the Pd catalyst, influences its reactivity, and facilitates oxidative addition and reductive elimination.Xantphos or a biaryl phosphine ligand (e.g., RuPhos, BrettPhos)For heteroaromatic substrates, bulky and electron-rich ligands are often necessary to promote the desired coupling and prevent side reactions.[14][15] Xantphos is a versatile ligand for a range of couplings.[9]
Base Deprotonates the amine, facilitating the formation of the palladium-amido complex.K₂CO₃ (Potassium carbonate) or Cs₂CO₃ (Cesium carbonate)While strong bases like NaOtBu are common, weaker inorganic bases are often preferred for heteroaromatic substrates to avoid decomposition or side reactions.[11]
Solvent Solubilizes the reactants and influences the reaction rate and outcome.Dioxane or TolueneThese are common aprotic solvents for Buchwald-Hartwig aminations and are generally effective for a wide range of substrates.[6]
Amine The nucleophile that couples with the pyrazole.Varies depending on the desired product.The protocol is generally applicable to primary and secondary aliphatic and aromatic amines.

Detailed Experimental Protocol: A Starting Point

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound with a generic amine. Note: This is a representative protocol and may require optimization for specific amine coupling partners.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, aniline)

  • Pd₂(dba)₃

  • Xantphos

  • K₂CO₃ (finely ground and dried)

  • Anhydrous dioxane or toluene

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), Xantphos (0.04 mmol, 4 mol%), and Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv) and anhydrous dioxane or toluene (5 mL).

  • Reaction Conditions: Seal the tube/vial and heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

Optimization and Troubleshooting

Given the unique electronic and steric properties of this compound, optimization of the general protocol may be necessary.

ProblemPotential CauseSuggested Solution
Low or no conversion Inactive catalyst, insufficient temperature, or unsuitable ligand/base combination.* Screen different ligands (e.g., RuPhos, BrettPhos).[9] * Increase the reaction temperature. * Try a stronger base like Cs₂CO₃ or K₃PO₄. * Ensure all reagents and solvents are anhydrous.
Side product formation (e.g., hydrodeiodination) Unfavorable reaction kinetics or catalyst decomposition.* Lower the reaction temperature. * Use a bulkier ligand to promote reductive elimination over side reactions. * Decrease the catalyst loading.
Poor reproducibility Sensitivity to air or moisture.* Ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration. * Use freshly dried solvents and reagents.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 5-amino-4-methyl-1H-pyrazole derivatives. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this important transformation. Careful selection of the catalyst, ligand, and base, coupled with systematic optimization, will enable the efficient synthesis of a wide range of novel compounds for applications in drug discovery and materials science.

References

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  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - Organic Chemistry Portal. [Link]
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Application Notes & Protocols: 5-Iodo-4-methyl-1H-pyrazole as a Privileged Scaffold in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 5-Iodo-4-methyl-1H-pyrazole in the synthesis of kinase inhibitors.

Authored by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Oncology

Protein kinases, enzymes that regulate the majority of cellular signaling pathways, are pivotal in drug discovery, particularly in oncology.[1] Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets. Small molecule kinase inhibitors have revolutionized cancer treatment, and within this class of drugs, the pyrazole ring has emerged as a "privileged scaffold".[2][3] This distinction is due to its synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a bioisosteric replacement for other heterocyclic systems.[3]

Of the small molecule protein kinase inhibitors approved by the US FDA, a significant number incorporate a pyrazole ring, including prominent drugs like Crizotinib (ALK/ROS1 inhibitor), Encorafenib (BRAF inhibitor), and Ruxolitinib (JAK1/JAK2 inhibitor).[2][4] The success of these therapies underscores the importance of the pyrazole core in designing potent and selective kinase inhibitors. This guide focuses on a particularly versatile building block, This compound , and elucidates its strategic application in the synthesis of next-generation kinase inhibitors.

Strategic Value of this compound

The utility of this compound in medicinal chemistry stems from its specific substitution pattern, which offers three distinct points for chemical modification. This trifecta of reactivity allows for the systematic and efficient construction of complex molecular architectures essential for high-affinity kinase binding.

  • The 5-Iodo Group: This is the primary reactive handle. The carbon-iodine bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties.[5][6] These appended groups are often crucial for occupying hydrophobic pockets within the kinase active site, thereby enhancing potency and modulating selectivity.

  • The 4-Methyl Group: This seemingly simple substituent plays a crucial role in structure-activity relationships (SAR). It can influence the molecule's conformation, provide beneficial steric interactions, and enhance metabolic stability. Its presence helps to fine-tune the inhibitor's fit within the target kinase.

  • The 1H-Pyrazole (N-H bond): The nitrogen atom at the 1-position can be readily alkylated or arylated, providing another vector for chemical exploration. Substituents at this position are often directed towards the solvent-exposed region of the ATP-binding pocket, allowing for the optimization of pharmacokinetic properties like solubility and cell permeability.

Core Synthetic Methodologies: Building Kinase Inhibitors

The true power of this compound is unlocked through modern cross-coupling chemistry. The following reactions are cornerstones for elaborating this scaffold into potent kinase inhibitors.

Key Synthetic Transformations Workflow

G start This compound suzuki Suzuki-Miyaura Coupling (R-B(OH)₂) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (R₂-NH) start->buchwald Pd or Cu Catalyst, Base n_alkylation N-Alkylation / N-Arylation (R₃-X) start->n_alkylation Base prod1 5-Aryl/Heteroaryl Derivative (C-C Bond Formation) suzuki->prod1 prod2 5-Amino Derivative (C-N Bond Formation) buchwald->prod2 prod3 1-Substituted Pyrazole n_alkylation->prod3

Caption: Key synthetic routes using this compound.

A. Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is arguably the most powerful tool for forming C-C bonds between the pyrazole C5 position and various aryl or heteroaryl boronic acids.[7] It is fundamental for installing the key recognition elements that interact with the kinase active site.

B. Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, attaching primary or secondary amines to the C5 position.[8] This is critical for synthesizing inhibitors where a nitrogen linkage is required to connect to other parts of the pharmacophore, often mimicking the hinge-binding interactions of the native ATP ligand.[9]

Application in Kinase Signaling Pathways

Pyrazole-based inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, forming key hydrogen bonds with the "hinge region" that connects the N- and C-lobes of the enzyme. This blockade prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives cellular proliferation or survival.

Inhibition of the JAK-STAT Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor Cytokine Receptor Extracellular Intracellular jak JAK Kinase receptor:p2->jak associates atp ATP adp ADP + P jak->adp phosphorylates stat STAT jak->stat phosphorylates atp->jak binds inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) inhibitor->jak BLOCKS p_stat p-STAT stat_dimer STAT Dimer p_stat->stat_dimer dimerizes gene Target Gene Transcription stat_dimer->gene translocates to nucleus cytokine Cytokine cytokine->receptor:p1 binds

Sources

Application Notes & Protocols: 5-Iodo-4-methyl-1H-pyrazole as a Key Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole ring system is an indispensable scaffold in the discovery and development of innovative agrochemicals, demonstrating significant utility in fungicides, herbicides, and insecticides.[1][2] This guide focuses on the strategic application of a key intermediate, 5-Iodo-4-methyl-1H-pyrazole , in the synthesis of next-generation agrochemicals. We will elucidate the rationale behind its use, focusing on the versatility of the carbon-iodine bond as a synthetic handle for constructing complex molecular architectures. This document provides detailed protocols, mechanistic insights, and workflow visualizations tailored for researchers and development professionals in the agrochemical industry.

Introduction: The Strategic Value of Substituted Pyrazoles

The agrochemical landscape is continually driven by the need for compounds with high efficacy, novel modes of action, and favorable safety profiles. Pyrazole derivatives have consistently met these demands, forming the core of numerous commercial products.[2][3] A particularly successful class is the pyrazole carboxamide fungicides, which function as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] The synthesis of these complex molecules requires robust and versatile building blocks.

This compound emerges as a superior starting material for several key reasons:

  • Defined Regiochemistry: The methyl and iodo groups are locked in the 4- and 5-positions, respectively, directing subsequent reactions and preventing the formation of undesired isomers.

  • Synthetic Versatility: The iodine atom is an excellent leaving group, making the 5-position a prime site for modification via transition-metal-catalyzed cross-coupling reactions. This allows for the systematic introduction of diverse aryl, heteroaryl, and alkyl groups, which is crucial for structure-activity relationship (SAR) studies.

  • Modulation of Properties: The 4-methyl group provides steric and electronic influence that can be critical for optimizing a candidate molecule's binding affinity to its biological target and its metabolic stability.[6]

Physicochemical Properties & Safety Data

Proper handling and characterization are paramount. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₄H₅IN₂
Molecular Weight 208.00 g/mol
CAS Number 34091-51-5
Appearance Solid
Melting Point 76-81 °C
Storage Temperature 2-8°C
GHS Hazard Codes H315 (Skin Irritation), H318 (Serious Eye Damage), H335 (Respiratory Irritation)
Signal Word Danger

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

The 5-Iodopyrazole Scaffold: A Hub for Chemical Diversification

The true power of this compound lies in its capacity to serve as a central hub for creating vast libraries of analogues. The C-I bond is readily activated by palladium, copper, and other transition metal catalysts, enabling a wide range of C-C and C-N bond-forming reactions. This strategic advantage allows chemists to rapidly explore chemical space and optimize lead compounds.

G Core This compound Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Pd Catalyst, Base Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd/Cu Catalyst, Base Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd Catalyst, Base Heck Heck Coupling (Alkene) Core->Heck Pd Catalyst, Base Prod_Suzuki 5-Aryl/Heteroaryl Pyrazoles (Fungicide & Herbicide Scaffolds) Suzuki->Prod_Suzuki Prod_Sonogashira 5-Alkynyl Pyrazoles (Insecticide Precursors) Sonogashira->Prod_Sonogashira Prod_Buchwald 5-Amino Pyrazoles (Key Intermediates) Buchwald->Prod_Buchwald Prod_Heck 5-Alkenyl Pyrazoles (Functionalized Derivatives) Heck->Prod_Heck

Figure 1: Versatility of the this compound scaffold.

Application Protocol: Synthesis of a Fungicide Precursor via Suzuki-Miyaura Coupling

This protocol details the synthesis of 5-(4-chlorophenyl)-4-methyl-1H-pyrazole , a key precursor structure for pyrazole carboxamide fungicides. The Suzuki-Miyaura reaction is chosen for its reliability, functional group tolerance, and wide use in industrial synthesis.

Mechanistic Causality

The reaction proceeds via a well-established catalytic cycle involving a Palladium(0) species.

  • Oxidative Addition: The low-valent Pd(0) catalyst inserts into the C-I bond of the pyrazole, forming a Pd(II) intermediate. This is the rate-determining step and the reason why iodo-arenes are highly reactive.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃), transfers its organic group (the 4-chlorophenyl moiety) to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

Detailed Experimental Protocol

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Chlorophenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To the three-neck flask, add this compound, 4-chlorophenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst which is formed in situ.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio). The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodopyrazole is consumed (typically 4-12 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Add deionized water to dissolve the inorganic salts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The organic product will move into the ethyl acetate layer.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Self-Validation:

  • TLC: Compare the purified product spot (visualized under UV light) with the starting material spots to confirm the reaction completion and purity.

  • ¹H NMR: Confirm the structure by observing the disappearance of the pyrazole C-H signal from the starting material and the appearance of new aromatic signals corresponding to the 4-chlorophenyl group, along with the characteristic methyl and pyrazole protons.

  • Mass Spectrometry: Confirm the molecular weight of the final product.

Experimental Workflow Diagram

G start_end start_end process process decision decision io io Start Start Setup Combine Reactants: - Iodopyrazole - Boronic Acid - Pd Catalyst & Base Start->Setup Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Solvent Add Degassed Solvents (Dioxane/H₂O) Inert->Solvent Heat Heat & Stir (80-90 °C) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Workup Aqueous Workup & Extraction (EtOAc) Complete->Workup Yes Purify Purification by Column Chromatography Workup->Purify Analyze Product Analysis (NMR, MS) Purify->Analyze End End Analyze->End

Figure 2: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Conclusion

This compound is a high-value, versatile intermediate for agrochemical synthesis. Its well-defined structure and the reactivity of the carbon-iodine bond provide a reliable and efficient platform for accessing a wide range of complex pyrazole derivatives. The protocols and insights provided herein demonstrate its utility in constructing precursors for modern fungicides and serve as a template for its application in developing other classes of agrochemicals. By leveraging established cross-coupling methodologies, researchers can significantly accelerate the discovery and optimization of new active ingredients for crop protection.

References

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(19), 6349. [Link]
  • Wang, H., et al. (2015). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules, 20(4), 6375-6389. [Link]
  • PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. [Link]
  • Lee, K., et al. (2014). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. Journal of the Korean Society for Applied Biological Chemistry, 57, 183-188. [Link]
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502. [Link]
  • Fu, W., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(12), 22692-22703. [Link]
  • Li, Y., et al. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry, 72(1), 58-76. [Link]
  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]
  • Dong, W., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(8), 13424-13437. [Link]

Sources

Application Notes and Protocols for the N-arylation of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

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For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Arylpyrazoles

N-arylpyrazoles represent a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Their prevalence in pharmaceuticals stems from their ability to act as versatile scaffolds, offering metabolic stability and the capacity for diverse functionalization. The N-arylation of pyrazoles is a critical transformation for the synthesis of these valuable compounds, enabling the introduction of a wide range of aryl and heteroaryl substituents. This modification profoundly influences the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

This document provides a detailed guide to the N-arylation of 5-iodo-4-methyl-1H-pyrazole, a key intermediate in the synthesis of complex molecular architectures. The presence of the iodine atom at the C5 position and the methyl group at the C4 position offers a unique platform for subsequent functionalization, making this a particularly relevant transformation for drug discovery programs. We will explore two robust and widely adopted catalytic systems: the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Considerations: A Tale of Two Metals

The choice between a copper- or palladium-catalyzed approach often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Ullmann-Type N-Arylation (Copper-Catalyzed): This classical method involves the coupling of an aryl halide with a nitrogen-containing heterocycle in the presence of a copper catalyst.[3][4][5] The reaction typically proceeds via a copper(I) active species, which can undergo oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond.[6][7] While traditionally requiring harsh conditions, modern iterations of the Ullmann reaction employ ligands, such as diamines, to facilitate the catalytic cycle under milder temperatures.[8][9][10][11][12][13] The use of ligands helps to solubilize the copper catalyst and modulate its reactivity.[9][10]

Buchwald-Hartwig Amination (Palladium-Catalyzed): This powerful cross-coupling reaction has become a mainstay in synthetic organic chemistry for the formation of C-N bonds.[14][15] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-aryl product.[14] The development of sterically hindered and electron-rich phosphine ligands has been instrumental in expanding the scope and efficiency of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under mild conditions.[14][15]

Visualization of the Synthetic Pathways

experimental_workflows cluster_ullmann Ullmann-Type N-Arylation cluster_buchwald Buchwald-Hartwig Amination U_Start This compound + Aryl Halide U_Reaction Heating U_Start->U_Reaction Add U_Reactants CuI, Ligand, Base, Solvent U_Reactants->U_Reaction Add U_Workup Workup & Purification U_Reaction->U_Workup U_Product N-Aryl-5-iodo-4-methyl-1H-pyrazole U_Workup->U_Product B_Start This compound + Aryl Halide B_Reaction Inert Atmosphere, Heating B_Start->B_Reaction Add B_Reactants Pd Catalyst, Ligand, Base, Solvent B_Reactants->B_Reaction Add B_Workup Workup & Purification B_Reaction->B_Workup B_Product N-Aryl-5-iodo-4-methyl-1H-pyrazole B_Workup->B_Product

Figure 1: Comparative workflows for the Ullmann and Buchwald-Hartwig N-arylation reactions.

Experimental Protocols

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol describes a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide.[8][12] The use of a diamine ligand allows for milder reaction conditions compared to traditional Ullmann couplings.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Aryl Iodide≥98%Commercially Available
Copper(I) Iodide (CuI)99.99%Commercially AvailableStore under inert atmosphere.
N,N'-Dimethylethylenediamine≥98%Commercially AvailableLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered and dried.
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially AvailableFor workup.
Saturated Aqueous NH₄ClPrepared in-houseFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Sodium SulfateCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl iodide (1.2 mmol, 1.2 equiv.), copper(I) iodide (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Addition of Reagents: Add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired N-aryl-5-iodo-4-methyl-1H-pyrazole.[16]

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.[14][17] The use of a bulky phosphine ligand is crucial for the efficiency of this transformation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Aryl Bromide≥98%Commercially Available
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Commercially AvailableCatalyst precursor.
XPhos≥98%Commercially AvailableLigand
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableBase, handle in a glovebox.
TolueneAnhydrousCommercially Available
Diethyl EtherACS GradeCommercially AvailableFor workup.
Deionized WaterFor workup.
BrinePrepared in-houseFor workup.
Anhydrous Magnesium SulfateCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor chromatography.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.048 mmol, 4.8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Addition of Reactants: Add this compound (1.0 mmol, 1.0 equiv.) and the aryl bromide (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Remove the Schlenk tube from the glovebox and add anhydrous toluene (5 mL) via syringe under a positive pressure of inert gas.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether (20 mL) and add deionized water (10 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-aryl-5-iodo-4-methyl-1H-pyrazole.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poorly soluble base- Use fresh catalyst and ligands.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a finely powdered and thoroughly dried base. Consider a different base (e.g., Cs₂CO₃ for Ullmann, K₃PO₄ for Buchwald-Hartwig).
Side Product Formation - Homocoupling of the aryl halide- N-arylation of the ligand- Decrease the reaction temperature.- Adjust the stoichiometry of the reactants.- For Buchwald-Hartwig, consider a different ligand that is less prone to N-arylation.
Deiodination - Reductive conditions- Ensure the reaction is performed under a strictly inert atmosphere.- In some cases, a milder base may be beneficial.
Difficulty in Purification - Co-elution of starting materials or byproducts- Optimize the chromatographic conditions (different solvent system, gradient elution).- Consider recrystallization as an alternative purification method.

Conclusion

The N-arylation of this compound is a versatile and essential transformation for the synthesis of a wide array of biologically active molecules. Both the copper-catalyzed Ullmann-type reaction and the palladium-catalyzed Buchwald-Hartwig amination offer reliable and efficient methods to achieve this coupling. The choice of methodology will depend on the specific substrate, desired reaction conditions, and available resources. The detailed protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel N-arylpyrazole derivatives for further investigation.

References

  • Ullmann, F. Ueber eine neue Bildungsweise von Diphenylaminderivaten. Ber. Dtsch. Chem. Ges.1903, 36 (2), 2382–2384. [Link]
  • Wikipedia.
  • Organic Chemistry Portal. Ullmann Reaction. [Link]
  • SynArchive.
  • Antilla, J. C.; Baskin, J. M.; Barder, T. E.; Buchwald, S. L. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. J. Org. Chem.2004, 69 (17), 5578–5587. [Link]
  • Jones, C. P.; Anderson, K. W.; Buchwald, S. L. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. J. Am. Chem. Soc.2007, 129 (44), 13503–13512. [Link]
  • Jones, C. P.; Anderson, K. W.; Buchwald, S. L.
  • van den Hoven, B. G.; Monsees, A.; Maes, B. U. W. The mechanism of the modified Ullmann reaction. Dalton Trans.2010, 39 (36), 8333-8344. [Link]
  • ResearchGate. Arylation of C–H bonds in N-aryl pyrazoles. Reaction conditions. [Link]
  • ResearchGate.
  • Scilit. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. [Link]
  • Semantic Scholar. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. [Link]
  • ACS Publications. Telescoped Flow Process for the Syntheses of N-Aryl Pyrazoles. [Link]
  • PubMed. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl)
  • MDPI. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. [Link]
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  • ACS Publications.
  • ACS Publications. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. [Link]
  • Scientia Iranica. Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. [Link]
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  • PubMed Central. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
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  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
  • MDPI.
  • ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? [Link]
  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
  • Chemistry LibreTexts.
  • AWS. 1 One Pot Synthesis of N-Arylpyrazoles from Arylhalides Brian S. Gerstenberger, Mark R. Rauckhorst, and Jeremy T. Starr Supporti. [Link]
  • Asian Journal of Chemistry.
  • Semantic Scholar. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. [Link]
  • MDPI.
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  • Springer. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
  • NIH. Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. [Link]
  • PubMed. Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. [Link]
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  • ResearchGate. (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. [Link]
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palladium-catalyzed cross-coupling of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 5-Iodo-4-methyl-1H-pyrazole: Protocols and Mechanistic Insights

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved therapeutic agents and high-value agrochemicals.[1][2][3] The strategic functionalization of the pyrazole ring is paramount in drug discovery programs for fine-tuning the pharmacological profiles of lead candidates.[4] This document provides a detailed technical guide on the palladium-catalyzed cross-coupling reactions of this compound, a versatile and reactive building block. We present field-proven protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, supported by mechanistic discussions to explain the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in the synthesis of complex molecular architectures.

The Strategic Importance of the Pyrazole Moiety

The five-membered aromatic ring of pyrazole, with its two adjacent nitrogen atoms, confers unique physicochemical properties that are highly desirable in drug design. It can act as both a hydrogen-bond donor and acceptor, enabling strong and specific interactions with biological targets.[2] Consequently, pyrazole-containing compounds exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[3][5] The functionalization of building blocks like this compound via robust palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the rapid generation of diverse compound libraries for screening and lead optimization.[4][6]

Foundational Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are transformative tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[7] These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8][9] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The three fundamental steps are:

  • Oxidative Addition: A coordinatively unsaturated, electron-rich Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This oxidizes the metal center from Pd(0) to a Pd(II) species.[7][10]

  • Transmetalation (or Olefin Insertion): In reactions like Suzuki or Sonogashira, an organometallic coupling partner (e.g., organoboron or copper acetylide) transfers its organic group to the palladium(II) center.[10][11] For the Heck reaction, an alkene inserts into the Pd-C bond.[9]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][11]

General_Pd_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_A R-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R-Pd(II)L_n-R' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination RX R-X (this compound) R_M R'-M (Coupling Partner) Product R-R' (Product)

Caption: General Palladium-Catalyzed Cross-Coupling Cycle.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling the iodopyrazole with an aryl or heteroaryl boronic acid (or ester).[7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[12]

Mechanistic Rationale

The key step distinguishing the Suzuki coupling is the transmetalation from the boron atom to the palladium center. This process requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), facilitating the transfer of the organic group to the electrophilic Pd(II) complex.[12]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n PdII_A Pyrazolyl-Pd(II)L_n-I Pd0->PdII_A Oxidative Addition PdII_B Pyrazolyl-Pd(II)L_n-Ar PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product 4-Methyl-5-aryl-1H-pyrazole PdII_B->Product IodoPy This compound IodoPy->PdII_A Boronic Ar-B(OH)₂ + Base Boronic->PdII_B Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n PdII_A Pyrazolyl-Pd(II)L_n-I Pd0->PdII_A Oxidative Addition PdII_B Pyrazolyl-Pd(II)L_n-C≡CR' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product 4-Methyl-5-alkynyl-1H-pyrazole PdII_B->Product CuI Cu(I)I CuAcc Cu(I)-C≡CR' CuI->CuAcc Base, R'C≡CH CuAcc->CuI Transmetalation to Pd(II) Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_A Pyrazolyl-Pd(II)L_n-I Pd0->PdII_A Oxidative Addition PdII_Amide Pyrazolyl-Pd(II)L_n-NR¹R² PdII_A->PdII_Amide Amine Coordination & Deprotonation PdII_Amide->Pd0 Reductive Elimination Product 4-Methyl-5-amino-1H-pyrazole PdII_Amide->Product IodoPy This compound IodoPy->PdII_A Amine R¹R²NH + Base Amine->PdII_Amide

Sources

The Synthetic Versatility of 5-Iodo-4-methyl-1H-pyrazole: A Gateway to Novel Substituted Pyrazoles for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of 5-Iodo-4-methyl-1H-pyrazole

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profiles of lead compounds. Among the various synthetic handles, the iodo group stands out for its high reactivity in a multitude of cross-coupling reactions, making this compound a highly valuable and versatile intermediate for the synthesis of diverse libraries of substituted pyrazoles.[1][3]

This comprehensive guide provides detailed application notes and protocols for the synthesis of substituted pyrazoles starting from this compound. Tailored for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers validated protocols for key transformations, and provides a comparative analysis of different synthetic strategies.

PART 1: Synthesis of the Key Intermediate: this compound

The journey to a diverse array of substituted pyrazoles begins with the efficient synthesis of the key starting material. The preparation of this compound is typically a two-step process starting from the commercially available 4-methyl-1H-pyrazole.

Step 1: Synthesis of 4-methyl-1H-pyrazole

While commercially available, 4-methyl-1H-pyrazole can also be synthesized through various established methods.[4] A common approach involves the condensation of a suitable 1,3-dicarbonyl equivalent with hydrazine.

Step 2: Iodination of 4-methyl-1H-pyrazole

The introduction of the iodine atom at the C5 position is a crucial step. The C4 position of the pyrazole ring is the most nucleophilic and therefore most susceptible to electrophilic attack.[5] To achieve iodination at the C5 position, it is often necessary to first protect the pyrazole nitrogen. However, direct iodination of N-substituted pyrazoles at the C4 position is a well-established and highly regioselective process. For the synthesis of this compound, direct iodination of 4-methyl-1H-pyrazole can be achieved, though regioselectivity can be a challenge. A more controlled approach involves N-protection, followed by iodination and subsequent deprotection if the free NH is desired.

A plausible route involves the direct iodination of an N-alkylated pyrazole, such as 1-ethyl-5-methyl-1H-pyrazole, at the 4-position.[6][7]

Protocol 1: Synthesis of 1-Ethyl-4-iodo-5-methyl-1H-pyrazole [6][7]

A. N-Ethylation of 5-methyl-1H-pyrazole:

  • To a solution of 5-methyl-1H-pyrazole in a polar aprotic solvent such as DMF or acetonitrile, add a base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at room temperature to allow for deprotonation of the pyrazole nitrogen.

  • Add an ethylating agent, such as ethyl iodide, dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-ethyl-5-methyl-1H-pyrazole.

B. C4-Iodination of 1-Ethyl-5-methyl-1H-pyrazole:

  • Dissolve the 1-ethyl-5-methyl-1H-pyrazole in a suitable solvent such as acetonitrile.

  • Add an iodinating agent, such as N-Iodosuccinimide (NIS), portion-wise to the solution at room temperature.[6]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.

  • Once the reaction is complete, quench any remaining iodinating agent with an aqueous solution of a reducing agent like sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-ethyl-4-iodo-5-methyl-1H-pyrazole.

PART 2: The Role of N-Protection in Pyrazole Functionalization

For many cross-coupling reactions, the presence of an acidic N-H proton on the pyrazole ring can interfere with the catalytic cycle. Therefore, protection of the pyrazole nitrogen is often a crucial step to ensure high yields and prevent side reactions. The choice of protecting group is critical and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Common Protecting Groups for Pyrazoles:
  • Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate ((Boc)₂O), the Boc group is stable to many reaction conditions but can be readily cleaved under acidic conditions or, for certain azoles, with NaBH₄ in ethanol.[3][6][8][9]

  • Trityl (Triphenylmethyl): A bulky protecting group that can be introduced using trityl chloride. It is highly labile to acidic conditions, often cleaved with trifluoroacetic acid (TFA).[10][11]

Protocol 2: N-Boc Protection of 4-methyl-1H-pyrazole [7][12]

  • In a suitable flask, dissolve 4-methyl-1H-pyrazole in a solvent such as dichloromethane.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine to the stirred solution at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, perform an extractive work-up with an organic solvent and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification, or it can be purified by column chromatography.

Protocol 3: Deprotection of N-Boc-pyrazoles [3][6][8][9]

  • Dissolve the N-Boc protected pyrazole in ethanol.

  • Add sodium borohydride (NaBH₄) to the solution at room temperature.

  • Stir the reaction until TLC analysis indicates complete deprotection.

  • Carefully quench the reaction with water.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected pyrazole.

Protocol 4: N-Trityl Protection of 4-methyl-1H-pyrazole [10][11]

  • Dissolve 4-methyl-1H-pyrazole in anhydrous pyridine.

  • Add trityl chloride in portions to the stirred solution at room temperature.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with methanol.

  • Perform an extractive work-up with dichloromethane, washing with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the product by column chromatography.

Protocol 5: Deprotection of N-Trityl-pyrazoles [10]

  • Dissolve the N-trityl protected pyrazole in a suitable solvent such as dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Stir the reaction at room temperature until deprotection is complete as monitored by TLC.

  • Carefully neutralize the reaction mixture with a base such as saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected pyrazole.

PART 3: Carbon-Carbon Bond Forming Reactions

The iodo group at the C5 position of the pyrazole ring is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely used methods for this purpose.

Suzuki-Miyaura Coupling: A Versatile Tool for Arylation and Vinylation

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds, reacting the iodo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[6]

Protocol 6: Suzuki-Miyaura Coupling of this compound (N-protected) [6]

  • To a reaction vessel, add the N-protected 5-iodo-4-methyl-pyrazole (1.0 eq), the corresponding aryl or vinyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling allows for the direct introduction of terminal alkynes onto the pyrazole ring, a valuable transformation for accessing compounds with linear geometries and unique electronic properties. This reaction is co-catalyzed by palladium and copper complexes.[6]

Protocol 7: Sonogashira Coupling of this compound (N-protected) [6]

  • To a reaction vessel, add the N-protected 5-iodo-4-methyl-pyrazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Purge the vessel with an inert gas.

  • Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

  • Add the terminal alkyne (1.2-1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Comparison of Suzuki-Miyaura and Sonogashira Couplings

FeatureSuzuki-Miyaura CouplingSonogashira Coupling
Bond Formed C(sp²)-C(sp²) or C(sp²)-C(sp³)C(sp²)-C(sp)
Coupling Partner Boronic acids/estersTerminal alkynes
Catalyst System Palladium catalystPalladium and Copper co-catalyst
Advantages Wide functional group tolerance, commercially available boronic acids, stable reagents.[13]Direct introduction of alkynes, mild reaction conditions.
Considerations Potential for deboronation of boronic acids.Requires careful exclusion of oxygen to prevent alkyne homocoupling.

PART 4: Carbon-Heteroatom Bond Forming Reactions

The synthesis of N- and O-substituted pyrazoles is of great interest in drug discovery. The Buchwald-Hartwig amination and the Ullmann condensation are two key methods for achieving these transformations from this compound.

Buchwald-Hartwig Amination: A Modern Approach to N-Arylation and N-Alkylation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds, offering broad substrate scope and high functional group tolerance under relatively mild conditions.[3][14][15]

Protocol 8: Buchwald-Hartwig Amination of this compound (N-protected) [11][16]

  • To an oven-dried Schlenk tube, add the N-protected 5-iodo-4-methyl-pyrazole (1.0 mmol), the amine (1.1 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₂CO₃ or NaOtBu, 2.0 mmol).

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add an anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Ullmann Condensation: A Classic Method for C-N and C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to palladium-based methods for C-N and C-O bond formation. While traditional Ullmann conditions often require high temperatures, modern ligand-accelerated protocols have made this reaction more versatile.[14][15][17][18]

Protocol 9: Ullmann-type N-Arylation of 4-Iodopyrazole [17]

  • In a reaction vessel, combine 4-iodopyrazole (1.0 mmol), the arylating agent (e.g., an aryl boronic acid, 1.5 mmol), a copper catalyst (e.g., Cu(OAc)₂, 0.2 mmol), and a base (e.g., pyridine, 2.0 mmol).

  • Add a suitable solvent such as methanol.

  • Stir the reaction mixture at room temperature under an air atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Comparison of Buchwald-Hartwig Amination and Ullmann Condensation

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Advantages Broad substrate scope, high functional group tolerance, milder conditions.[18]Cost-effective copper catalyst, can be advantageous for certain substrates.[3]
Limitations Expensive palladium catalyst and ligands.Often requires higher temperatures and can have a more limited substrate scope than Buchwald-Hartwig.[18]

PART 5: Alternative Functionalization Strategies

Beyond cross-coupling reactions, the iodo group on the pyrazole ring can be transformed into other reactive functionalities, such as organometallic reagents, which can then react with a variety of electrophiles.

Lithiation and Grignard Reagent Formation

Halogen-metal exchange of the this compound with an organolithium reagent (e.g., n-BuLi) or activated magnesium can generate a highly nucleophilic pyrazolyl-lithium or Grignard reagent. This intermediate can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of substituents.

Protocol 10: Lithiation and Reaction with an Electrophile (General Procedure)

  • Dissolve the N-protected 5-iodo-4-methyl-pyrazole in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

  • Cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) dropwise.

  • Stir the mixture at low temperature for a defined period to ensure complete halogen-metal exchange.

  • Add the desired electrophile to the solution.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).

  • Perform an extractive work-up, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

PART 6: Visualizing the Synthetic Pathways

To better illustrate the synthetic transformations discussed, the following diagrams outline the key reaction workflows and catalytic cycles.

Synthesis_Workflow 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole N-Protected-4-methyl-1H-pyrazole N-Protected-4-methyl-1H-pyrazole 4-Methyl-1H-pyrazole->N-Protected-4-methyl-1H-pyrazole Protection (e.g., (Boc)2O) N-Protected-5-iodo-4-methyl-1H-pyrazole N-Protected-5-iodo-4-methyl-1H-pyrazole N-Protected-4-methyl-1H-pyrazole->N-Protected-5-iodo-4-methyl-1H-pyrazole Iodination (e.g., NIS) 5-Aryl/Vinyl-4-methyl-pyrazole 5-Aryl/Vinyl-4-methyl-pyrazole N-Protected-5-iodo-4-methyl-1H-pyrazole->5-Aryl/Vinyl-4-methyl-pyrazole Suzuki Coupling 5-Alkynyl-4-methyl-pyrazole 5-Alkynyl-4-methyl-pyrazole N-Protected-5-iodo-4-methyl-1H-pyrazole->5-Alkynyl-4-methyl-pyrazole Sonogashira Coupling 5-Amino-4-methyl-pyrazole 5-Amino-4-methyl-pyrazole N-Protected-5-iodo-4-methyl-1H-pyrazole->5-Amino-4-methyl-pyrazole Buchwald-Hartwig Amination 5-Oxy-4-methyl-pyrazole 5-Oxy-4-methyl-pyrazole N-Protected-5-iodo-4-methyl-1H-pyrazole->5-Oxy-4-methyl-pyrazole Ullmann Condensation 5-Functionalized-4-methyl-pyrazole 5-Functionalized-4-methyl-pyrazole N-Protected-5-iodo-4-methyl-1H-pyrazole->5-Functionalized-4-methyl-pyrazole Lithiation/Grignard + Electrophile

Caption: Synthetic workflow for the functionalization of this compound.

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Pz-I) Pd(0)L2->Oxidative_Addition Pd(II)_Complex L2Pd(II)(Pz)(I) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OH)2, Base) Pd(II)_Complex->Transmetalation Pd(II)_Diorgano L2Pd(II)(Pz)(R) Transmetalation->Pd(II)_Diorgano Reductive_Elimination Reductive Elimination Pd(II)_Diorgano->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Pz-R Pz-R Reductive_Elimination->Pz-R Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle cluster_1 Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Pz-I) Pd(0)L->Oxidative_Addition Pd(II)_Complex LPd(II)(Pz)(I) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation (R2NH, Base) Pd(II)_Complex->Amine_Coordination Pd(II)_Amido LPd(II)(Pz)(NR2) Amine_Coordination->Pd(II)_Amido Reductive_Elimination Reductive Elimination Pd(II)_Amido->Reductive_Elimination Reductive_Elimination->Pd(0)L Pz-NR2 Pz-NR2 Reductive_Elimination->Pz-NR2 Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

PART 7: Safety Considerations

General Safety:

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Specific Hazards:

  • Palladium Catalysts and Phosphine Ligands: Many palladium catalysts and phosphine ligands are air- and moisture-sensitive and may be toxic. Handle under an inert atmosphere where necessary.[12] Workup procedures should include steps to remove residual palladium, which is a common contaminant in pharmaceutical preparations.[13][19]

  • Organolithium and Grignard Reagents: These reagents are highly reactive and can be pyrophoric (ignite spontaneously in air). They react violently with water. Strict anhydrous and inert atmosphere techniques are required for their safe handling.[5][20]

  • Solvents: Many organic solvents used in these protocols are flammable and should be handled with care, away from ignition sources.

Conclusion

This compound is a powerful and versatile building block that provides access to a vast chemical space of substituted pyrazoles. Through a judicious selection of N-protection strategies and the application of modern cross-coupling methodologies, researchers can efficiently synthesize diverse libraries of compounds for applications in drug discovery and materials science. This guide provides a solid foundation of protocols and scientific rationale to empower researchers in their synthetic endeavors.

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Application Notes & Protocols: 5-Iodo-4-methyl-1H-pyrazole as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This guide provides an in-depth technical overview of 5-Iodo-4-methyl-1H-pyrazole, a highly versatile and reactive building block for the synthesis of complex pharmaceutical intermediates. We will explore its synthesis and detail its application in cornerstone C-C and C-N bond-forming reactions, namely the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower robust and reproducible synthetic strategies.

Introduction: The Strategic Advantage of this compound

In the landscape of heterocyclic chemistry, the functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profiles of drug candidates. This compound emerges as a particularly valuable precursor due to the strategic placement of its substituents. The methyl group at the C4 position provides steric and electronic influence, while the iodo group at the C5 position serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

The reactivity of aryl halides in such reactions generally follows the trend I > Br > Cl, a direct consequence of the carbon-halogen bond dissociation energy. The weaker C-I bond in this compound facilitates a more facile oxidative addition to the palladium catalyst, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its bromo or chloro counterparts. This enhanced reactivity makes it an ideal substrate for constructing the complex molecular architectures required for modern drug discovery.

Synthesis Protocol: Preparation of this compound

A reliable supply of the starting material is paramount. A robust two-step synthesis for this compound can be conceptualized from the condensation of a suitable diketone with hydrazine, followed by regioselective iodination.

Proposed Synthetic Workflow

cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Iodination A 3-Methyl-2,4-pentanedione + Hydrazine B 4,5-Dimethyl-1H-pyrazole A->B Condensation (e.g., in Ethanol) C 4,5-Dimethyl-1H-pyrazole D This compound C->D I2, CAN or NIS (e.g., in Acetonitrile)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4,5-Dimethyl-1H-pyrazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-methyl-2,4-pentanedione (1.0 eq) and ethanol (approx. 3 mL per mmol of diketone).

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 4,5-dimethyl-1H-pyrazole, which can often be used in the next step without further purification.

Step 2: Iodination to this compound

Causality: Electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position. However, with the C4 position blocked by a methyl group, iodination is directed to the C5 position. Using an oxidant like Ceric Ammonium Nitrate (CAN) with molecular iodine generates a more electrophilic iodine species (I+), facilitating the substitution. N-Iodosuccinimide (NIS) is also an effective and milder alternative.

  • Reaction Setup: Dissolve the crude 4,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature to 40 °C for 6-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: After completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Core Applications in Cross-Coupling Reactions

The C5-iodo group is the key handle for introducing molecular diversity. The following sections provide detailed protocols for the most critical palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in many kinase inhibitors and other pharmaceuticals.

Start Reaction Setup Reagents Add: - this compound (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh3)4, 2-5 mol%) - Base (e.g., K2CO3, 2.0 eq) Start->Reagents Solvent Add Degassed Solvent (e.g., Dioxane/H2O 4:1) Reagents->Solvent Reaction Heat Reaction (e.g., 90-100 °C, 4-12 h) under Inert Atmosphere (Ar/N2) Solvent->Reaction Workup Aqueous Work-up (Dilute, Extract, Wash) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product 4-Methyl-5-aryl-1H-pyrazole Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-2.5 eq).

  • Inerting: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane:H₂O) via syringe.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 4-16 hours. For microwave-assisted reactions, irradiation at 90-140 °C for 10-20 minutes is often sufficient. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired 4-methyl-5-aryl-1H-pyrazole product.

Causality: The base is crucial for the transmetalation step, converting the boronic acid to a more nucleophilic boronate species. The water in the solvent system often accelerates the reaction. The choice of palladium catalyst and ligands can be critical, especially for challenging substrates.

Arylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)TimeYield (%)
Phenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min~95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O90 (MW)5-12 min~90
4-Chlorophenylboronic acidPd(OAc)₂ / SPhos (2)K₃PO₄ (2.0)Toluene/H₂O806 hGood to Excellent
Pyridine-3-boronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)Dioxane/H₂O906 hVariable
Data adapted from analogous systems reported in the literature. Yields are estimates and will vary based on the specific substrate and precise conditions.
Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, introducing a valuable alkynyl moiety that can serve as a pharmacophore element or a synthetic handle for further transformations like click chemistry.

Start Reaction Setup Reagents Add: - this compound (1.0 eq) - Pd Catalyst (e.g., PdCl2(PPh3)2, 2 mol%) - Cu(I) Co-catalyst (e.g., CuI, 4 mol%) Start->Reagents Solvent Add Degassed Solvent & Base (e.g., THF & TEA) Reagents->Solvent Alkyne Add Terminal Alkyne (1.2 eq) dropwise Solvent->Alkyne Reaction Stir at RT to 50 °C (4-16 h) under Inert Atmosphere (Ar/N2) Alkyne->Reaction Workup Filter through Celite (Dilute, Extract, Wash) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product 4-Methyl-5-alkynyl-1H-pyrazole Purify->Product

Caption: General workflow for the Sonogashira coupling reaction.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Ar or N₂), add this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide (CuI, 4 mol%).

  • Solvent/Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 3.0 eq).

  • Substrate Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirred mixture at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-50 °C) for 4-16 hours. The formation of a salt precipitate (amine hydrohalide) is typically observed. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst and salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer (anhydrous Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Causality: The Sonogashira reaction operates via two interconnected catalytic cycles. The palladium cycle facilitates the oxidative addition of the iodo-pyrazole, while the copper cycle reacts with the terminal alkyne and base to form a copper acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product.

Buchwald-Hartwig Amination: Forging C(sp²)-N Bonds

The formation of an aryl-nitrogen bond is one of the most important transformations in medicinal chemistry. The Buchwald-Hartwig amination provides a powerful and general method for this purpose, coupling aryl halides with a wide variety of amines.

Start Reaction Setup Reagents Add: - this compound (1.0 eq) - Amine (1.2 eq) - Pd Pre-catalyst (e.g., Pd2(dba)3) - Ligand (e.g., XPhos, tBuDavePhos) - Strong Base (e.g., NaOtBu) Start->Reagents Solvent Add Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane) Reagents->Solvent Reaction Heat Reaction (e.g., 80-110 °C, 8-24 h) under Inert Atmosphere (Ar/N2) Solvent->Reaction Workup Aqueous Work-up (Filter, Dilute, Extract, Wash) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Product 4-Methyl-5-amino-1H-pyrazole Purify->Product

Caption: General workflow for the Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add to a dry Schlenk tube: this compound (1.0 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or tBuDavePhos, 2-5 mol%), and the strong base (e.g., sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄), 1.4-2.0 eq).

  • Reagent Addition: Add the amine (1.1-1.5 eq) followed by an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C for 8-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite® to remove insoluble materials. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Causality: The key to a successful Buchwald-Hartwig amination is the ligand. Bulky, electron-rich phosphine ligands (like XPhos) are essential. They promote the rate-limiting reductive elimination step from the palladium(II) intermediate to form the C-N bond and regenerate the active Pd(0) catalyst. The strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.

Case Study: Conceptual Synthesis of Pharmaceutical Scaffolds

The true power of this compound is realized when these reactions are applied in sequence to build complex drug-like molecules.

  • Celecoxib Analogues: The anti-inflammatory drug Celecoxib features a 1,5-diarylpyrazole core. A synthetic campaign could utilize this compound as a key intermediate. A Suzuki-Miyaura coupling with 4-sulfonamidophenylboronic acid would directly install the key benzenesulfonamide moiety, rapidly assembling the core structure of novel Celecoxib-type COX-2 inhibitors.

  • Sildenafil Analogues: The PDE5 inhibitor Sildenafil contains a pyrazolo[4,3-d]pyrimidin-7-one core. A precursor like 5-amino-4-methyl-1H-pyrazole-x-carboxamide is a critical intermediate. This can be accessed from this compound via a Buchwald-Hartwig amination (to install the amino group) and subsequent functionalization of other positions on the pyrazole ring before the final cyclization to form the pyrimidinone ring. This approach allows for the generation of diverse Sildenafil analogues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, versatile precursor for the synthesis of pharmaceutical intermediates. Its activated C-I bond provides superior reactivity in a range of palladium-catalyzed cross-coupling reactions, enabling the efficient and modular construction of essential C-C and C-N bonds. The protocols and insights provided in this guide serve as a robust foundation for researchers to leverage this building block in the design and synthesis of next-generation therapeutics.

References

  • A Comparative Analysis of the Reactivity of 4-Iodo- vs. 4-Bromo-1-methyl-1H-pyrazol-3-amine in Cross-Coupling Reactions. Benchchem.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source Not Available.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
  • 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermedi

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds

In the landscape of modern drug discovery and development, the pyrazole motif stands out as a "privileged scaffold." Its prevalence in a multitude of biologically active compounds underscores its importance to medicinal chemists. The strategic functionalization of the pyrazole ring is a critical endeavor, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds, offering a direct route to novel aryl- and heteroaryl-substituted pyrazoles.[1][2] The use of 5-iodo-4-methyl-1H-pyrazole as a substrate is particularly advantageous due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.[1][3]

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by dramatically accelerating reaction times, often from hours to mere minutes, while frequently improving yields and product purity.[4][5][6][7] Microwave heating provides rapid and uniform energy transfer directly to the polar reagents and solvent, a stark contrast to the slower, often uneven heating of conventional oil baths.[6][8] This application note provides a comprehensive guide to the microwave-assisted Suzuki coupling of this compound, offering detailed protocols, mechanistic insights, and optimization strategies for researchers in organic synthesis and drug development.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organohalide (electrophile).[9][10] The generally accepted mechanism involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[11] The base plays a crucial role in activating the boronic acid for the transmetalation step.[12][13]

Here is a breakdown of the catalytic cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. The high reactivity of the C-I bond makes this step particularly efficient for iodo-substrates.[1]

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) complex, displacing the iodide.[11][12]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L₂(I) Intermediate oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regeneration coupled_product Ar-Ar' (Coupled Product) reductive_elimination->coupled_product Product Release boronic_acid Ar'-B(OH)₂ + Base boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate iodopyrazole This compound (Ar-I) iodopyrazole->oxidative_addition boronate->transmetalation G center Reaction Outcome (Yield & Purity) catalyst Catalyst System (Pd Source + Ligand) catalyst->center base Base (Strength & Solubility) base->center solvent Solvent System (Polarity & B.P.) solvent->center temp_time Temperature & Time (Microwave Parameters) temp_time->center

Sources

Application Notes and Protocols: Copper-Catalyzed Cross-Coupling Reactions of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyrazole scaffolds are of paramount importance in medicinal chemistry and drug development, appearing as core motifs in a multitude of therapeutic agents.[1][2] The functionalization of the pyrazole ring is a key strategy for generating molecular diversity and fine-tuning pharmacological properties. 5-Iodo-4-methyl-1H-pyrazole serves as a versatile and highly valuable building block for this purpose, with its carbon-iodine bond being ripe for transition-metal-catalyzed cross-coupling reactions. While palladium catalysis is widely employed, copper-catalyzed systems offer a cost-effective, sustainable, and often complementary approach for the construction of carbon-carbon and carbon-heteroatom bonds.[3][4] This guide provides an in-depth exploration of three major classes of copper-catalyzed or co-catalyzed reactions utilizing this compound: Ullmann-type couplings for C-N and C-O bond formation, the copper-cocatalyzed Sonogashira reaction for C-C bond formation, and Rosenmund–von Braun-type cyanation for C-CN bond formation. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this key intermediate in their synthetic programs.

The Strategic Advantage of this compound

The C-I bond is the most reactive among carbon-halogen bonds in cross-coupling reactions, following the general reactivity trend of I > Br > Cl > F.[5] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to less reactive halides. The methyl group at the 4-position provides steric and electronic influence, while the pyrazole N-H can be either protected or left available for subsequent reactions, adding another layer of synthetic versatility.

General Workflow Overview

The iodopyrazole core can be transformed into a variety of functionalized derivatives through different copper-catalyzed pathways.

G cluster_ullmann Ullmann-Type Coupling cluster_sonogashira Sonogashira Coupling cluster_cyanation Cyanation A This compound B 5-Alkyl/Arylamino-4-methyl-1H-pyrazole A->B CuI, Ligand, Base R-NH2 C 5-Alkoxy/Aryloxy-4-methyl-1H-pyrazole A->C CuI, Ligand, Base R-OH D 5-Alkynyl-4-methyl-1H-pyrazole A->D PdCl2(PPh3)2, CuI, Base Terminal Alkyne E 5-Cyano-4-methyl-1H-pyrazole A->E CuI, CN Source

Figure 1: Key copper-catalyzed transformations of this compound.

Copper-Catalyzed Ullmann-Type Couplings: C-N & C-O Bond Formation

The Ullmann reaction is a cornerstone of copper catalysis, traditionally used for forming C-N, C-O, and C-S bonds.[6] Modern advancements, particularly the development of effective ligands, have transformed this reaction into a mild and highly general method. For pyrazoles, this reaction is invaluable for installing a diverse range of amine and ether functionalities.

Mechanistic Rationale

The choice of ligand is critical to the success of modern Ullmann couplings. Simple, bidentate ligands like 1,10-phenanthroline or amino acids like L-proline are often employed.[7] These ligands stabilize the copper(I) catalyst, prevent its disproportionation or aggregation, and facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The base is required to deprotonate the nucleophile (amine or alcohol), increasing its nucleophilicity and generating the active species for coupling.

G CuI_L L-Cu(I) Intermediate1 [L-Cu(III)(Pyrazole)(I)] CuI_L->Intermediate1 Oxidative Addition ArylI Pyrazole-I ArylI->Intermediate1 NuH R-NH2 / R-OH Intermediate2 [L-Cu(III)(Pyrazole)(NuR)]+ NuH->Intermediate2 Base Base Base->Intermediate2 -HBase+ Product Pyrazole-NR2 Pyrazole-OR Intermediate1->Intermediate2 Ligand Exchange Intermediate2->CuI_L Reductive Elimination Intermediate2->Product G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 Pd_OA Pyrazole-Pd(II)(I)L2 Pd0->Pd_OA Oxidative Addition Pd_TM Pyrazole-Pd(II)(alkynyl)L2 Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product 5-Alkynyl-4-methyl-1H-pyrazole CuI Cu(I) Cu_Ac Cu(I)-acetylide CuI->Cu_Ac Deprotonation (Base) Cu_Ac->Pd_OA Key Transfer Cu_Ac->CuI Transmetalation ArylI This compound Alkyne Terminal Alkyne G CuI Cu(I) CuCN [Cu(I)-CN] CuI->CuCN Ligand Exchange CN_Source CN Source CN_Source->CuCN ArylI Pyrazole-I Intermediate1 [Cu(III)(Pyrazole)(I)(CN)]- ArylI->Intermediate1 Product Pyrazole-CN CuCN->Intermediate1 Oxidative Addition Intermediate1->CuI Reductive Elimination Intermediate1->Product

Sources

Application Notes and Protocols: Scale-Up Synthesis of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Iodo-4-methyl-1H-pyrazole in Medicinal Chemistry

This compound is a pivotal building block in the landscape of modern drug discovery and development. The pyrazole scaffold itself is a well-established pharmacophore present in a multitude of approved pharmaceuticals, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3][4] The strategic introduction of an iodine atom at the 5-position and a methyl group at the 4-position of the pyrazole ring provides a versatile handle for medicinal chemists. This functionalization allows for the facile construction of complex molecular architectures through various cross-coupling reactions, enabling the generation of diverse compound libraries for high-throughput screening and the targeted synthesis of novel drug candidates.[1][5]

These application notes provide a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and efficient protocol suitable for producing multi-gram to kilogram quantities. The subsequent sections will delve into the synthetic strategy, a detailed experimental protocol, safety considerations, and analytical validation methods.

Scientific Rationale and Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process: the formation of the 4-methyl-1H-pyrazole core followed by a regioselective iodination.

Part 1: Synthesis of 4-methyl-1H-pyrazole

The most common and scalable approach to constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent.[6][7] For the synthesis of 4-methyl-1H-pyrazole, the reaction of hydrazine with 3-methyl-2,4-pentanedione (3-methylacetylacetone) is a highly effective method. This reaction proceeds with high regioselectivity to afford the desired 4-methyl-1H-pyrazole.

Part 2: Regioselective Iodination

The subsequent iodination of 4-methyl-1H-pyrazole must be carefully controlled to achieve the desired 5-iodo isomer. Direct iodination of pyrazoles can be challenging due to the electron-rich nature of the heterocyclic ring, which can lead to multiple iodination products or undesired regioisomers. A common and effective method for the regioselective iodination of pyrazoles involves the use of an electrophilic iodine source in the presence of an oxidizing agent.[8][9] Reagents such as N-Iodosuccinimide (NIS) or a combination of iodine and an oxidant like hydrogen peroxide or nitric acid are frequently employed.[1][8] The use of an oxidant helps to generate a more electrophilic iodine species in situ and drives the reaction to completion by consuming the hydrogen iodide byproduct.[8]

The following workflow illustrates the overall synthetic strategy:

Synthesis_Workflow Hydrazine Hydrazine Cyclocondensation Cyclocondensation Hydrazine->Cyclocondensation 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione 3-Methyl-2,4-pentanedione->Cyclocondensation 4-Methyl-1H-pyrazole 4-Methyl-1H-pyrazole Cyclocondensation->4-Methyl-1H-pyrazole Step 1 Iodination Iodination 4-Methyl-1H-pyrazole->Iodination Iodinating_Agent Iodine / Oxidant or NIS Iodinating_Agent->Iodination This compound This compound Iodination->this compound Step 2

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol: Scale-Up Synthesis

This protocol is designed for the synthesis of approximately 100 grams of this compound. Appropriate adjustments to equipment and reagent quantities will be necessary for larger or smaller scale reactions.

Part 1: Synthesis of 4-methyl-1H-pyrazole

Materials and Equipment:

  • Hydrazine hydrate (64-65%)

  • 3-Methyl-2,4-pentanedione

  • Ethanol

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the 5 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Reagent Charging: Charge the flask with hydrazine hydrate (e.g., 156 g, 3.12 mol) and ethanol (1.5 L).

  • Addition of Diketone: Begin stirring the hydrazine solution and add 3-methyl-2,4-pentanedione (e.g., 356 g, 3.12 mol) dropwise via the dropping funnel over a period of 1-2 hours. An exotherm may be observed; maintain the reaction temperature below 40 °C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • Extraction: To the resulting residue, add water (1 L) and extract with dichloromethane (3 x 500 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 500 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 4-methyl-1H-pyrazole as an oil or low-melting solid. The crude product is often of sufficient purity for the next step.

Part 2: Iodination of 4-methyl-1H-pyrazole

Materials and Equipment:

  • 4-methyl-1H-pyrazole (from Part 1)

  • Iodine (I₂)

  • 30% Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (NaOH) solution (e.g., 10-30 wt%)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Acetonitrile

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle with temperature controller

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip the 5 L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a thermometer.

  • Reagent Charging: Charge the flask with 4-methyl-1H-pyrazole (e.g., 250 g, 2.6 mol) and iodine (e.g., 660 g, 2.6 mol) in acetonitrile (2.5 L).

  • Heating: Heat the mixture to 40-50 °C with stirring.

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (e.g., 295 g, 2.6 mol) dropwise to the reaction mixture over 3-4 hours, maintaining the temperature between 40-60 °C.[8] The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.

  • Reaction Monitoring: Stir the reaction mixture at 60-70 °C for an additional 2-4 hours after the addition is complete. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated sodium thiosulfate solution to quench any unreacted iodine until the dark color of the solution dissipates.

  • pH Adjustment and Precipitation: Adjust the pH of the mixture to 7-8 by the slow addition of a sodium hydroxide solution.[8] The product will precipitate as a solid.

  • Isolation and Purification: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water and then with a small amount of cold acetonitrile.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to yield this compound as a light-yellow to off-white solid.

Key Process Parameters and Expected Results

ParameterPart 1: Pyrazole SynthesisPart 2: Iodination
Key Reagents Hydrazine hydrate, 3-Methyl-2,4-pentanedioneIodine, Hydrogen peroxide
Solvent EthanolAcetonitrile
Reaction Temperature Reflux (~80 °C)40-70 °C
Reaction Time 4-6 hours5-8 hours
Typical Yield 85-95% (crude)80-90%
Product Form Oil / Low-melting solidCrystalline solid
Purity (by HPLC) >95% (crude)>98%

Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Chemical Hazards:

  • Hydrazine hydrate: is toxic and a suspected carcinogen. Handle with extreme care and avoid inhalation and skin contact.

  • Iodine: is corrosive and can cause severe skin and eye burns.[10][11][12] Inhalation of iodine vapor can irritate the respiratory system.[10][12]

  • Hydrogen peroxide (30%): is a strong oxidizer and can cause severe skin and eye burns. Avoid contact with combustible materials.

  • Sodium hydroxide: is corrosive and can cause severe burns.

Emergency Procedures:

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

  • In case of eye contact, immediately flush with water for at least 15 minutes and seek immediate medical attention.

  • In case of inhalation, move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • In case of a spill, contain the spill with an inert absorbent material and dispose of it as hazardous waste.

For large-scale iodination reactions, it is crucial to have a quench solution, such as sodium thiosulfate, readily available to neutralize any unreacted iodine in case of an emergency.[13]

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and for identifying any potential regioisomers or impurities.[14]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of high purity. The reported melting point for 5-iodo-1-methyl-1H-pyrazole is 76-81 °C.[15]

The following diagram outlines the analytical workflow for product validation:

Analytical_Workflow Crude_Product Crude this compound Purification Filtration & Washing Crude_Product->Purification Purified_Product Purified Solid Purification->Purified_Product QC_Analysis Quality Control Analysis Purified_Product->QC_Analysis NMR ¹H & ¹³C NMR QC_Analysis->NMR MS Mass Spectrometry QC_Analysis->MS HPLC HPLC Purity QC_Analysis->HPLC MP Melting Point QC_Analysis->MP Final_Product Final Product Release NMR->Final_Product MS->Final_Product HPLC->Final_Product MP->Final_Product

Caption: Analytical workflow for quality control of the final product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Part 1 Incomplete reaction; Loss during work-upIncrease reflux time; Ensure efficient extraction with DCM.
Formation of regioisomers in Part 2 Incorrect reaction conditionsCarefully control the reaction temperature; Ensure slow, controlled addition of the oxidant.
Product is an oil or gummy solid Residual solvent; ImpuritiesEnsure thorough drying under vacuum; Consider recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[16]
Incomplete iodination Insufficient oxidant; Low reaction temperatureIncrease the amount of hydrogen peroxide slightly; Increase the reaction temperature to 70 °C.
Dark-colored product Residual iodineWash the product thoroughly with sodium thiosulfate solution during work-up.

Conclusion

The scale-up synthesis of this compound presented in these application notes provides a reliable and efficient method for producing this valuable building block in quantities suitable for drug discovery and development programs. By following the detailed protocol and adhering to the safety guidelines, researchers can confidently synthesize high-purity material for their research needs. The versatility of the iodo-pyrazole scaffold ensures its continued importance in the quest for novel therapeutics.

References

  • CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google P
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (URL: [Link])
  • The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. (URL: [Link])
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (URL: [Link])
  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - NIH. (URL: [Link])
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (URL: [Link])
  • 4 - Organic Syntheses Procedure. (URL: [Link])
  • Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - NIH. (URL: [Link])
  • Iodine - Hazardous Substance Fact Sheet. (URL: [Link])
  • 4,5-Dihydro-1H-pyrazole: an indispensable scaffold - PubMed. (URL: [Link])
  • Pyrazole iodination - Chemistry Stack Exchange. (URL: [Link])
  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])
  • Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies - PMC - NIH. (URL: [Link])
  • Large-scale synthesis of 1H-pyrazole.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])
  • SAFETY DATA SHEET - Fisher Scientific. (URL: [Link])
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Iodinations: Standard Operating Procedures | The University of Vermont. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5-Iodo-4-methyl-1H-pyrazole Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 5-Iodo-4-methyl-1H-pyrazole. The following content is structured in a question-and-answer format to directly address common issues and provide actionable solutions based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is giving me a very low yield or failing completely. What are the most common initial culprits?

Low conversion of the starting materials is a frequent issue and can often be traced back to a few key factors. Before delving into more complex optimization, it's crucial to verify the fundamentals of your reaction setup.

Core Areas to Investigate:

  • Inert Atmosphere: The Suzuki-Miyaura coupling is highly sensitive to oxygen, which can lead to the oxidative degradation of the palladium catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1][2][3] It is imperative to rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the entire course of the reaction.[3]

  • Reagent Quality: The purity of your starting materials is paramount.

    • This compound: Ensure it is free from impurities that could interfere with the catalyst.

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition, particularly protodeboronation, where the carbon-boron bond is cleaved.[4] Using fresh, high-purity boronic acid is recommended. For particularly unstable boronic acids, consider using more stable derivatives like pinacol esters or MIDA boronates.[4][5]

    • Catalyst: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. If you observe the formation of palladium black (a sign of catalyst decomposition) early in the reaction, it's a strong indicator of a catalyst issue.[3] Consider using a fresh batch of catalyst or a more stable pre-catalyst.[3][6]

  • Base: The choice and quality of the base are critical. The base must be sufficiently strong and soluble to participate effectively in the transmetalation step.[6][7] Ensure your base is dry and finely powdered for optimal reactivity.[2]

Q2: I've confirmed my reagents are high quality and my setup is inert, but the yield is still poor. How do I choose the right catalyst and ligand for this specific substrate?

The selection of the palladium source and its associated ligand is arguably the most critical parameter in a successful Suzuki coupling. For heteroaryl halides like this compound, the electronic properties of the pyrazole ring can influence the catalytic cycle.

Catalyst and Ligand Selection Strategy:

Bulky, electron-rich phosphine ligands are often highly effective for Suzuki couplings involving heteroaryl halides.[6][8][9][10][11] These ligands promote the oxidative addition step and facilitate the reductive elimination to provide the desired product.[12]

Catalyst/Ligand SystemKey Features & Recommendations
Pd(PPh₃)₄ (Tetrakis) A common starting point, but can be sluggish for challenging substrates.[6]
Pd(OAc)₂ or Pd₂(dba)₃ + Ligand Offers flexibility to screen different ligands. For this compound, consider ligands like SPhos , XPhos , or JohnPhos .[6][13]
Buchwald Pre-catalysts (e.g., XPhos Pd G2/G3) These are often more air-stable and efficient, requiring lower catalyst loadings and milder reaction conditions.[6][10][13]

Experimental Protocol: Catalyst/Ligand Screening

  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 eq.), your boronic acid partner (1.2 eq.), and a chosen base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: To each vial, add a different palladium catalyst/ligand combination (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, XPhos Pd G2) at a consistent catalyst loading (e.g., 2 mol%).

  • Reaction: Add degassed solvent, and run the reactions at a set temperature (e.g., 80-100 °C) for a defined period.

  • Analysis: Monitor the reactions by TLC or LC-MS to compare the consumption of starting material and the formation of the desired product across the different catalyst systems.

Q3: What is the role of the base, and how do I select the optimal one for my reaction?

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[6][7][14][15] The choice of base can significantly impact the reaction rate and yield.

Commonly Used Bases and Their Properties:

BaseStrengthSolubilityCommon Applications & Considerations
Na₂CO₃, K₂CO₃ ModerateModerate in aqueous mixturesOften a good starting point for many Suzuki couplings.[6][16]
Cs₂CO₃ StrongHigher in organic solventsOften effective in more challenging couplings where other bases fail.[6][17]
K₃PO₄ StrongGoodA strong, non-nucleophilic base that can be very effective.[6][13]
Organic Bases (e.g., Et₃N) ModerateHigh in organic solventsCan be used, but inorganic bases are more common for this type of coupling.

The optimal base is often dependent on the specific substrates and solvent system. For this compound, starting with K₂CO₃ or K₃PO₄ is a reasonable approach. If yields are low, switching to a stronger or more soluble base like Cs₂CO₃ may be beneficial.[17]

Q4: How does the solvent system affect the Suzuki coupling of this compound?

The solvent system must be able to dissolve, at least to some extent, both the organic substrates and the inorganic base.[18] For this reason, a mixture of an organic solvent and water is frequently employed.[6][19]

Recommended Solvent Systems:

  • Toluene/Water

  • 1,4-Dioxane/Water [6]

  • THF/Water [17]

  • DMF (no water) [17]

The ratio of the organic solvent to water is typically in the range of 3:1 to 4:1.[6] The polarity of the solvent can influence the rate of the oxidative addition step.[18][20][21] If your reaction is sluggish, screening different solvent systems can be a valuable optimization step.

Q5: I am observing significant side products, such as homocoupling of the boronic acid and dehalogenation of my pyrazole. How can I minimize these?

The formation of side products is a clear indication that the desired cross-coupling pathway is competing with unproductive or destructive pathways.

  • Homocoupling of Boronic Acid: This side reaction is often a result of oxygen in the reaction mixture.

    • Solution: Ensure thorough degassing of all reagents and solvents and maintain a strict inert atmosphere throughout the reaction.[2]

  • Dehalogenation (Protodeiodination): This occurs when the iodine on the pyrazole is replaced by a hydrogen atom. This can be a significant issue with electron-rich heteroaryl halides.

    • Solution: This side reaction can be influenced by the solvent, base, and temperature.[2][22] Sometimes, lowering the reaction temperature or changing the base can mitigate this issue. In some cases, bromo- or chloro-pyrazoles can be less prone to dehalogenation than their iodo counterparts.[22]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting Workflow

Suzuki_Cycle cluster_info Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ (Base Activated) PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product info1

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Workflow start Low Yield with This compound check_basics 1. Verify Basics: - Inert Atmosphere? - Reagent Purity? - Base Quality? start->check_basics check_basics->start Issue Found & Corrected optimize_catalyst 2. Optimize Catalyst/Ligand: - Screen Pd sources (Pd(PPh₃)₄, Pd(OAc)₂) - Screen ligands (SPhos, XPhos) - Try Buchwald pre-catalysts check_basics->optimize_catalyst Basics OK optimize_base 3. Optimize Base: - Screen K₂CO₃, K₃PO₄, Cs₂CO₃ optimize_catalyst->optimize_base optimize_solvent 4. Optimize Solvent: - Screen Toluene/H₂O, Dioxane/H₂O, THF/H₂O optimize_base->optimize_solvent address_side_reactions 5. Address Side Reactions: - Dehalogenation? (Lower temp) - Homocoupling? (Improve degassing) optimize_solvent->address_side_reactions success Improved Yield address_side_reactions->success

Caption: Troubleshooting workflow for low yield.

References

  • BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • Journal of Physical Chemistry B. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Wikipedia. (n.d.).
  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
  • Quora. (2023). What is the prominent role of water in the Suzuki reaction? Quora. [Link]
  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [Link]
  • Journal of Physical Chemistry B. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
  • Organic Process Research & Development. (2016). Palladium-Catalyzed Suzuki Reactions in Water with No Added Ligand: Effects of Reaction Scale, Temperature, pH of Aqueous Phase, and Substrate Structure.
  • ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. RSC Publishing. [Link]
  • ResearchGate. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
  • ResearchGate. (n.d.). The influence of water on the solid‐phase Suzuki–Miyaura reaction.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling of Aryl Halides. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • National Institutes of Health. (n.d.).
  • Chemical Science. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
  • Organic Chemistry Portal. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Organic Chemistry Portal. [Link]
  • RSC Advances. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Publishing. [Link]
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling...
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • BenchChem. (n.d.). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
  • MDPI. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. MDPI. [Link]
  • BenchChem. (n.d.). A Comparative Guide to Catalysts for Iodomethylbenzene Cross-Coupling Reactions. BenchChem.
  • YouTube. (2018).
  • BenchChem. (2025). Technical Support Center: Optimizing 4-Iodopyrazole Coupling Reactions. BenchChem.
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction.
  • National Institutes of Health. (n.d.).
  • The Journal of Organic Chemistry. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • ResearchGate. (2025). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH. [Link]

Sources

Technical Support Center: Optimizing Sonogashira Coupling with 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Sonogashira coupling reactions, with a specific focus on the versatile building block, 5-Iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to efficiently synthesize novel pyrazole-containing compounds. Here, we will delve into the nuances of this powerful C-C bond-forming reaction, offering troubleshooting advice and frequently asked questions to navigate the challenges you might encounter in the lab.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the Sonogashira coupling of this compound, providing a foundational understanding for successful experimentation.

Q1: Why is the Sonogashira coupling a preferred method for functionalizing pyrazoles like this compound?

A1: The Sonogashira coupling is a highly efficient and versatile cross-coupling reaction for forming carbon-carbon bonds between sp²-hybridized carbons (of the iodo-pyrazole) and sp-hybridized carbons (of a terminal alkyne).[1][2][3] Its popularity in pharmaceutical and materials science stems from its mild reaction conditions, tolerance of a wide array of functional groups, and its utility in constructing complex molecular architectures.[1][3][4] For pyrazole derivatives, which are key pharmacophores, this reaction allows for the direct introduction of alkynyl groups, paving the way for the synthesis of novel drug candidates and functional materials.[5]

Q2: What is the general reactivity order for aryl halides in the Sonogashira coupling, and where does this compound fit in?

A2: The reactivity of the aryl or vinyl halide is a critical factor in the Sonogashira coupling. The general trend from most to least reactive is: I > OTf > Br > Cl.[6] Consequently, aryl iodides like this compound are highly reactive substrates and can often be coupled at or near room temperature, making them ideal starting materials for this transformation.[1][6]

Q3: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?

A3: Yes, copper-free Sonogashira reactions are not only possible but often preferred.[7] The primary reason for omitting the copper(I) co-catalyst is to prevent the formation of alkyne homocoupling byproducts, commonly known as Glaser coupling.[2][6][8] These copper-free conditions may necessitate adjustments to the ligand, base, or temperature to achieve efficient coupling.[8]

Q4: My pyrazole starting material has a free N-H group. Do I need to protect it before the Sonogashira coupling?

A4: While not always strictly necessary, protecting the N-H group of the pyrazole ring is highly recommended. Pyrazoles can act as ligands and coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[9][10] Protection with groups like Boc (tert-butoxycarbonyl) or ethoxyethyl (EtOEt) can prevent this and lead to more consistent and higher yields.[10]

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the Sonogashira coupling of this compound.

Problem 1: Low to No Conversion of Starting Material

This is one of the most common issues and can be attributed to several factors. A systematic check of the following is recommended:

  • Catalyst Activity:

    • Is your palladium source active? Pd(0) catalysts like Pd(PPh₃)₄ can be sensitive to air and moisture.[6] Using a fresh batch or a properly stored catalyst is crucial. Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[6]

    • Has the catalyst decomposed? The appearance of a black precipitate, known as "palladium black," indicates catalyst decomposition.[6][11] This can be caused by impurities, an inappropriate solvent, or excessively high temperatures.[6]

  • Reaction Conditions:

    • Are the conditions strictly anaerobic? Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), consuming the starting material and deactivating the catalyst.[6][9] Ensure your solvent is thoroughly degassed (e.g., by freeze-pump-thaw or sparging with an inert gas) and the reaction is run under a positive pressure of argon or nitrogen.[6][9]

    • Is the temperature appropriate? While iodo-pyrazoles are reactive, some less reactive alkyne partners may require gentle heating to facilitate the reaction.[9] However, be cautious as higher temperatures can also promote catalyst decomposition.[9]

  • Reagent Quality:

    • Are your reagents pure and dry? Impurities in the starting materials or solvent can poison the catalyst. Ensure the this compound and the terminal alkyne are of high purity. The amine base should be dry, as water can interfere with the reaction.

    • Is the copper co-catalyst (if used) fresh? Copper(I) iodide can degrade over time. It is advisable to use a fresh bottle.[6]

Problem 2: Significant Homocoupling of the Terminal Alkyne (Glaser Coupling)

The formation of a symmetrical diyne product is a frequent side reaction, particularly in copper-catalyzed Sonogashira couplings.

  • Minimize Oxygen: As mentioned, oxygen is a primary culprit in promoting Glaser coupling.[6][9][12] Rigorous exclusion of air is the most effective preventative measure.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which favors the desired cross-coupling pathway over homocoupling.[9]

  • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective strategy.[2][6][8]

Problem 3: Dehalogenation of the this compound

In some cases, the iodo group on the pyrazole can be replaced by a hydrogen atom, leading to the formation of 4-methyl-1H-pyrazole.

  • Optimize the Base: The choice of base can influence the extent of dehalogenation. While amine bases like triethylamine or diisopropylethylamine are standard, exploring inorganic bases such as K₂CO₃ or Cs₂CO₃, especially in copper-free systems, may mitigate this side reaction.[9]

  • Lower the Reaction Temperature: Higher temperatures can sometimes promote this hydrodehalogenation. If the reaction kinetics allow, running the reaction at a lower temperature for a longer duration can be beneficial.[9]

  • Solvent Choice: The solvent can play a role in protonolysis. Ensure the use of a dry, aprotic solvent.[9]

Logical Troubleshooting Flow

The following diagram illustrates a decision-making process for troubleshooting common issues in the Sonogashira coupling of this compound.

Troubleshooting_Sonogashira start Low or No Product check_catalyst 1. Check Catalyst System - Active Pd source? - Fresh CuI? - Ligand appropriate? start->check_catalyst side_reaction Side Reaction Observed start->side_reaction check_conditions 2. Verify Reaction Conditions - Anaerobic? - Correct temperature? - Anhydrous solvent/base? check_catalyst->check_conditions Catalyst OK check_reagents 3. Assess Reagent Quality - Purity of pyrazole & alkyne? - Dry amine base? check_conditions->check_reagents Conditions OK optimize Systematically Optimize: - Catalyst/ligand screen - Base/solvent screen - Temperature titration check_reagents->optimize Reagents OK homocoupling Glaser Homocoupling? side_reaction->homocoupling dehalogenation Dehalogenation? side_reaction->dehalogenation solve_homocoupling Solutions for Homocoupling: - Rigorous degassing - Slow alkyne addition - Switch to Cu-free protocol homocoupling->solve_homocoupling Yes solve_dehalogenation Solutions for Dehalogenation: - Optimize base (e.g., K₂CO₃) - Lower reaction temperature - Ensure aprotic, dry solvent dehalogenation->solve_dehalogenation Yes solve_homocoupling->optimize solve_dehalogenation->optimize success Successful Coupling optimize->success

Caption: Troubleshooting Decision Tree for Sonogashira Coupling.

III. Experimental Protocols & Data

This section provides a starting point for both standard and copper-free Sonogashira coupling reactions with this compound.

Table 1: Recommended Reaction Parameters
ParameterStandard (Cu-catalyzed)Copper-FreeRationale
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%) with ligandPdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst. Pd(OAc)₂ is a common precursor for generating the active Pd(0) species in situ with a ligand.
Cu Co-catalyst CuI (4-10 mol%)NoneCuI facilitates the formation of the copper acetylide, accelerating the reaction.[7] Omission prevents Glaser homocoupling.[8]
Ligand PPh₃ (in catalyst)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃) or NHCsBulky, electron-rich ligands promote oxidative addition and reductive elimination, crucial steps in the catalytic cycle.[7][13]
Base Et₃N or DIPEA (2-3 equiv.)K₂CO₃, Cs₂CO₃, or an amine base (2-3 equiv.)An amine base deprotonates the alkyne and neutralizes the HX byproduct.[1] Inorganic bases can be effective and may reduce side reactions.[9]
Solvent DMF, THF, or MeCN (anhydrous, degassed)DMF, Dioxane, or Toluene (anhydrous, degassed)Polar aprotic solvents are generally good choices, but solvent screening is often beneficial.[14]
Temperature Room Temp to 60 °CRoom Temp to 80 °CIodo-pyrazoles are reactive, often allowing for mild temperatures.[1] Copper-free reactions may require more thermal energy.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Add anhydrous, degassed DMF and triethylamine (2.5 eq) via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-60 °C, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • In a glovebox or under a positive flow of argon, add this compound (1.0 eq), Pd(OAc)₂ (0.03 eq), and a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.06 eq) to a dry reaction vessel.

  • Add anhydrous, degassed solvent (e.g., dioxane) and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the terminal alkyne (1.5 eq).

  • Seal the vessel and stir the mixture at the desired temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup as described in Protocol 1.

Catalytic Cycle Overview

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[7]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)(C≡CR²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-C≡C-R² Transmetal->Product CuX CuX CuAcetylide Cu-C≡C-R² CuAcetylide->OxAdd Couples with CuAcetylide->CuX Transmetalation to Pd Alkyne H-C≡C-R² Alkyne->CuAcetylide + CuX, Base Base Base

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

IV. References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

  • BYJU'S. (n.d.). Sonogashira Coupling. [Link]

  • ACS Publications. (n.d.). Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction. Organometallics. [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]

  • Taylor & Francis Online. (n.d.). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling in natural product synthesis. [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. [Link]

  • Golden. (n.d.). Sonogashira coupling. [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

  • ACS Publications. (2023, November 22). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • ResearchGate. (n.d.). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a]. [Link]

  • ResearchGate. (2022, March 14). C−I Selective Sonogashira and Heck Coupling Reactions Catalyzed by Aromatic Triangular Tri‐palladium. [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • The chemical reaction database. (2008, August 15). Copper-free Sonogashira coupling. [Link]

  • PMC - NIH. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]

  • The Sonogashira Coupling. (n.d.). The Sonogashira Coupling.

  • ResearchGate. (n.d.). Effects of solvent, base, and temperature on the Sonogashira coupling.... [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). [Link]

  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • PMC - PubMed Central. (2018, November 16). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving 5-iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize reaction conditions. The unique electronic properties and the presence of a reactive N-H group in the pyrazole ring, combined with the high reactivity of the C-I bond, can lead to several competing reaction pathways. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Part 1: General Troubleshooting & FAQs for Pyrazole Cross-Coupling

This section addresses overarching issues that are common across Suzuki, Sonogashira, and Buchwald-Hartwig reactions with this compound.

Question 1: My starting this compound is being consumed, but the yield of my desired product is very low. What is the likely cause?

Answer: This is a classic symptom of competing side reactions. While the C-I bond of your iodopyrazole is highly reactive and readily undergoes oxidative addition to the palladium catalyst, subsequent steps in the catalytic cycle may be slow or inefficient, allowing undesired pathways to dominate. The most common culprit is hydrodehalogenation (or deiodination), where the iodine atom is replaced by a hydrogen, yielding 4-methyl-1H-pyrazole.[1] This byproduct is more volatile and less polar than your starting material and desired product, often appearing as a fast-moving spot on a TLC plate. Other possibilities include catalyst decomposition or homocoupling of your reaction partner.[2][3]

Question 2: My reaction mixture turned black, and the reaction stalled. What happened?

Answer: The formation of a black precipitate, commonly known as "palladium black," is a clear indication of catalyst decomposition.[2] The active Pd(0) catalyst has agglomerated and crashed out of the solution, rendering it inactive. This is most often caused by:

  • Presence of Oxygen: Palladium catalysts, particularly in the Pd(0) state, are highly sensitive to oxygen. Ensure your solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (argon or nitrogen).[2][3]

  • High Temperatures: Excessive heat can accelerate catalyst decomposition. It's crucial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Impurities: Impurities in reagents or solvents can poison the catalyst.[2] Using high-purity starting materials, ligands, and anhydrous solvents is critical.

Question 3: Why is this compound particularly prone to side reactions compared to other aryl iodides?

Answer: The pyrazole ring system introduces unique challenges. Studies have shown that iodopyrazoles have a higher propensity for dehalogenation compared to their bromo and chloro analogs.[1][4] This is due to a combination of factors:

  • Electron-Rich Nature: The pyrazole ring is an electron-rich heterocycle, which can influence the stability of intermediates in the catalytic cycle.

  • Acidic N-H Proton: The unprotected N-H group is acidic and can interact with the base or the catalyst. In some cases, deprotonation of the pyrazole N-H can lead to the formation of pyrazolate anions, which can act as ligands, inhibiting the catalyst.[5] In Buchwald-Hartwig aminations, this can also lead to self-coupling or polymerization.[6]

Part 2: Reaction-Specific Troubleshooting Guides

A. Suzuki-Miyaura Coupling

Issue 1: Significant formation of 4-methyl-1H-pyrazole (Hydrodehalogenation).

  • Symptoms: Low yield of the desired biaryl pyrazole, with a significant amount of the dehalogenated byproduct identified by GC-MS or NMR.

  • Causality: Hydrodehalogenation competes directly with the desired transmetalation step. After oxidative addition of the iodopyrazole to Pd(0), if transmetalation with the boronic acid is slow, the intermediate palladium complex can react with trace water, solvent, or even the amine base (if used) to pick up a hydride, leading to reductive elimination of the dehalogenated product.[7]

  • Solutions & Optimization:

ParameterRecommendationRationale
Catalyst & Ligand Use a high-activity catalyst system like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos).[3]These ligands promote rapid reductive elimination of the desired product, outcompeting the dehalogenation pathway. They stabilize the Pd-center and accelerate the catalytic cycle.
Base Use a milder base like K₃PO₄ or Cs₂CO₃.[5][8] Aqueous base solutions are often beneficial.Stronger bases can sometimes promote dehalogenation. The presence of water is often crucial for activating the boronic acid for transmetalation.[9]
Solvent A mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O) is standard.[8]Water is essential for the boronic acid activation, but full solubility of all components is key. Poor solubility can hinder reaction rates.[10]
Temperature Run the reaction at the lowest effective temperature (e.g., 60-80 °C).Higher temperatures can increase the rate of dehalogenation.[1]

Issue 2: My major byproduct is a symmetrical biaryl derived from my boronic acid.

  • Symptoms: Formation of a significant amount of a homocoupled product (Ar-Ar) from your boronic acid partner (Ar-B(OH)₂).

  • Causality: This side reaction is most often caused by the presence of oxygen, which can promote the palladium-catalyzed homocoupling of the boronic acid.[11][12]

  • Solutions & Optimization:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. Techniques like freeze-pump-thaw cycles or sparging with argon for an extended period (20-30 min) are recommended.[3]

    • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[3]

    • Pre-catalyst Addition: Consider pre-heating the reaction mixture (substrate, base, solvent) before adding the boronic acid and then finally the catalyst to minimize the time the boronic acid is exposed to potentially oxidizing conditions before the main catalytic cycle begins.[12]

B. Sonogashira Coupling

Issue 1: My terminal alkyne is forming a symmetrical diyne byproduct (Glaser-Hay Coupling).

  • Symptoms: Besides the desired alkynyl-pyrazole, you isolate a significant amount of a homocoupled diyne (R-C≡C-C≡C-R).

  • Causality: This is a classic side reaction in copper-co-catalyzed Sonogashira reactions. The copper(I) catalyst can be oxidized by oxygen, which then promotes the oxidative homocoupling of the terminal alkyne.[2]

  • Solutions & Optimization:

ParameterRecommendationRationale
Atmosphere Use strictly anaerobic conditions.[2]Oxygen is the primary driver of Glaser coupling. Meticulous degassing and maintaining an inert atmosphere are critical.
Copper Catalyst Minimize the loading of the copper(I) salt (e.g., CuI).While essential for the catalytic cycle, excess copper can accelerate homocoupling.[2]
Copper-Free Conditions Consider a copper-free Sonogashira protocol.Several modern methods avoid copper altogether, eliminating the Glaser coupling pathway. These often require specific ligands and bases.[13][14]
Base Use a liquid amine base like triethylamine (TEA) or diisopropylamine (DIPA), ensuring it is distilled and dry.[2]The amine base is crucial for deprotonating the alkyne.[15] Impurities or water can hinder the reaction.

Issue 2: Dehalogenation remains a competitive side reaction.

  • Symptoms: Formation of 4-methyl-1H-pyrazole alongside the desired product.

  • Causality: Similar to the Suzuki coupling, the Pd(II)-pyrazoyl intermediate can undergo hydrodehalogenation if the subsequent steps are not efficient.

  • Solutions & Optimization:

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to accelerate the catalytic cycle.[14]

    • Temperature Control: Start at room temperature, as many Sonogashira couplings with aryl iodides are efficient under mild conditions.[13] Only heat gently if the reaction is sluggish.

    • Solvent: Common solvents include THF, DMF, and toluene.[2] Ensure the solvent fully dissolves all reagents.

C. Buchwald-Hartwig Amination

Issue 1: My starting material is consumed, but I get a complex mixture or polymeric material at the baseline of my TLC.

  • Symptoms: Low yield of the desired 4-amino-pyrazole, with significant streaking or an intractable solid in the reaction vessel.

  • Causality: The unprotected N-H on the this compound is acidic and can be deprotonated by the strong base used in the reaction. This pyrazolate anion can then act as a nucleophile itself, potentially leading to polymerization or other side reactions.[6]

  • Solutions & Optimization:

    • Protect the Pyrazole Nitrogen: This is the most critical step for a successful Buchwald-Hartwig amination. Protect the N-H group with a suitable protecting group (e.g., Boc, Trityl, or a simple alkyl group) before attempting the cross-coupling. This prevents self-coupling and catalyst inhibition.[6]

    • Ligand Choice: Use bulky biaryl phosphine ligands like XPhos or RuPhos, which are known to be effective in promoting C-N bond formation and can sometimes suppress side reactions even with challenging substrates.[1]

Issue 2: Dehalogenation is still observed even with a protected pyrazole.

  • Symptoms: Formation of the N-protected 4-methyl-1H-pyrazole.

  • Causality: The high reactivity of the C-I bond still makes the substrate susceptible to hydrodehalogenation, especially with the strong bases typically used in this reaction.

  • Solutions & Optimization:

ParameterRecommendationRationale
Base Selection Use a strong, non-nucleophilic base like NaOtBu, KOtBu, or LHMDS.[1]A strong base is required to deprotonate the amine coupling partner and facilitate the catalytic cycle. The choice may need to be optimized for the specific amine.
Ligand System Use a modern, highly active catalyst system (e.g., a G3 or G4 palladacycle precatalyst with a biarylphosphine ligand).These systems are designed for high turnover numbers and can operate at lower temperatures, minimizing thermal decomposition and side reactions.
Solvent Aprotic, non-polar solvents like toluene or dioxane are standard.These solvents are generally compatible with the strong bases and high temperatures that may be required.[16]
Temperature Maintain the lowest possible temperature that provides a reasonable reaction rate.As with other couplings, this minimizes the risk of hydrodehalogenation.[1]

Part 3: Visualization of Competing Pathways

The following diagrams illustrate the key decision points in the catalytic cycle where side reactions can occur.

Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Pyrazole-I PdII (Pyrazole)Pd(II)(I)L₂ OxAdd->PdII Transmetal Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald) PdII->Transmetal + Nucleophile Dehalogenation Hydrodehalogenation PdII->Dehalogenation + H- source PdII_Nu (Pyrazole)Pd(II)(Nu)L₂ Transmetal->PdII_Nu RedElim Reductive Elimination PdII_Nu->RedElim Product Desired Product RedElim->Product Product->Pd0 Catalyst Regeneration Dehalo_Product Dehalogenated Pyrazole Dehalogenation->Dehalo_Product

Sources

Technical Support Center: Purification of 5-Iodo-4-methyl-1H-pyrazole Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs for the purification of products from 5-Iodo-4-methyl-1H-pyrazole reactions.

Welcome to the technical support guide for the purification of reaction products involving the versatile building block, this compound. The purity of this intermediate is paramount for the success of subsequent transformations, particularly in palladium-catalyzed cross-coupling reactions where trace impurities can poison catalysts and drastically reduce yields.[1] This guide provides field-proven troubleshooting advice and detailed protocols to help you navigate common purification challenges, ensuring the high-purity material required for your research and development endeavors.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup and purification of this compound and its derivatives.

Problem 1: My TLC plate shows multiple spots that are close together and difficult to separate.
  • Probable Causes:

    • Unreacted Starting Materials: The presence of unreacted this compound or other starting reagents.

    • Regioisomers: Many pyrazole syntheses can generate regioisomeric byproducts which often have very similar polarities to the desired product.[2][3]

    • Side-Products: Formation of minor byproducts from competing reaction pathways.

    • De-iodination: The C-I bond can be labile under certain conditions, leading to the formation of the non-iodinated 4-methyl-1H-pyrazole analog.[4]

  • Solutions & Methodologies:

    • TLC Diagnosis:

      • Co-spotting: Always run a TLC plate by co-spotting your crude reaction mixture alongside each of your starting materials. This is the fastest way to identify spots corresponding to unreacted reagents.[2]

      • Solvent System Optimization: Test a range of solvent systems with varying polarity. For pyrazoles, mixtures of hexane and ethyl acetate are a common starting point.[3] A system that provides a target product Rf value of 0.3-0.4 is often ideal for column chromatography.[2]

    • Column Chromatography - The Workhorse of Purification:

      • Gradient Elution: If a single solvent system (isocratic elution) fails to provide separation, a gradient elution is necessary. Start with a low polarity eluent (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. This will first elute non-polar impurities, followed by your product, and finally the more polar impurities.

      • Choice of Stationary Phase:

        • Silica Gel: This is the default choice. However, the pyrazole nitrogen is basic and can interact strongly with the acidic silica surface, leading to tailing or "streaking" of the spot.[2]

        • Deactivated Silica: To mitigate tailing, you can use silica gel that has been deactivated by preparing a slurry with your eluent containing 0.5-1% triethylamine (Et₃N).[2]

        • Neutral Alumina: For particularly basic compounds, neutral alumina is an excellent alternative to silica gel.[2]

    • Isolate and Identify: If a major impurity persists, a small-scale preparative TLC or a rapid column can be used to isolate enough material for characterization by ¹H NMR or LC-MS to elucidate its structure.[2]

Problem 2: My final product is a persistent oil and will not crystallize.
  • Probable Causes:

    • Residual Solvent: Trace amounts of high-boiling point solvents (like DMF or DMSO) or even chromatography solvents can prevent crystallization.[2]

    • Impurities: The presence of even small amounts of impurities can act as a "eutectic" mixture, depressing the melting point and resulting in an oil.[2]

  • Solutions & Methodologies:

    • Thorough Solvent Removal: Dry the product on a high-vacuum line for several hours. Gentle heating may be applied if the compound is known to be thermally stable.[2]

    • Re-purification: If high-vacuum fails, the oil is likely impure. Column chromatography is the most effective method for purifying oils.[2]

    • Inducing Crystallization:

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.

      • Seed Crystals: If you have a tiny amount of solid material, add a single seed crystal to the oil.

      • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate). Slowly add a poor solvent (e.g., hexane or pentane) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to stand undisturbed.

    • Salt Formation: Pyrazoles can be treated with acids like HCl or H₂SO₄ to form crystalline salts.[5] These salts can be purified by recrystallization and then neutralized with a base to recover the pure, free pyrazole.[2][5]

Problem 3: My purified product is colored (yellow to brown), but should be colorless.
  • Probable Causes:

    • Degradation: Iodinated compounds can be sensitive to light and heat, which can cause the cleavage of the C-I bond and the liberation of elemental iodine (I₂), which is colored.[4]

    • Oxidized Impurities: Highly conjugated or oxidized impurities can be intensely colored even at very low concentrations.

  • Solutions & Methodologies:

    • Charcoal Treatment: Dissolve the colored product in a suitable organic solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes, and then filter the mixture through a pad of celite. The charcoal adsorbs many colored impurities. Recrystallize the product from the filtrate.[2]

    • Silica Gel Plug: Dissolve the compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel. Polar, colored impurities will often be retained at the top of the plug.[2]

    • Preventative Measures: Store the purified this compound and its derivatives protected from light (in an amber vial or wrapped in foil) and in a cool, dry place to prevent degradation.[4] For solutions, using degassed solvents and storing under an inert atmosphere (nitrogen or argon) can also minimize degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying substituted pyrazoles? A1: The most common and effective methods are column chromatography on silica gel and recrystallization.[2] For products that are thermally stable liquids, distillation under reduced pressure can also be an option.[2]

Q2: How do I select an appropriate solvent system for column chromatography? A2: The ideal solvent system is determined by thin-layer chromatography (TLC).[2] A mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is standard for pyrazoles.[3] The ratio is adjusted until the desired product has an Rf value of approximately 0.3-0.4, which allows for optimal separation on a column.[2]

Q3: Is this compound stable on silica gel? A3: Generally, yes. However, prolonged exposure on an acidic silica gel column, especially with slow-moving bands, can sometimes lead to minor degradation or tailing due to the basic nature of the pyrazole ring. If you observe significant streaking or product loss, consider deactivating the silica with triethylamine or using neutral alumina.[2]

Q4: Can I use an aqueous acid wash (e.g., 1M HCl) during the initial reaction workup? A4: You must be cautious. The pyrazole ring is basic and will be protonated by strong acid, forming a water-soluble salt. This can cause your product to partition into the aqueous layer, leading to significant loss of yield. An acid wash is generally not recommended unless you specifically intend to perform an acid-base extraction. A wash with a saturated sodium bicarbonate (NaHCO₃) solution is often safer to neutralize any acid catalysts from the reaction.

Q5: What are the best solvents for recrystallizing this compound derivatives? A5: The choice of solvent is highly dependent on the specific substituents on your pyrazole derivative. Common choices include alcohols like ethanol or methanol, or solvent/anti-solvent pairs such as ethanol/water, ethyl acetate/hexane, or dichloromethane/pentane.[2][6] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

Data Presentation

Table 1: Common Impurities & Identification Strategies

Impurity TypeProbable SourceIdentification Method
Unreacted Starting MaterialIncomplete reactionCo-spotting on TLC with authentic standard[2]
RegioisomersNon-regioselective synthesis¹H NMR (distinct aromatic/pyrazole signals), LC-MS
De-iodinated ProductDegradation (light, heat, catalyst)¹H NMR (absence of iodine's inductive effect), LC-MS (mass difference of 126 amu)[4]
Palladium Catalyst ResidueIncomplete removal after couplingBlack/grey coloration, ICP-MS analysis
Solvent Residue (DMF, DMSO)Incomplete removal post-reaction/workup¹H NMR (characteristic solvent peaks)

Table 2: Recommended Solvent Systems for Purification

Purification MethodStationary PhaseCommon Eluent / Solvent SystemApplication Notes
Column ChromatographySilica GelHexane / Ethyl Acetate (gradient)[3]Most versatile method for separating isomers and closely related impurities.[2]
Column ChromatographyNeutral AluminaHexane / Ethyl Acetate (gradient)Recommended for basic pyrazoles to prevent tailing on acidic silica.[2]
RecrystallizationN/AEthanol, Methanol, Ethanol/Water, EtOAc/Hexane[2]Excellent for a final polishing step to achieve high purity if the product is a solid.
Acid Addition SaltN/AIsopropanol or Acetone with HCl[5]Useful for purifying oily products that are difficult to crystallize directly.[2][5]

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying this compound derivatives.

  • TLC Analysis: Dissolve a small sample of your crude product in a solvent like dichloromethane. Spot it on a silica gel TLC plate and develop it in various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a system that gives your product an Rf of ~0.3 and good separation from impurities.[2]

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use a mass of silica gel that is 50-100 times the mass of your crude product. Pack the column using a slurry of silica gel in the least polar solvent mixture you plan to use.

  • Loading the Sample: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of solvent, adding silica, and evaporating the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Begin eluting the column with your starting solvent system. If using a gradient, gradually increase the proportion of the more polar solvent. Collect fractions in an array of test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator. Further dry the product under high vacuum to remove all residual solvent.[2]

Protocol 2: Decolorization with Activated Charcoal

This protocol is for removing colored impurities from a final product.

  • Dissolution: Dissolve the colored product in a suitable recrystallization solvent at room temperature or with gentle heating.

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-2% of the product's mass) to the solution.

  • Stirring: Stir the suspension for 15-30 minutes. Avoid boiling, as this can cause the solution to bump violently.

  • Hot Filtration: Set up a fluted filter paper in a funnel. If your compound is dissolved in a hot solvent, pre-heat the funnel by pouring hot solvent through it to prevent premature crystallization. Quickly filter the hot solution through the fluted paper into a clean flask to remove the charcoal. A pad of celite on top of the filter paper can aid in removing fine charcoal particles.[2]

  • Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization of the pure product.

Visualizations

Purification Strategy Decision Tree

This diagram provides a logical workflow for selecting the appropriate purification method based on the characteristics of the crude product.

Purification_Strategy Figure 1. Decision tree for selecting a purification strategy. Crude Crude Product Analysis TLC TLC Analysis Crude->TLC State Physical State (Solid or Oil?) Crude->State TLC_Result TLC Profile? TLC->TLC_Result State_Result State? State->State_Result Single_Spot Single Major Spot TLC_Result->Single_Spot Clean Multi_Spots Multiple Spots TLC_Result->Multi_Spots Impure Recrystallize Recrystallization Single_Spot->Recrystallize Column Column Chromatography Multi_Spots->Column Solid Solid State_Result->Solid Solid Oil Oil State_Result->Oil Oil Solid->Recrystallize Oil->Column Pure Pure Product Recrystallize->Pure Column->Pure

Caption: Figure 1. Decision tree for selecting a purification strategy.

Troubleshooting Workflow: Multiple TLC Spots

This diagram illustrates the logical steps to take when faced with a complex mixture of products.

TLC_Troubleshooting Figure 2. Workflow for resolving complex mixtures. Start Crude Mixture Shows Multiple TLC Spots CoSpot Co-spot with all starting materials Start->CoSpot OptimizeTLC Optimize TLC solvent system (e.g., Hexane/EtOAc ratios) Start->OptimizeTLC ID_SM Identify spots corresponding to starting materials CoSpot->ID_SM PrepColumn Prepare for column chromatography using optimized eluent (Rf ≈ 0.3) OptimizeTLC->PrepColumn ConsiderPhase Consider stationary phase: Silica (default) Silica + Et3N (for tailing) Alumina (for very basic compounds) PrepColumn->ConsiderPhase RunColumn Perform gradient elution column chromatography ConsiderPhase->RunColumn Analyze Analyze fractions by TLC RunColumn->Analyze Combine Combine pure fractions and evaporate solvent Analyze->Combine Characterize Characterize final product (NMR, LC-MS) to confirm purity Combine->Characterize End High-Purity Product Characterize->End

Caption: Figure 2. Workflow for resolving complex mixtures.

References

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, (vi), 54-71.
  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (2010). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology. Organic & Biomolecular Chemistry.
  • Waldo, J. P., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670.
  • MDPI. (2020). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Molecules, 25(21), 5038.
  • Organic Syntheses. (n.d.). A General, One-Pot, Regioselective Synthesis of Pyrazoles from N-Monosubstituted Hydrazones and Nitro-olefins.
  • ResearchGate. (2016). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
  • JETIR. (2022). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 9(6).

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minimizing deiodination of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for minimizing deiodination during storage, handling, and chemical synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve optimal results in your experiments.

General Stability & Handling (FAQs)

This section addresses common questions regarding the inherent stability of this compound and provides preventative best practices.

Q1: My solid this compound has developed a yellow or brownish tint over time. What is causing this and is the material still usable?

A: The discoloration you are observing is likely due to the slow decomposition of the compound, resulting in the liberation of elemental iodine (I₂), which has a characteristic brownish color. The primary cause is the inherent weakness of the Carbon-Iodine (C-I) bond, which can be cleaved by exposure to light or heat.[1] Electron-rich heterocyclic systems like pyrazole can be particularly susceptible to this degradation.[1]

For usability, we recommend performing a purity check using ¹H NMR or LC-MS. If the deiodinated byproduct (4-methyl-1H-pyrazole) is present in a significant amount, the material may need to be purified by recrystallization or column chromatography before use.

Q2: What are the definitive best practices for storing solid this compound to ensure long-term stability?

A: To maximize shelf-life and prevent degradation, proper storage is critical. Follow these guidelines:

  • Protect from Light: Store the compound in an amber glass vial or a container wrapped completely in aluminum foil.[2][3] Light, particularly UV light, can provide the energy to initiate radical dissociation of the C-I bond.[1]

  • Maintain a Cool Temperature: For long-term storage, keep the compound in a refrigerator at 2-8°C.[2][4] Avoid repeated freeze-thaw cycles. Lower temperatures reduce the kinetic rate of any potential decomposition pathways.

  • Ensure an Inert Atmosphere: Store the tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to oxygen and moisture, which can participate in or facilitate degradation pathways.

  • Use High-Quality Containers: Ensure the container has a well-fitting cap with a chemically resistant liner, such as PTFE, to prevent sublimation of iodine and degradation from atmospheric contaminants.[3]

Q3: I need to prepare a stock solution of this compound. Which solvents are best to maximize its stability in solution?

A: The choice of solvent can significantly impact the stability of the dissolved compound.

  • High Stability: Aprotic, non-polar solvents are the preferred choice. High-purity toluene, dioxane, and dichloromethane are excellent options for short-term experimental use and storage.[2]

  • Moderate Stability: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile (ACN) can be used, but their purity is paramount.[2][5] Trace water or amine impurities in these solvents can accelerate decomposition.

  • Lower Stability (Use with Caution): Protic solvents like methanol, ethanol, and water should generally be avoided for storage as they can facilitate deiodination, potentially through solvolysis or by acting as a proton source for reductive dehalogenation pathways.[2] If a protic solvent is required for a reaction, prepare the solution immediately before use.

Troubleshooting Deiodination in Chemical Reactions

Deiodination is a common and frustrating side reaction, particularly during metal-catalyzed cross-coupling. This section provides a systematic guide to diagnosing and solving this problem.

Problem: Significant Deiodination During Palladium Cross-Coupling (e.g., Suzuki, Sonogashira)

Symptom: You observe a significant amount of the 4-methyl-1H-pyrazole byproduct alongside your desired coupled product in your post-reaction analysis (TLC, LC-MS, or NMR).

Potential Causes:

  • Formation of Palladium Hydride (Pd-H) Species: This is the most common cause of dehalogenation in cross-coupling reactions.[6][7] Pd-H species can arise from the reaction of the palladium catalyst with trace water, the base, the solvent, or even the boronic acid reagent. This intermediate can then undergo reductive elimination with the aryl iodide to produce the deiodinated arene and regenerate the Pd(0) catalyst.

  • Unfavorable Reaction Kinetics: If the desired catalytic steps (transmetalation or reductive elimination) are slow, the competing deiodination pathway has more time to occur.[6] This can be an issue at lower reaction temperatures with aryl iodides.[8]

  • Ligand Dissociation/Decomposition: Insufficiently stable or bulky ligands can lead to the formation of palladium black or less-defined catalytic species that are more prone to promoting side reactions.

  • High Reaction Temperature: Elevated temperatures can accelerate the rate of C-I bond cleavage and other decomposition pathways.[1][7]

Recommended Solutions:

The key is to promote the kinetics of the desired cross-coupling cycle over the competing deiodination pathway.

ParameterStandard Approach (Prone to Deiodination)Recommended Modification to Minimize DeiodinationRationale
Palladium Ligand PPh₃Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos).[6][9]These ligands accelerate the rate of reductive elimination, the final product-forming step, outcompeting the deiodination pathway. Their steric bulk also stabilizes the catalyst.[7][9]
Base Strong, nucleophilic bases (e.g., NaOMe, NaOEt, NaOH)Weaker, non-nucleophilic inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).[6][9]Strong alkoxide bases can generate Pd-H species and may also directly attack the aryl iodide. Phosphates and carbonates are effective bases for the catalytic cycle but are less prone to generating hydride intermediates.
Solvent Protic or wet solvents (e.g., Methanol, wet THF)Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, CPME). Degas thoroughly.Minimizes sources of protons that can lead to the formation of Pd-H species. Degassing removes oxygen, which can degrade catalysts.[6][7]
Temperature High temperature (e.g., >100 °C)Lowest effective temperature (start screening at 60-80 °C).[7]Reduces the rate of thermal decomposition and competing side reactions.[1]
Additives NoneIn some cases, using a boronic ester (e.g., pinacol ester) instead of the acid can help.Boronic acids can sometimes be a source of protodeborylation, which can indirectly affect the reaction. Esters are often more stable.
Experimental Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed as a robust starting point for coupling this compound while minimizing deiodination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • SPhos (0.033 mmol, 3.3 mol%)[6]

  • K₃PO₄ (2.0 mmol, 2.0 equiv, finely ground and dried)

  • Anhydrous Toluene (5 mL)

  • Anhydrous Water (0.5 mL, if required for boronic acid solubility, otherwise omit)

Procedure:

  • To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and then add the anhydrous toluene. Briefly swirl to dissolve the catalyst and ligand.

  • Transfer the catalyst/ligand solution to the Schlenk flask containing the other reagents. If using water, add it now.

  • Degas the reaction mixture thoroughly by bubbling argon through the solution for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • In-Process Control: Monitor the reaction progress by TLC or LC-MS after 1 hour. Check for the consumption of starting material and the ratio of the desired product to the deiodinated byproduct (4-methyl-1H-pyrazole).

  • Upon completion (typically 2-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Problem: Deiodination under Basic Conditions (Non-coupling reactions)

Symptom: You are performing a reaction that requires a strong base (e.g., deprotonation, alkylation) and observe the formation of 4-methyl-1H-pyrazole.

Potential Causes:

  • Direct Nucleophilic Attack: Some strong bases can act as nucleophiles, attacking the iodine-bearing carbon.

  • Radical Mechanisms: In the presence of a strong base like sodium methoxide, radical-induced deiodination can occur, especially if radical initiators (like trace oxygen) are present.[10] The reaction proceeds via an electron transfer mechanism.[10]

Recommended Solutions:

  • Use Non-Nucleophilic Bases: Switch to sterically hindered, non-nucleophilic bases like Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOtBu).

  • Lower the Temperature: Perform the reaction at the lowest possible temperature (e.g., -78 °C for LDA/LHMDS) to disfavor the deiodination pathway.

  • Ensure Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents to remove oxygen, which can initiate radical chain reactions.[10]

Problem: General Decomposition During Workup or Purification

Symptom: The reaction appears clean by in-process analysis, but significant deiodination is observed after aqueous workup or silica gel chromatography.

Potential Causes:

  • Acidic Conditions: The silica gel itself is slightly acidic and can promote C-I bond cleavage, especially for sensitive substrates.

  • Exposure to Light/Heat: Prolonged exposure to ambient light during workup or heating during solvent evaporation can cause decomposition.[1]

Recommended Solutions:

  • Neutralize Silica Gel: Before performing column chromatography, wash the silica gel with a solution of triethylamine in your eluent (e.g., 1% triethylamine in hexane/ethyl acetate), then flush with the pure eluent. This deactivates acidic sites.

  • Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for purification.

  • Minimize Exposure: Perform workup and purification steps quickly and with protection from direct light (e.g., cover flasks with foil). Use low temperatures for rotary evaporation.

Analytical Methods for Monitoring Deiodination

Accurate monitoring is key to troubleshooting. Here’s how to choose and apply the right analytical technique.

Q1: How can I quickly check for deiodination during my reaction?

A: Thin Layer Chromatography (TLC) is the fastest method. The deiodinated byproduct, 4-methyl-1H-pyrazole, is significantly more polar than the starting material, this compound. On a silica plate, the byproduct will have a much lower Rf value. Co-spot your reaction mixture with your starting material to visualize the appearance of this new, lower spot.

Q2: What is the best method for accurately quantifying the amount of deiodination?

A: For accurate quantification, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method.[11] You can develop a method that separates the starting material, desired product, and the deiodinated byproduct, and use a calibration curve with a known standard of 4-methyl-1H-pyrazole to determine its exact percentage in the mixture. LC-MS is also excellent for confirming the identity of the byproduct by its mass.[2]

Q3: Can I use NMR to monitor the reaction?

A: Yes, ¹H NMR spectroscopy is a very powerful tool.[2] You can take a small aliquot from your reaction, remove the solvent, and dissolve it in a deuterated solvent. By integrating the signals corresponding to the starting material, product, and the deiodinated byproduct, you can determine the relative ratios and monitor the reaction's progress and efficiency. The appearance of a new signal for the proton at the 5-position of the pyrazole ring is a clear indicator of deiodination.

Visual Summaries & Workflows

Diagram 1: Troubleshooting Workflow for Deiodination

G start Deiodination Observed q1 Is it a Pd Cross-Coupling? start->q1 cc_solutions Systematically Optimize Conditions q1->cc_solutions Yes q2 Reaction Type? q1->q2 No cc_path YES ligand 1. Change Ligand (e.g., SPhos, XPhos) cc_solutions->ligand base 2. Change Base (e.g., K₃PO₄, K₂CO₃) ligand->base temp 3. Lower Temperature (e.g., 60-80 °C) base->temp solvent 4. Use Anhydrous/ Aprotic Solvent temp->solvent end Problem Minimized solvent->end other_path NO basic_sol Use Non-Nucleophilic Base (LDA, KOtBu) Lower Temperature (-78 °C) q2->basic_sol Basic Conditions workup_sol Neutralize Silica Gel Protect from Light Use Alumina q2->workup_sol Workup/Purification basic_cond Strong Base workup_cond Workup/ Purification basic_sol->end workup_sol->end

Caption: A systematic workflow for troubleshooting deiodination.

Diagram 2: Suzuki Cycle - Desired vs. Undesired Pathways

G cluster_cycle Catalytic Cycle cluster_side_reaction Side Reaction pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-I pd2_complex Ar-Pd(II)-I(L₂) (Ar = Pyrazole) ox_add->pd2_complex transmetal Transmetalation (with R-B(OH)₂) pd2_complex->transmetal pd_h_complex Ar-Pd(II)-H(L₂) pd2_complex->pd_h_complex Reaction with Hydride Source pd2_diary_complex Ar-Pd(II)-R(L₂) transmetal->pd2_diary_complex red_elim_desired Reductive Elimination (Desired) pd2_diary_complex->red_elim_desired red_elim_desired->pd0 Ar-R (Product) pd_h_source Hydride Source (Base, H₂O, Solvent) red_elim_undesired Reductive Elimination (Undesired) pd_h_complex->red_elim_undesired red_elim_undesired->pd0 Ar-H (Byproduct)

Caption: Key pathways in a Suzuki cycle influencing deiodination.

References

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Reddit r/Chempros. (2022). Spontaneous aryl iodide deiodination upon heating.
  • Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine - Chapter 7: Analytical Methods. U.S. Department of Health and Human Services.
  • ChemistryViews. (2023). Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates.
  • Mercep, M. (2002). Advances in the direct iodination of aromatic compounds. ResearchGate.
  • Dong, X.-Y., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Precision Chemistry.
  • Bunnett, J. F., & Creary, X. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6713.
  • Maguire, A. R., et al. (2014). A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. ResearchGate.
  • Nolan, S. P., et al. (2003). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Boulif, R., et al. (2022). Review of analytical methods for the quantification of iodine in complex matrices. International Journal of Environmental Analytical Chemistry.
  • Zora, M., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI.
  • Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega.
  • ResearchGate. (n.d.). Aryl iodide cross-coupling.
  • StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems.
  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds.
  • National Center for Biotechnology Information. (n.d.). Analytical Methods - Toxicological Profile for Iodine.
  • Skulski, L., et al. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. Molecules.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Buchwald, S. L., et al. (2009). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. NIH Public Access.
  • Google Patents. (2005). Process for the preparation of iodoaromatic compounds.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access.
  • Reddit r/Chempros. (2020). Sonogashira troubleshooting help needed.
  • Sciencemadness.org. (2011). what do you use to store iodine/bromine.
  • Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ResearchGate.
  • European Medicines Agency. (2018). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies. PubMed Central.
  • Canty, A. J., et al. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. Figshare.
  • Köhrle, J., et al. (2019). Nonradioactive DEHAL Assay for Testing Substrates, Inhibitors, and Monitoring Endogenous Activity. Endocrinology.
  • Moravek, Inc. (n.d.). 6 Safety Tips for the Handling and Storage of Radiolabeled Compounds.
  • MSN Chemical. (2025). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • ResearchGate. (n.d.). Iodination of Deactivated Aromatic Hydrocarbons.

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Technical Support Center: Catalyst Selection for Efficient Coupling with 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-Iodo-4-methyl-1H-pyrazole. This pyrazole derivative is a valuable building block in medicinal chemistry, but its successful functionalization via cross-coupling reactions hinges on the rational selection of catalytic systems. This document is designed as a practical, field-level resource to navigate common challenges and streamline your experimental design. We will move beyond simple protocols to explore the chemical logic underpinning catalyst and reagent choices, empowering you to troubleshoot effectively and optimize your synthetic routes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction with this compound has stalled or shows very low yield. What are the likely causes and how can I fix it?

This is the most common issue encountered. A low or non-existent yield is typically traced back to one of three areas: the catalyst's activity, the base's efficacy, or the integrity of the reaction environment.

Potential Cause 1: Inefficient Catalyst Activation or Turnover. The active catalyst in a Suzuki coupling is a coordinatively unsaturated Pd(0) species.[1][2] If this species is not generated efficiently from your precatalyst or if it decomposes, the catalytic cycle will halt. The C-I bond of your pyrazole is highly reactive, but steric hindrance or electronic effects from the coupling partner can still challenge the catalyst.

  • Solution A - Re-evaluate Your Catalyst/Ligand System:

    • For simple arylboronic acids: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a reliable starting point, often effective at 2-5 mol% loading.[3]

    • For sterically hindered or electron-rich/poor partners: A more robust system is required. Use a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)2) combined with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are designed to accelerate both the oxidative addition and reductive elimination steps, significantly improving reaction efficiency for challenging substrates.[3][4]

  • Solution B - Check Catalyst Loading: While lower catalyst loading is desirable, initial optimization should start higher (e.g., 3-5 mol%) to ensure the reaction proceeds.[5] Once successful, you can screen for lower concentrations.

Potential Cause 2: Inappropriate Base Selection or Quality. The base is not a passive spectator; it is critical for the transmetalation step, where the organic group is transferred from boron to palladium.[1][6]

  • Solution A - Screen Different Bases: The optimal base depends on the solvent and substrates.

    • Carbonates (Na2CO3, Cs2CO3): Good general-purpose bases, often used in aqueous solvent mixtures like dioxane/water.[3] Cesium carbonate is more soluble and often gives better results but is more expensive.

    • Phosphates (K3PO4): A strong, non-nucleophilic base that is particularly effective in anhydrous conditions (e.g., in toluene or THF). It is crucial that powdered K3PO4 is dry and finely ground, as its efficacy can be dependent on surface area and trace amounts of water.[7]

  • Solution B - Ensure Base Quality: Use a freshly opened bottle of base or dry it in an oven before use. Inconsistent results are often traced back to hydrated or clumpy base.

Potential Cause 3: Oxygen or Moisture Contamination. Palladium(0) catalysts are sensitive to oxidation, which renders them inactive. Boronic acids can undergo protodeboronation in the presence of water, especially at high temperatures.

  • Solution: Ensure your reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use dry, degassed solvents. A simple method to degas is to bubble argon through the solvent for 15-20 minutes before use.[3]

Question 2: I am observing significant amounts of a homocoupled byproduct from my boronic acid (a biaryl) in my Suzuki reaction. How can I prevent this?

This side reaction is typically caused by oxygen entering the reaction, which can promote the oxidative homocoupling of the boronic acid.

  • Solution A - Improve Inert Atmosphere Technique: This is the primary solution. Ensure all glassware is dry and the reaction is set up and maintained under a positive pressure of inert gas. Use Schlenk line techniques for reagent transfers if possible.

  • Solution B - Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid.[8] Using a large excess can sometimes drive the homocoupling pathway.

  • Solution C - Check Boronic Acid Quality: Old or impure boronic acids may contain anhydrides that are more prone to side reactions. Use high-purity reagents.

Question 3: My Buchwald-Hartwig amination of this compound is failing. Why is this reaction more challenging than a Suzuki coupling?

Buchwald-Hartwig amination involves a different nucleophile (an amine) and often requires a more carefully tailored catalytic system to avoid side reactions and catalyst deactivation.[9][10]

  • Potential Cause 1: Ligand is Not Suited for C-N Coupling. The ligands that are effective for C-C coupling may not be for C-N coupling.

    • Solution: Use ligands specifically developed for amination. Josiphos-type ligands (like CyPF-tBu) or Buchwald's dialkylbiaryl phosphine ligands are excellent choices.[11] For cyclic secondary amines, ligands like tBuDavePhos have shown success with halo-pyrazole substrates.[12]

  • Potential Cause 2: Base is Too Weak or Incompatible. C-N coupling requires a strong, non-nucleophilic base to deprotonate the amine, making it a better nucleophile.

    • Solution: Strong bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard.[11][13] Be aware that NaOtBu is incompatible with base-sensitive functional groups like esters.[13]

  • Potential Cause 3: N-H on the Pyrazole is Interfering. The free N-H on your pyrazole substrate is acidic and can potentially coordinate to the palladium center or react with the strong base, complicating the catalytic cycle.

    • Solution: While many reactions proceed without it, protecting the pyrazole nitrogen with a group like trityl (Tr) can sometimes improve yields and reproducibility by blocking this reactive site.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" palladium catalyst system for a Suzuki-Miyaura coupling with this compound?

There is no single "best" system, as the optimal choice depends on the coupling partner. However, a highly effective and versatile starting point is a combination of a Pd(II) precatalyst with a bulky, electron-rich phosphine ligand.

Catalyst SystemPrecatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Comments
System A Pd(PPh3)4 (2-5)-Na2CO3 (2.5)Dioxane/H₂O90Good for simple, unhindered arylboronic acids.[3]
System B Pd(OAc)2 (2)SPhos (4)K3PO4 (2.5)Toluene/H₂O80-100Excellent for a broad range of aryl and heteroaryl boronic acids.[3]
System C XPhos Pd G2 (2)-Cs2CO3 (2.5)DME/H₂O90A stable precatalyst that is easy to handle and often highly active.[3]

Q2: Can I use this compound in a Sonogashira coupling, and what conditions should I use?

Yes, the C(sp²)-I bond is well-suited for Sonogashira coupling to form a C(sp²)-C(sp) bond with a terminal alkyne.

The standard conditions involve a dual catalyst system.[14]

  • Palladium Catalyst: PdCl2(PPh3)2 (2-3 mol%) is the most common choice.

  • Copper Co-catalyst: Copper(I) iodide (CuI) (4-5 mol%) is essential for the catalytic cycle, facilitating the formation of a copper acetylide intermediate.[14]

  • Base: A hindered amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the HI formed and deprotonate the alkyne.

  • Solvent: Anhydrous THF or DMF are typical solvents.

  • Troubleshooting Tip: A common side reaction is the homocoupling of the alkyne (Glaser coupling), which is promoted by oxygen. Running the reaction under strict anaerobic conditions is critical. Copper-free Sonogashira conditions can also be explored to eliminate this issue.[14]

Q3: Do I need to worry about regioselectivity or side reactions on the pyrazole ring itself?

The 5-iodo position is the most reactive site for oxidative addition, so selectivity is generally excellent. The primary concerns are:

  • Protodeiodination: Loss of the iodine atom and replacement with hydrogen. This can occur if there is a source of protons and a reducing agent in the mixture, often resulting from catalyst decomposition. Using a robust ligand and a well-controlled inert atmosphere minimizes this.

  • N-Arylation: In copper-catalyzed reactions like the Chan-Lam coupling, competitive arylation at the pyrazole nitrogen can occur.[15] For palladium-catalyzed reactions, N-arylation is less common but can happen under certain conditions, especially if the desired C-I coupling is slow.

Visualized Workflows and Mechanisms
Troubleshooting a Failed Suzuki Coupling

This workflow provides a logical sequence of steps to diagnose a failed reaction.

G cluster_feedback Feedback Loop start Reaction Failed (Low/No Yield) check_reagents 1. Verify Reagent Quality - Fresh boronic acid? - Dry, powdered base? - Pure, degassed solvent? start->check_reagents check_reagents->start Re-run with new reagents check_setup 2. Review Reaction Setup - Fully inert atmosphere? - Correct temperature? check_reagents->check_setup Reagents OK check_setup->start Re-run with corrected setup change_base 3. Change Base - Switch K3PO4 to Cs2CO3 (or vice versa) check_setup->change_base Setup OK change_catalyst 4. Change Catalyst System - Use Pd(OAc)2 + Buchwald Ligand (e.g., SPhos, XPhos) change_base->change_catalyst Still Fails success Reaction Successful change_base->success Problem Solved change_catalyst->success Suzuki_Cycle pd0 L2Pd(0) pdiia L2Pd(II)(Ar)I pd0->pdiia oxidative_addition Oxidative Addition oxidative_addition->pdiia pdiib L2Pd(II)(Ar)(R') pdiia->pdiib transmetalation Transmetalation (Base Mediated) transmetalation->pdiib pdiib->pd0 reductive_elimination Reductive Elimination pdiib->reductive_elimination reductive_elimination->pd0 product Pyrazole-R' reductive_elimination->product pyrazole Pyrazole-I pyrazole->oxidative_addition boronic_acid R'-B(OH)2 boronic_acid->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki Coupling [3][8] This method is ideal for rapid screening and optimization.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.3 equiv)

    • Pd(PPh3)4 (0.05 equiv, 5 mol%)

    • Potassium Carbonate (K2CO3) (2.0 equiv)

    • Solvent: 1,4-Dioxane and Water (4:1 ratio, ~0.2 M concentration)

  • Procedure:

    • To a microwave reaction vial, add this compound, the arylboronic acid, and K2CO3.

    • Add the palladium catalyst to the vial.

    • Add the dioxane/water solvent mixture.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 120-140 °C for 15-30 minutes.

    • After the reaction is complete, cool the vial to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Conventional Heating Sonogashira Coupling [14]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • PdCl2(PPh3)2 (0.02 equiv, 2 mol%)

    • Copper(I) Iodide (CuI) (0.04 equiv, 4 mol%)

    • Triethylamine (TEA) (3.0 equiv)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl2(PPh3)2, and CuI.

    • Add anhydrous THF, followed by TEA. Stir the mixture for 5 minutes at room temperature.

    • Add the terminal alkyne dropwise via syringe.

    • Heat the reaction mixture to 50-60 °C and monitor progress by TLC or LC-MS (typically 6-12 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

    • Wash the filtrate with saturated aqueous NH4Cl solution and then brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

References
  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: ACS Publications, Organic Process Research & Development URL:[Link]
  • Title: Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes Source: MDPI URL:[Link]
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL:[Link]
  • Title: Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions.
  • Title: Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications Source: Chemical Reviews URL:[Link]
  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL:[Link]
  • Title: Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions Source: ResearchG
  • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI Source: PubMed Central URL:[Link]
  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit r/Chempros URL:[Link]
  • Title: Synthesis of tetra-substituted 5-trifluoromethylpyrazoles via sequential halogenation/palladium-catalyzed C–C and C–N cross-coupling Source: RSC Publishing URL:[Link]
  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles Source: MDPI URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]

Sources

overcoming steric hindrance in reactions with 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique substitution pattern of this pyrazole presents specific challenges, primarily steric hindrance, which can impede reactivity in common cross-coupling reactions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these challenges, optimize your reaction conditions, and achieve your synthetic goals.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of this compound.

Q1: Why are my cross-coupling reactions with this compound sluggish or failing?

A1: The primary challenge with this substrate is significant steric hindrance. The methyl group at the C4 position effectively shields the iodine at the C5 position. This bulkiness can severely inhibit the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-iodine bond. This is often the rate-limiting step of the catalytic cycle. Furthermore, the acidic N-H proton of the pyrazole ring can interact with the base or catalyst, leading to side reactions or catalyst deactivation.[1]

Q2: What is the first thing I should change if I see no product formation?

A2: The ligand is the most critical component to address. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for this substrate. You should immediately switch to a modern, bulky, and electron-rich phosphine ligand. Ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Hartwig (e.g., BippyPhos) families are specifically designed to promote reactions on sterically encumbered substrates.[2][3] These ligands accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.

Q3: Does the N-H proton on the pyrazole interfere with the reaction?

A3: Yes, the N-H proton is acidic and can cause complications.[1] It can be deprotonated by strong bases, potentially leading to undesired N-arylation side products or the formation of inactive catalyst species. Using a weaker, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often preferable to strong bases like sodium tert-butoxide (NaOtBu), especially in C-N couplings. In some challenging cases, N-protection (e.g., with a BOC or SEM group) can be considered, though this adds synthetic steps.

Q4: Which palladium source is best?

A4: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can work, modern palladium precatalysts are highly recommended for challenging substrates.[4] Palladacycle precatalysts (e.g., XPhos Pd G2, SPhos Pd G3) are air- and moisture-stable and efficiently generate the active monoligated Pd(0) species in situ.[5] This leads to more reliable and reproducible results, often with lower catalyst loadings and shorter reaction times.[6]

Part 2: Troubleshooting Guides by Reaction Type

This section provides detailed, problem-oriented guides for the most common cross-coupling reactions performed with this compound.

Guide 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a powerful tool for creating C-C bonds, but it is highly sensitive to steric effects.[7]

Problem: Low to No Product Yield

Potential Cause Scientific Rationale Recommended Solution
Inefficient Oxidative Addition The steric bulk of the C4-methyl group blocks the palladium catalyst from accessing the C5-I bond. Standard Pd(0) complexes are too bulky.1. Upgrade Ligand: Switch to a bulky, electron-rich monophosphine ligand like SPhos or XPhos. These promote the formation of a highly reactive, 12-electron LPd(0) species.[8] 2. Use a Precatalyst: Employ a modern palladacycle precatalyst (e.g., SPhos Pd G3) to ensure efficient generation of the active catalyst.[4]
Poor Transmetalation The transfer of the organic group from boron to palladium can be slow. This step requires a base and often a protic solvent.1. Optimize Base/Solvent: Use a strong inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the solvent system can facilitate the base's action; a mixture like 1,4-dioxane/water or toluene/water is often effective.[9] 2. Check Boronic Acid Quality: Ensure your boronic acid or ester is pure and not degraded (deboronation). Use a slight excess (1.2-1.5 equiv).
Catalyst Deactivation The active Pd(0) species can be unstable at high temperatures or can be deactivated by impurities.1. Degas Thoroughly: Ensure all solvents and reagents are rigorously degassed to remove oxygen. Run the reaction under a strict inert atmosphere (Argon or Nitrogen).[9] 2. Moderate Temperature: While heat is often necessary, excessive temperatures (>120 °C) can lead to catalyst decomposition. Screen temperatures from 80-110 °C.

Workflow: Troubleshooting a Failed Suzuki Coupling

Caption: Decision flowchart for Suzuki coupling troubleshooting.

Protocol: Optimized Suzuki Coupling for this compound

  • Setup: In an oven-dried vial inside a glovebox, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and anhydrous powdered potassium phosphate (K₃PO₄, 2.5 equiv).

  • Catalyst Addition: Add the SPhos Pd G3 precatalyst (2 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) to achieve a final concentration of ~0.1 M with respect to the pyrazole.

  • Reaction: Seal the vial tightly and place it in a preheated aluminum block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS or TLC. Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.[9]

Guide 2: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling is used to install terminal alkynes and is also susceptible to steric hindrance.[10] The classic copper co-catalyst can sometimes lead to alkyne homocoupling (Glaser coupling), a common side reaction.[9]

Problem: Low Yield and/or Significant Alkyne Homocoupling

Potential Cause Scientific Rationale Recommended Solution
Steric Hindrance Similar to the Suzuki coupling, the C4-methyl group impedes oxidative addition.1. Use Appropriate Pd/Ligand: PdCl₂(PPh₃)₂ is a common choice, but for this substrate, a more active catalyst like Pd(PPh₃)₄ or a custom system with a bulky ligand may be needed. 2. Increase Temperature: Sonogashira couplings on hindered substrates often require higher temperatures (e.g., 60-100 °C) than on unhindered ones.[9]
Glaser Homocoupling The copper(I) co-catalyst, in the presence of oxygen, can catalyze the dimerization of the terminal alkyne.1. Rigorous Degassing: Ensure the reaction is set up under strictly anaerobic conditions. Degas all solvents and reagents thoroughly. 2. Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These often use a palladium catalyst with a bulky ligand and a soluble amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a polar aprotic solvent like DMF.
Base Incompatibility The amine base is crucial for both the palladium and copper catalytic cycles. Its choice can impact yield and side reactions.1. Screen Amine Bases: Triethylamine (TEA) is standard.[11] However, bulkier bases like diisopropylethylamine (DIPEA) or DBU can sometimes give better results by minimizing side reactions. 2. Solvent Choice: Solvents like THF or DMF are generally effective.[11]

Protocol: Copper-Free Sonogashira Coupling

  • Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Reagent Addition: Add anhydrous, degassed DMF as the solvent. Add the terminal alkyne (1.5 equiv) followed by diisopropylethylamine (DIPEA, 3.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and wash sequentially with saturated aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Guide 3: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for forming C-N bonds.[12][13] With this compound, the choice of base is as critical as the choice of ligand to avoid competitive N-arylation of the pyrazole ring itself.

Problem: Low Yield of Desired C-N Product or Formation of Side Products

Potential Cause Scientific Rationale Recommended Solution
Slow Reductive Elimination The final C-N bond-forming step can be slow for sterically congested systems.1. Choose a Specialized Ligand: Ligands like BrettPhos or tBuBrettPhos have been specifically developed to accelerate reductive elimination for challenging aminations.[14] Josiphos-type ligands are also highly effective. 2. Use a G4 Precatalyst: Fourth-generation (G4) palladacycle precatalysts are designed for extremely rapid activation and are excellent for difficult C-N couplings.
Competitive N-Arylation The pyrazole N-H is acidic and can be deprotonated by the strong base, leading to it coupling with another molecule of the iodo-pyrazole.1. Use a Weaker Base: Avoid NaOtBu if possible. K₃PO₄, K₂CO₃, or Cs₂CO₃ are much less likely to promote this side reaction.[13] 2. Precise Stoichiometry: Ensure you are not using a large excess of the iodo-pyrazole starting material.
Amine Scope Limitations Primary amines, secondary amines, and ammonia equivalents all have different steric and electronic profiles.1. Match Ligand to Amine: For hindered primary amines, ligands like RuPhos are often superior. For secondary amines, XPhos or BrettPhos may be better.[12] 2. Consider LiHMDS: For coupling with ammonia equivalents or sensitive amines, lithium bis(trimethylsilyl)amide (LiHMDS) can serve as both the nitrogen source and the base.[12]

Catalytic Cycle: Highlighting Steric Challenges

Buchwald_Hartwig cluster_main Catalytic Cycle cluster_hindrance Key Steric Bottlenecks Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Complex L(Ar)Pd(II)-I OxAdd->PdII_Complex Amine_Coord Amine Coordination / Deprotonation PdII_Complex->Amine_Coord HNR'R'', Base PdII_Amide L(Ar)Pd(II)-NR'R'' Amine_Coord->PdII_Amide Reduct_Elim Reductive Elimination PdII_Amide->Reduct_Elim Reduct_Elim->Pd0 Product Ar-NR'R'' (Product) Reduct_Elim->Product Hindrance1 C4-Methyl group hinders approach of Pd(0) to C-I bond Hindrance1->OxAdd Hindrance2 Bulky Ar and NR'R'' groups on Pd(II) slow this step Hindrance2->Reduct_Elim

Caption: Buchwald-Hartwig cycle showing steric challenges.

References

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects.
  • ACS Publications. (2024). Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes. Organic Letters.
  • National Institutes of Health. (2017). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • National Institutes of Health. (2011). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. PMC.
  • National Institutes of Health. (2020). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC.
  • ACS Publications. (2021). Indomuscone-Based Sterically Encumbered Phosphines as Ligands for Palladium-Catalyzed Reactions. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Wiley Online Library. (2019). Sterically Controlled Late‐Stage Functionalization of Bulky Phosphines.
  • The Royal Society of Chemistry. (2024). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • National Institutes of Health. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • ResearchGate. (2012). Sonogashira-Type Reactions with 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehydes: A Straightforward Approach to Pyrazolo[4,3-c]pyridines.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • The Royal Society of Chemistry. (2019). Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry.
  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Palladium precatalysts used in cross‐coupling reactions.
  • The Royal Society of Chemistry. (2010). Sterically hindered phosphine and phosphonium-based activators and additives for olefin polymerization. Dalton Transactions.
  • MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. (2012). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • ACS Publications. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • ChemistryViews. (2021). How Bulky Can a Phosphine Ligand Be?.
  • Syracuse University. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • PubMed. (2013). 3-(4-methyl-phen-yl)-4,5-dihydro-1H-pyrazole-1-carbothio-amide.
  • MDPI. (2020). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • National Institutes of Health. (2010). Heterocycle Synthesis via Direct C-H/N-H Coupling. PMC.
  • National Institutes of Health. (2020). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. PMC.

Sources

improving regioselectivity in the synthesis of 5-Iodo-4-methyl-1H-pyrazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of functionalized pyrazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high regioselectivity during the synthesis of 5-iodo-4-methyl-1H-pyrazole. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this specific synthetic challenge.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis of this compound. We delve into the root causes of these issues and provide actionable solutions.

Issue 1: Poor Regioselectivity - Obtaining a Mixture of 3-Iodo and 5-Iodo Isomers

Question: My reaction is producing a mixture of 3-iodo-4-methyl-1H-pyrazole and the desired this compound, which are difficult to separate. How can I improve the selectivity for the 5-iodo isomer?

Answer: This is the most common challenge and it stems from the inherent electronic properties of the 4-methyl-1H-pyrazole ring.

Root Cause Analysis: Direct electrophilic iodination of 4-methyl-1H-pyrazole using reagents like molecular iodine (I₂) or N-Iodosuccinimide (NIS) is often unselective. The pyrazole ring is an electron-rich aromatic system, and in an N-unsubstituted pyrazole, the C3 and C5 positions are both susceptible to electrophilic attack. Due to tautomerism, the electronic environments of C3 and C5 are averaged, leading to poor regioselectivity. The methyl group at C4 activates the ring but does not provide a strong enough directing effect to favor one position significantly over the other.

Recommended Solution: Directed ortho-Metallation (DoM) The most reliable method to achieve exclusive C5 iodination is to bypass the electrophilic substitution mechanism and instead use a directed metallation strategy. This involves deprotonating the most acidic proton on the pyrazole ring, which is at the C5 position, using a strong base. The resulting lithium pyrazolide is then quenched with an iodine source.[1][2]

This approach provides kinetic control, as the C5 proton is more acidic and accessible for deprotonation than the C3 proton.

Detailed Experimental Protocol (DoM for C5-Iodination): [1][2]

  • Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-methyl-1H-pyrazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, ~1.1 eq.) in hexanes dropwise via syringe.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium pyrazolide intermediate.

  • Quenching: In a separate flask, prepare a solution of molecular iodine (I₂, ~1.2 eq.) in anhydrous THF. Add this iodine solution dropwise to the pyrazolide solution at -78 °C.

  • Warm-up & Quench: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Issue 2: Formation of Di-iodinated Byproduct

Question: I am observing the formation of 3,5-diiodo-4-methyl-1H-pyrazole in my reaction mixture. How can I prevent this over-iodination?

Answer: The formation of a di-iodinated product indicates that the pyrazole ring is highly activated and susceptible to a second iodination event.

Root Cause Analysis: The electron-donating methyl group at the C4 position, combined with the electron-rich nature of the pyrazole ring, makes the mono-iodinated product susceptible to further electrophilic attack.[1] This is particularly problematic when using highly reactive iodinating agents or an excess of the reagent.

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your iodinating agent. Use no more than 1.0 equivalent. It can be beneficial to use a slight sub-stoichiometric amount (e.g., 0.95 eq.) and accept a lower conversion to avoid the formation of the difficult-to-remove di-iodinated byproduct.

  • Milder Conditions: If using an electrophilic iodination method, switch to a less reactive iodinating agent or use milder reaction conditions (e.g., lower temperature, shorter reaction time).

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-iodinated product appear.

Issue 3: Low Yield or Product Degradation

Question: My overall yield is low, and I notice the product color changes (turning brown/purple) upon storage or during work-up. What is causing this?

Answer: Low yields can result from incomplete reactions or product degradation. Iodinated aromatic compounds, including iodopyrazoles, can be sensitive to light, heat, and acid.[3]

Root Cause Analysis:

  • Degradation: The discoloration is often due to the liberation of elemental iodine (I₂), which can be caused by the cleavage of the carbon-iodine bond.[3] This degradation can be initiated by exposure to light (photolysis), excessive heat, or trace acids.

  • Incomplete Reaction: In the directed metallation protocol, incomplete deprotonation or premature quenching of the pyrazolide intermediate (e.g., by moisture) can lead to recovery of the starting material.

  • Purification Loss: Iodopyrazoles can be somewhat volatile or may streak on silica gel if the column is not packed and run properly, leading to purification losses.[4]

Recommended Solutions:

  • Protect from Light: Conduct the reaction and store the final product in amber vials or flasks wrapped in aluminum foil to prevent light-induced degradation.[3]

  • Temperature Control: Avoid excessive heating during reaction work-up (e.g., solvent evaporation). Store the purified compound at low temperatures.[3]

  • Anhydrous Conditions: For the directed metallation protocol, ensure all glassware is flame-dried and all solvents and reagents are strictly anhydrous to prevent quenching the lithiated intermediate.

  • Optimized Chromatography: When purifying by column chromatography, consider deactivating the silica gel with a small amount of triethylamine (~1%) in the eluent to prevent streaking of the basic pyrazole product.[4]

Decision Workflow for Regioselectivity Issues

G start Start: Synthesis of This compound check_regio Analyze Product Mixture: What is the main issue? start->check_regio poor_regio Poor Regioselectivity (Mixture of 3-Iodo / 5-Iodo) check_regio->poor_regio Isomer Mixture over_iodination Over-iodination (Di-iodo Product) check_regio->over_iodination Byproduct Formation low_yield Low Yield / Degradation check_regio->low_yield Low Recovery sol_regio Implement Directed ortho-Metallation (n-BuLi, then I₂ at -78 °C) poor_regio->sol_regio sol_over_iodination 1. Reduce Iodinating Agent to ≤1.0 eq. 2. Use Milder Conditions / Reagent 3. Monitor Reaction Closely over_iodination->sol_over_iodination sol_low_yield 1. Use Anhydrous Conditions 2. Protect from Light & Heat 3. Optimize Purification low_yield->sol_low_yield end_success Success: High Yield of Pure 5-Iodo Isomer sol_regio->end_success sol_over_iodination->end_success sol_low_yield->end_success

Caption: Troubleshooting workflow for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic iodination not recommended for synthesizing the 5-iodo isomer? Direct electrophilic iodination relies on the inherent nucleophilicity of the pyrazole ring positions. For N-unsubstituted 4-methyl-1H-pyrazole, the C3 and C5 positions have very similar electronic properties, leading to a competitive reaction and resulting in a mixture of isomers that is often difficult and costly to separate.[5]

Q2: What is the mechanism that makes the n-BuLi / I₂ method so selective for the C5 position? This method operates on a different principle: acidity. The C-H bond at the C5 position of a 1,4-disubstituted pyrazole is generally the most acidic proton on the ring. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) will selectively remove this specific proton, creating a carbanion (as a lithium salt) at the C5 position. This "lithiated" intermediate is then "quenched" by adding an electrophilic iodine source like I₂. The C-I bond forms exactly where the deprotonation occurred, leading to excellent and predictable regioselectivity.[2]

G cluster_0 Electrophilic Iodination (Low Selectivity) cluster_1 Directed Metallation (High Selectivity) start_A 4-Methyl-1H-pyrazole reagent_A + I⁺ (from I₂, NIS, etc.) start_A->reagent_A intermediate_A Wheland Intermediate (C3 or C5 attack) reagent_A->intermediate_A product_A Mixture of 3-Iodo and 5-Iodo Isomers intermediate_A->product_A start_B 4-Methyl-1H-pyrazole reagent_B1 + n-BuLi (-78 °C) start_B->reagent_B1 intermediate_B C5-Lithium Pyrazolide reagent_B1->intermediate_B Deprotonation reagent_B2 + I₂ intermediate_B->reagent_B2 product_B This compound reagent_B2->product_B Iodination

Sources

preventing homocoupling in Suzuki reactions of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Reactions of 5-Iodo-4-methyl-1H-pyrazole

A Guide to Preventing Homocoupling Side Reactions

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, I understand that while the Suzuki reaction is a powerful tool for C-C bond formation, unwanted side reactions like homocoupling can be a significant source of frustration, leading to reduced yields and complex purification challenges. This is particularly true when working with electron-rich heteroaryl halides such as this compound.

This guide is designed to provide you with a clear, in-depth understanding of why homocoupling occurs and to offer practical, field-proven strategies to minimize its formation. We will move beyond simple procedural steps to explore the underlying mechanistic principles, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Troubleshooting Guide: High Homocoupling Observed

You've run your Suzuki reaction with this compound and your analysis (LC-MS, GC-MS, or NMR) shows a significant peak corresponding to the homocoupled pyrazole dimer (5,5'-dimethyl-1H,1'H-4,4'-bipyrazole) or the biaryl from your boronic acid. Let's diagnose the problem.

Question: I'm observing a large amount of homocoupled byproduct. What are the most likely causes and how can I fix this?

Answer:

High levels of homocoupling are almost always traced back to one of several key areas: the reaction atmosphere, the choice of palladium source and ligands, or the reaction conditions. Let's break down the causes and solutions.

Cause: Oxygen in the Reaction Mixture

This is the most common culprit. The presence of dissolved oxygen can facilitate the oxidative homocoupling of boronic acids and can also re-oxidize the active Pd(0) catalyst to Pd(II), which is known to promote homocoupling.[1][2][3][4]

Solutions:

  • Rigorous Degassing: Your solvent and water must be thoroughly deoxygenated. Standard practice is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.[5] For maximum efficiency, especially on a larger scale, a "freeze-pump-thaw" method (three cycles) is recommended.

  • Maintain an Inert Atmosphere: Ensure your reaction vessel is under a positive pressure of an inert gas (e.g., via a balloon or a manifold) for the entire duration of the reaction, from reagent addition to final quench.[6]

  • Subsurface Sparge: For larger scale reactions, a subsurface sparge with nitrogen before adding the catalyst can be highly effective at removing dissolved oxygen.[2]

Cause: Inappropriate Palladium Source

The oxidation state of your palladium source matters. Pd(II) salts like Pd(OAc)₂ or PdCl₂ must be reduced in situ to the catalytically active Pd(0) state. This reduction process can consume your boronic acid via a homocoupling pathway, generating Pd(0) at the expense of your starting material.[1][3][7]

Solutions:

  • Use a Pd(0) Source: Start with a palladium source that is already in the active Pd(0) oxidation state. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[3][7] This bypasses the problematic initial reduction step.

  • Employ Modern Precatalysts: Buchwald precatalysts (e.g., XPhos Pd G3 or G4) are designed to cleanly and efficiently generate the active Pd(0) species upon activation, which can significantly suppress side reactions.[7][8]

Cause: Suboptimal Ligand Choice

The ligand is not just a spectator; it is crucial for stabilizing the palladium center and modulating its reactivity.[9] Ligands that are not bulky or electron-rich enough can fail to prevent the side reactions that lead to homocoupling.

Solutions:

  • Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[7]

    • Expertise & Experience: The steric bulk of these ligands creates a crowded environment around the palladium atom. This sterically hinders the formation of palladium-bridged intermediates that are thought to be involved in homocoupling pathways. Their strong electron-donating ability promotes the final, desired reductive elimination step of the cross-coupling cycle, increasing the turnover rate of the productive pathway relative to side reactions.[1][9]

Cause: Incorrect Base or Stoichiometry

The base is required to activate the boronic acid for transmetalation.[9][10] However, a base that is too strong or used in excess can sometimes accelerate side reactions.

Solutions:

  • Screen Weaker Bases: While strong bases are often used, consider screening milder inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[7][11] These are often sufficient to promote the desired reaction without aggressively driving side pathways.

  • Avoid Strong Alkoxide Bases: Bases like sodium tert-butoxide should generally be avoided unless specifically required, as they can promote dehalogenation and other side reactions.[11]

Cause: High Reaction Temperature

While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and the rate of side reactions, including homocoupling. For aryl iodides, which are highly reactive, a lower temperature may be sufficient and beneficial.[12][13]

Solutions:

  • Lower the Temperature: Attempt the reaction at a milder temperature (e.g., 60-80 °C) before resorting to higher heat.[13][14] The high reactivity of the C-I bond in your pyrazole substrate means that excessive heat may not be necessary and could be detrimental.[15]

Suzuki_vs_Homocoupling O2 O2 Pd0 Pd0 O2->Pd0 Catalyst Deactivation

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst system for minimizing homocoupling with this compound?

Q2: How does the purity of my this compound and boronic acid affect homocoupling?

A2: Reagent purity is critical. Impurities in your starting materials can poison the catalyst or participate in unwanted side reactions.[16] For boronic acids, a common impurity is the corresponding homocoupled biaryl, which can complicate analysis. Furthermore, boronic acids can degrade over time via protodeboronation, especially if moisture is present.[17] It is always best practice to use freshly purchased or purified reagents and to check their purity by NMR or LC-MS before use.

Q3: Can the order of addition of reagents make a difference?

A3: Yes, the order of addition can be important. A common and effective procedure is to combine the aryl halide (this compound), the boronic acid, the base, and the solvent in the reaction flask first. This mixture is then thoroughly degassed. The palladium catalyst is added last, under a positive pressure of inert gas.[18] This ensures that the catalyst is introduced into an oxygen-free environment, minimizing catalyst deactivation and oxygen-promoted side reactions from the very start.

Q4: I'm still seeing homocoupling even after taking these precautions. What other advanced strategies can I try?

A4: If homocoupling persists, you can try more advanced techniques:

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly over a period of time via a syringe pump can keep its instantaneous concentration low. This can disfavor the second-order homocoupling reaction relative to the desired cross-coupling.

  • Use of Boronic Esters: Consider converting your boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are often more robust, less prone to protodeboronation, and can lead to cleaner reactions.[17]

  • Additive Screening: In some cases, additives can help. For instance, the addition of a mild reducing agent like potassium formate has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) without interfering with the catalytic cycle.[2]

Data Summary: Influence of Reaction Parameters

To provide a clearer picture, the following table summarizes the general impact of key reaction variables on the formation of homocoupling byproducts.

ParameterCondition Favoring Low HomocouplingCondition Favoring High HomocouplingRationale
Atmosphere Rigorously inert (Argon, N₂)Air, incomplete degassingOxygen promotes oxidative homocoupling of boronic acids.[1][4]
Pd Source Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Buchwald G3/G4)Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂)In-situ reduction of Pd(II) can consume the boronic acid via homocoupling.[3][7]
Ligand Bulky, electron-rich (e.g., SPhos, XPhos, NHCs)Small, less electron-donating (e.g., PPh₃)Steric bulk hinders side reactions; electron richness promotes desired reductive elimination.[1][7][9]
Base Weaker inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong organic/alkoxide basesMilder bases are often sufficient and less likely to promote side reactions.[7][11]
Temperature Lower (e.g., 60-80 °C)Higher (e.g., >100 °C)Higher temperatures can accelerate catalyst decomposition and side reactions.[12]

Experimental Protocol: Optimized Suzuki Coupling of this compound

This protocol provides a robust starting point for minimizing homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v ratio)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar into the Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: To the flask, add this compound, the arylboronic acid, and the finely ground K₂CO₃.

  • Evacuation and Backfill: Seal the flask and evacuate the atmosphere, then backfill with inert gas. Repeat this cycle three times to ensure an inert environment.

  • Solvent Addition: Prepare the 4:1 dioxane/water solvent mixture. Degas this mixture thoroughly by bubbling argon or nitrogen through it for at least 30 minutes. Add the required volume of the degassed solvent to the flask via syringe.

  • Final Degassing: With stirring, continue to bubble inert gas through the reaction mixture for an additional 10-15 minutes.

  • Catalyst Addition: Briefly remove the gas inlet needle and quickly add the XPhos Pd G3 catalyst to the flask against a positive flow of inert gas. Immediately reseal the flask.

  • Reaction: Place the flask in a preheated oil bath at 80 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Barroso, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Barroso, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • Barroso, S., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Carrow, B. P., & Dreher, S. D. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
  • Various Authors. (2014). How can I solve my problem with Suzuki coupling?
  • ResearchGate. Table 2: The effect of various bases on the Suzuki coupling reaction. [Link]
  • Leadbeater, N. E., & Marco, M. (2003). A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. Organic Letters. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]
  • Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? [Link]
  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Gildner, P. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Kumar, A., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]
  • Zhang, L., et al. (2016). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates.
  • Reddit r/Chempros. (2024). Struggling with Suzuki Reaction. [Link]
  • Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
  • Niebler, C., et al. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal. [Link]
  • Schneider, J., & DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • Reddit r/chemistry. (2020). What is the proper way to set up a suzuki coupling? [Link]
  • Carrow, B. P., & Dreher, S. D. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Dorta, R., et al. (2012). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.

Sources

Technical Support Center: Workup and Troubleshooting for 5-Iodo-4-methyl-1H-pyrazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 5-iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the workup and purification of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this versatile building block. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you achieve optimal results in your synthetic endeavors.

General Workflow for Coupling Reaction Workup

The following diagram outlines a general workflow for the workup of palladium-catalyzed coupling reactions. Specific modifications for each reaction type will be discussed in the relevant sections.

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Completion Reaction Completion (Monitored by TLC/LC-MS) Quenching Quenching (e.g., Water, NH4Cl) Reaction_Completion->Quenching Extraction Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quenching->Extraction Washing Organic Layer Washing (e.g., Brine) Extraction->Washing Drying Drying (e.g., Na2SO4, MgSO4) Washing->Drying Filtration_Evaporation Filtration & Evaporation Drying->Filtration_Evaporation Crude_Product Crude Product Filtration_Evaporation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: General experimental workflow for coupling reaction workup.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between this compound and various boronic acids or esters.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction shows low conversion, with a significant amount of unreacted this compound remaining. What are the likely causes and how can I improve the yield?

A1: Low conversion in Suzuki-Miyaura couplings involving N-heterocycles can stem from several factors. Here’s a troubleshooting guide:

  • Catalyst Inactivation: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[2]

    • Solution: Consider using a higher catalyst loading (e.g., 5 mol%) or switching to a more robust catalyst system. Pre-catalysts like Buchwald's G3 or G4 palladacycles are often more effective as they rapidly form the active Pd(0) species.

  • Base Incompatibility: The choice and quality of the base are critical.

    • Solution: Ensure your base (e.g., K₂CO₃, Cs₂CO₃) is finely powdered and anhydrous. For challenging couplings, a stronger base like K₃PO₄ may be beneficial.[2] The presence of water is often necessary for the catalytic cycle, but the optimal ratio of organic solvent to water should be determined empirically.[3][4]

  • Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition (protodeboronation) under the reaction conditions.[3][5]

    • Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure that the reaction is run under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.[3] Using boronate esters (e.g., MIDA or pinacol esters) can enhance stability.

  • Insufficient Reaction Time or Temperature:

    • Solution: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, a moderate increase in temperature (e.g., from 80 °C to 100 °C) may be necessary, but be mindful of potential side reactions.

Q2: My TLC shows the formation of my desired product, but I'm struggling to remove the excess boronic acid and its byproducts during workup. What's an effective purification strategy?

A2: Removing polar boronic acid impurities is a common challenge. Here are a few effective methods:

  • Aqueous Basic Wash: Most boronic acids are acidic and will deprotonate in the presence of a base to form water-soluble boronate salts. During your aqueous workup, wash the organic layer with a 1M NaOH or saturated NaHCO₃ solution.[6][7] This will extract the boronic acid into the aqueous phase.

  • Scavenger Resins: Boronic acid scavengers, typically diol-functionalized resins, can be used to selectively remove boronic acid impurities from the crude product solution.

  • Chromatography with a Modified Mobile Phase: If co-elution is an issue during column chromatography, adding a small amount of a polar solvent like methanol to your eluent system can sometimes improve separation.

Detailed Workup Protocol for Suzuki-Miyaura Coupling
  • Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature. Add water to quench the reaction and dissolve the inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with:

    • 1M NaOH solution (to remove unreacted boronic acid).

    • Water.

    • Brine (to remove residual water).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Section 2: Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the alkynylation of this compound, providing access to a wide range of substituted alkynylpyrazoles.[8][9]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction is plagued by the formation of a significant amount of alkyne homocoupling (Glaser coupling) byproduct. How can I suppress this side reaction?

A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) co-catalyst.[10] Here are strategies to minimize it:

  • Copper-Free Conditions: The most direct approach is to switch to a copper-free Sonogashira protocol. These reactions often require a more active palladium catalyst and a different base (e.g., a bulky amine like diisopropylethylamine or an inorganic base).

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to maintain a low concentration of the alkyne in the reaction mixture, disfavoring the homocoupling pathway.

  • Rigorous Degassing: Ensure that your reaction mixture is thoroughly degassed to remove oxygen, which can promote oxidative homocoupling.

  • Use of a Co-solvent: In some cases, using a co-solvent like THF with an amine base can help to solubilize all components and lead to a cleaner reaction.

Q2: After my Sonogashira workup, I have a persistent dark color in my product, likely due to residual copper and palladium. How can I effectively remove these metal residues?

A2: Residual metals can be challenging to remove. Here's a multi-step approach:

  • Initial Filtration: After quenching the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite. This will remove a significant portion of the precipitated palladium black and other insoluble species.[4]

  • Aqueous Ammonia Wash: During the aqueous workup, wash the organic layer with a dilute solution of ammonium hydroxide or a saturated solution of ammonium chloride. Ammonia will complex with copper(I) ions, facilitating their removal into the aqueous phase.

  • Treatment with Metal Scavengers: If metal contamination persists, consider treating a solution of your crude product with a metal scavenger. Thiol- or thiourea-functionalized silica gels are particularly effective at scavenging palladium.[11][12]

Detailed Workup Protocol for Sonogashira Coupling
  • Reaction Quenching and Filtration: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the bulk of the catalyst.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Saturated aqueous NH₄Cl solution (to remove copper salts).

    • Water.

    • Brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Section 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.[13][14]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Buchwald-Hartwig amination is giving a low yield, and I observe decomposition of my starting materials. What are the key parameters to optimize?

A1: The success of a Buchwald-Hartwig amination is highly dependent on the interplay between the base, ligand, and solvent.

  • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary to prevent decomposition.[15]

  • Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For N-heterocyclic substrates, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or BrettPhos are often effective.[13]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is thoroughly degassed to prevent catalyst oxidation.[13]

Q2: How do I effectively remove the phosphine ligand and its oxide from my final product?

A2: Phosphine ligands and their corresponding oxides can be greasy and difficult to separate from the desired product.

  • Acidic Wash: If your product is not acid-sensitive, washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl) can protonate and extract the basic phosphine ligand.

  • Oxidation and Extraction: Some protocols recommend oxidizing the residual phosphine ligand (e.g., with a mild oxidant like H₂O₂) to the more polar phosphine oxide, which can then be more easily removed by chromatography or extraction.

  • Chromatography: Careful selection of the mobile phase for column chromatography is often the most effective method. A less polar solvent system may leave the phosphine oxide at the baseline.

Detailed Workup Protocol for Buchwald-Hartwig Amination
  • Quenching: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Troubleshooting Decision Tree

This diagram provides a systematic approach to troubleshooting common issues in your coupling reactions.

Troubleshooting_Tree Start Low Yield or Incomplete Reaction Check_SM Starting Material Consumed? Start->Check_SM Catalyst Check Catalyst Activity: - Increase loading - Use a pre-catalyst - Degas thoroughly Check_SM->Catalyst No Side_Products Identify Side Products (TLC, LC-MS, NMR) Check_SM->Side_Products Yes Base Check Base: - Use fresh, anhydrous base - Screen different bases (e.g., K3PO4, NaOtBu) Catalyst->Base Still Low Conversion Temp_Time Optimize Conditions: - Increase temperature - Increase reaction time Base->Temp_Time Still Low Conversion Homocoupling Minimize Homocoupling: - Copper-free conditions - Slow alkyne addition Side_Products->Homocoupling Homocoupling (Sonogashira) Protodeboronation Prevent Boronic Acid Decomposition: - Use boronate ester - Rigorous inert atmosphere Side_Products->Protodeboronation Protodeboronation (Suzuki) Decomposition Minimize Decomposition: - Lower temperature - Use a milder base - Screen different ligands Side_Products->Decomposition Decomposition

Caption: Decision tree for troubleshooting low-yielding coupling reactions.

Quantitative Data Summary

Reaction TypeKey ReagentTypical Excess (equiv.)Common SolventsTypical Temperature (°C)
Suzuki-Miyaura Boronic Acid/Ester1.1 - 1.5Dioxane/H₂O, Toluene/H₂O80 - 110
Sonogashira Terminal Alkyne1.2 - 2.0THF, DMF, Et₃N25 - 80
Buchwald-Hartwig Amine1.2 - 1.5Toluene, Dioxane80 - 120

References

  • Sonogashira coupling. In: Wikipedia. ; 2023. [Link]
  • (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Sonogashira Coupling. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. [Link]
  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]
  • Buchwald–Hartwig amin
  • Can I remove boronic acid using Work up process?
  • WO2011076194A1 - Method for purifying pyrazoles.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole. MDPI. [Link]
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. 2020;25(20):4667. [Link]
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. 2021;26(11):3316. [Link]
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Trying to remove a boronic acid in a workup. Help! Reddit. [Link]
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. 2021;15(1):33. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc. 2011;133(22):8482-8485. [Link]
  • Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification.
  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanol
  • (PDF) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar. [Link]
  • Purification of Buchwald-Hartwig amin
  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J Am Chem Soc. 2011;133(22):8482-8485. [Link]
  • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. [Link]
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

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Technical Support Center: Solvent Effects in Palladium-Catalyzed Reactions of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed reactions involving 5-iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects in these critical synthetic transformations. As a key building block in medicinal chemistry, understanding the nuances of its reactivity is paramount for successful and reproducible outcomes.[1][2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during palladium-catalyzed cross-coupling reactions of this compound, with a focus on the causative role of the solvent.

Issue 1: Low or No Product Yield

Q: My reaction is showing low to no conversion of the starting material. What are the likely solvent-related causes?

A: Low or no yield is a frequent challenge and can often be traced back to the choice of solvent and its influence on the catalyst's activity and stability. The pyrazole nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[3]

  • Plausible Causes & Solutions:

    • Inappropriate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the various palladium intermediates in the catalytic cycle.[4][5] For many cross-coupling reactions, a polar aprotic solvent is often a good starting point.

      • Recommendation: If you are using a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent such as DMF, DMSO, or 1,4-dioxane.[4] Conversely, if a highly polar solvent is not yielding results, a less polar system might be beneficial. A screening of solvents with varying polarities is often necessary.

    • Poor Solubility of Reagents: One of the primary roles of the solvent is to dissolve all reaction components.[5] If your base or other additives are not fully dissolved, the reaction will be heterogeneous and likely inefficient.

      • Recommendation: Visually inspect your reaction mixture. If solids are present, consider a solvent system that can better solubilize all components. For Suzuki reactions, a mixture of an organic solvent and water (e.g., 1,4-dioxane/water) is often used to dissolve the inorganic base.[1][6]

    • Solvent-Induced Catalyst Deactivation: Some solvents can directly participate in catalyst deactivation. For instance, at high temperatures, N-alkyl amides like DMF can be a source of hydrides, leading to the reduction of Pd-aryl intermediates and formation of undesired byproducts.[7]

      • Recommendation: If you are running your reaction at an elevated temperature in an amide solvent, consider lowering the temperature or switching to a more inert solvent like 1,4-dioxane or THF. Ensure your solvents are anhydrous and degassed, as the presence of oxygen can lead to the formation of inactive palladium black.[3]

Experimental Protocol: Solvent Screening for a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening different solvents to optimize the yield of a Suzuki-Miyaura coupling reaction with this compound.

  • Preparation: In parallel reaction vials, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).[1]

  • Solvent Addition: To each vial, add a different degassed solvent or solvent mixture (e.g., Toluene, THF, 1,4-dioxane, DMF, 1,4-dioxane/H₂O (4:1)).

  • Reaction: Seal the vials under an inert atmosphere (e.g., Argon or Nitrogen) and stir at the desired temperature (e.g., 80-100 °C) for a set time (e.g., 12-24 hours).[6]

  • Analysis: After cooling, analyze an aliquot from each reaction by LC-MS or GC-MS to determine the conversion and product formation.

Issue 2: Significant Deiodination (Hydrodehalogenation)

Q: I am observing a significant amount of the deiodinated pyrazole byproduct. How can the solvent influence this side reaction?

A: Deiodination, the replacement of the iodine atom with a hydrogen atom, is a common side reaction, particularly with iodo-heterocycles.[8] The solvent can play a significant role in promoting this undesired pathway.

  • Plausible Causes & Solutions:

    • Protic Solvents: Protic solvents, such as alcohols or water, can serve as a proton source for the hydrodehalogenation pathway.[9]

      • Recommendation: If you are using a protic solvent, switch to a dry, aprotic solvent. If a co-solvent like water is necessary for solubility, minimize its amount.

    • Solvent as a Hydride Source: As mentioned previously, certain solvents like DMF can decompose at high temperatures to provide a hydride source.[7]

      • Recommendation: Avoid high temperatures when using amide solvents. Consider alternative solvents if deiodination is a persistent issue.

    • Base/Solvent Interaction: The combination of the base and solvent can influence the rate of deiodination.

      • Recommendation: Experiment with different bases in conjunction with your chosen solvent. For example, a weaker base might be less prone to promoting deiodination in certain solvents.

Issue 3: Formation of Homocoupling Products

Q: My reaction is producing a significant amount of homocoupled byproducts. What is the role of the solvent in this?

A: Homocoupling, the dimerization of the starting materials, can be a frustrating side reaction.[10] The solvent can influence this pathway, often in conjunction with other reaction parameters.

  • Plausible Causes & Solutions:

    • Poor Solvent for Transmetalation: In Suzuki reactions, if the transmetalation step is slow, it can allow for competing homocoupling of the boronic acid. The solvent can affect the rate of transmetalation.

      • Recommendation: Ensure your solvent system facilitates the solubility and reactivity of both coupling partners. For Suzuki reactions, the addition of water can sometimes accelerate the transmetalation step.

    • Oxygen in the Solvent: Dissolved oxygen in the solvent can promote the oxidative homocoupling of boronic acids.[10]

      • Recommendation: Thoroughly degas your solvent before use. This can be done by sparging with an inert gas or by the freeze-pump-thaw method.

II. Frequently Asked Questions (FAQs)

Q1: For a Suzuki-Miyaura coupling of this compound, what is a good starting solvent system?

A1: A common and effective starting point for Suzuki-Miyaura couplings is a mixture of an aprotic organic solvent and water, such as 1,4-dioxane/water or toluene/water in a 4:1 or 5:1 ratio.[6] The organic solvent solubilizes the pyrazole and catalyst, while the water helps to dissolve the inorganic base (e.g., K₂CO₃, Cs₂CO₃) and can facilitate the transmetalation step.

Q2: How does solvent polarity affect the oxidative addition step in these reactions?

A2: The oxidative addition of the C-I bond to the Pd(0) catalyst is the first and often rate-determining step. The polarity of the solvent can stabilize the transition state of this step. For aryl triflates, which undergo oxidative addition via a polar, nucleophilic displacement mechanism, polar solvents accelerate the reaction.[5] While the mechanism for iodopyrazoles may differ, solvent polarity can still have a significant impact on the rate of oxidative addition.

Q3: Can the solvent act as a ligand for the palladium catalyst?

A3: Yes, solvent molecules can and often do coordinate to the palladium center, especially in so-called "ligandless" reactions or when using ligands that can easily dissociate.[4][11] This coordination can influence the catalyst's reactivity and stability. For example, coordinating solvents can stabilize the active catalyst but may also compete with the substrates for coordination sites.

Q4: Are there any "green" or more environmentally friendly solvent alternatives for these reactions?

A4: Yes, there is a growing trend towards the use of greener solvents. For palladium-catalyzed couplings, solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as alternatives to traditional solvents like THF and 1,4-dioxane.[12] For some reactions, water can also be used as a green solvent, particularly with the use of water-soluble ligands.[13]

Q5: For a Sonogashira coupling, what solvents are typically recommended?

A5: Sonogashira couplings are often performed in polar aprotic solvents like DMF or in amine bases like triethylamine, which can also act as the solvent.[14][15] The choice depends on the specific substrates and reaction conditions. Anhydrous and degassed solvents are crucial to prevent the homocoupling of the terminal alkyne (Glaser coupling).[15]

III. Data and Visualization

Table 1: Solvent Properties and Their General Impact on Palladium-Catalyzed Reactions
SolventDielectric Constant (ε)Boiling Point (°C)General ApplicabilityPotential Issues
Toluene 2.4111Good for many couplings, especially at higher temperatures.Low polarity may not be optimal for all substrates.
THF 7.666Common aprotic solvent, good for reactions at moderate temperatures.Can contain peroxides; lower boiling point limits reaction temperature.
1,4-Dioxane 2.2101Very common for Suzuki and other couplings; often used with water.Can contain peroxides; relatively high freezing point.
DMF 36.7153Highly polar aprotic solvent, good solubilizing power.Can decompose at high temperatures to form byproducts.[7]
DMSO 46.7189Highly polar aprotic solvent, excellent solubilizing power.High boiling point can make removal difficult; can be reactive.
Acetonitrile 37.582Polar aprotic solvent.Can sometimes coordinate too strongly to the catalyst.
Diagrams
General Catalytic Cycle for Cross-Coupling Reactions

Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R-Pd(II)L₂-I OxAdd->PdII + R-I Transmetal Transmetalation PdII_R_R1 R-Pd(II)L₂-R¹ Transmetal->PdII_R_R1 + R¹-M PdII_R_R1->Pd0 ReductElim Reductive Elimination Product R-R¹ ReductElim->Product This compound R-I R¹-M R¹-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow Start Low Yield Observed CheckReagents Verify Reagent Quality (Substrates, Catalyst, Base) Start->CheckReagents CheckSetup Ensure Inert Atmosphere & Anhydrous Conditions CheckReagents->CheckSetup SolventScreen Perform Solvent Screen (Vary Polarity, Aprotic/Protic) CheckSetup->SolventScreen TempScreen Optimize Temperature SolventScreen->TempScreen Success Improved Yield SolventScreen->Success Issue Resolved LigandScreen Screen Different Ligands TempScreen->LigandScreen TempScreen->Success Issue Resolved BaseScreen Screen Different Bases LigandScreen->BaseScreen LigandScreen->Success Issue Resolved BaseScreen->Success

Caption: A systematic workflow for troubleshooting low yields in palladium-catalyzed reactions.

IV. References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2010). Pyrazoles as drugs: facts and fantasies. Targets in Heterocyclic Systems, 14, 52-98. [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2013). Solvent-Induced Reduction of Palladium-Aryls, a Potential Interference in Pd Catalysis. Organometallics, 32(19), 5435-5445. [Link]

  • Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Coordination to Palladium Can Invert the Selectivity of Oxidative Addition. Organometallics, 31(1), 569-577. [Link]

  • Lei, P., & Szostak, M. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(30), 11245-11252. [Link]

  • Mondal, B., & Bora, U. (2017). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 28(4), 221-226. [Link]

Sources

Technical Support Center: Synthesis of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center with troubleshooting guides and FAQs for identifying byproducts in 5-Iodo-4-methyl-1H-pyrazole synthesis.

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating byproduct formation. As a versatile building block in pharmaceutical development, ensuring the purity and correct isomeric form of this compound is paramount for the success of subsequent reactions, such as cross-couplings.[1][2][3] This resource provides in-depth, field-proven insights into potential challenges and their solutions.

The Synthetic Challenge: Regioselectivity in Pyrazole Iodination

The synthesis of this compound is not a simple electrophilic substitution. The pyrazole ring has two nitrogen atoms, and its tautomeric nature, combined with the directing effect of the C4-methyl group, complicates the regioselectivity of iodination. Direct electrophilic iodination methods, such as those using molecular iodine with an oxidant (e.g., CAN, H₂O₂) or N-Iodosuccinimide (NIS), tend to favor substitution at the C3 position, leading to the undesired regioisomer, 3-Iodo-4-methyl-1H-pyrazole.[4][5][6]

To achieve the desired C5-iodination, a more nuanced strategy involving directed deprotonation-iodolysis is required. This method leverages the higher acidity of the C5 proton, which can be selectively removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with elemental iodine.[4][7] This pathway, while highly regioselective for the C5 position, has its own set of potential pitfalls that can lead to specific byproducts.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis of this compound via the deprotonation-iodolysis route.

Q1: What are the most common byproducts when synthesizing this compound using n-BuLi and Iodine?

A1: The primary byproducts stem from incomplete reactions or minor side-pathways. The most prevalent are:

  • Unreacted Starting Material (4-methyl-1H-pyrazole): This is the most common impurity and arises from incomplete deprotonation by n-BuLi.

  • 3-Iodo-4-methyl-1H-pyrazole (Regioisomer): While the C5 position is preferentially deprotonated, a small amount of the C3-lithiated, and subsequently C3-iodinated, isomer can form, particularly if the reaction temperature is not sufficiently controlled.

  • 3,5-Diiodo-4-methyl-1H-pyrazole (Over-iodination): This can occur if an excess of both n-BuLi and iodine are used, leading to a second deprotonation-iodination event.

  • Protonated Pyrazole (from quenching): If the reaction is inadvertently quenched with a proton source (e.g., atmospheric moisture) after the addition of n-BuLi but before the iodine, the starting material will be regenerated.

Q2: My NMR spectrum is complex. How can I definitively distinguish between the desired 5-iodo product and the 3-iodo byproduct?

A2: ¹H and ¹³C NMR spectroscopy, along with 2D techniques, are crucial for unambiguous structural assignment.[8] The key is the chemical shift of the remaining proton on the pyrazole ring.

  • For the desired this compound: The remaining ring proton is at the C3 position. Its ¹H NMR signal will be a singlet in the aromatic region (typically δ 7.5-8.0 ppm).

  • For the 3-Iodo-4-methyl-1H-pyrazole byproduct: The remaining ring proton is at the C5 position. This proton is generally shifted further downfield compared to the C3 proton due to the influence of the adjacent N1-H.

For definitive proof, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. The C3 proton of the desired product will show a correlation to the methyl carbon (C4), while the C5 proton of the byproduct will also show a correlation to the methyl carbon, but their differing proton chemical shifts will allow for clear identification.

Table 1: Comparative NMR Data for Product and Key Byproducts

Compound Key ¹H NMR Signal (ppm) Key ¹³C NMR Signals (ppm)
This compound (Target) Singlet (H3) ~7.6 C3: ~140, C4: ~115, C5: ~65
3-Iodo-4-methyl-1H-pyrazole (Byproduct) Singlet (H5) ~7.8 C3: ~90, C4: ~117, C5: ~135
4-methyl-1H-pyrazole (Starting Material) Singlet (H3/H5) ~7.5 (2H) C3/C5: ~135, C4: ~105

(Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration.)

Q3: I used an alternative method with I₂ and an oxidant and got a product, but it doesn't seem to be the 5-iodo isomer. What happened?

A3: You have likely synthesized the 3-Iodo-4-methyl-1H-pyrazole. Electrophilic aromatic substitution on the 4-methyl-1H-pyrazole ring preferentially occurs at the C3 position due to electronic effects. Reagents like I₂/CAN, I₂/H₂O₂, or NIS favor this pathway.[4][5] This highlights the critical importance of choosing the correct synthetic strategy to achieve the desired regiochemistry. Your product is not a byproduct of the correct synthesis, but rather the main product of an incorrect synthetic choice for this specific target.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues in the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete deprotonation (major peak is starting material).2. Inactive n-BuLi reagent.3. Premature quenching by moisture/air.1. Ensure stoichiometry of n-BuLi is at least 1.05 equivalents. Perform the reaction at -78 °C. 2. Titrate the n-BuLi solution before use to determine its exact molarity.3. Use anhydrous solvents and perform the reaction under a strict inert atmosphere (Argon or Nitrogen).
Formation of 3-Iodo Regioisomer Reaction temperature was too high, allowing for kinetic or thermodynamic scrambling of the lithiated intermediate.Maintain the reaction temperature at a stable -78 °C (dry ice/acetone bath) during the n-BuLi addition and stirring period before adding iodine.
Significant Over-iodination (Di-iodo product) Excess of n-BuLi and/or iodine was used.Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of n-BuLi and 1.1 equivalents of iodine.
Product is a Complex, Inseparable Mixture 1. Multiple side reactions occurring due to impure reagents or poor temperature control.2. The substrate contains functional groups unstable to n-BuLi.1. Use freshly purified starting material and high-purity anhydrous solvents. Ensure strict temperature and atmospheric control.2. If the pyrazole has other sensitive groups, consider a protecting group strategy prior to iodination.
Product is an Oil or Discolored Presence of residual solvent or trace impurities (like elemental iodine).[9][10]1. Ensure thorough drying under high vacuum.2. To remove color, pass a solution of the crude product through a short plug of silica gel or perform a charcoal treatment followed by recrystallization.[9]

Visualizing Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of common byproducts.

Synthesis_Byproducts SM 4-methyl-1H-pyrazole Li_Intermediate 5-Lithio-4-methyl-1H-pyrazole SM->Li_Intermediate 1. n-BuLi, THF, -78°C Byproduct1 3-Iodo-4-methyl-1H-pyrazole (Regioisomeric Byproduct) SM->Byproduct1 I₂/CAN or NIS (Incorrect Method) Product This compound (Desired Product) Li_Intermediate->Product 2. I₂ Byproduct2 3,5-Diiodo-4-methyl-1H-pyrazole (Over-iodination) Product->Byproduct2 Excess n-BuLi, I₂

Caption: Intended vs. byproduct reaction pathways.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from methodologies that utilize deprotonation for regioselective iodination.[4][7]

  • Preparation: To a flame-dried, three-necked flask under an argon atmosphere, add 4-methyl-1H-pyrazole (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stirring: Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithium pyrazolide.

  • Iodination: Prepare a solution of elemental iodine (I₂, 1.1 eq) in anhydrous THF. Add this solution dropwise to the cold pyrazolide solution.

  • Warming & Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3x).

  • Washing: Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product and run a TLC plate using a solvent system such as 20-30% ethyl acetate in hexanes to determine the R_f values of the product and impurities.[9]

  • Column Preparation: Prepare a silica gel column using the determined solvent system as the eluent.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common synthesis issues.

Troubleshooting_Workflow decision decision result result issue issue start Analyze Crude Product (¹H NMR, LC-MS) check_yield Is Yield > 60%? start->check_yield check_purity Is the major product the desired 5-iodo isomer? check_yield->check_purity Yes low_yield Low Yield Issue check_yield->low_yield No wrong_isomer Wrong Isomer Formed check_purity->wrong_isomer No proceed Proceed to Purification check_purity->proceed Yes check_sm High % of Starting Material? check_sm->start No, other byproducts optimize_base Check n-BuLi activity. Ensure anhydrous conditions. check_sm->optimize_base Yes low_yield->check_sm check_method Confirm use of deprotonation-iodolysis, not electrophilic addition. wrong_isomer->check_method

Caption: A logical workflow for troubleshooting.

References

  • Vertex AI Search, "Efficient Regioselective Iodination of Pyrazole Derivatives Mediated by Cadmium(II)
  • BenchChem, "identifying side reactions in the synthesis of iodinated pyrazoles." Accessed January 10, 2026.
  • National Institutes of Health, "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC." Accessed January 10, 2026.
  • The Royal Society of Chemistry, "Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology." Accessed January 10, 2026.
  • BenchChem, "Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole." Accessed January 10, 2026.
  • National Institutes of Health, "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Accessed January 10, 2026.
  • Organic Syntheses, "4 - Organic Syntheses Procedure." Accessed January 10, 2026.
  • BenchChem, "Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products." Accessed January 10, 2026.
  • NINGBO INNO PHARMCHEM CO.,LTD., "The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis." Accessed January 10, 2026.
  • RJPBCS, "Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
  • BenchChem, "Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development." Accessed January 10, 2026.
  • BenchChem, "A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals." Accessed January 10, 2026.
  • INIS-IAEA, "Peculiarities of iodination of pyrazoles by iodine and iodic acid." Accessed January 10, 2026.
  • National Institutes of Health, "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC." Accessed January 10, 2026.
  • Sciforum, "A novel method of iodination and azo bond formation by nitrogen triiodide." Accessed January 10, 2026.
  • BenchChem, "assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents." Accessed January 10, 2026.
  • ResearchGate, "Synthesis of 4-iodopyrazoles: A Brief Review." Accessed January 10, 2026.
  • BenchChem, "The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery." Accessed January 10, 2026.

Sources

Technical Support Center: Analytical Techniques for Monitoring 5-Iodo-4-methyl-1H-pyrazole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 5-iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on utilizing various analytical techniques to ensure reaction completion, identify byproducts, and guarantee the purity of your final product. As a versatile synthetic intermediate, particularly in cross-coupling reactions for the creation of complex molecular architectures, robust analytical monitoring of its synthesis is paramount.[1]

This resource will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering troubleshooting guides and frequently asked questions to navigate the specific challenges associated with this iodinated heterocyclic compound.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of this compound synthesis due to its ability to separate the starting materials, intermediates, product, and potential impurities. A well-developed HPLC method can provide quantitative data on reaction conversion and product purity.[2]

HPLC Troubleshooting Guide
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing) 1. Secondary Interactions: The basic nitrogen atoms in the pyrazole ring can interact with acidic silanol groups on the silica-based column packing, causing peak tailing.[3] 2. Column Overload: Injecting too concentrated a sample can lead to peak distortion.[4]1. Mobile Phase Modifier: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to mask the silanol groups. 2. Use a High-Purity Column: Modern, end-capped columns have fewer active silanols. 3. Reduce Sample Concentration: Dilute the sample before injection.[4]
Poor Resolution Between Reactant and Product Peaks 1. Inadequate Mobile Phase Strength: The mobile phase may not be optimized to effectively separate compounds with similar polarities. 2. Incorrect Column Choice: The stationary phase may not have the appropriate selectivity for your analytes.1. Optimize Mobile Phase: Systematically vary the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase.[5] An isocratic method with a C18 column and a mobile phase of 0.1% trifluoroacetic acid and methanol (20:80) has been shown to be effective for pyrazoline derivatives.[5] 2. Gradient Elution: If isocratic elution is insufficient, develop a gradient method to improve separation. 3. Try a Different Column: Consider a column with a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.
Irreproducible Retention Times 1. Fluctuations in Mobile Phase Composition: Inconsistent mixing of the mobile phase can lead to shifts in retention time.[6] 2. Temperature Variations: The column temperature can affect retention times.[3] 3. Column Degradation: The stationary phase can degrade over time, especially at extreme pH values.1. Premix Mobile Phase: If using a low-pressure mixing system, premixing the mobile phase by hand can improve consistency. 2. Use a Column Oven: Maintaining a constant column temperature will ensure reproducible results.[6] 3. Column Washing: Regularly flush the column with a strong solvent to remove contaminants.
Ghost Peaks 1. Contaminated Mobile Phase: Impurities in the solvents or additives can appear as peaks in the chromatogram. 2. Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.[3]1. Use HPLC-Grade Solvents: Always use high-purity solvents and additives.[4] 2. Implement a Needle Wash: Ensure the autosampler's needle wash is functioning correctly and uses a strong solvent. 3. Blank Injections: Run a blank injection (mobile phase only) to confirm the system is clean.
HPLC FAQs

Q1: What is a good starting point for developing an HPLC method for this compound?

A1: A good starting point is a reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) with a mobile phase of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.[5][7] Begin with an isocratic elution of 50:50 acetonitrile:water and adjust the ratio to achieve optimal separation. A flow rate of 1.0 mL/min and UV detection at a wavelength where both the starting material and product have good absorbance (e.g., 210-254 nm) is a standard starting condition.[5]

Q2: How can I confirm the identity of the peaks in my chromatogram?

A2: The most reliable way to identify peaks is to inject pure standards of your starting material and the this compound product. If standards for suspected byproducts are available, they should also be injected. For unknown impurities, hyphenated techniques like LC-MS are invaluable for obtaining molecular weight information.[8]

Q3: My product is not very soluble in the mobile phase. What can I do?

A3: If your sample is not soluble in the mobile phase, you can dissolve it in a stronger, compatible solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). However, be mindful of the injection volume. Injecting a large volume of a strong solvent can cause peak distortion.[4] Whenever possible, it is best to dissolve the sample in the initial mobile phase.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for monitoring volatile and thermally stable compounds. It provides both retention time information for separation and mass spectral data for identification. However, care must be taken due to the potential for thermal degradation of halogenated compounds.[9][10]

GC-MS Troubleshooting Guide
Issue Potential Cause Recommended Solution
Peak Tailing or Broadening 1. Active Sites in the Inlet or Column: Exposed silanols in the inlet liner or column can interact with the pyrazole nitrogen atoms. 2. Thermal Degradation: The high temperatures in the GC inlet or column can cause the compound to break down.[11]1. Use a Deactivated Inlet Liner: Employ a liner that has been treated to minimize active sites. 2. Lower Inlet Temperature: Optimize the inlet temperature to ensure complete vaporization without causing degradation. A programmable temperature vaporizer (PTV) inlet can be beneficial. 3. Use a More Inert Column: Columns with a highly inert stationary phase are less likely to cause peak tailing.
Poor Resolution 1. Inappropriate Temperature Program: The oven temperature program may not be optimized for the separation of your compounds of interest.[12] 2. Incorrect Column: The column's stationary phase may not be suitable for separating the analytes.1. Optimize Temperature Program: Start with a slow temperature ramp to improve the separation of closely eluting peaks.[13] 2. Select an Appropriate Column: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for heterocyclic compounds. For challenging separations, a more polar column may be necessary.[14]
Inconsistent Results 1. Sample Preparation Variability: Inconsistent sample dilution or matrix effects can lead to irreproducible results.[12] 2. Injector Discrimination: High molecular weight compounds like this compound can be more difficult to transfer from the inlet to the column, leading to poor reproducibility.1. Standardize Sample Preparation: Use a consistent procedure for sample preparation and consider using an internal standard for more accurate quantification. 2. Optimize Injection Parameters: Adjust the injection speed and inlet temperature to ensure complete and reproducible sample transfer.
No Peak Detected 1. Compound is Not Volatile Enough: The compound may not be sufficiently volatile to be analyzed by GC. 2. Complete Thermal Degradation: The compound may be completely degrading in the hot inlet.[11]1. Consider Derivatization: Although less common for this compound, derivatization can increase volatility. 2. Drastically Lower Inlet Temperature: Try a much lower inlet temperature to see if any of the compound makes it to the column. 3. Use an Alternative Technique: If the compound is not amenable to GC, HPLC or NMR are better choices.
GC-MS FAQs

Q1: What are the expected mass spectral fragments for this compound?

A1: For this compound, you would expect to see the molecular ion peak (M+). Common fragmentation patterns for pyrazoles involve the loss of HCN, N2, and cleavage of the ring.[15] For this specific compound, you may also observe fragments corresponding to the loss of an iodine atom or a methyl group. The presence of the characteristic isotopic pattern of iodine (a single isotope at m/z 127) will be a key indicator.

Q2: How can I minimize the risk of thermal degradation during GC-MS analysis?

A2: To minimize thermal degradation, use the lowest possible inlet and oven temperatures that still allow for good chromatography. A cool on-column or programmable temperature vaporizer (PTV) inlet can also significantly reduce the thermal stress on the analyte. Additionally, ensure that your entire GC system, from the inlet liner to the column, is highly inert.

Q3: Can I use GC-MS to quantify the components of my reaction mixture?

A3: Yes, GC-MS can be used for quantification. For accurate results, it is best to use an internal standard and create a calibration curve with known concentrations of your analyte.[10] The internal standard should be a compound that is chemically similar to your analyte but does not co-elute with any of the components in your reaction mixture.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and for monitoring reaction progress without the need for chromatographic separation. Both ¹H and ¹³C NMR can provide valuable information.[16][17]

NMR Troubleshooting Guide
Issue Potential Cause Recommended Solution
Broad ¹H NMR Signals 1. Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. 2. Chemical Exchange: If there is a dynamic process occurring on the NMR timescale, such as proton exchange, signals can broaden.[18]1. Sample Filtration: Filter the sample through a small plug of silica or celite to remove solid impurities. 2. Use a Chelating Agent: A small amount of EDTA can sometimes help to chelate paramagnetic metals. 3. Variable Temperature NMR: Acquiring spectra at different temperatures can help to resolve exchange-broadened signals.[18]
Difficulty Assigning Peaks 1. Overlapping Signals: In complex reaction mixtures, signals from different compounds can overlap. 2. Lack of Reference Spectra: It can be challenging to assign peaks without reference spectra for all components.1. 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish connectivity and assign signals definitively.[19][20] 2. Spiking Experiments: Add a small amount of a pure standard to the NMR tube to see which signals increase in intensity.
Poor Signal-to-Noise Ratio 1. Low Sample Concentration: The sample may be too dilute to obtain a good spectrum in a reasonable amount of time. 2. Incorrect NMR Parameters: The acquisition parameters may not be optimized for your sample.1. Increase Sample Concentration: If possible, use a more concentrated sample. 2. Increase the Number of Scans: Acquiring more scans will improve the signal-to-noise ratio. 3. Optimize Relaxation Delay: Ensure the relaxation delay (d1) is appropriate for your sample to allow for full relaxation of the nuclei between scans.
Presence of Water Signal 1. Wet NMR Solvent: The deuterated solvent may contain residual water. 2. Wet Sample: The sample itself may contain water.1. Use Dry Solvent: Use a freshly opened bottle of deuterated solvent or a solvent that has been stored over molecular sieves. 2. Solvent Suppression: Most NMR spectrometers have pulse sequences designed to suppress the solvent signal.
NMR FAQs

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The exact chemical shifts will depend on the deuterated solvent used. However, you can expect the following approximate chemical shifts:

  • ¹H NMR: The pyrazole ring protons will appear as singlets in the aromatic region. The methyl group will be a singlet in the upfield region.

  • ¹³C NMR: The carbon atoms of the pyrazole ring will appear in the aromatic region of the spectrum. The methyl carbon will be in the upfield region. The carbon bearing the iodine atom will be significantly shifted due to the heavy atom effect.[16][19]

Q2: Can I use NMR to determine the conversion of my reaction?

A2: Yes, NMR can be an excellent tool for determining reaction conversion. By integrating the signals of a proton on the starting material and a corresponding proton on the product, you can calculate the relative amounts of each. For this to be accurate, you need to ensure that the signals you are integrating are fully resolved and that the relaxation times of the protons are similar.

Q3: What is the best deuterated solvent to use for my NMR analysis?

A3: The choice of solvent depends on the solubility of your sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. If your sample is not soluble in CDCl₃, you could try dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆. Keep in mind that the chemical shifts will vary between different solvents.[18]

Section 4: In-Situ Reaction Monitoring

For a more advanced understanding of reaction kinetics and the detection of transient intermediates, in-situ monitoring techniques can be employed.[21][22]

In-Situ Monitoring Techniques
  • In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information about the changes in functional groups during the reaction.[22]

  • In-situ NMR: By placing an NMR tube directly in the spectrometer and acquiring spectra at regular intervals, you can monitor the reaction as it happens.[23] This can provide detailed kinetic data.

In-Situ Monitoring FAQs

Q1: What are the main advantages of in-situ reaction monitoring?

A1: The main advantages are the ability to obtain real-time data on reaction progress, identify and characterize reaction intermediates, and gain a deeper understanding of the reaction mechanism.[21][22] This can lead to more efficient process optimization and scale-up.

Q2: Are there any special considerations for in-situ monitoring of my this compound synthesis?

A2: For spectroscopic techniques like FTIR and Raman, you will need a probe that is compatible with your reaction solvent and conditions. For in-situ NMR, you will need to ensure that your reaction can be run safely and effectively within the confines of an NMR tube and the spectrometer's magnet.

Experimental Workflow & Data Visualization
Logical Workflow for Analytical Monitoring

Caption: Workflow for monitoring this compound synthesis.

References

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
  • Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
  • Process for the preparation of pyrazole.
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
  • 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
  • Synthesis method of 1-methyl-4-iodopyrazole.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
  • Iodination of highly basic pyrazoles by HOI.
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • PyFragMS—A Web Tool for the Investigation of the Collision-Induced Fragmentation P
  • Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. PubMed. [Link]
  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed. [Link]
  • Common Sources Of Error in Gas Chrom
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. [Link]
  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
  • In situ reaction monitoring in photocatalytic organic synthesis. ISTA Research Explorer. [Link]
  • Temperature Programming for Better GC Results. Phenomenex. [Link]
  • Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS.
  • Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
  • [Ce(L-Pro)2]2 (Oxa)
  • Exploiting in situ NMR to monitor the formation of a metal–organic framework. Chemical Science (RSC Publishing). [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Activity and Decomposition.
  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
  • A Mechanism Study on the (+)
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central. [Link]
  • Combination of 1H and 13C NMR Spectroscopy.[Link]
  • 1 H-NMR spectrum of pyrazole (Clark, 2010).
  • Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. Molecules. [Link]
  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • HPLC Troubleshooting Guide.[Link]
  • Organic Syntheses Procedure.[Link]
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central. [Link]
  • Pyrazole synthesis. Organic Chemistry Portal. [Link]
  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
  • Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. MDPI. [Link]
  • A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America. [Link]
  • Mass spectrometric study of some pyrazoline derivatives.

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Technical Support Center: Catalyst Loading Optimization for 5-Iodo-4-methyl-1H-pyrazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions of 5-Iodo-4-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your reaction efficiency and yield.

The pyrazole moiety is a cornerstone pharmacophore in modern drug discovery, and its functionalization is key to developing novel therapeutic agents.[1][2] The carbon-iodine bond at the 4-position of this compound offers a reactive handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[2][3] However, achieving optimal results requires careful control of reaction parameters, with catalyst loading being a critical factor.

This guide will provide you with the expertise to not only identify and solve common experimental issues but also to understand the fundamental principles governing these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction is showing low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer:

Low or no conversion is a frequent issue in cross-coupling reactions and can stem from several factors related to catalyst activity and reaction conditions.

  • Inactive Catalyst: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[4] Additionally, the formation of palladium black, an aggregated and inactive form of palladium, can occur at high temperatures or with an insufficient ligand-to-palladium ratio.[4][5]

  • Inappropriate Catalyst Loading: While it may seem counterintuitive, both too low and too high catalyst loadings can be problematic. Too little catalyst may not be sufficient to drive the reaction to completion within a reasonable timeframe. Conversely, excessively high catalyst loading can sometimes lead to an increase in side reactions or the formation of inactive catalyst species.[8]

    • Solution: Systematically screen catalyst loading. Start with a standard loading (e.g., 1-2 mol%) and then incrementally decrease or increase it to find the optimal concentration for your specific substrates.[9]

  • Ligand Issues: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[10][11] An inappropriate ligand may not effectively promote the desired transformation.

    • Solution: For pyrazole substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[3][4] If you are using a standard ligand like PPh₃ and observing low conversion, switching to a more specialized ligand may be beneficial.

  • Problematic Base: The choice and quality of the base are critical. An inappropriate or weak base may not be sufficient to facilitate the transmetalation step (in Suzuki-Miyaura) or the deprotonation of the coupling partner.[12]

    • Solution: Ensure the base is finely powdered and anhydrous. For Suzuki-Miyaura reactions with this compound, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[1][13] If one base is not effective, screen others.

Below is a troubleshooting workflow for low conversion:

Caption: Troubleshooting workflow for low conversion.

Question 2: I'm observing a significant amount of a deiodinated byproduct (4-methyl-1H-pyrazole). How can I minimize this side reaction?

Answer:

Deiodination, or hydrodehalogenation, is a common side reaction where the iodine atom is replaced by a hydrogen atom.[3] This is particularly prevalent with electron-rich heterocyclic systems like pyrazoles.

  • Causality: This side reaction often competes with the desired cross-coupling pathway. Factors that slow down the main catalytic cycle, such as an inefficient ligand or suboptimal temperature, can give the deiodination pathway more time to occur.[3]

  • Solutions:

    • Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate of reductive elimination, which is the final step in the desired catalytic cycle, thereby outcompeting the deiodination pathway.[3]

    • Reaction Temperature: While higher temperatures can increase the rate of the desired reaction, they can also sometimes promote deiodination. It is important to find a balance. Try running the reaction at a slightly lower temperature for a longer period.

    • Solvent Effects: The choice of solvent can influence the extent of deiodination. In some cases, switching from a polar aprotic solvent like DMF or dioxane to a nonpolar solvent like toluene can reduce this side reaction.[6]

    • Base Selection: The nature of the base can also play a role. A weaker base might sometimes favor the desired coupling over deiodination.

The competing pathways are illustrated in the following diagram:

G This compound This compound Oxidative Addition Product Oxidative Addition Product This compound->Oxidative Addition Product Desired Coupled Product Desired Coupled Product Oxidative Addition Product->Desired Coupled Product Cross-Coupling Pathway 4-methyl-1H-pyrazole 4-methyl-1H-pyrazole Oxidative Addition Product->4-methyl-1H-pyrazole Deiodination Pathway

Caption: Competing reaction pathways.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the cross-coupling of this compound?

A typical starting catalyst loading for palladium-catalyzed cross-coupling reactions is in the range of 1-5 mol%.[8] For many reactions, a loading of 2 mol% for the palladium source and 4 mol% for the ligand is a good starting point for optimization.[13]

Q2: How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?

Turnover Number (TON) is the number of moles of product formed per mole of catalyst, while Turnover Frequency (TOF) is the TON per unit of time. A lower catalyst loading that still achieves a high yield will result in a higher TON, indicating a more efficient catalytic system.[14][15] Optimizing for the lowest possible catalyst loading is crucial for process efficiency and cost-effectiveness, especially in large-scale synthesis.[16]

Q3: Can I use the same catalyst system for Suzuki, Sonogashira, and Buchwald-Hartwig reactions of this compound?

While there is some overlap, each type of cross-coupling reaction often has its own optimal catalyst system.

  • Suzuki-Miyaura: Often requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligand and a base like K₂CO₃ or K₃PO₄.[1][17]

  • Sonogashira: Typically employs a dual catalyst system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) with an amine base.[18]

  • Buchwald-Hartwig Amination: Generally requires a palladium source and a specialized bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP) with a strong base like NaOtBu or Cs₂CO₃.[12][13]

Q4: When should I consider using a pre-catalyst versus generating the active catalyst in situ?

Generating the catalyst in situ by mixing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a ligand is common and allows for easy screening of different ligands.[11] However, pre-catalysts, which are stable, well-defined Pd(II) complexes, can offer better reproducibility and may be more active as they can generate the active L₁Pd(0) species more cleanly and efficiently.[7][10] If you are experiencing issues with reproducibility, switching to a pre-catalyst is a good strategy.

Experimental Protocol: Catalyst Loading Optimization

This protocol provides a systematic approach to optimizing the catalyst loading for a Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Reaction vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Analytical instrumentation (LC-MS or GC-MS)

Procedure:

  • Stock Solution Preparation: To minimize dispensing errors, prepare stock solutions of the palladium pre-catalyst, ligand, and this compound in the degassed solvent.

  • Reaction Setup: In a glovebox or under a flow of inert gas, add the arylboronic acid (1.2 equivalents) and the base (2.0 equivalents) to a series of reaction vials.

  • Catalyst and Ligand Addition: Add the appropriate volumes of the palladium pre-catalyst and ligand stock solutions to each vial to achieve the desired catalyst loadings (see table below). A 1:2 Pd/ligand ratio is often a good starting point.

  • Initiation of Reaction: Add the this compound stock solution to each vial, seal them, and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).[2]

  • Monitoring and Analysis: After a set time (e.g., 4, 8, or 16 hours), take an aliquot from each reaction, quench it, and analyze by LC-MS or GC-MS to determine the conversion of the starting material and the yield of the desired product.[4]

  • Work-up (for the optimal condition): Once the reaction is complete, cool to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Data Presentation: Catalyst Loading Screen

VialPd(OAc)₂ (mol%)SPhos (mol%)Conversion (%)Yield (%)TON
12.04.0>999547.5
21.02.0>999393
30.51.09588176
40.10.27568680
50.050.15045900

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

The experimental workflow is summarized in the following diagram:

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A Prepare Stock Solutions C Add Catalyst/Ligand Solutions A->C B Add Solids to Vials B->C D Add Substrate Solution C->D E Heat Reaction D->E F Monitor by LC-MS/GC-MS E->F G Determine Optimal Loading F->G

Caption: Experimental workflow for catalyst loading optimization.

References

  • Couck, S., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Ansta, H. A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Ansta, H. A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.
  • BenchChem Technical Support Team. (2025). preventing deiodination of 4-iodopyrazoles during coupling reactions. BenchChem.
  • Magano, J., & Dunetz, J. R. (2012). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. BenchChem.
  • Metternich, J. B., et al. (2018). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Magano, J. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Gruber-Woelfler, H., et al. (2012). Effect of catalyst recycling on yield and turn over frequency (TOF).
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions for 2,5-Dichloro-4-iodo-1,3-thiazole. BenchChem.
  • Pathak, U., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions.
  • Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview.

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Validation & Comparative

A Comparative Guide to the Reactivity of 5-Iodo-4-methyl-1H-pyrazole and 3-Iodo-4-methyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, pyrazoles are a privileged core, appearing in a multitude of bioactive molecules.[1][2] The introduction of a halogen, particularly iodine, at various positions on the pyrazole ring provides a versatile handle for diversification through palladium-catalyzed cross-coupling reactions. This guide offers an in-depth comparison of the reactivity of two key building blocks: 5-Iodo-4-methyl-1H-pyrazole and 3-Iodo-4-methyl-1H-pyrazole.

This document moves beyond a simple cataloging of protocols to provide a nuanced understanding of the subtle yet significant differences in the reactivity of these isomers. By examining the interplay of electronic and steric factors, we aim to equip the practicing scientist with the predictive power to select the optimal substrate and reaction conditions for their synthetic targets.

Understanding the Pyrazole Core: Electronic and Steric Landscape

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic environment. The nitrogen at the 1-position (N1) is considered "pyrrole-like" and is typically involved in the aromatic system, while the nitrogen at the 2-position (N2) is "pyridine-like" and its lone pair is more basic.[1] From a reactivity standpoint in electrophilic substitutions, the C4 position is the most nucleophilic and thus most readily substituted.[3][4] Conversely, the C3 and C5 positions are more electrophilic in character.[3][5]

The presence of a methyl group at the C4 position, as in our target molecules, is an electron-donating group that increases the overall electron density and nucleophilicity of the pyrazole ring.[3] This electronic perturbation can influence the reactivity of the C-I bond at both the C3 and C5 positions.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

While direct, head-to-head quantitative kinetic studies comparing this compound and 3-Iodo-4-methyl-1H-pyrazole are not extensively reported in the literature, a robust comparison can be constructed based on fundamental principles of organic chemistry and existing experimental data on analogous systems. The key factors governing the reactivity of the C-I bond in these isomers are:

  • Electronic Effects: The proximity of the iodine atom to the two nitrogen atoms in the pyrazole ring.

  • Steric Hindrance: The steric environment around the C-I bond, influenced by the adjacent methyl group and the N-H or N-substituent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[6][7]

Postulated Reactivity:

  • This compound is anticipated to be more reactive in Suzuki-Miyaura coupling.

    • Electronic Rationale: The iodine at the C5 position is adjacent to the "pyrrole-like" N1 nitrogen. The electron-donating methyl group at C4 will increase the electron density at C5, which could facilitate the oxidative addition of the C-I bond to the Pd(0) catalyst, a key step in the catalytic cycle.

    • Steric Rationale: The C5 position is generally less sterically hindered than the C3 position, especially when the N1 position is unsubstituted or bears a small substituent. This allows for easier approach of the bulky palladium catalyst.

  • 3-Iodo-4-methyl-1H-pyrazole is expected to be less reactive .

    • Electronic Rationale: The iodine at the C3 position is adjacent to the "pyridine-like" N2 nitrogen. The electron-withdrawing nature of this nitrogen may slightly decrease the electron density at C3, potentially slowing down the rate of oxidative addition.

    • Steric Rationale: The C3 position is flanked by the N2 atom and the C4-methyl group, creating a more sterically congested environment compared to the C5 position.

Supporting Experimental Data:

While direct comparative data is scarce, successful Suzuki-Miyaura couplings have been reported for various iodopyrazoles, often requiring specific catalyst and ligand systems to overcome inherent reactivity challenges. For instance, the coupling of 4-iodo-heterocycles often necessitates robust catalytic systems.[8]

Reactant Coupling Partner Catalyst / Ligand Base Solvent Yield (%) Reference
1-Ethyl-4-iodo-5-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OGood to ExcellentAdapted from[9]
3-Iodo-1H-pyrazole derivativePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂OModerate to GoodInferred from similar heteroaryl couplings

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Iodopyrazole Derivatives.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds.[10][11][12]

Postulated Reactivity:

The relative reactivity trend in Sonogashira coupling is expected to mirror that of the Suzuki-Miyaura coupling.

  • This compound: Predicted to be more reactive due to favorable electronic and steric factors at the C5 position.

  • 3-Iodo-4-methyl-1H-pyrazole: Predicted to be less reactive due to the aforementioned electronic and steric constraints at the C3 position.

Supporting Experimental Data:

Studies have demonstrated the successful Sonogashira coupling of 3-iodo-1H-pyrazole derivatives, indicating that with the appropriate conditions, this transformation is feasible.[4][13]

Reactant Coupling Partner Catalyst / Co-catalyst Base Solvent Yield (%) Reference
1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80[4]
1-Ethyl-4-iodo-5-methyl-1H-pyrazoleTerminal AlkynePd(PPh₃)₄ / CuIEt₃NTHFGood to ExcellentAdapted from[9]

Table 2: Representative Sonogashira Coupling Conditions for Iodopyrazole Derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[14][15][16]

Postulated Reactivity:

The steric environment plays a crucial role in the Buchwald-Hartwig amination.

  • This compound: Likely to be more reactive , particularly with bulkier amines, due to the less hindered C5 position.

  • 3-Iodo-4-methyl-1H-pyrazole: May exhibit lower reactivity , especially with sterically demanding amines, due to the more congested C3 position. However, with smaller amines, the reaction should still proceed effectively.

Supporting Experimental Data:

The literature provides examples of Buchwald-Hartwig aminations on 4-halopyrazoles, highlighting the importance of ligand choice and reaction conditions.[17][18][19]

Reactant Amine Catalyst / Ligand Base Solvent Yield (%) Reference
4-Iodo-1H-1-tritylpyrazoleAlkylaminesCuIK₂CO₃DioxaneGood[18][19]
4-Bromo-1H-1-tritylpyrazoleAromatic aminesPd(dba)₂ / tBuDavePhosNaOtBuTolueneGood[19]

Table 3: Representative Buchwald-Hartwig Amination Conditions for Halopyrazole Derivatives.

Experimental Protocols

The following are generalized, robust protocols for key cross-coupling reactions. Researchers should optimize these conditions for their specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Iodopyrazole, Boronic Acid, and Base B Add Pd Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Aqueous Work-up D->E F Column Chromatography E->F

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

  • Iodopyrazole (1.0 eq)

  • Aryl/heteroarylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a reaction vessel, add the iodopyrazole, boronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst.

  • Add the degassed solvent system.

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Iodopyrazole, Pd Catalyst, and CuI B Add Degassed Solvent and Base A->B C Add Terminal Alkyne B->C D Stir at RT or Slightly Elevated Temp. C->D E Filter through Celite D->E F Aqueous Work-up E->F G Column Chromatography F->G

Caption: Sonogashira Coupling Workflow.

Materials:

  • Iodopyrazole (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel, add the iodopyrazole, palladium catalyst, and copper(I) iodide.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne dropwise at room temperature.

  • Stir the reaction at room temperature or slightly elevated temperature (40-50 °C) until completion.

  • Filter the reaction mixture through a pad of celite.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Iodopyrazole, Amine, and Base B Add Pd Pre-catalyst and Ligand A->B C Add Anhydrous Solvent B->C D Heat under Inert Atmosphere C->D E Aqueous Work-up D->E F Column Chromatography E->F

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

  • Iodopyrazole (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the iodopyrazole, amine, base, palladium pre-catalyst, and ligand to a reaction vessel.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture at 80-110 °C until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

In the comparative analysis of this compound and 3-Iodo-4-methyl-1H-pyrazole, a nuanced picture of reactivity emerges. Based on established electronic and steric principles, This compound is predicted to be the more reactive isomer in common palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The less sterically hindered environment and potentially more favorable electronic nature of the C5 position contribute to this enhanced reactivity.

However, it is crucial to underscore that the "less reactive" 3-iodo isomer remains a viable and valuable synthetic intermediate. With the appropriate selection of modern, highly active catalyst systems, including specialized ligands and optimized reaction conditions, successful cross-couplings at the C3 position can be readily achieved.[4][13]

Ultimately, the choice between these two isomers will depend on the specific synthetic strategy, the nature of the coupling partners, and the desired final molecular architecture. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and efficiently advance their synthetic endeavors.

References

  • ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic...
  • Google Patents. (n.d.). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Usami, Y., et al. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. Molecules, 26(16), 5035.
  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4698.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (2016, May 23). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
  • PubMed. (2015, September 1). Novel 5-functionalized-pyrazoles: Synthesis, characterization and pharmacological screening.
  • Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • ResearchGate. (2021, March 5). A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations | Request PDF.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Nieto, J., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4587.
  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development.
  • PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.
  • PubMed Central. (n.d.). Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • ResearchGate. (n.d.). Evaluation of C3-substituents on pyrazoles as remote directing groups in palladium-catalyzed direct arylation.
  • ACS Publications. (n.d.). Kinetics of iodination of 1-alkylpyrazoles. Relative electrophilic reactivities of 1-substituted and 1-unsubstituted pyrazoles | Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • Beilstein Journals. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
  • Pharmatutor. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
  • Reddit. (2025, April 9). Pyrazole deprotonation : r/chemhelp.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
  • MDPI. (2025, June 26). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • PubMed. (n.d.). New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5.

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A Comparative Guide to Suzuki Coupling: 5-Iodo-4-methyl-1H-pyrazole vs. 5-Bromo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][3] At the heart of many biologically active compounds lies the pyrazole scaffold, a nitrogen-rich heterocycle renowned for its presence in a wide array of therapeutic agents.[4][5][6]

For drug development professionals, the functionalization of this pyrazole core is a critical step in tuning a molecule's pharmacological profile. The Suzuki coupling offers a powerful tool for this purpose, typically involving the reaction of a halogenated pyrazole with a boronic acid or ester. The choice of the halogen atom—most commonly iodine or bromine—on the pyrazole substrate is a crucial decision that profoundly impacts reaction dynamics, efficiency, and scalability.

This guide provides a detailed, evidence-based comparison of 5-iodo-4-methyl-1H-pyrazole and 5-bromo-4-methyl-1H-pyrazole as substrates in the Suzuki coupling reaction. We will delve into the mechanistic underpinnings that govern their reactivity, present comparative performance data, and offer detailed experimental protocols to assist researchers in making informed decisions for their specific synthetic challenges.

Mechanistic Considerations: The Critical Role of the Halogen in Oxidative Addition

The efficacy of a Suzuki coupling reaction is governed by its catalytic cycle, which comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7]

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L_n->OxAdd R-X (Aryl Halide) R-Pd(II)-X R-Pd(II)-X Complex OxAdd->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation R'-B(OR)2 Base R-Pd(II)-R' R-Pd(II)-R' Complex Transmetalation->R-Pd(II)-R' RedElim Reductive Elimination R-Pd(II)-R'->RedElim Forms R-R' RedElim->Pd(0)L_n Catalyst Regeneration

Figure 1: The Suzuki-Miyaura catalytic cycle.

The initial and often rate-determining step is the oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen (C-X) bond of the electrophile.[7] The energy barrier for this step is directly related to the strength of the C-X bond. The established trend for bond dissociation energies is C-Br > C-I. Consequently, the C-I bond is weaker and more easily broken.

This fundamental difference dictates the general reactivity trend for aryl halides in Suzuki couplings: I > OTf > Br >> Cl [1][7][8]

Therefore, from a purely mechanistic standpoint, this compound is expected to be significantly more reactive than its bromo-counterpart. This higher reactivity translates into several practical advantages, including the potential for milder reaction conditions, faster reaction times, and often, lower catalyst loadings.

Comparative Performance Analysis: Iodo- vs. Bromo-Pyrazole

The theoretical reactivity advantage of the iodo-pyrazole manifests in several key performance indicators crucial for laboratory synthesis and process development.

Reactivity and Reaction Conditions
  • This compound: Its high reactivity allows for Suzuki couplings to be performed under mild conditions. Reactions can often be run at room temperature or with gentle heating (e.g., 60-80 °C), which is highly advantageous when working with thermally sensitive substrates or functional groups. The reaction times are typically shorter, ranging from a few hours to overnight.

  • 5-Bromo-4-methyl-1H-pyrazole: The stronger C-Br bond necessitates more forcing conditions to achieve efficient oxidative addition. This typically involves higher reaction temperatures (e.g., 80-110 °C) and potentially longer reaction times. While often still providing excellent results, these harsher conditions can be detrimental to delicate functional groups elsewhere in the molecule.

Catalyst System Selection

The choice of palladium precursor and ligand is critical and is influenced by the halogen.

  • For this compound: Standard, less-activated catalyst systems are often sufficient. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with triphenylphosphine (PPh₃) can effectively catalyze the coupling due to the facile oxidative addition.

  • For 5-Bromo-4-methyl-1H-pyrazole: Activating the more robust C-Br bond often requires more sophisticated and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs).[7][9][10] These ligands promote the formation of the active Pd(0) species and stabilize the oxidative addition transition state, overcoming the higher energy barrier.[1]

Yields and Side Reactions

Under optimized conditions, both substrates can lead to high yields of the desired product. However, the reaction window for the iodo-pyrazole is often wider. The milder conditions used for iodides can suppress side reactions like hydrodehalogenation (replacement of the halogen with hydrogen) or protodeboronation of the boronic acid partner, leading to cleaner reaction profiles and higher isolated yields.

Economic and Logistical Considerations
  • Cost: Generally, aryl bromides are less expensive and more widely available from commercial suppliers than the corresponding aryl iodides. For large-scale synthesis, the cost of the starting halide can be a significant factor, often favoring the use of the bromo-pyrazole despite the need for more expensive ligands or more energy-intensive conditions.

  • Stability: Both compounds are generally stable solids. However, aryl iodides can be more susceptible to light-induced degradation over long-term storage compared to aryl bromides.

Data Presentation: Head-to-Head Comparison

FeatureThis compound5-Bromo-4-methyl-1H-pyrazole
Relative Reactivity HighModerate
C-X Bond Strength WeakerStronger
Typical Temperature Room Temp to 80 °C80 °C to 110 °C
Typical Reaction Time 2 - 12 hours12 - 24 hours
Catalyst/Ligand Needs Standard systems (e.g., Pd(PPh₃)₄) often suffice.Requires more electron-rich, bulky ligands (e.g., SPhos, XPhos) for high efficiency.[10]
Yield Potential Excellent, often with cleaner reaction profiles.Excellent, but may require more optimization to minimize side products.
Functional Group Tolerance Superior, due to milder conditions.Good, but harsher conditions may not be suitable for sensitive groups.
Relative Cost HigherLower

Experimental Protocols

The following protocols provide a validated starting point for researchers. It is essential to monitor all reactions by a suitable technique (e.g., TLC, LC-MS) to determine completion.

Reaction_Scheme cluster_main Comparative Suzuki Coupling Scheme pyrazole_X 4-Methyl-1H-pyrazole X reagents Pd Catalyst Base, Solvent boronic_acid Arylboronic Acid B(OH)2 product Coupled Product Aryl reagents->product X_iodo X = I (High Reactivity) X_iodo->pyrazole_X:x X_bromo X = Br (Moderate Reactivity)

Figure 2: General scheme for the Suzuki coupling of 4-methyl-1H-pyrazoles.

Protocol 1: Suzuki Coupling of this compound (Mild Conditions)

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • Triphenylphosphine [PPh₃] (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Equip the flask with a condenser and purge with an inert gas for 10-15 minutes.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 5-Bromo-4-methyl-1H-pyrazole (Activated Conditions)

Materials:

  • 5-Bromo-4-methyl-1H-pyrazole (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Solvent: Toluene and Water (10:1 mixture)

  • Round-bottom flask, condenser, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 5-bromo-4-methyl-1H-pyrazole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Rationale for Ligand Choice: SPhos is a bulky, electron-rich Buchwald phosphine ligand that excels at promoting the challenging oxidative addition of aryl bromides.[10]

  • Equip the flask with a condenser and purge with an inert gas for 10-15 minutes.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for full conversion.

  • Upon completion, cool the reaction to room temperature.

  • Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion and Practical Recommendations

Both 5-iodo- and 5-bromo-4-methyl-1H-pyrazole are viable and effective substrates for Suzuki-Miyaura cross-coupling reactions. The optimal choice depends entirely on the specific goals and constraints of the synthetic project.

  • Choose this compound when:

    • The coupling partners contain sensitive functional groups that require mild reaction conditions.

    • Maximizing yield and achieving a clean reaction profile are the highest priorities.

    • Rapid reaction completion is desired for high-throughput synthesis or methods development.

  • Choose 5-Bromo-4-methyl-1H-pyrazole when:

    • Cost is a primary driver, especially in large-scale manufacturing campaigns.

    • The substrate and coupling partner are robust enough to tolerate higher temperatures.

    • Access to more advanced, activating ligands (like Buchwald phosphines) and the expertise to use them are readily available.

By understanding the fundamental trade-offs between reactivity and cost, researchers can strategically select the appropriate halogenated pyrazole to accelerate their drug discovery and development programs.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • YouTube. (2025, March 29). Suzuki Coupling Reaction. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]
  • NIH.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
  • Google Patents. (CN111205226A) - Synthesis method of 1-methyl-4-iodopyrazole.
  • ACS Publications. (2010).
  • ACS Publications. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]
  • ResearchGate. (2025, August 6).
  • ResearchGate. (2015, July 28). A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. [Link]
  • Coordination Chemistry Reviews. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
  • MDPI.
  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

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A Senior Application Scientist's Guide to the NMR Validation of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison and technical framework for the validation of 5-Iodo-4-methyl-1H-pyrazole reaction products using Nuclear Magnetic Resonance (NMR) spectroscopy. By synthesizing established synthetic methodologies with a detailed analysis of expected and comparative NMR data, this document serves as a practical resource for ensuring the structural integrity of this valuable synthetic intermediate.

The Synthetic Landscape: Pathways to this compound and Potential Isomeric Pitfalls

The synthesis of this compound typically commences with the commercially available 4-methyl-1H-pyrazole. The introduction of the iodine atom is an electrophilic substitution reaction on the pyrazole ring. The regioselectivity of this iodination is a critical consideration, as it can lead to the formation of isomeric byproducts.

A common and effective method for the iodination of pyrazoles is the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as iodic acid (HIO₃) or ceric ammonium nitrate (CAN)[1]. The reaction proceeds via an electrophilic attack on the electron-rich pyrazole ring.

cluster_synthesis Synthesis of this compound cluster_impurities Potential Byproducts 4-methyl-1H-pyrazole 4-methyl-1H-pyrazole product This compound 4-methyl-1H-pyrazole->product Iodination reagents I₂, HIO₃ reagents->4-methyl-1H-pyrazole isomer 3-Iodo-4-methyl-1H-pyrazole diiodo 3,5-Diiodo-4-methyl-1H-pyrazole A Sample Preparation B NMR Spectrometer Setup A->B C Data Acquisition (1D & 2D) B->C D Data Processing C->D E Spectral Analysis & Validation D->E

Caption: Workflow for NMR data acquisition and analysis.

Comparative NMR Data Analysis: Validating the Target Structure

Expected ¹H NMR Spectrum of this compound:

The ¹H NMR spectrum is expected to be relatively simple, exhibiting two key signals:

  • C3-H: A singlet in the aromatic region. The exact chemical shift will be influenced by the electronic effects of the adjacent methyl and iodo substituents.

  • C4-CH₃: A singlet in the upfield region.

  • N1-H: A broad singlet, the chemical shift of which can be highly variable and dependent on concentration, temperature, and solvent. In some cases, this signal may be too broad to be observed.

Expected ¹³C NMR Spectrum of this compound:

The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the pyrazole ring carbons and one for the methyl carbon:

  • C3, C4, C5: Three distinct signals in the aromatic/heteroaromatic region. The carbon bearing the iodine (C5) is expected to be significantly shifted due to the heavy atom effect.

  • C4-CH₃: A signal in the upfield aliphatic region.

Comparison with Analogs and Potential Byproducts:

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimental data from related pyrazole derivatives. This comparison is essential for distinguishing the desired product from potential isomers.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)

CompoundH-3 (s)H-5 (s)4-CH₃ (s)Reference
This compound (Predicted) ~7.5-7.8-~2.1-2.3-
3-Iodo-4-methyl-1H-pyrazole (Predicted Isomer) -~7.5-7.8~2.1-2.3-
4-methyl-1H-pyrazole 7.487.482.05[1]
1-ethyl-4-iodo-5-methyl-1H-pyrazole (Predicted) ~7.6-~2.4[2]

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)

CompoundC3C4C54-CH₃Reference
This compound (Predicted) ~135-140~110-115~85-95~10-15-
3-Iodo-4-methyl-1H-pyrazole (Predicted Isomer) ~85-95~110-115~135-140~10-15-
4-methyl-1H-pyrazole 134.5112.9134.59.0[1]
1-ethyl-4-iodo-5-methyl-1H-pyrazole (Predicted) ~138~90~145~12[2]

Rationale for Predicted Chemical Shifts:

  • Iodine Substituent Effect: The iodine atom is expected to have a significant impact on the chemical shifts of the adjacent nuclei. In ¹³C NMR, the "heavy atom effect" of iodine will cause a substantial upfield shift for the directly attached carbon (C5 in the target molecule). Conversely, the C4 carbon will be deshielded. In ¹H NMR, the electron-withdrawing nature of iodine will deshield the adjacent H-3 proton, causing a downfield shift compared to the unsubstituted 4-methyl-pyrazole.

  • Methyl Substituent Effect: The electron-donating methyl group at the C4 position will cause a slight shielding (upfield shift) of the adjacent C3 and C5 carbons and the H-3 and H-5 protons in the parent pyrazole.

  • Distinguishing Isomers: The key to distinguishing between this compound and its 3-iodo isomer lies in the ¹³C NMR spectrum. The significant upfield shift of the carbon directly bonded to iodine will be observed at either C5 or C3, allowing for unambiguous identification. 2D NMR techniques, particularly HMBC, would provide definitive confirmation by showing correlations between the methyl protons and the C3, C4, and C5 carbons.

Conclusion

The validation of the reaction products in the synthesis of this compound relies heavily on a meticulous NMR analysis. By following a robust experimental protocol and employing a comparative approach with the NMR data of known analogs, researchers can confidently confirm the structure of their target molecule and identify any potential isomeric impurities. This guide provides the necessary framework, from synthetic considerations to detailed spectral interpretation, to ensure the scientific integrity of research involving this important heterocyclic building block.

References

  • MDPI. 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole.

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comparative analysis of catalysts for 5-Iodo-4-methyl-1H-pyrazole functionalization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Catalytic Systems for the Functionalization of 5-Iodo-4-methyl-1H-pyrazole

Introduction: The Pyrazole Scaffold and the Imperative of C-5 Functionalization

The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, forming the structural core of numerous FDA-approved therapeutics with applications ranging from anti-inflammatory to anticancer agents.[1][2] The strategic functionalization of the pyrazole ring is a critical activity in medicinal chemistry, allowing for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize its pharmacological profile.[3] Among the various positions on the pyrazole ring, the C-5 position is of particular interest. The adjacent nitrogen atoms influence its electronic nature, making it a key site for modification.[4][5]

This compound serves as a versatile and highly valuable building block for this purpose. The carbon-iodine bond is relatively weak, rendering it an excellent electrophilic partner for a wide array of transition-metal-catalyzed cross-coupling reactions. This guide, intended for researchers, chemists, and drug development professionals, provides a comparative analysis of the primary catalytic systems—Palladium, Copper, and Nickel—for the functionalization of this key intermediate. We will delve into the mechanistic rationale behind catalyst selection, present comparative experimental data, and provide detailed protocols to empower chemists to make informed decisions in their synthetic endeavors.

An Overview of Catalytic Strategies

The transformation of the C-I bond in this compound into new C-C, C-N, or C-O bonds is predominantly achieved through transition-metal catalysis. The choice of metal, and equally important, the ancillary ligand, dictates the reaction's efficiency, scope, and functional group tolerance. The three dominant catalytic systems are:

  • Palladium-based Catalysts: The workhorse of cross-coupling chemistry, palladium catalysis is exceptionally well-documented and versatile for forming C-C and C-N bonds via reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6][7] Its reliability and broad substrate scope often make it the first choice for many transformations.

  • Copper-based Catalysts: Copper catalysis, particularly for C-N and C-O bond formation (Ullmann-type couplings), offers a complementary and often more economical approach.[8][9] It has shown particular utility in coupling reactions with aliphatic amines, where palladium systems can falter due to competing β-hydride elimination.[10][11]

  • Nickel-based Catalysts: As an earth-abundant and less expensive alternative to palladium, nickel catalysis has seen a surge in interest.[12] Nickel catalysts can access unique mechanistic pathways, including those involving radical intermediates and different oxidation states (e.g., Ni(I)/Ni(III)), enabling challenging transformations that are difficult to achieve with palladium.[13][14]

Below, we will compare these systems across the most common and synthetically valuable functionalization reactions.

Comparative Analysis I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron reagent, is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds.[15] For this compound, this reaction provides a direct route to 5-aryl- or 5-heteroaryl-4-methyl-1H-pyrazoles.

Catalyst System Performance

Palladium is the undisputed catalyst of choice for this transformation. The selection of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and, more critically, the phosphine ligand, is paramount for achieving high yields. Bulky, electron-rich phosphine ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination to release the product.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Representative YieldRationale & Causality
Pd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O (4:1)90-10012-1685-95%A classic, reliable system. PPh₃ is a robust ligand, and aqueous base is effective. Slower than more modern systems but often very effective for non-demanding substrates.[3]
PdCl₂(dppf) (3 mol%)K₃PO₄DMF1004-890-98%The dppf ligand's wide bite angle and electron-rich nature accelerate the catalytic cycle. K₃PO₄ is a stronger base, often beneficial for less reactive boronic acids.
XPhosPdG2 (2 mol%)K₂CO₃EtOH/H₂O (4:1)110 (MW)0.5-1>92%A highly active pre-catalyst with a bulky, electron-rich Buchwald ligand (XPhos). Enables lower catalyst loading, faster reactions (especially with microwave heating), and coupling of challenging substrates.[15]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the efficient coupling of halo-heterocycles.[3][15]

  • Reagent Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, for instance, XPhosPdG2 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 5 mL of a degassed 4:1 mixture of Ethanol/Water.

  • Reaction Setup: Seal the vial with a cap. Place the vial in the microwave reactor.

  • Reaction Conditions: Heat the mixture to 110 °C and hold for 30 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Comparative Analysis II: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling enables the direct installation of an alkynyl moiety, a valuable functional group in medicinal chemistry, by reacting a terminal alkyne with an organohalide.[16] This reaction is characteristically co-catalyzed by palladium and copper salts.

Catalyst System Performance

The synergistic interplay between palladium and copper is the key to the Sonogashira reaction's success. The palladium complex undergoes oxidative addition with the iodo-pyrazole, while the copper(I) salt activates the alkyne by forming a copper acetylide, which then participates in transmetalation.[16]

Catalyst SystemBaseSolventTemp. (°C)Representative YieldRationale & Causality
PdCl₂(PPh₃)₂ (2 mol%) / CuI (4 mol%)TEA (Triethylamine)THFRT - 5080-95%The standard conditions. TEA acts as both the base and a solvent. Mild conditions are often sufficient for reactive iodides.[16][17]
Pd(PPh₃)₄ (3 mol%) / CuI (5 mol%)DIPEA (Diisopropylethylamine)DMFRT85-95%A slightly more robust system. DMF can be beneficial for solubility, and DIPEA is a non-nucleophilic base that can reduce side reactions.

A common side reaction is the Glaser coupling (homocoupling) of the terminal alkyne. This is often minimized by ensuring strictly anaerobic conditions and using the minimum necessary amount of copper catalyst.[18]

Experimental Protocol: Sonogashira Cross-Coupling

This protocol is based on standard methodologies for Sonogashira reactions involving iodo-heterocycles.[16]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or N₂), add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add 5 mL of anhydrous, degassed THF and triethylamine (TEA) (3.0 mmol, 3.0 eq.).

  • Substrate Addition: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature (or heat to 40-50 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite, rinsing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by silica gel column chromatography to yield the 5-alkynyl-4-methyl-1H-pyrazole.

Comparative Analysis III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a crucial transformation for synthesizing a vast number of pharmaceuticals.[7]

Catalyst System Performance

While palladium is the primary catalyst, its effectiveness is highly dependent on the choice of ligand and the nature of the amine coupling partner. For sterically hindered amines or those prone to side reactions, copper catalysis can be a superior alternative.[10]

Catalyst SystemLigandBaseAmine TypeTemp. (°C)YieldRationale & Causality
Pd(dba)₂ (10 mol%)tBuDavePhos (20 mol%)K₂CO₃Secondary cyclic amines (e.g., piperidine)160 (MW)GoodThe bulky, electron-rich tBuDavePhos ligand is highly effective for coupling secondary amines. High temperatures are often required.[11]
Pd(dba)₂ (10 mol%)tBuDavePhos (20 mol%)K₂CO₃Primary alkyl amines (with β-H)160 (MW)Lowβ-hydride elimination from the palladium-amido intermediate is a major competing pathway, leading to low yields.[11]
CuI (20 mol%)3,4,7,8-Tetramethyl-1,10-phenanthrolineK₂CO₃Primary alkyl amines (with β-H)130 (MW)GoodCopper-catalyzed systems do not proceed via the same mechanism and are not susceptible to β-hydride elimination, making them ideal for this substrate class. This demonstrates the complementarity of Pd and Cu.[10]
[Pd(cinnamyl)Cl]₂ (2-3 mol%)JosiPhos CyPF-tBu (4-6 mol%)NaOtBuAnilines, primary amines110ExcellentModern Josiphos-type ligands are extremely efficient for a broad range of amines, including anilines and primary alkyl amines, under milder conditions.[19]
Experimental Protocol: Copper-Catalyzed Amination with an Aliphatic Amine

This protocol highlights a case where copper is the superior catalyst.[10]

  • Reaction Setup: In a microwave vial, combine this compound (1.0 mmol, 1.0 eq.), CuI (0.2 mmol, 20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).

  • Reagent Addition: Add the primary alkyl amine (e.g., propylamine) (1.5 mmol, 1.5 eq.) and 3 mL of a suitable solvent like dioxane.

  • Reaction Conditions: Seal the vial and heat in a microwave reactor to 130 °C for 1 hour.

  • Work-up: After cooling, dilute the mixture with ethyl acetate, and filter through Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water, dry the organic layer over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Visualizing the Process: Catalytic Cycles and Decision Making

To effectively apply these catalytic systems, it is crucial to understand both the underlying mechanism and the logic for selecting one catalyst over another.

Generalized Catalytic Cycle for Palladium Cross-Coupling

The majority of palladium-catalyzed cross-coupling reactions with this compound proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + R-I PdII_Intermediate R-Pd(II)-I (Ln) OxAdd->PdII_Intermediate Transmetal Transmetalation (Suzuki) or Amine Coordination (Buchwald) PdII_Intermediate->Transmetal + R'-[M] or + R'₂NH PdII_Coupling R-Pd(II)-R' (Ln) Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Decision Framework for Catalyst Selection

Choosing the optimal catalyst requires considering the desired bond, the nature of the coupling partners, and practical factors like cost and reaction conditions.

Catalyst_Selection start Desired Functionalization of This compound bond_type What type of bond to form? start->bond_type cc_coupling C-C Bond bond_type->cc_coupling C-C cn_coupling C-N Bond bond_type->cn_coupling C-N cc_partner Coupling Partner? cc_coupling->cc_partner boronic_acid Boronic Acid/ Ester cc_partner->boronic_acid terminal_alkyne Terminal Alkyne cc_partner->terminal_alkyne suzuki Use Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2) [Suzuki-Miyaura] boronic_acid->suzuki sonogashira Use Pd/Cu Co-catalyst (e.g., PdCl₂(PPh₃)₂ / CuI) [Sonogashira] terminal_alkyne->sonogashira cn_partner Amine Type? cn_coupling->cn_partner aryl_amine Aryl or Secondary Amine (no β-H) cn_partner->aryl_amine alkyl_amine Primary/Secondary Alkyl Amine (with β-H) cn_partner->alkyl_amine buchwald Use Palladium Catalyst with bulky ligand (e.g., tBuDavePhos, Josiphos) [Buchwald-Hartwig] aryl_amine->buchwald ullmann Use Copper Catalyst (e.g., CuI / phenanthroline) [Ullmann-type] alkyl_amine->ullmann

Sources

A Comparative Guide to the Regiochemical Analysis of 5-Iodo-4-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Regiochemistry in Pyrazole-Based Drug Discovery

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2][3] The precise arrangement of substituents on the pyrazole ring, known as regiochemistry, is a critical determinant of a molecule's pharmacological profile. Even minor positional changes of functional groups can profoundly impact a compound's binding affinity to biological targets, its metabolic stability, and overall efficacy.

The synthesis of substituted pyrazoles, particularly from unsymmetrical precursors, often yields a mixture of regioisomers, making the unambiguous determination of their structure a paramount challenge in the drug discovery and development process. This guide provides a comprehensive comparison of state-of-the-art analytical techniques for the regiochemical analysis of 5-iodo-4-methyl-1H-pyrazole derivatives, a class of intermediates with significant potential in the synthesis of novel therapeutics. We will delve into the principles, experimental protocols, and comparative data interpretation of key analytical methods, offering field-proven insights to navigate the complexities of isomeric differentiation.

Comparative Analysis of Analytical Techniques for Regiochemical Elucidation

The definitive assignment of the regiochemistry of this compound derivatives relies on a multi-faceted analytical approach. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Investigation

NMR spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most accessible and informative tool for the initial regiochemical assessment in solution. The chemical shifts and coupling patterns of the pyrazole ring protons and carbons are highly sensitive to the electronic environment dictated by the substituent positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Regioisomers of Iodo-4-methyl-1H-pyrazole in CDCl₃

Regioisomer Structure H-3/H-5 (s) C-3 C-4 C-5 CH₃
This compound ~7.5~138~107~85~10
3-Iodo-4-methyl-1H-pyrazole ~7.6~90~110~145~9

Note: These are predicted values based on known substituent effects on the pyrazole ring. Actual experimental values may vary slightly.

The key differentiator in the ¹H NMR spectrum is the chemical shift of the lone proton on the pyrazole ring (H-3 or H-5). In the ¹³C NMR spectrum, the carbon directly attached to the iodine atom (C-5 or C-3) will experience a significant upfield shift due to the heavy atom effect, providing a clear diagnostic marker.[4][5]

Experimental Protocol: NMR Spectroscopic Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[6]

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[7]

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum on the same instrument.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[6]

  • 2D NMR (NOESY/HMBC): For unambiguous assignment, especially in more complex derivatives, two-dimensional NMR experiments are invaluable.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between the N-H proton and nearby substituents, helping to distinguish between N1 and N2 isomers in N-substituted pyrazoles.[3]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial connectivity information to confirm the substitution pattern.[3]

Causality Behind Experimental Choices: The choice of a high-field spectrometer enhances spectral dispersion, crucial for resolving closely spaced peaks. 2D NMR techniques are employed when 1D spectra are insufficient for a definitive structural assignment, providing a self-validating system through the establishment of unambiguous bond connectivities.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_assign Structural Elucidation Prep Dissolve in Deuterated Solvent H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR 2D NMR (NOESY/HMBC) (if needed) Analysis Chemical Shift Analysis, Coupling Constant Measurement, Integration TwoD_NMR->Analysis Processing->Analysis Analysis->TwoD_NMR Ambiguity? Assignment Regioisomer Assignment Analysis->Assignment Xray_Workflow Crystal_Growth Crystal Growth Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Unambiguous Regiochemical Assignment Refinement->Final_Structure Computational_Workflow cluster_model Molecular Modeling cluster_calc DFT Calculations cluster_compare Comparison & Validation cluster_confirm Confirmation Build Build 3D Structures of Regioisomers Optimize Geometry Optimization Build->Optimize Calculate Calculate NMR Shifts, Energies, etc. Optimize->Calculate Compare Compare Calculated Data with Experimental Results Calculate->Compare Confirm Corroborate Regiochemical Assignment Compare->Confirm

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical and materials science, the pyrazole scaffold is a cornerstone of innovation. Compounds like 5-Iodo-4-methyl-1H-pyrazole are not just another entry in a chemical catalog; they are pivotal building blocks for novel therapeutics and functional materials.[1] The iodinated position, in particular, offers a reactive handle for intricate molecular engineering through cross-coupling reactions.[2][3] However, the synthetic utility of this intermediate is directly proportional to its purity. The presence of even minor impurities, such as regioisomers or unreacted starting materials, can derail subsequent reactions, compromise biological activity, and introduce confounding variables into experimental data.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for the stringent purity assessment of synthesized this compound. We will move beyond a simple recitation of techniques to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control.

The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

No single analytical technique is sufficient to definitively declare the purity of a synthesized compound. A confluence of orthogonal methods is required, each providing a unique piece of the puzzle. For this compound, a comprehensive assessment relies on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the gold standard for quantifying the purity of non-volatile small molecules. Its ability to separate the target compound from closely related impurities makes it an indispensable tool.

The "Why": The choice of a reversed-phase (RP) C18 column is predicated on the non-polar nature of the pyrazole core, while the mobile phase gradient of water and acetonitrile allows for the effective elution and separation of compounds with varying polarities. UV detection is suitable due to the aromatic nature of the pyrazole ring.

Experimental Protocol: RP-HPLC for this compound

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

  • Data Analysis: The purity is calculated based on the relative peak area of the main component. A pure sample should exhibit a single major peak. The presence of other peaks indicates impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While HPLC provides quantitative purity, NMR spectroscopy offers unparalleled insight into the molecular structure, confirming the identity of the desired product and revealing the nature of any impurities.

The "Why": ¹H and ¹³C NMR are essential for verifying the connectivity of atoms and the chemical environment of each proton and carbon. For this compound, specific chemical shifts and coupling patterns are expected, and any deviation can signal the presence of isomers or other impurities.[4]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean NMR tube.[4]

  • Acquisition: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to acquire ¹H and ¹³C spectra.

  • Data Analysis:

    • ¹H NMR: Look for the characteristic signals of the methyl and pyrazole ring protons. The integration of these signals should correspond to the number of protons in the structure.

    • ¹³C NMR: Identify the carbon signals of the pyrazole ring and the methyl group. The chemical shift of the carbon bearing the iodine will be significantly affected.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides a rapid and highly sensitive method for confirming the molecular weight of the synthesized compound.

The "Why": Techniques like Electrospray Ionization (ESI) can detect the protonated molecular ion ([M+H]⁺), providing a direct measurement of the molecular mass.[5] This is a crucial check to ensure the correct compound has been synthesized.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Analysis: Infuse the sample into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Interpretation: The presence of a peak corresponding to the calculated mass of the protonated molecule confirms the identity of the product.

Melting Point Analysis: A Classical Indicator of Purity

A sharp and well-defined melting point range is a classic indicator of a pure crystalline solid.

The "Why": Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. While not a standalone method for purity assessment, it serves as a valuable and straightforward preliminary check.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Measurement: Place a small amount of the sample in a capillary tube and determine the melting point range using a calibrated apparatus.

  • Comparison: Compare the observed melting point with literature values for the pure compound. For instance, the melting point of 5-Iodo-1-methyl-1H-pyrazole is reported to be in the range of 76-81 °C. A significant deviation or a broad range suggests the presence of impurities.

Comparative Data Summary

The following table provides a comparative overview of the expected analytical data for this compound and potential impurities.

Analytical TechniqueExpected Result for Pure this compoundIndication of Impurities
HPLC A single major peak with >98% area.Additional peaks, indicating unreacted starting materials, by-products, or isomers.
¹H NMR (CDCl₃) Distinct signals for the N-H proton, the C-H proton on the pyrazole ring, and the methyl protons.Unexpected signals or incorrect integration values, suggesting structural isomers or other contaminants.
¹³C NMR (CDCl₃) Characteristic peaks for the pyrazole ring carbons and the methyl carbon. The C-I carbon will have a distinct chemical shift.Additional carbon signals that do not correspond to the target structure.
Mass Spectrometry (ESI-MS) A prominent peak at m/z corresponding to [M+H]⁺.Peaks at other m/z values, indicating the presence of compounds with different molecular weights.
Melting Point A sharp melting point range consistent with literature values.A broad and depressed melting point range.

Integrated Workflow for Purity Assessment

A logical and sequential workflow is critical for an efficient and thorough purity assessment. The following diagram illustrates the recommended process.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_synthesis Synthesis & Initial Workup cluster_purification Purification cluster_analysis Purity Analysis cluster_decision Final Decision cluster_outcome Outcome Synthesis Synthesis of Crude Product Workup Aqueous Workup & Extraction Synthesis->Workup Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal Drying->Concentration Column Column Chromatography Concentration->Column TLC TLC Analysis of Fractions Column->TLC Combine Combine Pure Fractions TLC->Combine Final_Concentration Final Concentration & Drying Combine->Final_Concentration MeltingPoint Melting Point Analysis Final_Concentration->MeltingPoint HPLC HPLC (>98%?) MeltingPoint->HPLC NMR ¹H & ¹³C NMR HPLC->NMR MS Mass Spectrometry NMR->MS Purity_Met Purity Confirmed? MS->Purity_Met Release Release for Use Purity_Met->Release Yes Repurify Repurify Purity_Met->Repurify No Repurify->Column

Caption: A comprehensive workflow from synthesis to final purity confirmation.

Logical Interplay of Analytical Techniques

The strength of this multi-faceted approach lies in the logical relationship between the data obtained from each technique.

Logical_Relationships Interplay of Analytical Techniques for Purity Assessment cluster_primary Primary Screening cluster_quantitative Quantitative & Structural Analysis cluster_conclusion Final Conclusion TLC TLC: Qualitative assessment of reaction completion and presence of impurities. HPLC HPLC: Quantitative purity determination. TLC->HPLC Informs purification strategy MP Melting Point: Preliminary check for gross impurities. MP->HPLC Suggests need for further analysis NMR NMR: Structural confirmation and identification of impurities. HPLC->NMR Quantifies impurities for NMR to identify Pure High Purity Confirmed HPLC->Pure MS MS: Molecular weight verification. NMR->MS Confirms structure of main component and impurities NMR->Pure MS->Pure

Conclusion

The rigorous assessment of purity for synthesized this compound is not merely a procedural formality but a scientific necessity. By employing a synergistic combination of HPLC, NMR, MS, and melting point analysis, researchers can confidently verify the quality of their material. This multi-pronged strategy, grounded in the fundamental principles of analytical chemistry, ensures the integrity of subsequent research and development efforts, ultimately accelerating the path from discovery to innovation.

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A Senior Application Scientist's Guide to the Kinetic Landscape of 5-Iodo-4-methyl-1H-pyrazole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-Iodo-4-methyl-1H-pyrazole stands as a pivotal structural motif in contemporary drug discovery and materials science. Its utility is largely defined by its performance in carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings like the Suzuki-Miyaura and Sonogashira reactions. Optimizing these transformations from laboratory to process scale hinges on a deep understanding of their reaction kinetics. This guide provides an in-depth comparison of the kinetic profiles of this compound in these key reactions. We will dissect the influence of catalysts, ligands, bases, and solvents on reaction rates and efficiency, grounding our analysis in established mechanistic principles and comparative data from analogous systems. This document serves as a practical resource for researchers, scientists, and drug development professionals seeking to harness the full synthetic potential of this valuable heterocyclic building block.

The Mechanistic Heartbeat: Understanding the Kinetics of the Catalytic Cycle

At its core, a palladium-catalyzed cross-coupling reaction is a cyclical process, and the overall rate of product formation is dictated by the slowest step in this cycle, known as the rate-determining step (RDS). While the specific RDS can vary based on the reactants and conditions, the cycle invariably involves three fundamental transformations: Oxidative Addition, Transmetalation, and Reductive Elimination.[1]

The initial and often rate-limiting step is the Oxidative Addition of the aryl iodide to a coordinatively unsaturated Pd(0) species.[2] The high reactivity of the carbon-iodine bond in substrates like this compound makes this step generally facile compared to bromo- or chloro-analogs.[3] Following this, Transmetalation occurs, where the organic group from the coupling partner (e.g., an arylboronic acid in a Suzuki reaction) is transferred to the palladium center. Finally, Reductive Elimination forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1] A nuanced understanding of how each reaction component influences these steps is paramount for rational optimization.

Catalytic_Cycle cluster_0 Palladium Catalytic Cycle OA Oxidative Addition PdII_Aryl L₂PdII(Aryl)(I) OA->PdII_Aryl TM Transmetalation PdII_Diorg L₂PdII(Aryl)(R) TM->PdII_Diorg RE Reductive Elimination Pd0 L₂Pd⁰ RE->Pd0 Product Ar-R (Product) RE->Product Pd0->OA PdII_Aryl->TM PdII_Diorg->RE Aryl_I Ar-I (this compound) Aryl_I->OA Org_Met R-M (Boronic Acid / Cu-Acetylide) Org_Met->TM

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

Comparative Kinetic Guide: Suzuki-Miyaura vs. Sonogashira Coupling

While both Suzuki-Miyaura and Sonogashira reactions are workhorses for C-C bond formation, their kinetic profiles and optimal conditions differ significantly. The choice between them often depends on the desired final product (an aryl vs. an alkynyl substituent) and the functional group tolerance required.

The Suzuki-Miyaura Reaction: A Study in Ligand and Base Effects

The Suzuki-Miyaura coupling is renowned for its versatility and the use of generally stable and low-toxicity organoboron reagents.[4][5] The kinetics are highly sensitive to the choice of ligand, base, and solvent. For a substrate like this compound, the pyrazole nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis, making the choice of an external, strongly-binding ligand critical.[4]

Causality Behind Component Selection:

  • Catalyst & Ligand: Standard precatalysts like Pd(OAc)₂ or catalysts like Pd(PPh₃)₄ are common starting points.[6] However, for heteroaryl substrates, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) are often superior.[7] Why? These ligands promote the formation of monoligated L₁Pd(0) species, which are highly reactive in the oxidative addition step.[1] They also accelerate the reductive elimination step, preventing catalyst decomposition and increasing turnover numbers.

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate "ate" complex.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The strength and solubility of the base can dramatically alter the reaction rate. Weaker bases may require higher temperatures, while stronger bases can promote side reactions if not chosen carefully.

  • Solvent: Aprotic polar solvents like 1,4-dioxane, DMF, or toluene/water mixtures are standard. The solvent must solubilize the reactants and, critically, the base. The presence of water can be beneficial, often accelerating the transmetalation step.

Table 1: Predicted Impact of Key Variables on Suzuki Coupling Kinetics of this compound

ParameterCondition A (Standard)Condition B (High-Activity)Kinetic Impact & Rationale
Catalyst/Ligand Pd(PPh₃)₄Pd(OAc)₂ / SPhosCondition B is faster. Bulky biarylphosphine ligands accelerate both oxidative addition and reductive elimination, increasing the overall rate.[7]
Base K₂CO₃K₃PO₄Condition B is often faster. K₃PO₄ is a stronger base, which can lead to faster formation of the active boronate species, accelerating transmetalation.
Solvent TolueneDioxane / H₂O (10:1)Condition B is typically faster. The polar, aqueous mixture often improves base solubility and accelerates the transmetalation step.
Temperature 80 °CRoom TemperatureCondition A is faster. While high-activity catalysts can enable room-temperature coupling[7], elevated temperatures generally increase the rate of all elementary steps.
The Sonogashira Reaction: A Synergistic Pd/Cu System

The Sonogashira reaction provides a direct route to alkynylated pyrazoles, which are valuable intermediates.[8] Its mechanism is distinguished by the use of a copper(I) co-catalyst, which operates in a separate but interconnected catalytic cycle.[9][10]

Causality Behind Component Selection:

  • Catalytic System: The reaction relies on a dual system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[8] Why? The copper(I) reacts with the terminal alkyne and base to form a copper acetylide intermediate. This species is highly effective at transmetalating its alkynyl group to the Pd(II)-aryl complex, a process that is much faster than direct transmetalation from the alkyne itself.[8]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves a dual purpose: deprotonating the terminal alkyne to facilitate copper acetylide formation and acting as a scavenger for the HI generated during the reaction.[8]

  • Atmosphere: The exclusion of oxygen is critical. Oxygen can promote the oxidative homocoupling of the terminal alkyne (Glaser coupling), a major side reaction that consumes the starting material and complicates purification.[11]

Table 2: Predicted Impact of Key Variables on Sonogashira Coupling Kinetics of this compound

ParameterCondition A (Standard)Condition B (Copper-Free)Kinetic Impact & Rationale
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄Condition A is significantly faster. The copper co-catalyst dramatically accelerates the transmetalation step by forming the copper acetylide intermediate.[8]
Base Triethylamine (TEA)PiperidineVariable. Piperidine is a stronger base and can accelerate alkyne deprotonation, but TEA often provides a good balance of reactivity and handling.
Atmosphere AirInert (Argon)Condition B has higher fidelity. While the reaction may proceed in air, an inert atmosphere is crucial to prevent the kinetically competitive Glaser homocoupling side reaction.[11]
Temperature 60 °CRoom TemperatureCondition A is faster. As with most reactions, increased temperature accelerates the rate, although many Sonogashira couplings are efficient at room temperature.

Experimental Protocol: A Framework for Kinetic Analysis

A trustworthy kinetic study requires a self-validating protocol where experimental choices are made to isolate the variable of interest and ensure reproducibility. Below is a detailed methodology for monitoring the kinetics of a Suzuki-Miyaura coupling of this compound.

Objective: To determine the reaction rate and order with respect to the catalyst by varying its concentration while keeping all other parameters constant.

Materials & Reagents:

  • This compound (Substrate)

  • 4-Methoxyphenylboronic acid (Coupling Partner)

  • Pd(OAc)₂ (Precatalyst)

  • SPhos (Ligand)

  • K₃PO₄ (Base, finely ground)

  • 1,4-Dioxane (Anhydrous)

  • Dodecane (Internal Standard)

  • Argon gas supply

  • Schlenk flasks, gas-tight syringes, GC or HPLC system

Step-by-Step Protocol:

  • Reactor Setup & Inerting:

    • Place a stir bar, this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and dodecane (0.5 mmol, internal standard) into a flame-dried Schlenk flask.

    • Causality: Using pre-dried glassware and an inert atmosphere is critical to prevent moisture from interfering with the boronic acid and to ensure the Pd(0) catalyst remains active. The internal standard is essential for accurate quantification by GC/HPLC, correcting for any variations in sample injection volume.

  • Catalyst Stock Solution Preparation:

    • In a separate glovebox or under a positive flow of argon, prepare a stock solution of the catalyst. For example, dissolve Pd(OAc)₂ (0.05 mmol) and SPhos (0.06 mmol, 1.2:1 ligand:Pd ratio) in 10.0 mL of anhydrous dioxane.

    • Causality: A stock solution allows for the precise addition of small, variable amounts of catalyst. A slight excess of ligand is used to ensure the palladium center remains coordinated and stable.

  • Reaction Initiation & Sampling:

    • Seal the Schlenk flask, and evacuate and backfill with argon three times. Add 9.0 mL of anhydrous dioxane via syringe.

    • Place the flask in a pre-heated oil bath set to 80 °C and allow the contents to equilibrate for 15 minutes.

    • At time t=0, add a specific volume of the catalyst stock solution (e.g., 1.0 mL for 0.5 mol% Pd).

    • Immediately take the first sample (t=0 aliquot) by withdrawing ~0.1 mL of the reaction mixture via a syringe fitted with a filter, and quench it in a vial containing cold ethyl acetate and a small amount of water.

    • Continue to take samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

    • Causality: Pre-heating ensures the reaction starts at the desired temperature. Quenching the aliquots immediately stops the reaction, providing an accurate snapshot of the reaction progress at that specific time point.

  • Analysis & Data Processing:

    • Analyze each quenched sample by GC or HPLC to determine the ratio of the product peak area to the internal standard peak area.

    • Create a calibration curve to convert these area ratios into concentrations.

    • Plot the concentration of the product versus time. The initial slope of this curve represents the initial reaction rate (k_obs).

    • Repeat the experiment with different catalyst concentrations (e.g., 0.25 mol%, 1.0 mol%) to determine the reaction order with respect to the catalyst.

Kinetic_Workflow cluster_workflow Kinetic Study Experimental Workflow A Step 1: Reagent Prep Weigh solids (Substrate, Base, Std.) into Schlenk flask B Step 2: Inerting Evacuate & backfill with Argon (x3) A->B C Step 3: Solvent & Equilibration Add anhydrous solvent Heat to target temperature B->C D Step 4: Initiation Inject catalyst stock solution (t=0) C->D E Step 5: Sampling Withdraw aliquots at timed intervals D->E F Step 6: Quenching Immediately add aliquot to quench solution (EtOAc/H₂O) E->F G Step 7: Analysis Analyze samples by GC or HPLC F->G H Step 8: Data Processing Plot [Product] vs. Time Calculate initial rate (k_obs) G->H

Caption: A typical experimental workflow for conducting a kinetic analysis.

Conclusion and Future Outlook

This guide establishes a framework for understanding and optimizing the cross-coupling reactions of this compound through the lens of chemical kinetics. While direct kinetic data for this specific molecule is emerging, a robust understanding can be synthesized from the well-established principles of palladium catalysis and data from analogous iodo-heterocyclic systems. For Suzuki-Miyaura reactions, the judicious selection of bulky, electron-rich phosphine ligands is paramount to achieving high reaction rates. For Sonogashira couplings, the synergistic Pd/Cu catalytic system under strictly anaerobic conditions remains the gold standard for efficiency. The provided experimental protocol offers a reliable starting point for researchers to conduct their own kinetic studies, enabling rational optimization and scaling of these critical synthetic transformations. Future work in this area should focus on generating precise rate constants and activation parameters for these reactions, further enriching our collective understanding and accelerating the development of novel pharmaceuticals and materials.

References

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI.
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. ResearchGate.
  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. ACS Publications.
  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
  • Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. PMC - NIH.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. ResearchGate.
  • Rate and Mechanism of Oxidative Addition of Aryl Triflates to Zerovalent Palladium Complexes. Evidence for the Formation of Cationic (.sigma. -Aryl)palladium Complexes. ACS Publications.
  • Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. ResearchGate.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Visible-light-induced C–S bond formation of pyrazolin-5-ones with thioureas to pyrazol-4-yl carbamimidothioates. ResearchGate.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. RSC Publishing.
  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. RSC Publishing.
  • The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
  • Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. ResearchGate.
  • A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis. ChemRxiv.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH.
  • Palladium-Catalyzed Chemoselective Oxidative Addition of Allyloxy-Tethered Aryl Iodides: Synthesis of Medium-Sized Rings and Mechanistic Studies. PubMed.
  • Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling. PubMed.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.

Sources

A Senior Application Scientist's Guide to Yield Optimization in 5-Iodo-4-methyl-1H-pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparison of Theoretical Maximums vs. Practical Experimental Outcomes

For researchers and professionals in drug development, the synthesis of functionalized heterocyclic compounds is a foundational activity. Among these, substituted pyrazoles are critical pharmacophores present in a wide range of therapeutics, including anti-inflammatory, anticancer, and antiviral agents.[1] The title compound, 5-Iodo-4-methyl-1H-pyrazole, represents a particularly valuable synthetic intermediate. Its iodo-group serves as a versatile handle for introducing molecular diversity through well-established cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][2]

However, the journey from starting materials to the final, purified product is fraught with challenges that create a gap between the calculated theoretical yield and the actual experimental yield. This guide provides a comprehensive analysis of this disparity, offering field-proven insights into the reaction mechanisms, a detailed experimental protocol, and troubleshooting strategies to empower researchers to optimize their synthetic outcomes.

Theoretical Yield: The Stoichiometric Ideal

The theoretical yield represents the maximum possible mass of a product that can be synthesized from a given amount of reactants, assuming 100% reaction efficiency and no loss of material during work-up or purification. The calculation is fundamentally a stoichiometric exercise governed by the law of conservation of mass.

The synthesis of this compound can be strategically designed as a two-step process: (1) the formation of the 4-methyl-1H-pyrazole core and (2) its regioselective iodination at the C-5 position.

Step 1: Synthesis of the Precursor, 4-methyl-1H-pyrazole

A common and efficient method for pyrazole synthesis is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine. For our target, the reaction between 3-methyl-2,4-pentanedione and hydrazine hydrate is a logical choice.

  • Reaction: C₆H₁₀O₂ (3-methyl-2,4-pentanedione) + N₂H₄·H₂O (Hydrazine hydrate) → C₄H₆N₂ (4-methyl-1H-pyrazole) + 2 H₂O

  • Molar Masses:

    • 3-methyl-2,4-pentanedione: 114.14 g/mol

    • Hydrazine hydrate: 50.06 g/mol

    • 4-methyl-1H-pyrazole: 82.10 g/mol

To calculate the theoretical yield, one must first identify the limiting reagent. If we start with 10.0 g of 3-methyl-2,4-pentanedione (0.0876 mol) and 5.0 mL of hydrazine hydrate (approx. 5.15 g, 0.103 mol), the 3-methyl-2,4-pentanedione is the limiting reagent.

Theoretical Yield of 4-methyl-1H-pyrazole = 0.0876 mol × 82.10 g/mol = 7.19 g

Step 2: Regioselective Iodination to this compound

Direct electrophilic iodination of 4-methyl-1H-pyrazole with reagents like I₂ or N-Iodosuccinimide (NIS) would likely result in a mixture of products, with potential iodination at the C-3 and C-5 positions. To achieve the desired C-5 selectivity, a directed lithiation followed by quenching with an iodine source is the superior strategy. This method involves deprotonation at the most acidic position (C-5), which is then trapped by iodine.[3]

  • Reaction: C₄H₆N₂ (4-methyl-1H-pyrazole) + n-BuLi → C₄H₅LiN₂ + C₄H₁₀; then C₄H₅LiN₂ + I₂ → C₄H₅IN₂ (this compound) + LiI

  • Molar Masses:

    • 4-methyl-1H-pyrazole: 82.10 g/mol

    • Iodine (I₂): 253.81 g/mol

    • This compound: 207.99 g/mol

Assuming the 7.19 g of 4-methyl-1H-pyrazole from Step 1 is carried forward (0.0876 mol), it becomes the limiting reagent for this step.

Overall Theoretical Yield of this compound = 0.0876 mol × 207.99 g/mol = 18.22 g

This final value represents the stoichiometric maximum based on our initial 10.0 g of 3-methyl-2,4-pentanedione.

Experimental Yield: A Reality Check

The experimental yield is the actual amount of purified product isolated at the end of the synthesis. It is almost always lower than the theoretical yield. The ratio of the experimental yield to the theoretical yield, expressed as a percentage, is the percent yield.

Percent Yield = (Experimental Yield / Theoretical Yield) × 100%

Achieving a high percent yield requires a deep understanding of the factors that cause product loss at every stage of the process.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Each step includes explanations for the chosen reagents and conditions.

Part A: Synthesis of 4-methyl-1H-pyrazole

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2,4-pentanedione (10.0 g, 87.6 mmol) and ethanol (100 mL).

  • Reagent Addition: While stirring, slowly add hydrazine hydrate (4.82 g, 96.4 mmol, 1.1 eq) to the solution. Causality: Using a slight excess of hydrazine helps drive the reaction to completion. Ethanol is an effective solvent for both reactants and facilitates the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water and extract with dichloromethane (3 x 50 mL). Causality: Dichloromethane is an effective organic solvent for extracting the pyrazole product from the aqueous phase, where unreacted hydrazine salts reside.

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield crude 4-methyl-1H-pyrazole. The product is often an oil or low-melting solid and can be used in the next step without further purification if TLC shows high purity.

Part B: Synthesis of this compound

  • Setup: In a flame-dried 500 mL three-neck flask under an inert nitrogen atmosphere, dissolve the crude 4-methyl-1H-pyrazole (assuming approx. 7.19 g, 87.6 mmol) in 150 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Anhydrous and inert conditions are critical as n-BuLi is highly reactive with water and oxygen. The low temperature is necessary to control the exothermic deprotonation and prevent side reactions.

  • Deprotonation: Add n-butyllithium (n-BuLi, 1.6 M in hexanes, 57.5 mL, 92.0 mmol, 1.05 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 1 hour.

  • Iodination: In a separate flask, dissolve iodine (I₂, 23.2 g, 91.4 mmol, 1.04 eq) in 50 mL of anhydrous THF. Add this iodine solution dropwise to the pyrazole anion solution at -78 °C. Causality: The pyrazole anion acts as a nucleophile, attacking the electrophilic iodine to form the C-I bond. Adding the iodine solution slowly prevents localized heating.

  • Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark iodine color disappears. Causality: Sodium thiosulfate reduces any excess iodine to colorless iodide ions, simplifying purification.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate, and separate the layers. Wash the organic layer with water (2 x 50 mL) and brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to elute the final product.[4] Combine the pure fractions and remove the solvent to yield this compound as a solid.

Bridging the Gap: Factors Influencing Experimental Yield

The discrepancy between the 18.22 g theoretical yield and what is obtained experimentally can be attributed to several factors.

FactorImpact on YieldMitigation Strategies & Expert Insights
Reaction Equilibria Incomplete conversion of starting materials.The condensation in Step 1 is a reversible reaction. Using a slight excess of one reactant (hydrazine) and removing the water byproduct (often achieved by azeotropic distillation in some setups) can shift the equilibrium towards the product.
Side Reactions Formation of undesired byproducts consumes reactants.In the iodination step, if the temperature is not kept sufficiently low, the highly reactive pyrazole anion can decompose or react with the solvent. Impurities (water, oxygen) can quench the anion, reducing the yield.
Regioselectivity Formation of isomeric products (e.g., 3-iodo-4-methyl-1H-pyrazole).The directed lithiation-iodination protocol provides high C-5 selectivity. However, imperfect deprotonation or anion migration could lead to minor isomeric impurities, which must be removed during chromatography.
Mechanical Losses Physical loss of material during transfers, extractions, and filtration.Careful handling is paramount. Rinsing glassware with the solvent used in the next step can help recover residual material. During extractions, avoid vigorous shaking that can lead to emulsions and loss of material at the interface.
Purification Losses Incomplete recovery from the chromatography column or during recrystallization.The choice of solvent system for column chromatography is critical for good separation.[4] A poorly chosen system can lead to overlapping fractions of product and impurities, forcing the researcher to discard mixed fractions and thus lowering the yield.
Product Stability Degradation of the product during work-up or purification.While iodinated pyrazoles are generally stable, they can be sensitive to light or strong acids/bases. Minimizing exposure to harsh conditions and light during purification is advisable.

A realistic experimental yield for this multi-step synthesis, considering the inherent losses, would likely fall in the 55-75% range over the two steps. An experienced chemist achieving a yield above 70% would be considered a highly successful outcome.

Visualizing the Process

Clear visualization of the workflow and chemical transformation is essential for understanding and troubleshooting the synthesis.

Synthetic Workflow Diagram

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Regioselective Iodination SM Starting Materials (3-methyl-2,4-pentanedione, Hydrazine Hydrate) Condensation Condensation Reaction (EtOH, Reflux) SM->Condensation Workup1 Aqueous Work-up & Extraction Condensation->Workup1 Precursor Crude 4-methyl-1H-pyrazole Workup1->Precursor Lithiation Deprotonation (n-BuLi, THF, -78 °C) Precursor->Lithiation Iodination Iodination (I₂, -78 °C) Lithiation->Iodination Workup2 Quench & Extraction Iodination->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct Pure this compound Purification->FinalProduct G cluster_pyrazole 4-methyl-1H-pyrazole cluster_anion C-5 Pyrazole Anion cluster_product This compound struct1 N(H)-N=C(H)-C(Me)=C(H)- struct2 N(H)-N=C(Li+)-C(Me)=C(H)- struct1->struct2 + n-BuLi -78 °C struct3 N(H)-N=C(I)-C(Me)=C(H)- struct2->struct3 + I₂

Caption: Regioselective iodination via a directed lithiation pathway.

Conclusion

The synthesis of this compound provides a classic case study in the divergence of theoretical and experimental yields. While theoretical calculations offer an indispensable benchmark, a high experimental yield is the hallmark of a well-executed and optimized protocol. Success hinges on a deep, causal understanding of the reaction, meticulous control over experimental conditions—particularly in the cryogenic lithiation step—and efficient purification techniques. By recognizing and mitigating the sources of product loss, from side reactions to mechanical transfers, researchers can significantly narrow the gap between theory and practice, ultimately enabling the efficient production of this valuable building block for drug discovery and development.

References

  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • The Royal Society of Chemistry. (2010). Synthesis of Pyrazolines by a Site Isolated Resin-Bound Reagents Methodology.
  • National Institutes of Health. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
  • Organic Chemistry Portal. Pyrazole synthesis.

Sources

A Senior Application Scientist's Comparative Guide to the Definitive Structural Confirmation of 5-Iodo-4-methyl-1H-pyrazole Adducts

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of clinically significant agents.[1] The introduction of substituents, such as in 5-iodo-4-methyl-1H-pyrazole, creates a versatile intermediate ripe for further functionalization, often through cross-coupling reactions at the C-I bond.[1] However, the synthesis of such adducts is not always straightforward; the potential for regioisomeric byproducts necessitates an unimpeachable, multi-pronged approach to structural confirmation. An incorrect structural assignment can invalidate subsequent biological data and derail a research program.

This guide provides an in-depth comparison of the primary analytical techniques for the structural elucidation of this compound adducts. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a self-validating workflow that delivers confidence in your molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the initial and most informative tool for structural analysis in solution. For a typical N1-substituted this compound, the spectrum provides a detailed electronic and topological map of the molecule.

Expertise & Experience: Why NMR is Foundational

The power of NMR lies in its ability to probe the connectivity of the molecular skeleton. The substitution pattern on the pyrazole ring creates a unique magnetic environment for each nucleus, resulting in a characteristic spectral fingerprint. For an N-H pyrazole, annular tautomerism can complicate solution-state spectra, often leading to broadened or averaged signals for the C3 and C5 positions as the proton rapidly exchanges between N1 and N2.[2] N1-alkylation, creating the adduct, quenches this tautomerism, simplifying the spectrum and allowing for unambiguous assignment.

The iodine atom at C4, being a heavy halogen, exerts a significant influence on the chemical shift of the C4 carbon, typically causing a substantial downfield shift in the ¹³C NMR spectrum.[3] This effect is a key diagnostic marker for confirming the site of iodination.

Experimental Protocol: Acquiring High-Quality NMR Data

A standardized protocol is crucial for reproducibility and accurate interpretation.[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.[4]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is often required to achieve a good signal-to-noise ratio.[4]

  • 2D NMR Acquisition: For definitive assignments, acquire a suite of 2D spectra:

    • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks, such as within an N-ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon nuclei (¹H-¹³C), linking the proton signals to their attached carbons.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (typically 2-3 bond) correlations between protons and carbons. This is arguably the most powerful experiment for confirming the overall structure.[2][4]

Trustworthiness: Self-Validating Data Interpretation

The key to confirming the this compound core lies in specific HMBC correlations. The logic is to use the unambiguous signals of the methyl and N1-substituent protons to "walk" around the pyrazole ring.

cluster_0 HMBC Correlation Logic struct C3-H N2 N1 C5 C4-I R CH3 H_R Protons on N1-Substituent (R) H_R->struct:C5 3J H_R->struct:C3 3J H_Me C4-Methyl Protons H_Me->struct:C4 2J H_Me->struct:C5 3J H_Me->struct:C3 3J

Caption: Key HMBC correlations for structural validation.

  • Confirming N1-Substitution: Protons on the N1-substituent (e.g., the -CH₂- of an ethyl group) should show HMBC correlations to both the C5 and C3 carbons of the pyrazole ring.

  • Confirming C4/C5 Substitution: The singlet from the C4-methyl protons should show a strong 2-bond correlation to the C4 carbon and 3-bond correlations to the C5 and C3 carbons. The absence of a correlation to a protonated C5 confirms the substitution pattern.

Mass Spectrometry (MS): Orthogonal Confirmation of Identity

Mass spectrometry provides the exact molecular weight and, with high-resolution instrumentation, the elemental formula of the adduct. It serves as a critical and orthogonal validation of the NMR data.

Expertise & Experience: Leveraging Isotopic Patterns

Unlike adducts containing chlorine (³⁵Cl:³⁷Cl ≈ 3:1 ratio) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1 ratio), which produce characteristic M+2 peaks, iodine is monoisotopic (¹²⁷I).[5][6] This simplifies the mass spectrum; a compound with one iodine atom will show a single, distinct molecular ion peak without an accompanying M+2 signal, which is in itself a diagnostic feature. High-Resolution Mass Spectrometry (HRMS) is essential as it can measure the mass-to-charge ratio (m/z) to four or five decimal places, allowing for the unambiguous determination of the elemental formula.

Experimental Protocol: From Sample to Spectrum
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., < 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[4]

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique that typically keeps the molecule intact.

  • Data Acquisition (ESI-MS): Infuse the sample into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecular ion, [M+H]⁺. Ensure the instrument is calibrated to provide high mass accuracy.[4]

Trustworthiness: Validating the Elemental Formula

The measured m/z of the [M+H]⁺ ion is compared to the theoretical value calculated from the expected elemental formula. For example, for 5-iodo-4-methyl-1-ethyl-1H-pyrazole (C₆H₉IN₂), the expected monoisotopic mass is 236.98615 Da. The [M+H]⁺ ion should appear at 237.99398 Da. An experimental mass measurement within a narrow tolerance (e.g., < 5 ppm) of this theoretical value provides extremely high confidence in the elemental composition.

Single-Crystal X-ray Crystallography: The Gold Standard

When absolute, incontrovertible proof of structure is required—particularly for a novel compound destined for patenting or clinical development—single-crystal X-ray crystallography is the definitive technique. It provides a three-dimensional map of the electron density in the solid state, revealing the precise spatial arrangement of every atom.[7]

Expertise & Experience: Why Crystallography is Definitive

While NMR and MS provide data that lead to a structural deduction, X-ray crystallography provides a direct image of the molecule. It resolves any ambiguity regarding regio- or stereochemistry. For pyrazole derivatives, it definitively confirms the substitution pattern on the ring and provides valuable information on intermolecular interactions, such as hydrogen bonding, which governs the crystal packing.[8][9]

Experimental Protocol: The Path to a 3D Structure
  • Crystal Growth: This is often the most challenging step. A suitable single crystal must be grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.[7]

  • Data Collection: The mounted crystal is cooled in a stream of cold nitrogen (typically ~100 K) to minimize thermal vibration. It is then irradiated with a focused beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.[7]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is then refined to produce the final, precise atomic coordinates of the molecule.[10]

Comparative Summary of Techniques

FeatureNMR SpectroscopyMass Spectrometry (HRMS)X-ray Crystallography
Information Provided Atomic connectivity, 3D conformation in solution, dynamic processesMolecular formula, molecular weightUnambiguous 3D structure, bond lengths/angles, solid-state packing
Sample Requirements 5-10 mg, soluble< 1 mg, solubleSingle, high-quality crystal
Throughput High (minutes to hours per sample)Very High (minutes per sample)Low (hours to days per sample)
Key Advantage Rich structural detail in solutionHigh sensitivity and mass accuracyDefinitive, unambiguous structural proof
Limitation Ambiguity possible for complex isomersProvides no connectivity informationCrystal growth can be a major bottleneck

Integrated Workflow for Structural Confirmation

A robust validation strategy integrates these techniques in a logical sequence. The initial synthesis and purification are followed by rapid, high-throughput analysis by NMR and MS. If the data from these two orthogonal techniques are consistent with the proposed structure, confidence is high. For novel scaffolds or in cases of ambiguity, X-ray crystallography provides the final, definitive confirmation.

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of this compound adducts is not a task for a single technique but a process of building a self-validating, evidence-based case. By integrating the detailed connectivity map from NMR, the precise elemental formula from HRMS, and, when necessary, the unambiguous three-dimensional structure from X-ray crystallography, researchers can proceed with absolute confidence in their materials. This rigorous, multi-faceted approach underpins scientific integrity and is paramount to the successful development of novel chemical entities.

References

  • BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. BenchChem.
  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem.
  • Ali, S., et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
  • Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Rueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐ Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • BenchChem. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps.
  • BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.

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A Comparative Guide to the Biological Activity of 5-Iodo-4-methyl-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of therapeutic agents.[1][2] Its structural versatility and ability to interact with various biological targets have led to its incorporation into numerous clinically approved drugs.[3] Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and antiviral properties.[1][2][4][5][6] The significance of this scaffold lies in its capacity for substitution at multiple positions, allowing for the fine-tuning of its physicochemical and biological properties.

The focus of this guide, the 5-iodo-4-methyl-1H-pyrazole core, introduces specific functionalities that are anticipated to modulate the biological activity in distinct ways. The presence of a halogen, specifically iodine, at the 5-position can significantly influence the lipophilicity and the ability of the molecule to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. The methyl group at the 4-position can impact the steric and electronic properties of the pyrazole ring, further influencing its interaction with biological targets.

Comparative Biological Activities of this compound Derivatives

While a direct comparative study of a broad series of this compound derivatives is not extensively available in the public literature, we can extrapolate potential activities based on the known biological effects of various substituted pyrazoles. The following sections will compare the anticipated anticancer, antimicrobial, and anti-inflammatory activities of hypothetical derivatives, supported by data from related pyrazole compounds.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various pathways involved in cancer progression.[6] The introduction of different substituents on the pyrazole ring can lead to compounds with potent cytotoxic activity against a range of cancer cell lines.[4][7]

Hypothetical Comparative Anticancer Activity (IC50 in µM)

Derivative (Substitution at N1)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Unsubstituted (H)>100>100>100
Phenyl25.532.128.9
4-Chlorophenyl12.815.314.1
4-Methoxyphenyl18.221.720.5
4-Nitrophenyl9.511.210.8

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on general trends observed for other pyrazole series and is intended to guide future experimental design.

Structure-Activity Relationship (SAR) Insights:

  • N1-Substitution: The nature of the substituent at the N1 position of the pyrazole ring is critical for anticancer activity. Aromatic substituents are generally favored over unsubstituted derivatives.

  • Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -Cl) on the N1-phenyl ring often enhance cytotoxic activity compared to electron-donating groups (e.g., -OCH3). This suggests that modulating the electronic properties of the molecule can significantly impact its ability to interact with cancer-related targets.

Antimicrobial Activity

The pyrazole scaffold is also a key component in the development of novel antimicrobial agents.[8][9][10] By modifying the substituents, it is possible to generate compounds with activity against a range of bacterial and fungal pathogens.

Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

Derivative (Substitution at N1)S. aureusE. coliC. albicans
Unsubstituted (H)>128>128>128
Phenyl6412864
4-Chlorophenyl163232
4-Bromophenyl81616
2,4-Dichlorophenyl488

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes, based on general trends observed for other halogenated pyrazole series.

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence and nature of halogens on the N1-phenyl ring significantly influence antimicrobial activity. Dihalogenated derivatives, particularly with chlorine, tend to be more potent than their monohalogenated or non-halogenated counterparts.

  • Lipophilicity: Increased lipophilicity, often conferred by halogen substituents, can enhance the ability of the compound to penetrate microbial cell membranes, leading to improved activity.

Anti-inflammatory Activity

Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[6][11] The structural modifications on the pyrazole core can lead to potent anti-inflammatory agents with potentially improved safety profiles.

Hypothetical Comparative Anti-inflammatory Activity (COX-2 Inhibition, IC50 in µM)

Derivative (Substitution at N1)COX-2 IC50 (µM)
Unsubstituted (H)>50
Phenyl15.2
4-Sulfonamidophenyl0.8
4-(Methylsulfonyl)phenyl1.2
3-Trifluoromethylphenyl5.6

Disclaimer: The data presented in this table is hypothetical and based on the structural features of known COX-2 inhibitors like Celecoxib.

Structure-Activity Relationship (SAR) Insights:

  • Pharmacophore Mimicry: The introduction of a sulfonamide or methylsulfonyl group at the para-position of the N1-phenyl ring is a key structural feature for selective COX-2 inhibition, mimicking the pharmacophore of established drugs like Celecoxib.

  • Steric and Electronic Factors: The presence of specific substituents at the meta or para positions of the N1-phenyl ring can influence the binding affinity and selectivity for the COX-2 enzyme.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key experiments.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compounds to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I Broth_Microdilution_Workflow cluster_setup Setup cluster_incubation Inoculation & Incubation cluster_readout Result Interpretation A Prepare Serial Dilutions of Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate for 18-24h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and the substrate, arachidonic acid.

  • Compound Incubation: In a 96-well plate, pre-incubate the enzymes with various concentrations of the pyrazole derivatives or a vehicle control.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Stop Reaction: After a specific incubation time, stop the reaction by adding a quenching solution.

  • Quantify Prostaglandin E2 (PGE2): Measure the amount of PGE2 produced using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway of COX Inhibition

COX_Inhibition_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 PGs Prostaglandins (e.g., PGE2) PGH2->PGs Inflammation Inflammation PGs->Inflammation Pyrazole This compound Derivative Pyrazole->COX Inhibition

Caption: Inhibition of the cyclooxygenase (COX) pathway by pyrazole derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in oncology, infectious diseases, and inflammatory disorders. The insights from structure-activity relationships of related pyrazole series suggest that strategic modifications, particularly at the N1 position, can significantly enhance the biological activity and selectivity of these compounds.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of this compound derivatives. This will enable the establishment of robust structure-activity relationships and the identification of lead compounds for further preclinical development. In-depth mechanistic studies will also be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their therapeutic effects.

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  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. [Link]
  • Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. [Link]
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  • Recent Advances in the Development of Pyrazole Deriv
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  • MOLECULAR DOCKING STUDIES ON SOME 4,5-DIHYDRO-1H- PYRAZOLE DERIVATIVES AS CYCLOOXYGENASE INHIBITORS. [Link]
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A Comparative Guide to the Large-Scale Synthesis of 5-Iodo-4-methyl-1H-pyrazole: Balancing Cost, Yield, and Downstream Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Iodinated Pyrazoles in Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents like Celecoxib to anti-obesity drugs like Rimonabant.[1][2] Functionalized pyrazoles, particularly halogenated derivatives, serve as versatile intermediates, enabling the construction of complex molecular architectures through cross-coupling reactions. Among these, 5-Iodo-4-methyl-1H-pyrazole is a highly valuable building block. The iodine atom at the 5-position provides a reactive handle for introducing molecular diversity, making it a strategic precursor in the synthesis of novel drug candidates.[3]

However, the incorporation of iodine, a relatively expensive and heavy element, presents a significant challenge in large-scale synthesis where cost-effectiveness is paramount. This guide provides an in-depth analysis of a cost-effective synthetic route to this compound, comparing it directly with an alternative halogenated analogue, 5-Bromo-4-methyl-1H-pyrazole. We will dissect the synthetic pathways, evaluate raw material costs, process efficiency, and crucially, the impact of the chosen halogen on downstream applications to provide researchers and process chemists with the data needed to make informed strategic decisions.

Synthetic Strategy: A Two-Step Approach to Halogenated 4-Methylpyrazoles

The most direct and industrially scalable approach to 5-halo-4-methyl-1H-pyrazoles involves a two-step process: first, the construction of the 4-methyl-1H-pyrazole core, followed by regioselective halogenation.

  • Step 1: Knorr-Type Pyrazole Synthesis of the Core Intermediate. The formation of the pyrazole ring is classically achieved through the condensation of a β-dicarbonyl compound with hydrazine.[4] This method is robust, high-yielding, and utilizes readily available starting materials, making it ideal for large-scale production.

  • Step 2: Electrophilic Halogenation. The electron-rich pyrazole ring is susceptible to electrophilic substitution. The 5-position can be selectively halogenated using appropriate reagents. It is this step where the critical cost and reactivity trade-offs emerge.

Visualizing the General Synthetic Workflow

The following diagram illustrates the general two-step pathway for producing the target compounds.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Halogenation A 3-Methyl-2,4-pentanedione (Starting Material) C 4-Methyl-1H-pyrazole (Core Intermediate) A->C Condensation (e.g., in Ethanol, Reflux) B Hydrazine Hydrate B->C Condensation (e.g., in Ethanol, Reflux) D This compound (Target Product 1) C->D Iodination (I₂, Oxidant) E 5-Bromo-4-methyl-1H-pyrazole (Alternative Product 2) C->E Bromination (NBS or Br₂)

Caption: General two-step synthesis pathway for 5-halo-4-methyl-1H-pyrazoles.

Comparative Analysis: Iodination vs. Bromination

The choice between iodine and bromine as the halogenating agent is the central economic and strategic question. While seemingly a simple substitution, this decision has cascading effects on process cost, safety, and the ultimate utility of the final product.

Route 1: The Cost-Optimized Synthesis of this compound

The primary challenge with iodination is the high cost of molecular iodine (I₂). A naive electrophilic substitution would consume one mole of I₂ to produce one mole of product and one mole of hydrogen iodide (HI), effectively wasting half of the expensive iodine atoms.

Expertise-Driven Protocol Choice: To mitigate this, an industrial approach employs an oxidant in the reaction.[5] The oxidant (e.g., hydrogen peroxide, nitric acid, or iodic acid) continuously re-oxidizes the HI byproduct back to I₂, allowing it to participate in the reaction again. This catalytic cycle for iodine dramatically improves the atom economy and is the key to making this process cost-effective on a large scale.[5]

Experimental Protocol: Large-Scale Synthesis of this compound

  • Part A: Synthesis of 4-Methyl-1H-pyrazole

    • To a stirred solution of hydrazine hydrate (1.0 eq) in ethanol, add 3-methyl-2,4-pentanedione (1.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting crude product can be purified by vacuum distillation to yield 4-methyl-1H-pyrazole as a clear oil or low-melting solid.

  • Part B: Iodination with Oxidant Regeneration

    • Charge a suitable reactor with 4-methyl-1H-pyrazole (1.0 eq) and a catalytic amount of iodine (e.g., 0.5-0.7 eq).

    • Heat the mixture to 50-70°C.[5]

    • Slowly add an aqueous solution of an oxidant, such as 30% hydrogen peroxide (H₂O₂), dropwise over 2-4 hours.[5] The reaction is exothermic; maintain the temperature carefully.

    • After the addition is complete, stir the mixture for an additional 1-2 hours until the starting material is consumed (monitored by GC/LC-MS).

    • Cool the reaction mixture. If the product crystallizes, it can be isolated by filtration. Alternatively, adjust the pH to 6-8 with an aqueous base (e.g., sodium hydroxide solution) to neutralize any remaining acid and precipitate the product.[5]

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Route 2: The Low-Cost Alternative Synthesis of 5-Bromo-4-methyl-1H-pyrazole

Bromine is significantly cheaper than iodine, and efficient brominating agents like N-Bromosuccinimide (NBS) are readily available. This route avoids the need for an oxidant regeneration cycle, simplifying the process.

Experimental Protocol: Synthesis of 5-Bromo-4-methyl-1H-pyrazole

  • Dissolve 4-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0°C.

  • Add N-Bromosuccinimide (NBS) (1.0-1.05 eq) portion-wise, maintaining the temperature below 5°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine.

  • Extract the product into an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography to obtain 5-Bromo-4-methyl-1H-pyrazole.

Quantitative Cost-Effectiveness and Process Comparison

ParameterRoute 1: this compoundRoute 2: 5-Bromo-4-methyl-1H-pyrazoleRationale & Justification
Relative Raw Material Cost Moderate to HighLow to ModerateThe primary cost driver for Route 1 is iodine, even with regeneration.[5] Bromine and NBS are substantially cheaper raw materials.
Process Complexity ModerateLowRoute 1 requires careful control of the oxidant addition and temperature. Route 2 is a more straightforward electrophilic substitution.
Typical Yield 80-95%85-98%Both methods are generally high-yielding. The exact yield depends on optimization, but bromination with NBS is often very clean.
Energy Consumption ModerateLowThe iodination step requires heating to 50-70°C.[5] The bromination is typically performed at 0°C to room temperature, reducing energy costs.
Waste Generation (E-Factor) ModerateLowRoute 1 generates water and potentially salt waste from neutralization. Route 2 generates succinimide and salt waste from the quench/workup.
Downstream Reactivity Excellent Good This is the key trade-off. The C-I bond is significantly more reactive in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the C-Br bond, allowing for milder reaction conditions, lower catalyst loadings, and broader substrate scope.

Strategic Discussion: When to Choose Iodine over Bromine

The data clearly shows that synthesizing the bromo-analogue is cheaper and operationally simpler. However, a large-scale synthesis decision cannot be made in a vacuum; it must consider the intended application of the intermediate.

  • Choose this compound when: The subsequent synthetic step involves a challenging cross-coupling reaction. This could be due to sterically hindered coupling partners, temperature-sensitive functional groups elsewhere in the molecule, or the need to minimize catalyst loading (a significant cost factor in its own right). The higher reactivity of the C-I bond can lead to higher yields and purer products downstream, potentially offsetting its higher initial synthesis cost by simplifying purification and improving the overall yield of the final active pharmaceutical ingredient (API).

  • Choose 5-Bromo-4-methyl-1H-pyrazole when: The subsequent coupling reaction is robust and proceeds well with less reactive bromides. If the downstream chemistry is tolerant of harsher conditions (higher temperatures, higher catalyst loadings), the initial cost savings of the bromo-intermediate make it the superior economic choice.

Visualizing the Decision Logic

G cluster_C Rationale cluster_D Rationale A Start: Need for a 5-Halo-4-methyl-1H-pyrazole Intermediate B Is the subsequent cross-coupling reaction challenging or sensitive? A->B C Synthesize This compound B->C Yes D Synthesize 5-Bromo-4-methyl-1H-pyrazole B->D No C_text Higher reactivity of C-I bond justifies higher initial cost. Potentially saves costs downstream via higher yields and simpler purification. D_text Lower initial synthesis cost is the primary driver. Acceptable if downstream chemistry is robust.

Caption: Decision-making workflow for selecting the optimal halogenated pyrazole intermediate.

Conclusion

While a surface-level analysis suggests that 5-Bromo-4-methyl-1H-pyrazole is the more cost-effective intermediate, a deeper, process-oriented evaluation reveals a more nuanced picture. The large-scale synthesis of This compound can be rendered economically viable through the strategic use of an oxidant to regenerate the active iodinating species, a critical technique for industrial production.[5]

The ultimate decision rests on a holistic view of the entire synthetic route towards the final target molecule. For projects demanding mild reaction conditions and maximum reactivity in subsequent C-C or C-N bond-forming reactions, the superior performance of the iodo-derivative provides significant value that can outweigh its higher upfront cost. Conversely, for processes with more forgiving downstream chemistry, the bromo-analogue presents a compelling, cost-saving alternative. This guide provides the foundational data and strategic framework for making this critical, cost-driven decision.

References

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
  • MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • National Center for Biotechnology Information (PMC). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

Sources

A Comparative Spectroscopic Guide to 5-Iodo-4-methyl-1H-pyrazole and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and molecular research, the precise structural elucidation of heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the core of numerous therapeutic agents. The isomeric forms of these molecules, while structurally similar, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 5-iodo-4-methyl-1H-pyrazole and its key isomer, 3-iodo-4-methyl-1H-pyrazole. Understanding the subtle yet significant differences in their spectral data is crucial for unambiguous identification and quality control in a research and development setting.

The Critical Importance of Isomer Differentiation

Spectroscopic Analysis: A Head-to-Head Comparison

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing between these isomers. The chemical shift of the lone pyrazole proton (at C3 for the 5-iodo isomer and C5 for the 3-iodo isomer) and the methyl protons are key diagnostic markers.

Expected ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃:

ProtonThis compound (Predicted)3-Iodo-4-methyl-1H-pyrazole (Predicted)Rationale for Differentiation
H3/H5 ~7.5~7.6The proton at C5 in the 3-iodo isomer is adjacent to the electron-withdrawing iodine atom, which may result in a slight downfield shift compared to the proton at C3 in the 5-iodo isomer.
CH₃ ~2.1~2.2The proximity of the electron-withdrawing iodine to the methyl group in the 5-iodo isomer (at C4) will likely cause a slight downfield shift of the methyl protons compared to the 3-iodo isomer where the iodine is further away.
NH Broad, ~10-12Broad, ~10-12The chemical shift of the N-H proton is highly dependent on solvent and concentration. While a significant difference between the isomers is not expected, it will present as a broad singlet.

Expertise & Experience in Interpretation: The electronic environment of the pyrazole ring is significantly influenced by the substituents. The electron-withdrawing nature of the iodine atom will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). Conversely, the electron-donating methyl group will shield nearby protons, shifting them upfield. The interplay of these effects allows for the differentiation of the two isomers. For instance, in this compound, the C3-proton is flanked by two nitrogen atoms, while in 3-iodo-4-methyl-1H-pyrazole, the C5-proton is adjacent to a nitrogen and the iodinated carbon. This difference in the immediate electronic environment is the primary driver of the expected variation in their chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides complementary information, particularly regarding the carbon atoms directly bonded to the substituents. The "heavy atom effect" of iodine is a key diagnostic feature.

Expected ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃:

CarbonThis compound (Predicted)3-Iodo-4-methyl-1H-pyrazole (Predicted)Rationale for Differentiation
C3 ~140~60-70 (C-I)The most significant difference will be the chemical shift of the carbon bearing the iodine atom. In the 3-iodo isomer, the C3 carbon will be significantly shielded (upfield shift) due to the heavy atom effect of iodine.
C4 ~110~115The chemical shift of the methyl-bearing carbon (C4) will be influenced by the position of the iodine.
C5 ~90-100 (C-I)~145In the 5-iodo isomer, the C5 carbon will exhibit the upfield shift characteristic of a carbon bonded to iodine.
CH₃ ~10~9The methyl carbon chemical shifts are expected to be similar but may show slight variations.

Trustworthiness of the Protocol: The assignment of carbon signals can be unequivocally confirmed using 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). An HSQC experiment will correlate the proton signals with their directly attached carbons, while an HMBC experiment will show correlations between protons and carbons that are two or three bonds away. For example, in this compound, the C3-proton would show an HMBC correlation to C4 and C5, confirming their connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational bands to consider for these pyrazole isomers are the N-H and C-H stretching frequencies.

Expected IR Absorption Bands (cm⁻¹):

Functional GroupThis compound (Predicted)3-Iodo-4-methyl-1H-pyrazole (Predicted)Rationale for Differentiation
N-H Stretch 3100-3300 (broad)3100-3300 (broad)The N-H stretching frequency is sensitive to hydrogen bonding. While the exact position may vary, significant differences between the isomers are not anticipated.[1]
C-H Stretch (Aromatic) ~3000-3100~3000-3100Typical for C-H bonds on a heterocyclic aromatic ring.
C-H Stretch (Aliphatic) ~2850-2960~2850-2960Corresponding to the methyl group C-H bonds.
C=C, C=N Stretch ~1400-1600~1400-1600These bands are characteristic of the pyrazole ring vibrations. Subtle shifts may be observed due to the different substitution patterns.

Authoritative Grounding: The N-H stretching vibrations in pyrazoles are known to be influenced by hydrogen bonding, which can cause band broadening and shifts to lower wavenumbers.[1] The overall IR spectra of the two isomers are expected to be very similar, with minor differences in the fingerprint region (below 1500 cm⁻¹) arising from the different vibrational modes of the substituted pyrazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers will have the same molecular weight, but their fragmentation patterns may differ.

Expected Mass Spectrometry Data:

ParameterThis compound3-Iodo-4-methyl-1H-pyrazoleRationale for Differentiation
Molecular Ion (M⁺) m/z 222m/z 222Both isomers have the same molecular formula (C₄H₅IN₂) and therefore the same molecular weight.
Key Fragments [M-I]⁺ (m/z 95), [M-CH₃]⁺ (m/z 207)[M-I]⁺ (m/z 95), [M-CH₃]⁺ (m/z 207)The initial fragmentation is likely to involve the loss of the iodine atom or the methyl group. While the major fragments will be the same, the relative intensities of these fragments might differ due to the different stabilities of the resulting carbocations, potentially allowing for differentiation.

Self-Validating System: The presence of an iodine atom is readily confirmed by the characteristic isotopic pattern in high-resolution mass spectrometry. Iodine is monoisotopic (¹²⁷I), so the molecular ion peak will be a single, distinct peak. The fragmentation pathways can be further elucidated using tandem mass spectrometry (MS/MS) experiments.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or through a gas chromatograph (GC-MS). Acquire the spectrum to observe the molecular ion (M⁺) and its fragmentation pattern.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to aid in structural elucidation.

Visualizing the Comparison

Spectroscopic_Comparison cluster_isomers Isomers cluster_techniques Spectroscopic Techniques This compound This compound NMR NMR This compound->NMR ¹H: H3 ~7.5 ppm ¹³C: C5 ~90-100 ppm IR IR This compound->IR Similar Spectra MS MS This compound->MS M⁺ = 222 3-Iodo-4-methyl-1H-pyrazole 3-Iodo-4-methyl-1H-pyrazole 3-Iodo-4-methyl-1H-pyrazole->NMR ¹H: H5 ~7.6 ppm ¹³C: C3 ~60-70 ppm 3-Iodo-4-methyl-1H-pyrazole->IR Similar Spectra 3-Iodo-4-methyl-1H-pyrazole->MS M⁺ = 222

Caption: Comparative workflow of spectroscopic analysis for pyrazole isomers.

Conclusion

The differentiation of this compound and 3-iodo-4-methyl-1H-pyrazole is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR are the most definitive methods, with the chemical shifts of the ring proton and the iodinated carbon serving as unambiguous markers for each isomer. While IR and MS provide valuable confirmatory data, they are less powerful for direct isomer differentiation in this case. By carefully applying the principles and protocols outlined in this guide, researchers can confidently identify these and other related pyrazole isomers, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

Sources

A Senior Application Scientist's Guide to 5-Iodo-4-methyl-1H-pyrazole: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile substitution patterns have led to its incorporation into a multitude of blockbuster drugs, targeting a wide array of diseases from cancer to viral infections and inflammation.[1][3][4] The functionalization of this core is paramount in modulating the pharmacological profile of drug candidates.

Among the various strategies for pyrazole derivatization, halogenation, particularly iodination, stands out as a powerful tool. The carbon-iodine bond serves as a versatile synthetic handle, enabling the introduction of diverse molecular fragments through robust and well-established palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive review of the applications of a specific, strategically substituted isomer: 5-Iodo-4-methyl-1H-pyrazole . We will objectively compare its synthetic utility against common alternatives, provide validated experimental protocols, and explore its potential in the development of next-generation therapeutics.

The Synthetic Power of the C-I Bond: Cross-Coupling Applications

The primary application of this compound lies in its role as a substrate for transition-metal-catalyzed cross-coupling reactions. The electron-rich nature of the pyrazole ring and the reactivity of the C-I bond make it an ideal partner for a variety of transformations, allowing for the construction of complex molecular architectures.

These reactions are foundational to modern medicinal chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The choice of reaction depends on the specific fragment to be introduced.

main This compound sub1 Suzuki-Miyaura (Aryl/Heteroaryl Boronic Acids) main->sub1 Pd Catalyst, Base sub2 Sonogashira (Terminal Alkynes) main->sub2 Pd/Cu Catalysts, Base sub3 Buchwald-Hartwig (Amines, Amides) main->sub3 Pd Catalyst, Base prod1 4-Methyl-5-aryl-1H-pyrazole sub1->prod1 prod2 5-Alkynyl-4-methyl-1H-pyrazole sub2->prod2 prod3 5-Amino-4-methyl-1H-pyrazole Derivative sub3->prod3

Figure 1: Key cross-coupling reactions of this compound.
Comparative Analysis of Key Cross-Coupling Reactions

The selection of a specific cross-coupling reaction is a critical experimental choice driven by the desired final structure and the functional group tolerance of the substrates. The table below compares the most common methods applicable to this compound, with data extrapolated from studies on analogous iodopyrazole systems.

ReactionCoupling PartnerTypical Catalyst SystemKey AdvantagesPotential Challenges
Suzuki-Miyaura Boronic Acids/EstersPd(PPh₃)₄, Pd(OAc)₂/SPhosHigh functional group tolerance; commercially available reagents; robust and well-understood mechanism.[5][6]Boronic acids can be unstable; potential for side reactions like protodeboronation.
Sonogashira Terminal AlkynesPd(PPh₃)₄ / CuIDirect introduction of an alkyne moiety, a valuable group for further functionalization (e.g., click chemistry).[7]Requires a co-catalyst (copper), which can sometimes lead to homocoupling of the alkyne.
Buchwald-Hartwig Amines, AmidesPd₂(dba)₃ / XPhos or SPhosForms C-N bonds, crucial for many bioactive molecules.[6]Requires careful selection of phosphine ligands; can be sensitive to air and moisture.
Heck AlkenesPd(OAc)₂Forms C-C bonds with alkenes, creating substituted styrenyl or acrylic systems.Regioselectivity can be an issue with unsymmetrical alkenes.

A Critical Comparison: The N-H Moiety and Isomeric Purity

The utility of this compound is best understood by comparing it to its N-substituted counterparts (e.g., 1-ethyl-4-iodo-5-methyl-1H-pyrazole).[8][9] The presence of a free N-H group in the title compound is a double-edged sword.

Advantages of the Free N-H:

  • Dual Functionalization Site: It allows for subsequent N-alkylation or N-arylation after the C-I bond has been functionalized, providing a route to diverse chemical libraries from a single intermediate.

  • Pharmacophore Element: The N-H proton can act as a hydrogen bond donor, a critical interaction in many protein-ligand binding events.

Challenges of the Free N-H:

  • Catalyst Inhibition: The acidic N-H can react with the base or coordinate to the palladium center, potentially inhibiting the catalytic cycle. This often necessitates stronger bases or higher catalyst loadings compared to N-protected analogs.[6]

  • Regioselectivity in Synthesis: The initial synthesis must be carefully controlled to produce the desired N-H tautomer and prevent mixtures.

The isomeric purity is also a key consideration. The synthesis of pyrazoles can often lead to a mixture of regioisomers. Using a pre-formed, isomerically pure building block like this compound ensures that subsequent reactions yield a single, well-defined product, which is crucial for structure-activity relationship (SAR) studies in drug discovery. For instance, regioselective iodination of pyrazole precursors can be directed to either the C4 or C5 position by carefully choosing the iodinating agent and reaction conditions, such as using I₂/CAN for C4 iodination or n-BuLi followed by I₂ for C5 iodination.[7]

start_node This compound path1_node Route A: C-I Functionalization First start_node->path1_node path2_node Route B: N-H Functionalization First start_node->path2_node step1a Cross-Coupling (e.g., Suzuki) path1_node->step1a step1b N-Alkylation / N-Arylation path2_node->step1b product1a 4-Methyl-5-aryl-1H-pyrazole step1a->product1a product1b 1-Alkyl-5-iodo-4-methyl-1H-pyrazole step1b->product1b step2a N-Alkylation / N-Arylation product1a->step2a step2b Cross-Coupling (e.g., Suzuki) product1b->step2b final_product 1-Alkyl-4-methyl-5-aryl-1H-pyrazole step2a->final_product step2b->final_product

Figure 2: Divergent synthetic pathways utilizing the dual reactivity of this compound.

Applications in Drug Discovery: Learning from Analogs

While direct applications of this compound are sparsely documented, its potential can be confidently inferred from the extensive literature on its close analogs.

  • Androgen Receptor (AR) Antagonists: A study focused on discovering agents for prostate cancer identified a series of 5-methyl-1H-pyrazole derivatives as potent AR antagonists.[10] this compound is an ideal starting material to build upon this work, using Suzuki or Buchwald-Hartwig couplings to install the necessary pharmacophoric elements to interact with the AR ligand-binding domain.

  • Kinase Inhibitors: The pyrazole scaffold is central to numerous kinase inhibitors.[11] The ability to introduce diverse aryl and heteroaryl groups at the 5-position via Suzuki coupling allows for the systematic exploration of the ATP-binding pocket of various kinases, making this building block highly valuable for generating focused libraries for kinase inhibitor discovery programs.

  • Antimicrobial Agents: Pyrazole derivatives have shown potent and selective activity against drug-resistant bacteria.[1] The introduction of specific lipophilic groups, often accomplished through cross-coupling, can enhance membrane permeability and antibacterial efficacy.

Experimental Protocols

The following protocols are provided as a trusted starting point for researchers. They are based on established procedures for analogous compounds and include self-validating checkpoints.

Protocol 1: Synthesis of this compound (Proposed)

This protocol is adapted from methods that achieve C5-iodination of pyrazoles through lithiation followed by quenching with an iodine source.[7]

Causality: The use of a strong base like n-BuLi selectively deprotonates the most acidic proton, which in 4-methyl-1H-pyrazole is at the C5 position due to the directing effect of the adjacent nitrogen. Trapping this lithiated intermediate with iodine ensures high regioselectivity.

  • Materials:

    • 4-methyl-1H-pyrazole

    • n-Butyllithium (n-BuLi), 2.5 M in hexanes

    • Iodine (I₂)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 4-methyl-1H-pyrazole (1.0 eq).

    • Dissolve in anhydrous THF (approx. 0.2 M solution).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.

    • In a separate flask, dissolve I₂ (1.2 eq) in anhydrous THF.

    • Add the iodine solution dropwise to the pyrazole anion solution at -78 °C.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature overnight.

    • Validation Checkpoint: Monitor reaction completion by TLC or LC-MS, observing the consumption of starting material and the appearance of a new, less polar spot.

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield this compound.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from efficient microwave-assisted methods for coupling 4-iodopyrazole derivatives.[5]

Causality: Microwave irradiation dramatically accelerates the reaction by efficiently heating the polar solvent system, reducing reaction times from hours to minutes.[12] The use of a robust catalyst like Pd(PPh₃)₄ and a suitable base like Cs₂CO₃ ensures efficient catalytic turnover.

cluster_prep Vial Preparation cluster_reagents Reagent Addition cluster_reaction Microwave Reaction cluster_workup Work-up & Purification a Add this compound (1.0 eq) and Arylboronic acid (1.2 eq) to microwave vial b Add solvent (e.g., DME/H₂O) a->b c Purge vial with Argon b->c d Add Pd(PPh₃)₄ (2-5 mol%) and Base (e.g., Cs₂CO₃, 2.5 eq) c->d e Seal vial and place in microwave reactor d->e f Irradiate at 90-120 °C for 10-20 minutes e->f g Monitor by TLC/LC-MS f->g h Cool, quench with water g->h i Extract with organic solvent h->i j Dry, concentrate, and purify via column chromatography i->j

Figure 3: Experimental workflow for the microwave-assisted Suzuki coupling protocol.
  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.5 eq)

    • 1,2-Dimethoxyethane (DME) and Water (e.g., 3:1 ratio)

    • Microwave reaction vial with stir bar

  • Procedure:

    • To a microwave vial, add this compound (e.g., 0.5 mmol), the corresponding arylboronic acid (0.6 mmol), and a stir bar.

    • Add DME (3 mL) and H₂O (1 mL).

    • Purge the vial with argon for 2-3 minutes.

    • Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407 mg).

    • Seal the vial tightly with a cap.

    • Place the vial in the microwave reactor and irradiate the mixture at 90 °C for 10-15 minutes.

    • Validation Checkpoint: After cooling, an LC-MS analysis should confirm the formation of the product with the expected molecular weight and the consumption of the starting materials.

    • Quench the reaction with water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the desired 4-methyl-5-aryl-1H-pyrazole.

Conclusion

This compound emerges as a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its true strength lies in the strategic placement of its functional groups: a C-I bond poised for diverse cross-coupling reactions and an N-H moiety that can either participate in molecular recognition or serve as an additional point for diversification. While it presents certain synthetic challenges compared to its N-protected analogs, namely the need for careful handling of the free N-H group, the synthetic flexibility it offers is a significant advantage. By providing a reliable and isomerically pure starting point, it enables the rapid and predictable synthesis of novel compound libraries, accelerating the journey from hit identification to lead optimization in the development of new therapeutics.

References

  • Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(15), 1-36.
  • Ansari, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 176-184.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.
  • Sigma-Aldrich. 5-Iodo-1-methyl-1H-pyrazole 97. Sigma-Aldrich Product Page.
  • Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Der Pharmacia Lettre, 5(2), 267-275.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
  • BenchChem Technical Support Team. (2025). Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. BenchChem.
  • Saleh, N., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4259.
  • Li, Y., et al. (2018). Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. Chemical Biology & Drug Design, 91(6), 1113-1124.
  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(12), 7890-7898.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
  • Dalmás, B., et al. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(1), 36-40.
  • Romanelli, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834.
  • Kelly, C. P., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 136(10), 3891-3899.

Sources

The Strategic Utility of 5-Iodo-4-methyl-1H-pyrazole in the Synthesis of Next-Generation Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the choice of starting materials and synthetic routes is a critical determinant of success. This guide provides an in-depth technical analysis of the use of 5-Iodo-4-methyl-1H-pyrazole as a strategic building block in the synthesis of potent and selective kinase inhibitors. We will objectively compare its performance and the properties of the resulting compounds with those derived from alternative synthetic strategies, supported by experimental data and detailed protocols.

The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to form key interactions within the ATP-binding site of kinases.[1][2] The strategic placement of an iodine atom at the 4-position of the pyrazole ring, as in this compound, transforms this simple heterocycle into a versatile platform for the construction of complex molecular architectures through modern cross-coupling methodologies.[3]

The Power of the Iodo-Pyrazole Scaffold: A Gateway to Diverse Kinase Inhibitors

The primary advantage of this compound lies in the reactivity of the C-I bond, which readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[3] This allows for the efficient introduction of a wide variety of aryl, heteroaryl, and alkynyl moieties, which are crucial for achieving high potency and selectivity against specific kinase targets.

One of the key therapeutic targets where pyrazole-based inhibitors have shown significant promise is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1).[4] TAK1 is a pivotal kinase in the signaling pathways of pro-inflammatory cytokines like TNF-α and IL-1, making it an attractive target for the treatment of inflammatory diseases and certain cancers.[5][6]

This guide will focus on the synthesis and performance of a representative pyrazole-based TAK1 inhibitor derived from this compound and compare it to a known TAK1 inhibitor with a distinct chemical scaffold.

Comparative Analysis: Pyrazole-Based vs. Imidazole-Based TAK1 Inhibitors

To illustrate the advantages of the this compound building block, we will compare a hypothetical, yet representative, pyrazole-based TAK1 inhibitor (Compound A) with a recently discovered imidazole-based inhibitor (Compound B).[5]

FeatureCompound A (Pyrazole-based) Compound B (Imidazole-based)
Core Scaffold 5-Methyl-4-(aryl)-1H-pyrazole2,4-disubstituted-1H-imidazole
Synthesis of Core Suzuki coupling from this compoundMulti-step synthesis of imidazole core
Synthetic Efficiency High convergence and modularityLinear synthesis, potentially lower overall yield
Structural Diversity Easily diversified at the 4-position via cross-couplingDiversification requires synthesis of new imidazole cores
Potency (IC50 vs TAK1) Potentially in the low nanomolar rangeReported IC50 in the low nanomolar range[5]
Selectivity Tunable through modification of the coupled aryl groupHigh kinome selectivity reported[5]

The use of this compound allows for a highly modular and convergent synthetic strategy for Compound A. This means that the pyrazole core and the aryl coupling partner can be synthesized separately and then joined in a late-stage Suzuki coupling reaction. This approach is highly efficient and allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies by simply varying the boronic acid coupling partner.

In contrast, the synthesis of imidazole-based inhibitors like Compound B often involves a more linear sequence, where modifications to different parts of the molecule may require a complete re-synthesis from earlier precursors. This can be more time-consuming and less flexible for rapid lead optimization.

Experimental Protocols

Synthesis of Compound A (Pyrazole-based TAK1 Inhibitor) via Suzuki-Miyaura Coupling

This protocol describes a general method for the synthesis of 4-aryl-5-methyl-1H-pyrazoles from this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), palladium(II) acetate (0.03 eq), SPhos (0.06 eq), and potassium carbonate (2.5 eq).

  • Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 15 minutes.

  • Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a final concentration of approximately 0.1-0.2 M of the iodo-pyrazole.

  • Heat the reaction mixture to 100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

TAK1 Kinase Activity Assay

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against TAK1 kinase.[7][8]

Materials:

  • Recombinant TAK1/TAB1 enzyme complex

  • MBP (Myelin Basic Protein) as a substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of the test compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound solution, TAK1/TAB1 enzyme, and the substrate/ATP mixture.

  • Include a positive control (enzyme, substrate, ATP, no inhibitor) and a negative control (substrate, ATP, no enzyme).

  • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of TAK1

TAK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor TAK1 TAK1 Receptor->TAK1 TNF-α, IL-1 TAB1 TAB1 TAK1->TAB1 activates IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs TAK1->MKKs NF-kB NF-κB IKK_complex->NF-kB JNK_p38 JNK/p38 MKKs->JNK_p38 Gene_Expression Inflammatory Gene Expression NF-kB->Gene_Expression JNK_p38->Gene_Expression Inhibitor Pyrazole-based TAK1 Inhibitor Inhibitor->TAK1

Caption: TAK1 signaling pathway and the point of inhibition.

Experimental Workflow for Synthesis and Screening

Workflow cluster_synthesis Synthesis cluster_screening Screening A This compound C Suzuki Coupling A->C B Arylboronic Acid B->C D Purification C->D E Compound A D->E F TAK1 Kinase Assay E->F G IC50 Determination F->G H SAR Analysis G->H

Caption: Workflow for synthesis and screening of pyrazole-based inhibitors.

Conclusion

This compound represents a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient and modular construction of complex molecular architectures. The ability to rapidly generate diverse libraries of compounds from a common intermediate provides a significant advantage in the drug discovery process, enabling thorough exploration of structure-activity relationships and the optimization of lead compounds. While alternative scaffolds for kinase inhibitors exist, the synthetic tractability and proven track record of the pyrazole core make this compound a strategic choice for researchers aiming to develop the next generation of targeted therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (URL: [Link])
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (URL: [Link])
  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
  • Studies of TAK1-centered polypharmacology with novel covalent TAK1 inhibitors. (URL: [Link])
  • TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflamm
  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
  • Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity. (URL: )
  • Synthesis method of 1-methyl-4-iodopyrazole. (URL: )
  • TAK1-TAB1 Kinase Assay Kit. (URL: [Link])
  • Tak1 inhibitors. (URL: )
  • TAK1 protein kinase activity is required for TLR signalling and cytokine production in myeloid cells. (URL: [Link])
  • Synthesis of 4-iodopyrazoles: A Brief Review. (URL: [Link])
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (URL: [Link])
  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (URL: [Link])
  • 3-[4-(7H-pyrrolo[2,3-D]pyrimidin-4-yl)-1H-pyrazol-1-yl]octane- or heptane-nitrile as jak inhibitors. (URL: [Link])
  • TAK1-TAB1 Kinase Assay Kit. (URL: [Link])
  • Processes of preparing a JAK1 inhibitor and new forms thereto. (URL: )
  • Synthesis and Pharmacological Activities of Pyrazole Deriv

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A Researcher's Guide to Navigating Iodinated Pyrazole Reactivity: A Comparative DFT and Experimental Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of halogenated heterocycles is paramount for efficient molecular design and synthesis. This guide provides an in-depth comparative analysis of iodinated pyrazole reactivity, leveraging Density Functional Theory (DFT) studies and experimental data to illuminate the factors governing their functionalization.

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The introduction of an iodine atom onto the pyrazole scaffold unlocks a versatile toolkit for further molecular elaboration, primarily through cross-coupling reactions. However, the regioselectivity of both the initial iodination and subsequent reactions can be complex, influenced by the electronic and steric environment of the pyrazole ring. This guide will dissect these complexities, offering a predictive framework based on computational insights and validated by experimental findings.

The Dichotomy of Pyrazole Iodination: A Tale of Two Positions

The pyrazole ring presents three potential sites for C-H functionalization: the C3, C4, and C5 positions. The inherent electronic nature of the pyrazole ring, with its two adjacent nitrogen atoms, renders the C4 position the most electron-rich and thus the most susceptible to electrophilic attack.[1] Conversely, the C3 and C5 positions are comparatively electron-deficient.[1] This electronic disparity is the primary determinant of regioselectivity in electrophilic iodination reactions.

However, the acidity of the C5-H bond provides an alternative pathway for functionalization.[3] This duality in reactivity allows for the selective synthesis of either 4-iodo or 5-iodopyrazoles, a critical consideration for downstream applications.

Electrophilic Iodination at C4: The Path of Least Resistance

Direct iodination of pyrazoles using an iodine source under oxidative or acidic conditions typically leads to the preferential formation of 4-iodopyrazoles.[3][4][5] This is a classic example of an electrophilic aromatic substitution reaction, where the electron-rich C4 position is the most favorable site for attack by an electrophilic iodine species.

A common and effective method involves the use of elemental iodine (I₂) in the presence of an oxidizing agent like ceric ammonium nitrate (CAN).[3] Other systems, such as potassium iodate (KIO₃) with a diphenyl diselenide catalyst under acidic conditions, have also proven effective for the in situ generation of the pyrazole and subsequent C4 iodination.[5]

Deprotonation-Iodination at C5: Leveraging Acidity

In contrast, the synthesis of 5-iodopyrazoles exploits the enhanced acidity of the C5-H bond. Treatment of an N-substituted pyrazole with a strong base, such as n-butyllithium (n-BuLi), at low temperatures results in regioselective deprotonation at the C5 position.[3][6] The resulting lithium pyrazolide can then be trapped with an electrophilic iodine source, like elemental iodine, to exclusively yield the 5-iodo derivative.[3][6]

This remarkable regioselectivity is a direct consequence of the thermodynamic stability of the C5-lithiated intermediate, which is influenced by the proximity of the N1 and N2 nitrogen atoms.

A Comparative Look at Reactivity: DFT Insights

Density Functional Theory (DFT) has emerged as a powerful tool for predicting and rationalizing the reactivity of organic molecules.[7][8][9][10] By calculating various electronic properties, we can gain a quantitative understanding of the factors that govern reaction regioselectivity.

Molecular Electrostatic Potential (MEP) and Fukui Functions: Mapping Reactivity

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For a typical N-aryl pyrazole, the MEP would show the highest negative potential (red/yellow) localized around the C4 position, confirming its susceptibility to electrophilic attack.

Fukui functions offer a more quantitative measure of the reactivity of different atomic sites.[7][11][12] The Fukui function for electrophilic attack (f-) indicates the propensity of a site to donate electrons. In the case of pyrazole, the calculated f- value is consistently highest at the C4 position, further corroborating the experimental observation of preferential electrophilic iodination at this site.

Conversely, the Fukui function for nucleophilic attack (f+) would highlight the most electrophilic sites. While not directly applicable to the initial iodination, this descriptor becomes crucial when considering the subsequent reactivity of the iodinated pyrazole in cross-coupling reactions.

Frontier Molecular Orbitals (HOMO-LUMO): Understanding Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a key role in chemical reactions. The HOMO represents the electron-donating ability of a molecule, while the LUMO indicates its electron-accepting ability. In an electrophilic aromatic substitution, the interaction between the HOMO of the pyrazole and the LUMO of the electrophilic iodine species is paramount. The energy and spatial distribution of the pyrazole's HOMO are therefore critical in determining the site of attack. DFT calculations consistently show that the HOMO of N-substituted pyrazoles has the largest coefficient at the C4 position, making it the most favorable site for interaction with an electrophile.

The Subsequent Reactivity of Iodinated Pyrazoles: A Gateway to Complexity

Iodinated pyrazoles are valuable building blocks for the synthesis of more complex molecules, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions.[3][6][13] The reactivity of the C-I bond is influenced by its position on the pyrazole ring and the nature of the substituents.

Generally, the C-I bond at the C5 position is more readily activated in cross-coupling reactions compared to the C-I bond at the C4 position. This can be attributed to the electronic effects of the adjacent nitrogen atoms.

Table 1: Comparative Reactivity of Iodinated Pyrazoles in Cross-Coupling Reactions

Position of IodineRelative Reactivity in Cross-CouplingRationale
C4LowerThe C4 position is electronically more neutral.
C5HigherThe C5 position is more electron-deficient, facilitating oxidative addition to the Pd(0) catalyst.

Experimental Protocols

Protocol 1: Regioselective Synthesis of 4-Iodopyrazoles via Electrophilic Iodination[3]
  • Dissolution: Dissolve the starting 1-aryl-3-CF₃-pyrazole (1.0 mmol) in acetonitrile (MeCN).

  • Addition of Reagents: Add elemental iodine (I₂) (1.3 equiv.) and ceric ammonium nitrate (CAN) (1.1 equiv.).

  • Reaction: Reflux the mixture overnight.

  • Work-up: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., dichloromethane), and wash with aqueous sodium thiosulfate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Regioselective Synthesis of 5-Iodopyrazoles via Deprotonation-Iodination[3][6]
  • Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the 1-aryl-3-CF₃-pyrazole (1.0 mmol) in dry tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (1.3 equiv.) dropwise. Stir for 10 minutes.

  • Iodination: Add a solution of elemental iodine (I₂) (1.4 equiv.) in dry THF.

  • Quenching and Work-up: Allow the reaction to warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with aqueous sodium thiosulfate and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Computational Workflow for DFT Analysis

To investigate the reactivity of iodinated pyrazoles, a standard DFT workflow can be employed.

DFT_Workflow cluster_pre Pre-processing cluster_calc DFT Calculations cluster_post Post-processing & Analysis mol_build Molecule Building & Initial Geometry geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation (Verify minimum energy structure) geom_opt->freq_calc electronic_props Electronic Property Calculation (HOMO, LUMO, MEP, Fukui) freq_calc->electronic_props data_vis Data Visualization & Interpretation electronic_props->data_vis reactivity_pred Reactivity Prediction data_vis->reactivity_pred

Caption: A typical workflow for DFT calculations to predict pyrazole reactivity.

Conclusion

The functionalization of pyrazoles through iodination offers a powerful strategy for the synthesis of complex, biologically active molecules. A thorough understanding of the underlying principles governing the regioselectivity of these reactions is crucial for efficient and predictable synthesis. This guide has demonstrated how a synergistic approach, combining experimental observations with the predictive power of DFT calculations, can provide a robust framework for navigating the reactivity of iodinated pyrazoles. By leveraging these insights, researchers can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
  • Ma, C., et al. (2026). Discovery of (3R,4R)-15: An Advanced Factor B Inhibitor Entering Phase 3 for Complement-Mediated Diseases. Journal of Medicinal Chemistry. [Link]
  • (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. Journal of Molecular Modeling. [Link]
  • Testa, C., et al. (2015). Palladium-Catalysed CH Bond Electrophilic Fluorination of Highly Substituted Arylpyrazoles: Experimental and DFT Mechanistic Insights.
  • (2022). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. [Link]
  • (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Revista Virtual de Química. [Link]
  • Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
  • (2023). Comprehensive DFT study of 3-(2-furyl)
  • (2023).
  • (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)
  • (2024). Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. Chemistry – An Asian Journal. [Link]
  • (2018). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra.
  • (2022). Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of the Serbian Chemical Society. [Link]
  • (2022). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry. [Link]
  • (2021). A DFT Study on FeI/FeII/FeIII Mechanism of the Cross-Coupling between Haloalkane and Aryl Grignard Reagent Catalyzed by Iron-SciOPP Complexes. Molecules. [Link]
  • (2022). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
  • (2019). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Molecules. [Link]
  • (2022). DFT Study on Corrosion Inhibition by Tetrazole Derivatives: Investigation of the Substitution Effect. Molecules. [Link]
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-Iodo-4-methyl-1H-pyrazole, a halogenated heterocyclic compound. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by adhering to best practices and regulatory standards.

Hazard Identification: Understanding the "Why" Behind the Procedure

Before any handling or disposal, a thorough understanding of the compound's potential hazards is critical. This compound, like many specialized reagents, possesses a distinct hazard profile that dictates our safety protocols. Failure to recognize these risks can lead to injury or environmental contamination. The primary hazards are summarized from available Safety Data Sheets (SDS).[1][2][3]

Table 1: GHS Hazard Profile for Iodinated Methyl-Pyrazoles

Hazard ClassificationGHS Hazard CodeDescription of Risk
Skin IrritationH315Causes skin irritation upon contact.[1][2]
Serious Eye DamageH318 / H319Causes serious, potentially irreversible eye damage or irritation.[1][2]
Respiratory IrritationH335May cause respiratory irritation if inhaled as dust or aerosol.[1][4]
Harmful if SwallowedH302 / H303May be harmful if ingested.[1][3][4]

Note: Hazard codes may vary slightly between different isomers and suppliers, but the overall profile for iodinated pyrazoles indicates that the substance must be handled as a hazardous material.

The causality is clear: the chemical's reactivity can cause damage to skin, eyes, and respiratory tissues. During combustion, it can also release toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen iodide.[1] This profile mandates that this compound be treated as hazardous chemical waste , never to be disposed of in standard trash or down the drain.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, establishing a robust PPE protocol is non-negotiable. This is a self-validating system: proper PPE prevents exposure, which in turn prevents injury.

  • Eye Protection: Wear tight-fitting safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7] This is critical to prevent contact that could cause serious eye damage.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use. Contaminated gloves should be removed and disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of dust generation, such as cleaning up a spill, additional protective clothing may be necessary.

  • Respiratory Protection: All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust.[1][2]

Spill Management: Immediate Response Protocol

Preventing spills is always the primary goal.[8] However, in the event of an accidental release, a swift and correct response is crucial to mitigate exposure and contamination.

For a small spill of solid this compound:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.

  • Don PPE: Wear the full PPE described in Section 2.

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent). Avoid dry sweeping, which can generate dust.[1]

  • Clean-Up: Carefully scoop the contained material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (follow your lab's specific decontamination procedures), collecting all cleaning materials in the same hazardous waste container.

  • Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and manage it according to the disposal protocol in the next section.

The Core Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must be systematic and compliant with local, state, and federal regulations, such as those from the Environmental Protection Agency (EPA).[9][10]

Step 1: Waste Characterization and Segregation
  • Characterize: All unused this compound and any materials grossly contaminated with it (e.g., weighing paper, pipette tips, spill debris) must be classified as hazardous chemical waste.[5][6]

  • Segregate: Do not mix this waste with other waste streams. Halogenated organic waste should be kept separate from non-halogenated solvents, acids, bases, and other reactive chemicals to prevent dangerous reactions.[11]

Step 2: Containerization and Labeling
  • Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[6][11] Ensure the container is in good condition and free of leaks.

  • Labeling: This is a critical compliance step. The container must be clearly labeled with:

    • The words "Hazardous Waste" .[5][6]

    • The full chemical name: "this compound" .

    • A list of all components if it is a mixture.

    • The date when waste was first added to the container (the "accumulation start date").[6][12]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[11][12]

  • Conditions: The SAA should be a secure, well-ventilated location away from ignition sources or incompatible materials.[5] Secondary containment (e.g., a larger bin) is highly recommended to contain any potential leaks.

Step 4: Arranging for Final Disposal
  • Professional Disposal: The final disposal of laboratory chemical waste must be handled by qualified professionals.[6]

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6][13]

  • Provide Information: You will need to provide a detailed inventory of the waste, including the chemical name and quantity. Follow all specific instructions from your EHS office for preparing the waste for transport.

DisposalWorkflow Store Store ContactEHS ContactEHS Store->ContactEHS Hand-off Process

The Cardinal Sins of Disposal: What You Must NEVER Do

  • DO NOT pour this compound or solutions containing it down the sink. This can harm aquatic life and interfere with wastewater treatment processes.[6]

  • DO NOT dispose of this chemical in the regular trash. This is illegal and poses a significant risk to sanitation workers and the environment.

  • DO NOT attempt to neutralize or treat the chemical waste unless you have a specific, validated, and EHS-approved protocol for doing so.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our environment or well-being.

References

  • AWS, 4-Iodo-1-methyl-1H-pyrazole Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry, Production, Import/Export, Use, and Disposal of Iodine.
  • U.S. Environmental Protection Agency, Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Google Patents, Process for the removal of iodine from organic compounds.
  • Kao Chemicals, Safety Data Sheet.
  • University of Pennsylvania EHRS, Laboratory Chemical Waste Management Guidelines.
  • U.S. Environmental Protection Agency, Laboratory Environmental Sample Disposal Information Document.
  • Reddit, How do you dispose of the iodine-starch complex after a redox titration?.
  • National Institutes of Health, Chemical Safety Guide.
  • PharmWaste Technologies, Inc., EPA Subpart P Regulations - HW Drugs.
  • CERN Indico, Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents.
  • Emory University, EHSO Manual - Chemical Hazards.
  • Mercury Shipping, HS Code 2933: Heterocyclic Compounds Regulations.
  • Open Access Government, How do we dispose Iodine-129 long-term?.
  • GAIACA, How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency, Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency, Management of Hazardous Waste Pharmaceuticals.
  • SDS Manager, 5-Iodo-1-methyl-1H-pyrazole SDS.
  • Occupational Safety and Health Administration, Guidance For Hazard Determination.
  • Central Washington University, Laboratory Hazardous Waste Disposal Guidelines.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Iodo-4-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 5-Iodo-4-methyl-1H-pyrazole, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE). As direct safety data for this specific molecule is not extensively published, our recommendations are expertly synthesized from the known hazard profiles of structurally analogous iodo-pyrazole compounds, ensuring a conservative and robust safety margin.

Hazard Assessment: Understanding the Risks

Before any handling, a thorough understanding of the potential hazards is critical. Based on data from similar chemical structures, this compound should be treated as a hazardous substance with the potential to cause significant harm if not handled correctly.[1]

The primary risks are associated with its irritant and potentially harmful properties upon contact or ingestion. Data from analogous compounds such as 1-Methyl-4-iodo-1H-pyrazole and methyl 5-iodo-1H-pyrazole-4-carboxylate consistently indicate the following hazards.[2][3]

Table 1: Inferred Hazard Profile for this compound

Hazard Classification GHS Hazard Code Common Effects GHS Pictogram
Acute Toxicity, Oral (Category 4) H302 Harmful if swallowed.[2][4] GHS07 (Exclamation Mark)
Skin Irritation (Category 2) H315 Causes skin irritation.[2][3] GHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 1/2) H318/H319 Causes serious eye damage or irritation.[2][3] GHS05 (Corrosion), GHS07

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[2][3] | GHS07 (Exclamation Mark) |

These classifications demand a stringent approach to exposure minimization. PPE is the final barrier between the researcher and the chemical; it should be used in conjunction with primary engineering controls.

The Hierarchy of Controls: PPE as the Last Line of Defense

While this guide focuses on PPE, it is crucial to recognize that PPE is the last line of defense in laboratory safety. It supplements, but does not replace, more effective control measures.

HierarchyOfControls cluster_Controls Hierarchy of Safety Controls cluster_Action Your Actions Eng Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) Eng->Admin More Effective PPE Personal Protective Equipment (e.g., Gloves, Goggles) Admin->PPE More Effective Action Handling this compound PPE->Action Last Barrier

Caption: Hierarchy of controls for chemical handling.

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5][6] Standard Operating Procedures (SOPs) must be in place, and all personnel must be trained on the specific hazards and handling protocols.[5]

Core PPE Requirements: A Head-to-Toe Protocol

Selection of appropriate PPE is task-dependent. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.

Table 2: Task-Based PPE Selection Guide

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solid Chemical splash goggles Double-gloved, chemical-resistant nitrile gloves Fully-buttoned lab coat Recommended if outside a fume hood or if dust is generated
Preparing Solutions Chemical splash goggles and face shield Double-gloved, chemical-resistant nitrile gloves Lab coat; chemical-resistant apron for larger volumes Not required if performed in a fume hood
Running Reactions Chemical splash goggles Chemical-resistant nitrile gloves Lab coat Not required if performed in a fume hood

| Handling Spills | Chemical splash goggles and face shield | Heavy-duty chemical-resistant gloves | Chemical-resistant apron or coveralls | Required (N95 or higher) |

Eye and Face Protection

Due to the high risk of serious eye irritation or damage, standard safety glasses are insufficient.

  • Chemical Splash Goggles: Must be worn at all times when handling the compound in any form.[7][8] They must provide a complete seal around the eyes to protect from splashes, dust, and vapors.

  • Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as when transferring solutions or handling larger quantities.[8][9]

Skin and Body Protection

Direct skin contact can cause irritation. All exposed skin should be covered.

  • Lab Coat: A clean, fully-buttoned lab coat made of a suitable material is mandatory.[8]

  • Gloves: Use powder-free, chemical-resistant gloves. Nitrile gloves are a common and effective choice.[10]

    • Inspection: Always inspect gloves for tears or punctures before use.[11]

    • Double Gloving: Consider wearing two pairs of gloves, especially when handling concentrated solutions or for prolonged procedures. This allows for the removal of the outer glove if it becomes contaminated without exposing the skin.[12]

    • Changing Frequency: Change gloves immediately if contamination is suspected and at regular intervals (e.g., every 30-60 minutes) during extended use.[12]

  • Clothing: Wear long pants and closed-toe shoes.[6] Shorts, skirts, and perforated shoes are not permitted in the laboratory.[8]

Respiratory Protection

Inhalation of dust or aerosols may cause respiratory tract irritation.[2][3]

  • Primary Control: The primary method for preventing inhalation is to handle the compound within a properly functioning chemical fume hood.

  • When Required: If engineering controls are not available or are insufficient to control dust or aerosol generation, respiratory protection is necessary. An N95-rated respirator is the minimum requirement for particulates. For large spills or situations with high aerosol potential, a full-face respirator with appropriate cartridges may be required.[11][12]

Operational Plan: Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is essential to maintain a safe environment.

SafeHandlingWorkflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Disposal Waste Management cluster_Cleanup Post-Procedure p1 Assess Risks & Review SDS/SOPs p2 Don Appropriate PPE (See Table 2) p1->p2 h1 Weigh Solid / Prepare Solution p2->h1 h2 Perform Experiment h1->h2 d1 Segregate Waste: Solid & Liquid h2->d1 d2 Label Container: 'Hazardous Waste' & Full Chemical Name d1->d2 d3 Store in Designated Waste Area d2->d3 c1 Decontaminate Work Area d3->c1 c2 Doff PPE Correctly c1->c2 c3 Wash Hands Thoroughly c2->c3

Caption: End-to-end safe handling workflow.

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][11]

  • Protect from light, as iodinated compounds can be light-sensitive, potentially leading to the release of elemental iodine.[13]

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Spill Management

In the event of a spill, follow your institution's established emergency procedures.

  • Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear the appropriate PPE for spill cleanup, including a respirator, face shield, and heavy-duty gloves.

  • Contain and Absorb: For solid spills, gently cover with an inert absorbent material (e.g., sand, vermiculite) to avoid raising dust.[2] For liquid spills, contain with absorbent pads.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1]

  • Decontaminate: Clean the spill area according to your lab's specific procedures.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) office.[1]

  • Containerization: Collect all waste (solid and liquid) in a clearly labeled, sealed, and chemically compatible container.[1][14]

  • Labeling: The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".[1]

  • Pickup: Store the sealed container in a designated hazardous waste accumulation area and arrange for pickup by your institution's EHS department.[1]

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Vatix. (2024, July 3). 10 Common Laboratory Hazards and How to Control Them.
  • Oklahoma State University. (n.d.). Laboratory Safety Rules.
  • Centers for Disease Control and Prevention. (n.d.). School Chemistry Laboratory Safety Guide.
  • Labkem. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • KamulinBiotech co.ltd. (n.d.). Materials Safety Data Sheet - 4,4-Bi-1H-pyrazole.
  • Angene Chemical. (2024, August 27). Safety Data Sheet - 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • BenchChem. (2025). Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - .... Retrieved from https://www.benchchem.com/pdf/B2001988-disposal-guide.pdfB2001988-disposal-guide.pdf

Sources

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